molecular formula C8H9N5 B1147508 9-Propenyladenine CAS No. 4121-40-8

9-Propenyladenine

Cat. No.: B1147508
CAS No.: 4121-40-8
M. Wt: 175.195
InChI Key: ACWCANXGLNLMJB-NSCUHMNNSA-N
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Description

9-Propenyladenine, also known as this compound, is a useful research compound. Its molecular formula is C8H9N5 and its molecular weight is 175.195. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-[(E)-prop-1-enyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2-5H,1H3,(H2,9,10,11)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWCANXGLNLMJB-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CN1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/N1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1446486-33-4
Record name 9-(1E)-1-Propen-1-yl-9H-purin-6-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446486334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(1E)-1-Propen-1-yl-9H-purin-6-amine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF7RUR5G44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

9-Propenyladenine chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 9-Propenyladenine: Structure, Properties, and Significance in Pharmaceutical Analysis

Introduction

This compound is a substituted purine derivative that has garnered significant attention within the pharmaceutical industry, not as an active pharmaceutical ingredient (API), but as a critical process-related impurity. It is identified as a mutagenic impurity in the manufacturing of Tenofovir Disoproxil Fumarate (TDF), a widely used antiretroviral medication for the treatment of HIV-1 and Hepatitis B infections[1]. The presence of such impurities, even at trace levels, is a major concern for drug safety and quality control, necessitating a thorough understanding of their chemical and toxicological profiles. This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

The unambiguous identification of this compound is fundamental for its monitoring and control in pharmaceutical preparations. The molecule consists of an adenine core, which is a purine base, substituted at the N9 position with a propenyl group. The double bond in the propenyl chain is typically in the trans (E) configuration.

Key Identifiers:

  • IUPAC Name: 9-[(E)-prop-1-enyl]purin-6-amine[2][3]

  • Synonyms: (E)-9-(Prop-1-en-1-yl)-9H-purin-6-amine, Tenofovir Disoproxil USP Related Compound B, Tenofovir Impurity 2, Mutagenic Impurity of Tenofovir Disoproxil[1][2][3][4][5][6]

  • CAS Number: 1446486-33-4 (for the (E)-isomer)[1][2][3][4][5]

  • Molecular Formula: C₈H₉N₅[2][3][5]

  • SMILES: C/C=C/N1C=NC2=C(N=CN=C21)N[3]

Below is a diagram representing the chemical structure of this compound.

Caption: Chemical Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing analytical methods for its detection and quantification, as well as for understanding its behavior in chemical processes.

PropertyValueSource
Molecular Weight 175.19 g/mol [3][5][7]
Appearance White to off-white solidN/A
Solubility Soluble in DMSO (≥ 29 mg/mL)[8]
pKa (Predicted) 4.08 ± 0.10[8]
Boiling Point (Predicted) 415.6 ± 48.0 °C[8]
Storage Conditions Store at -20°C for long-term stability[1][4][8]

Synthesis of this compound

The synthesis of this compound is of interest for obtaining reference standards for analytical purposes. While various synthetic routes may exist, a common approach involves the N-alkylation of adenine. A generalized workflow for a potential synthesis is outlined below.

G cluster_0 Synthesis Workflow start Adenine + Propenyl Halide reaction N-Alkylation (Base-catalyzed) start->reaction workup Reaction Work-up (e.g., Extraction, Quenching) reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification product This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

A patent describes the use of this compound as a starting material for the synthesis of the tenofovir intermediate (R)-9-(2-hydroxypropyl)adenine through an oxidation reaction[9]. This highlights its role as a key intermediate in certain synthetic pathways. Research articles also detail specific synthetic methods for obtaining (E)-9-(Propen-1-yl)-9H-adenine for its use as a reference standard in impurity profiling of Tenofovir Disoproxil Fumarate[10][11].

Biological Role and Toxicological Profile

The primary significance of this compound in the context of drug development is its classification as a mutagenic impurity[1][6][8]. Mutagenic impurities are compounds that can cause DNA damage and potentially lead to cancer. Regulatory agencies such as the FDA and EMA have stringent guidelines for the control of such impurities in drug substances. The presence of this compound in Tenofovir Disoproxil Fumarate is a result of the manufacturing process and must be carefully monitored to ensure patient safety.

The mechanism of its mutagenicity is likely related to its ability to alkylate DNA, a common feature of many genotoxic compounds. The reactive propenyl group can potentially interact with nucleophilic sites on DNA bases, leading to the formation of DNA adducts and subsequent mutations during DNA replication.

Application in Drug Development and Quality Control

Given its status as a critical impurity, the primary application of this compound is as a reference standard in the quality control of Tenofovir Disoproxil Fumarate[2][7][12][13].

Key Applications:

  • Analytical Method Development: Highly purified this compound is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify its presence in the API and final drug product.

  • Impurity Profiling: It serves as a marker for monitoring the effectiveness of purification steps in the manufacturing process of Tenofovir Disoproxil Fumarate.

  • Forced Degradation Studies: this compound can be used in forced degradation studies to understand the degradation pathways of the drug substance and to ensure the analytical methods are stability-indicating.

  • Toxicological Assessment: Pure samples of this compound are required for toxicological studies to establish safe limits for its presence in the final drug product.

Conclusion

This compound is a molecule of significant interest in the pharmaceutical industry due to its role as a mutagenic impurity in the antiretroviral drug Tenofovir Disoproxil Fumarate. A thorough understanding of its chemical structure, properties, and synthesis is crucial for the development of robust analytical methods for its control. The availability of high-purity this compound as a reference standard is essential for ensuring the safety and quality of this important medication. Continued research into the synthesis and toxicological profile of such impurities is vital for advancing drug development and manufacturing processes.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 4121-40-8 | Product Name : this compound. Retrieved from [Link]

  • Google Patents. (2017). CN106632340A - A kind of method of synthesizing tenofovir intermediate.
  • Chavakula, R., et al. (2013). Synthesis of (E)-9-(Propen-1-yl)-9H-adenine, a Mutagenic Impurity in Tenofovir Disoproxil Fumarate. ResearchGate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tenofovir-impurities. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Synthesis of (E)-9-(Propen-1-yl)-9H-adenine, a Mutagenic Impurity in Tenofovir Disoproxil Fumarate. Retrieved from [Link]

  • Naesens, L., et al. (1998). Antiviral activities of 9-R-2-phosphonomethoxypropyl adenine (PMPA) and bis(isopropyloxymethylcarbonyl)PMPA against various drug-resistant human immunodeficiency virus strains. Antimicrobial Agents and Chemotherapy, 42(6), 1484–1487. Retrieved from [Link]

  • Sato, A., et al. (1981). Biological activities and modes of action of 9-alpha-D-arabinofuranosyladenine and 9-alpha-D-arabinofuranosyl-8-azaadenine. Biochemical Pharmacology, 30(16), 2325–2332. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (E)-9-(prop-1-en-1-yl)-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented methodology for the synthesis of (E)-9-(prop-1-en-1-yl)-9H-purin-6-amine, a significant compound often identified as a mutagenic impurity in the manufacturing of the antiretroviral drug Tenofovir Disoproxil Fumarate. The synthetic strategy detailed herein is predicated on a two-step sequence involving the initial N-allylation of adenine to yield an intermediate, 9-allyl-9H-purin-6-amine, followed by a transition metal-catalyzed isomerization. This latter step is critical for the stereoselective formation of the desired (E)-propenyl isomer. This document elucidates the chemical principles underpinning each synthetic step, provides a detailed experimental protocol, and discusses the rationale for the selection of reagents and reaction conditions, thereby offering a self-validating framework for its replication and adaptation in a research and development setting.

Introduction and Strategic Overview

9-(prop-1-en-1-yl)-9H-purin-6-amine, and specifically its (E)-isomer, is a molecule of significant interest in the pharmaceutical industry, primarily due to its status as a process impurity in the synthesis of Tenofovir Disoproxil Fumarate. The potential mutagenicity of this compound necessitates a thorough understanding of its formation and, consequently, its synthesis for use as a reference standard in analytical and toxicological studies.

Direct N-alkenylation of adenine with a propenyl electrophile presents significant challenges in terms of regioselectivity (N7 vs. N9 substitution) and control of stereochemistry (E vs. Z isomers). Therefore, a more strategic and controllable approach is warranted. The synthetic route outlined in this guide circumvents these issues by employing a two-step process:

  • N9-Allylation of Adenine: A standard and high-yielding alkylation of adenine with an allyl halide to selectively install the allyl group at the desired N9 position.

  • Catalytic Isomerization: A transition metal-catalyzed migration of the double bond from the terminal position of the allyl group to the 1-position, affording the thermodynamically more stable internal alkene. This reaction is often highly stereoselective for the (E)-isomer.

This approach offers superior control over the final product's constitution and stereochemistry, making it a preferred method for obtaining high-purity (E)-9-(prop-1-en-1-yl)-9H-purin-6-amine.

Mechanistic Considerations and Rationale

Step 1: N9-Allylation of Adenine

The alkylation of adenine can potentially occur at several of the nitrogen atoms within the purine ring system. However, the N9 position is generally the most nucleophilic and thermodynamically favored site for alkylation, especially under basic conditions in polar aprotic solvents. The reaction proceeds via a standard SN2 mechanism, where the deprotonated adenine anion acts as the nucleophile, attacking the electrophilic carbon of the allyl halide.

The choice of a base is critical for deprotonating the adenine, thereby increasing its nucleophilicity. A moderately strong base such as potassium carbonate (K2CO3) is often sufficient to achieve this without promoting side reactions. The use of a polar aprotic solvent, such as dimethylformamide (DMF), is advantageous as it effectively solvates the potassium cation while leaving the adenine anion relatively unsolvated and thus more reactive.

Step 2: Transition Metal-Catalyzed Isomerization

The isomerization of terminal olefins to internal olefins is a well-established transformation catalyzed by various transition metals, with rhodium and ruthenium complexes being particularly effective for N-allylamines.[1] The generally accepted mechanism for this process involves the formation of a metal-hydride species, which then participates in a catalytic cycle of hydrometalation and β-hydride elimination.

The high stereoselectivity for the (E)-isomer is a key feature of this reaction. This selectivity is often attributed to the thermodynamic stability of the final product, with the (E)-isomer being less sterically hindered than the (Z)-isomer. The specific coordination of the purine moiety to the metal center during the catalytic cycle can also play a role in directing the stereochemical outcome.[1]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Adenine≥99%Sigma-Aldrich
Allyl bromide99%Acros Organics
Potassium carbonate (K2CO3), anhydrous≥99%Fisher Scientific
Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich
Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst)99.9%Strem Chemicals
Toluene, anhydrous≥99.8%Sigma-Aldrich
Ethyl acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Deionized water
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na2SO4)
Step-by-Step Synthesis

Step 1: Synthesis of 9-allyl-9H-purin-6-amine

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add adenine (5.0 g, 37.0 mmol) and anhydrous potassium carbonate (7.7 g, 55.5 mmol).

  • Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Slowly add allyl bromide (4.8 mL, 55.5 mmol) to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60 °C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • The filtrate is concentrated under reduced pressure to remove the DMF.

  • The resulting residue is dissolved in ethyl acetate (150 mL) and washed with deionized water (2 x 50 mL) and then with brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford 9-allyl-9H-purin-6-amine as a white solid.

Step 2: Isomerization to (E)-9-(prop-1-en-1-yl)-9H-purin-6-amine

  • In a dry 100 mL Schlenk flask under a nitrogen atmosphere, dissolve 9-allyl-9H-purin-6-amine (2.0 g, 11.4 mmol) in 50 mL of anhydrous toluene.

  • Add Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst) (0.53 g, 0.57 mmol, 5 mol%) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) for 24-48 hours. Monitor the reaction by TLC or 1H NMR for the disappearance of the allyl signals and the appearance of the propenyl signals.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluting with a gradient of 0-5% methanol in ethyl acetate) to yield (E)-9-(prop-1-en-1-yl)-9H-purin-6-amine as a white to off-white solid.

Characterization Data (Expected)
  • 9-allyl-9H-purin-6-amine:

    • 1H NMR (400 MHz, DMSO-d6) δ: 8.21 (s, 1H), 8.13 (s, 1H), 7.23 (br s, 2H), 6.05 (m, 1H), 5.25 (d, J=10.4 Hz, 1H), 5.15 (d, J=17.2 Hz, 1H), 4.75 (d, J=5.2 Hz, 2H).

    • MS (ESI): m/z 176.1 [M+H]+.

  • (E)-9-(prop-1-en-1-yl)-9H-purin-6-amine:

    • 1H NMR (400 MHz, DMSO-d6) δ: 8.25 (s, 1H), 8.18 (s, 1H), 7.25 (br s, 2H), 6.90 (dq, J=14.0, 6.8 Hz, 1H), 6.45 (dq, J=14.0, 1.6 Hz, 1H), 1.85 (dd, J=6.8, 1.6 Hz, 3H).

    • MS (ESI): m/z 176.1 [M+H]+.

Visualization of the Synthetic Workflow

Synthesis_Workflow Adenine Adenine Step1 Step 1: N9-Allylation Adenine->Step1 Allyl_Bromide Allyl Bromide K2CO3, DMF Allyl_Bromide->Step1 Intermediate 9-allyl-9H-purin-6-amine Step1->Intermediate S_N2 Reaction Step2 Step 2: Isomerization Intermediate->Step2 Catalyst [Rh(PPh3)3Cl] Toluene, Reflux Catalyst->Step2 Final_Product (E)-9-(prop-1-en-1-yl)-9H-purin-6-amine Step2->Final_Product Stereoselective Double Bond Migration

Caption: Synthetic pathway for (E)-9-(prop-1-en-1-yl)-9H-purin-6-amine.

Summary of Key Reaction Parameters

ParameterStep 1: N-AllylationStep 2: Isomerization
Key Reagents Adenine, Allyl bromide, K2CO39-allyl-9H-purin-6-amine, [Rh(PPh3)3Cl]
Solvent Anhydrous DMFAnhydrous Toluene
Temperature 60 °CReflux (~110 °C)
Reaction Time 12-16 hours24-48 hours
Catalyst Loading N/A5 mol%
Typical Yield 70-85%60-75%
Purification Silica Gel ChromatographySilica Gel Chromatography

Conclusion

The synthesis of (E)-9-(prop-1-en-1-yl)-9H-purin-6-amine is effectively achieved through a reliable two-step process involving the N9-allylation of adenine followed by a rhodium-catalyzed isomerization. This method offers excellent control over regioselectivity and stereoselectivity, which are critical for producing this compound as a high-purity analytical standard. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and further investigate this important molecule.

References

Sources

The Unforeseen Contaminant: A Technical Guide to the Discovery and Management of 9-Propenyladenine in Tenofovir Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in Modern Pharmaceuticals

In the landscape of modern drug development, the active pharmaceutical ingredient (API) is but the protagonist in a complex narrative. The supporting cast of characters—impurities—can profoundly influence the story's outcome, dictating the safety and efficacy of the final drug product. The rigorous identification, characterization, and control of these impurities are cornerstones of pharmaceutical science and regulatory oversight. This guide delves into the specific case of 9-Propenyladenine, a mutagenic impurity discovered in the manufacturing of Tenofovir, a critical antiretroviral agent. We will explore the scientific journey of its discovery, the chemistry of its formation, the analytical methodologies for its detection, and the strategies for its control, offering a comprehensive technical resource for professionals in the field.

Chapter 1: The Discovery of this compound - A Story Told by Analytical Chemistry

The identification of this compound as an impurity in Tenofovir was not a singular event but rather the result of a systematic and rigorous process of analytical investigation, primarily driven by forced degradation studies and sensitive impurity profiling techniques. While a specific "discovery paper" is not publicly available, the logical trail of its identification can be reconstructed based on standard pharmaceutical development practices and the available scientific literature.

Forced degradation studies are a regulatory requirement designed to identify the likely degradation products of a drug substance under various stress conditions, such as heat, light, humidity, and acid/base hydrolysis.[1][2] It is highly probable that during the forced degradation of Tenofovir Disoproxil Fumarate, analytical scientists observed the emergence of an unknown peak in the chromatograms.

The initial detection would have likely been made using High-Performance Liquid Chromatography (HPLC) with UV detection, a workhorse technique in pharmaceutical analysis.[3] The appearance of a consistent, unknown peak across different stress conditions, particularly acidic and thermal stress, would have triggered further investigation.

The subsequent characterization of this unknown impurity would have involved its isolation, likely using preparative HPLC, followed by spectroscopic analysis. Techniques such as Mass Spectrometry (MS) would provide the molecular weight of the compound, while Nuclear Magnetic Resonance (NMR) spectroscopy would be instrumental in elucidating its precise chemical structure. Through the meticulous interpretation of this data, the identity of the unknown peak was confirmed as this compound.[4]

Discovery_Workflow cluster_Discovery Discovery & Identification Workflow Forced_Degradation Forced Degradation Studies (Acid, Base, Heat, Light) HPLC_Analysis HPLC-UV Analysis: Detection of Unknown Peak Forced_Degradation->HPLC_Analysis Generates Degradants Isolation Isolation of Impurity (Preparative HPLC) HPLC_Analysis->Isolation Isolates Unknown Characterization Structural Elucidation: - Mass Spectrometry (MS) - NMR Spectroscopy Isolation->Characterization Provides Pure Sample Identification Identification as This compound Characterization->Identification Confirms Structure

Figure 2: A simplified diagram illustrating the proposed acid-catalyzed dehydration mechanism for the formation of this compound from a key Tenofovir intermediate.

The presence of residual acids from previous steps or the use of acidic reagents in subsequent transformations could create an environment conducive to this dehydration reaction. Therefore, careful control of pH and temperature during the synthesis and purification of (R)-9-(2-hydroxypropyl)adenine and subsequent intermediates is crucial to minimize the formation of this impurity.

Chapter 3: Analytical Vigilance - Detecting and Quantifying this compound

Once identified, the development of robust analytical methods to detect and quantify this compound in Tenofovir API and drug products is paramount. Given its potential mutagenicity, the limits for this impurity are typically very low, necessitating highly sensitive and specific analytical techniques.

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common method for the routine quality control of Tenofovir and its impurities. [3]A well-developed HPLC method can effectively separate this compound from Tenofovir and other related substances. For even greater sensitivity and specificity, especially during method development and validation, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.

Experimental Protocol: HPLC-UV Method for the Quantification of this compound

This protocol is a representative example and may require optimization based on the specific instrumentation and column used.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reference standards for Tenofovir Disoproxil Fumarate and this compound.

  • HPLC grade acetonitrile, methanol, and water.

  • Ammonium acetate and glacial acetic acid.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1 M Ammonium acetate in water, pH adjusted to 3.8 with glacial acetic acid
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
30
35
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 260 nm
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve appropriate amounts of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration (e.g., 1 µg/mL).

  • Sample Solution: Accurately weigh and dissolve a specified amount of Tenofovir Disoproxil Fumarate API or crushed tablets in the diluent to achieve a target concentration (e.g., 1 mg/mL).

4. Analysis and Quantification:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the peak area of the standard.

Chapter 4: Managing the Risk - Control and Mitigation Strategies

The discovery of a mutagenic impurity such as this compound necessitates a robust risk assessment and the implementation of stringent control strategies throughout the manufacturing process. [4]Regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provide clear guidelines on the limits for such impurities.

The primary strategy for controlling this compound levels is to prevent its formation in the first place. This involves:

  • Process Optimization: Carefully controlling the reaction conditions, particularly temperature and pH, during the synthesis of (R)-9-(2-hydroxypropyl)adenine and subsequent steps to disfavor the dehydration reaction.

  • Raw Material Control: Ensuring the quality of starting materials and reagents to avoid the introduction of catalysts that could promote the formation of this compound.

  • Purification: Implementing effective purification methods, such as recrystallization or chromatography, to remove any this compound that may have formed.

In addition to process controls, a comprehensive testing strategy is essential:

  • In-process Controls: Monitoring the levels of this compound at critical stages of the manufacturing process.

  • Final API Testing: Rigorous testing of the final Tenofovir API to ensure that the level of this compound is below the established regulatory limit.

  • Stability Studies: Monitoring the levels of this compound in the final drug product over its shelf life to ensure it does not increase to unacceptable levels.

Conclusion: A Commitment to Purity

The case of this compound in Tenofovir serves as a compelling example of the critical importance of impurity profiling in modern pharmaceutical development. The journey from its initial detection through forced degradation studies to the implementation of robust control strategies highlights the synergy between advanced analytical chemistry, process chemistry, and regulatory science. For researchers, scientists, and drug development professionals, understanding the lifecycle of such an impurity—from its formation to its control—is not merely a technical exercise but a fundamental aspect of ensuring the safety and efficacy of the medicines we deliver to patients.

References

  • Debaje P. D., Harishchandra H. C. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. Asian Journal of Pharmaceutical Research and Development, 8(2), 21-25.
  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).
  • A Precise Review on Tenofovir Disoproxil Fumarate: An Analytical Profile. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. (n.d.). Der Pharma Chemica.
  • He, Z., Wei, C., Gao, H., Li, Y., & Che, D. (2015). Identification, synthesis and characterization of new impurities in tenofovir. Pharmazie, 70(5), 283-288.
  • Allmpus. (n.d.). Tenofovir Disoproxil Fumarate IP Impurity K. Retrieved from [Link]

  • SynZeal. (n.d.). Tenofovir 9-Propenyl Impurity. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tenofovir-impurities. Retrieved from [Link]

  • PubChem. (n.d.). 9-(2-Hydroxypropyl)adenine. Retrieved from [Link]

  • PubChem. (n.d.). (R)-9-(2-Hydroxypropyl)adenine. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of 9-Substituted Adenine Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the diverse biological activities exhibited by 9-substituted adenine analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms, experimental evaluation, and structure-activity relationships that define the therapeutic and biological potential of this important class of molecules. We will explore their roles as phosphodiesterase inhibitors, antiviral agents, adenosine receptor modulators, and cytokinins, providing both foundational knowledge and practical experimental insights.

Section 1: 9-Substituted Adenine Analogs as Potent Phosphodiesterase Inhibitors

The inhibition of cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), is a significant therapeutic strategy for a range of diseases. Notably, 9-substituted adenine derivatives have emerged as potent and selective inhibitors of PDE4, an enzyme primarily involved in the hydrolysis of cAMP.[1] The modulation of cAMP levels through PDE4 inhibition has profound effects on inflammatory and immune responses, making these analogs promising candidates for treating conditions like asthma, chronic obstructive pulmonary disease (COPD), and autoimmune disorders.[1][2]

Mechanism of Action and Signaling Pathway

PDE4 inhibitors act by increasing intracellular concentrations of cAMP. This elevation in cAMP activates Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (Epac).[2] These downstream effectors, in turn, modulate the activity of various transcription factors and cellular proteins, leading to the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses.[2][3]

Below is a diagram illustrating the signaling pathway affected by PDE4 inhibition.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates AMP 5'-AMP PDE4->AMP Inflammation_Suppression Suppression of Inflammatory Response PKA->Inflammation_Suppression Epac->Inflammation_Suppression 9_Substituted_Adenine_Analog 9-Substituted Adenine Analog (PDE4 Inhibitor) 9_Substituted_Adenine_Analog->PDE4 Inhibits

Caption: PDE4 Inhibition Pathway.

Structure-Activity Relationship (SAR) Insights

Studies on 9-substituted adenine analogs have revealed key structural features that govern their potency and selectivity as PDE4 inhibitors.[1]

  • Substitution at the 9-position: The nature of the substituent at the N9 position of the adenine ring is crucial for activity. For instance, a 2-methoxybenzyl group has been shown to lead to remarkably more active compounds.[1]

  • Modifications at the 2-position: Introduction of lipophilic groups like trifluoromethyl, n-propyl, or iodine at the C2 position enhances both PDE4 inhibitory activity and selectivity.[1]

  • N6-position: The N6-methylamino moiety appears to be important for activity, as its replacement with other amino groups is generally detrimental.[1]

Quantitative Data on PDE4 Inhibition

The following table summarizes the PDE4 inhibitory activity of selected 9-substituted adenine analogs.

Compound ID9-Substituent2-SubstituentN6-SubstituentPDE4 IC50 (nM)Reference
9r 2-methoxybenzyltrifluoromethylmethylamino1.4[1]
9s 2-methoxybenzyln-propylmethylamino7.0[1]
13b 2-methoxybenzyliodomethylamino0.096[1]
4 (NCS613) 2-fluorobenzyltrifluoromethylmethylamino42[1]
Experimental Protocol: PDE-Glo™ Phosphodiesterase Assay

This protocol outlines a luminescent, high-throughput method for measuring the activity of purified phosphodiesterases, suitable for screening potential inhibitors.[4][5]

Materials:

  • PDE-Glo™ Phosphodiesterase Assay Kit (Promega)

  • Purified PDE4 enzyme

  • 9-substituted adenine analog test compounds

  • Multi-well plates (96-, 384-, or 1536-well, opaque-walled)

  • Plate-reading luminometer

Procedure:

  • Reaction Setup:

    • Prepare a reaction mix containing the purified PDE4 enzyme in the appropriate reaction buffer.

    • Add the 9-substituted adenine analog test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Initiate the reaction by adding the cAMP substrate to a final concentration of 1-10 µM.

    • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes).

  • Termination and Detection:

    • Stop the PDE reaction by adding the PDE-Glo™ Termination Buffer.

    • Add the PDE-Glo™ Detection Solution, which contains ATP and Protein Kinase A (PKA).

    • Incubate at room temperature for 20-30 minutes. The remaining cAMP will drive a kinase reaction, depleting ATP.

  • Luminescence Measurement:

    • Add the Kinase-Glo® Reagent to measure the remaining ATP.

    • Measure the luminescence using a plate-reading luminometer. The light output is inversely proportional to the PDE activity.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Section 2: Antiviral Activity of 9-Substituted Adenine Analogs

A significant number of 9-substituted adenine analogs exhibit potent antiviral activity against a broad spectrum of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV).[6][7][8] These compounds often function as nucleoside analogs, interfering with viral replication.

Mechanism of Antiviral Action

The primary mechanism of action for many antiviral 9-substituted adenine analogs involves their conversion to the corresponding triphosphate form within the host cell. This process is typically initiated by viral or host cell kinases.[6][9] The resulting triphosphate analog then acts as a competitive inhibitor or a substrate for the viral DNA or RNA polymerase.[6][7] Incorporation of the analog into the growing viral nucleic acid chain leads to chain termination, thereby halting viral replication.[10]

Below is a diagram illustrating the mechanism of action of antiviral nucleoside analogs.

Antiviral_Mechanism cluster_entry Cellular Uptake cluster_inhibition Inhibition of Viral Replication Analog_Extracellular 9-Substituted Adenine Analog Analog_Intracellular Intracellular Analog Analog_Extracellular->Analog_Intracellular Transport Analog_MP Analog Monophosphate Analog_Intracellular->Analog_MP Phosphorylation (Kinases) Analog_DP Analog Diphosphate Analog_MP->Analog_DP Phosphorylation Analog_TP Analog Triphosphate Analog_DP->Analog_TP Phosphorylation Viral_Polymerase Viral Polymerase (e.g., Reverse Transcriptase) Analog_TP->Viral_Polymerase Competitive Inhibition Viral_DNA_RNA Growing Viral DNA/RNA Chain Viral_Polymerase->Viral_DNA_RNA Incorporates Chain_Termination Chain Termination Viral_DNA_RNA->Chain_Termination

Caption: Mechanism of Antiviral Nucleoside Analogs.

Experimental Protocol: Antiviral Activity and Cytotoxicity Assays

Evaluating the antiviral potential of 9-substituted adenine analogs requires a two-pronged approach: assessing their efficacy in inhibiting viral replication and determining their toxicity to host cells.

A. Antiviral Activity Assay (e.g., Plaque Reduction Assay):

Materials:

  • Host cell line permissive to the virus of interest (e.g., Vero cells for HSV)

  • Virus stock of known titer

  • 9-substituted adenine analog test compounds

  • Cell culture medium and supplements

  • Overlay medium (e.g., medium with carboxymethylcellulose or agarose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and grow to confluency.

  • Virus Infection: Remove the growth medium and infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well).

  • Compound Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and add an overlay medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Remove the overlay medium, fix the cells (e.g., with methanol), and stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. Calculate the percent inhibition of plaque formation for each compound concentration and determine the EC50 (50% effective concentration).

B. Cytotoxicity Assay (e.g., MTT Assay):

Materials:

  • Host cell line used in the antiviral assay

  • 9-substituted adenine analog test compounds

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compound. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the CC50 (50% cytotoxic concentration). The selectivity index (SI), calculated as CC50/EC50, is a crucial parameter for evaluating the therapeutic potential of the compound.

Section 3: Modulation of Adenosine Receptors by 9-Substituted Adenine Analogs

Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors (GPCRs) that play critical roles in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. 9-Substituted adenine derivatives have been investigated as ligands for these receptors, with some exhibiting antagonist properties.[11][12]

Adenosine Receptor Signaling Pathways

The activation of adenosine receptors triggers distinct intracellular signaling cascades. A1 and A3 receptors are typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[13] Conversely, A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP production.[13][14]

Below is a diagram illustrating the signaling pathways of adenosine receptors.

Adenosine_Receptor_Signaling cluster_effector Effector & Second Messenger A1_A3 A1 / A3 Receptors Gi_o Gi/o A1_A3->Gi_o Activate A2A_A2B A2A / A2B Receptors Gs Gs A2A_A2B->Gs Activate AC Adenylyl Cyclase Gi_o->AC Inhibits Gs->AC Activates cAMP_up ↑ cAMP AC->cAMP_up Leads to cAMP_down ↓ cAMP AC:s->cAMP_down:n Inhibition leads to

Caption: Adenosine Receptor Signaling Pathways.

Quantitative Data on Adenosine Receptor Binding

The following table presents the binding affinities (Ki) of selected 9-substituted purine derivatives for human adenosine receptors.

Compound ID9-Substituent8-SubstituentA1 Ki (µM)A2A Ki (µM)A3 Ki (µM)A2B Ki (µM)Reference
2 ethylH>10>10>10>100[11]
3 ethylBromo2.50.0521.10.84[11]
4d ethylHexynyl2.30.440.62>100[11]
Experimental Protocol: Radioligand Binding Assay for Adenosine Receptors

This protocol describes a method to determine the affinity of 9-substituted adenine analogs for adenosine receptors using a competitive binding assay.[15]

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A, A3, or A2B)

  • Radioligand specific for the receptor subtype (e.g., [3H]CGS 21680 for A2A)

  • 9-substituted adenine analog test compounds

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup:

    • In a multi-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Calculate the IC50 value and then the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Section 4: 9-Substituted Adenine Analogs as Cytokinins in Plants

In the realm of plant biology, 9-substituted adenine derivatives play a crucial role as cytokinins, a class of plant hormones that regulate various aspects of growth and development, including cell division, differentiation, and senescence.[16][17]

Cytokinin Signaling Pathway in Plants

Cytokinins are perceived by membrane-bound histidine kinase receptors.[16][18] This binding event initiates a multi-step phosphorelay signaling cascade that ultimately leads to the activation of transcription factors in the nucleus, which in turn regulate the expression of cytokinin-responsive genes.[18][19]

Below is a simplified diagram of the cytokinin signaling pathway.

Cytokinin_Signaling cluster_perception Signal Perception (Cell Membrane) cluster_transduction Signal Transduction (Cytoplasm -> Nucleus) cluster_response Nuclear Response Cytokinin 9-Substituted Adenine Analog (Cytokinin) Receptor Histidine Kinase Receptor Cytokinin->Receptor Binds to AHP Histidine Phosphotransfer Proteins (AHP) Receptor->AHP Phosphorylates ARR Response Regulators (ARR) AHP->ARR Translocates to Nucleus & Phosphorylates Gene_Expression Regulation of Gene Expression ARR->Gene_Expression Developmental_Responses Cell Division, Differentiation, etc. Gene_Expression->Developmental_Responses

Caption: Cytokinin Signaling Pathway in Plants.

Experimental Protocol: Tobacco Callus Bioassay for Cytokinin Activity

This classic bioassay measures the ability of a compound to induce cell division and growth in tobacco callus tissue, a hallmark of cytokinin activity.[20]

Materials:

  • Tobacco (Nicotiana tabacum) callus culture

  • Murashige and Skoog (MS) basal medium

  • Auxin (e.g., indole-3-acetic acid, IAA)

  • 9-substituted adenine analog test compounds

  • Sterile petri dishes or culture flasks

  • Growth chamber with controlled light and temperature

Procedure:

  • Medium Preparation: Prepare MS medium supplemented with a constant, suboptimal concentration of auxin. Add serial dilutions of the 9-substituted adenine analog test compound to the medium. A control medium without any added cytokinin should also be prepared.

  • Callus Inoculation: Aseptically transfer small, uniform pieces of tobacco callus onto the prepared media.

  • Incubation: Incubate the cultures in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod) for 3-4 weeks.

  • Growth Measurement: After the incubation period, determine the fresh weight of the callus from each treatment.

  • Data Analysis: Plot the fresh weight of the callus against the concentration of the test compound. The concentration that elicits a half-maximal growth response can be determined to compare the relative activity of different analogs.

Conclusion

The 9-substituted adenine analogs represent a versatile and powerful class of molecules with a wide array of biological activities. Their ability to selectively modulate key enzymes and receptors has led to their investigation and, in some cases, clinical use for a variety of diseases. The structure-activity relationships discussed herein provide a roadmap for the rational design of new and more potent analogs. The experimental protocols detailed in this guide offer a practical framework for researchers to evaluate the biological activities of novel 9-substituted adenine derivatives, paving the way for future discoveries and therapeutic advancements.

References

  • Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. PMC. [Link]

  • Cytokinin signaling in plant development. The Company of Biologists. [Link]

  • Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts. American Physiological Society. [Link]

  • cytokinin signaling pathway - Molecular Biology. Jen Sheen's Lab. [Link]

  • Adenosine receptors and their main signaling pathways. Schematic... ResearchGate. [Link]

  • Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis. PMC. [Link]

  • Cytokinins: Definition, Function and Pathways. Dora Agri-Tech. [Link]

  • Adenosine receptor signaling pathways. A 2A R and A 2B R activation... ResearchGate. [Link]

  • Adenosine Receptors: Expression, Function and Regulation. PMC. [Link]

  • Cytokinin signaling in plant development. PubMed. [Link]

  • Mechanisms of action of antiviral drugs | Research Starters. EBSCO. [Link]

  • (PDF) Cytokinin Signaling Pathway. ResearchGate. [Link]

  • Classical mechanism of action of nucleoside analogues. NA—nucleoside... ResearchGate. [Link]

  • Bioassay of Cytokinin. Dora Agri-Tech. [Link]

  • Design, synthesis and structure-activity relationships of a series of 9-substituted adenine derivatives as selective phosphodiesterase type-4 inhibitors. PubMed. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

  • The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. PubMed Central. [Link]

  • A quantitative fluorescence enzyme immunoassay for plant cytokinins. PubMed. [Link]

  • Pharmacology of Nucleoside Reverse Transcriptase Inhibitors anti Viral Drugs ; Examples, Mechanism. YouTube. [Link]

  • Enzyme assays for cGMP hydrolysing Phosphodiesterases. PMC. [Link]

  • PDE4 inhibitors molecular mechanisms[2][21][22]. ResearchGate. [Link]

  • Clinical Implication of Phosphodiesterase-4-Inhibition. PMC. [Link]

  • In vitro methods for testing antiviral drugs. PMC. [Link]

  • Mechanism of action of phosphodiesterase 4 inhibitors (PDEIs). PDE4Is... ResearchGate. [Link]

  • Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. PMC. [Link]

  • PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers. [Link]

  • New substituted 9-alkylpurines as adenosine receptor ligands. PubMed. [Link]

  • PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. PMC. [Link]

  • Profiling of cytokinins in plant tissues: sampling, qualitative and quantitative analysis. National Academy of Sciences of Ukraine. [Link]

  • Evaluation of the cytotoxic effects of a compound on cell lines. PCBIS. [Link]

  • New 2,6,9-trisubstituted adenines as adenosine receptor antagonists: a preliminary SAR profile. PMC. [Link]

  • Quantification of Cytokinin Levels and Responses in Abiotic Stresses. PubMed. [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]

  • Section 1: In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program. [Link]

  • NEW BASE-ALTERED ADENOSINE ANALOGUES: SYNTHESIS AND AFFINITY AT ADENOSINE A1 and A2A RECEPTORS. PMC. [Link]

  • Erythro-9-(2-hydroxy-3-nonyl)adenine inhibits cyclic GMP-stimulated phosphodiesterase in isolated cardiac myocytes. PubMed. [Link]

  • of adenine derivatives for human adenosine receptor subtypes.... ResearchGate. [Link]

  • Quantitative Analysis of Cytokinins in Plants by High Performance Liquid Chromatography: Electronspray Ionization Ion Trap Mass Spectrometry. MD Anderson Cancer Center. [Link]

  • Synthesis And Antiviral Evaluation Of Novel Nucleoside Analogues. Globe Thesis. [Link]

  • Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. PMC. [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC. [Link]

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Mutagenicity of 9-Propenyladenine

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

9-Propenyladenine is recognized as a mutagenic impurity found in the antiretroviral medication tenofovir disoproxil fumarate[1]. While its mutagenicity is acknowledged, the precise molecular mechanisms underpinning this activity have not been extensively elucidated in publicly available literature. This guide, therefore, presents a hypothesized mechanism of mutagenicity for this compound, drawing upon established principles of chemical carcinogenesis and the well-documented bioactivation pathways of structurally analogous alkenylbenzenes, such as safrole and estragole. We postulate a metabolic activation cascade initiated by cytochrome P450 enzymes, leading to the formation of a reactive electrophile capable of forming covalent DNA adducts. These adducts are proposed to induce specific mutational signatures during DNA replication, ultimately leading to genotoxicity. This document provides a comprehensive theoretical framework, complete with proposed experimental protocols and visual diagrams, to guide future research into the mutagenic properties of this compound.

Introduction: The Enigma of this compound's Mutagenicity

This compound has been identified as a potential mutagenic impurity in the manufacturing process of tenofovir disoproxil fumarate, a critical component of antiretroviral therapy[1]. The presence of such impurities, even at trace levels, is a significant concern in drug development due to their potential to induce genetic mutations and contribute to long-term health risks, including carcinogenesis. Despite its classification as a mutagen, a detailed understanding of how this compound exerts its genotoxic effects is currently lacking in the scientific literature.

This guide aims to bridge this knowledge gap by proposing a scientifically grounded, hypothetical mechanism of mutagenicity. Our approach is rooted in the established metabolic activation pathways of structurally similar compounds, namely the naturally occurring alkenylbenzenes like safrole and estragole. These compounds, also possessing a propenyl group, are well-characterized procarcinogens that require metabolic conversion to reactive electrophilic intermediates to exert their mutagenic effects. By applying this knowledge as a paradigm, we can construct a plausible pathway for the bioactivation of this compound and its subsequent interaction with cellular macromolecules.

A Postulated Mechanism: Bioactivation of this compound

We hypothesize that this compound, in its native state, is not the ultimate mutagen. Instead, it likely functions as a pro-mutagen that undergoes metabolic activation to become a reactive electrophile capable of covalently binding to DNA. This proposed pathway is analogous to the bioactivation of safrole and estragole.

Step 1: Cytochrome P450-Mediated Hydroxylation

The initial and rate-limiting step in the proposed activation of this compound is the hydroxylation of the allylic carbon (C1') of the propenyl group. This reaction is likely catalyzed by cytochrome P450 (CYP) enzymes, primarily in the liver. For related alkenylbenzenes, specific CYP isozymes such as CYP1A2 and CYP2A6 are known to be involved. This enzymatic oxidation would convert this compound into 9-(1'-hydroxypropenyl)adenine.

Step 2: Sulfonation to a Reactive Ester

The newly formed hydroxyl group on 9-(1'-hydroxypropenyl)adenine is then a substrate for sulfotransferases (SULTs). These enzymes catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group, forming a highly unstable and reactive sulfuric acid ester, 9-(1'-sulfoxypropenyl)adenine. This sulfoxy derivative is considered the ultimate electrophilic mutagen.

Step 3: Formation of a Carbocation and DNA Adduction

The 9-(1'-sulfoxypropenyl)adenine is unstable and is expected to spontaneously lose the sulfate group, generating a resonance-stabilized carbocation. This highly electrophilic carbocation can then react with nucleophilic sites on DNA bases, primarily guanine and adenine, to form covalent DNA adducts. The formation of these adducts is the critical initiating event in the mutagenic process.

Visualizing the Hypothesized Metabolic Activation Pathway

The following diagram, generated using DOT language, illustrates the proposed multi-step bioactivation of this compound.

Metabolic Activation of this compound cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 DNA Adduct Formation This compound This compound 9-(1'-hydroxypropenyl)adenine 9-(1'-hydroxypropenyl)adenine This compound->9-(1'-hydroxypropenyl)adenine Cytochrome P450 (e.g., CYP1A2, CYP2A6) 9-(1'-sulfoxypropenyl)adenine 9-(1'-sulfoxypropenyl)adenine 9-(1'-hydroxypropenyl)adenine->9-(1'-sulfoxypropenyl)adenine Sulfotransferases (SULTs) Carbocation Carbocation 9-(1'-sulfoxypropenyl)adenine->Carbocation Spontaneous Loss of SO4^2- DNA_Adducts DNA Adducts Carbocation->DNA_Adducts Reaction with DNA

Caption: Hypothesized metabolic activation of this compound.

Predicted DNA Adducts and Mutational Signatures

The formation of covalent DNA adducts disrupts the normal structure of the DNA helix and can lead to mispairing during DNA replication, resulting in mutations. Based on the reactivity of the proposed carbocation intermediate, we can predict the types of DNA adducts and the resulting mutational signatures.

Predicted DNA Adducts

The primary targets for adduction by the this compound carbocation are likely to be the N7 and O6 positions of guanine and the N1 and N3 positions of adenine. The specific adducts formed would need to be identified experimentally, but they are expected to be bulky lesions that distort the DNA double helix.

Anticipated Mutational Signatures

Bulky DNA adducts are often bypassed by error-prone translesion synthesis (TLS) DNA polymerases during replication. This process can introduce specific types of mutations. For adducts at guanine residues, G to T transversions are a common consequence. Adducts at adenine could potentially lead to A to T or A to C transversions. Therefore, a mutational signature characterized by an increase in G•C → T•A and A•T → T•A transversions would be consistent with the proposed mechanism. The specific context of these mutations (i.e., the surrounding nucleotide sequence) can also be a key feature of the mutational signature.

Proposed Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of this compound mutagenicity, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such an investigation.

Protocol 1: In Vitro Metabolic Activation and DNA Adduct Formation

Objective: To determine if this compound can be metabolically activated to a species that forms DNA adducts.

Methodology:

  • Incubation: Incubate this compound with human liver microsomes (or specific recombinant CYP enzymes) and calf thymus DNA in the presence of an NADPH-generating system. A parallel incubation should include PAPS and cytosolic sulfotransferases.

  • DNA Isolation: After incubation, isolate the DNA using standard phenol-chloroform extraction and ethanol precipitation methods.

  • Adduct Analysis: Analyze the isolated DNA for the presence of adducts using sensitive techniques such as ³²P-postlabeling, liquid chromatography-tandem mass spectrometry (LC-MS/MS), or high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection.

  • Structure Elucidation: If adducts are detected, utilize techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to determine their precise chemical structures.

Protocol 2: Ames Test for Mutagenicity with Metabolic Activation

Objective: To assess the mutagenicity of this compound in a bacterial reverse mutation assay and to determine the requirement for metabolic activation.

Methodology:

  • Strain Selection: Use various Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

  • Treatment: Expose the bacterial strains to a range of concentrations of this compound in the presence and absence of a mammalian metabolic activation system (S9 fraction from induced rat liver).

  • Scoring: Plate the treated bacteria on minimal glucose agar plates and incubate for 48-72 hours. Count the number of revertant colonies.

  • Analysis: A significant, dose-dependent increase in the number of revertant colonies in the presence of the S9 fraction would indicate that this compound is a pro-mutagen that requires metabolic activation.

Protocol 3: Determination of Mutational Signature in a Reporter Gene Assay

Objective: To characterize the specific types of mutations induced by this compound.

Methodology:

  • Cell Line: Utilize a mammalian cell line (e.g., Chinese Hamster Ovary - CHO) that contains a reporter gene, such as the lacZ or cII gene, integrated into its genome.

  • Exposure: Treat the cells with this compound in the presence of a metabolic activation system.

  • Selection and Sequencing: Select for cells with mutations in the reporter gene and sequence the gene to identify the specific base substitutions, insertions, and deletions.

  • Signature Analysis: Analyze the spectrum of mutations to determine the mutational signature of this compound. This can be compared to known mutational signatures in databases like COSMIC.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical data that could be generated from the proposed experiments to support the hypothesized mechanism.

Table 1: Hypothetical Results of DNA Adduct Analysis by LC-MS/MS

Treatment ConditionAdduct 1 (Guanine) Peak AreaAdduct 2 (Adenine) Peak Area
This compound + Microsomes + SULTs1.2 x 10⁶4.5 x 10⁵
This compound + Microsomes5.8 x 10³1.2 x 10³
This compound aloneNot DetectedNot Detected
Vehicle ControlNot DetectedNot Detected

Table 2: Hypothetical Results of the Ames Test

This compound (µ g/plate )Revertants/Plate (-S9)Revertants/Plate (+S9)
0 (Vehicle)25 ± 428 ± 5
1028 ± 6150 ± 15
5032 ± 5425 ± 30
10030 ± 7850 ± 55

Conclusion and Future Directions

This technical guide has outlined a plausible, albeit hypothesized, mechanism for the mutagenicity of this compound, drawing strong parallels with the established bioactivation pathways of structurally related alkenylbenzenes. The proposed pathway involves metabolic activation via cytochrome P450 and sulfotransferases to a reactive electrophile that forms DNA adducts, ultimately leading to a characteristic mutational signature.

The experimental protocols detailed herein provide a clear roadmap for researchers to rigorously test this hypothesis. Elucidating the precise mechanism of this compound mutagenicity is of paramount importance for the pharmaceutical industry, particularly in the context of drug safety and impurity profiling. A thorough understanding of its genotoxic potential will enable the development of more effective strategies for risk assessment and control, ensuring the safety and quality of essential medicines. Future research should focus on the experimental validation of the proposed steps, including the identification of the specific enzymes involved, the structural characterization of the DNA adducts, and the definitive determination of its mutational signature in various experimental systems.

References

Sources

Spectroscopic Analysis of 9-Propenyladenine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

9-Propenyladenine, also known as Tenofovir Disoproxil Related Compound B, is a significant compound in the field of pharmaceutical analysis, particularly as a potential impurity in the manufacturing of Tenofovir Disoproxil Fumarate, a key antiretroviral drug.[1][2] The rigorous identification and characterization of such impurities are paramount to ensure the safety and efficacy of the final drug product. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the two most powerful techniques for unequivocal structure elucidation. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of antiviral medications.

Molecular Structure and Isomerism

This compound (C₈H₉N₅, Molar Mass: 175.19 g/mol ) is a purine derivative characterized by a propenyl group attached to the nitrogen at the 9-position of the adenine ring.[3] The presence of a double bond in the propenyl chain gives rise to geometric isomerism, resulting in (E)- and (Z)-isomers.[1] The differentiation and quantification of these isomers are critical aspects of its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of this compound, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the adenine ring, the propenyl group, and the amine group. The chemical shifts are influenced by the electronic environment of the protons. For a comprehensive guide on interpreting NMR spectra, refer to "How to Read and Interpret 1H-NMR and 13C-NMR Spectrums".[4]

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2 (Adenine)~ 8.1Singlet-
H-8 (Adenine)~ 8.2Singlet-
NH₂ (Adenine)~ 7.2Broad Singlet-
N-CH= (Propenyl)~ 7.0 - 7.5Multiplet
=CH-CH₃ (Propenyl)~ 5.5 - 6.5Multiplet
CH₃ (Propenyl)~ 1.8 - 2.0Doublet~ 6-7

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific isomer ((E) or (Z)). The values presented are estimates based on data for similar N-alkenylpurine structures.[]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

Carbon Assignment Expected Chemical Shift (ppm)
C-2 (Adenine)~ 152
C-4 (Adenine)~ 149
C-5 (Adenine)~ 118
C-6 (Adenine)~ 156
C-8 (Adenine)~ 141
N-CH= (Propenyl)~ 125-135
=CH-CH₃ (Propenyl)~ 100-110
CH₃ (Propenyl)~ 15-20

Note: These are predicted chemical shifts. For detailed practical guidance on in vivo NMR spectroscopy, see "State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide".[6]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the probe for the sample.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum with proton decoupling.

  • Data Processing and Analysis:

    • Process the raw data (FID) by applying a Fourier transform.

    • Phase the spectra and calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to establish connectivity.

    • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Diagram: this compound Structure and Key NMR Correlations

Caption: Molecular structure of this compound with key proton assignments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation pattern.

Expected Mass Spectrum and Fragmentation

In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is expected at an m/z of 175. The fragmentation of the adenine core typically involves the sequential loss of HCN molecules.[7] A significant fragment would likely be the adenine ring itself after the loss of the propenyl group.

Predicted Fragmentation Pathway:

  • Molecular Ion (M⁺): [C₈H₉N₅]⁺ at m/z = 175

  • Loss of a methyl radical: [M - CH₃]⁺ at m/z = 160

  • Loss of the propenyl group: [M - C₃H₅]⁺ at m/z = 134 (adenine radical cation)

  • Fragmentation of the adenine ring: Subsequent losses of HCN (27 Da) from the adenine fragment.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for direct infusion of volatile samples.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion (m/z 175) to induce fragmentation and obtain a product ion spectrum.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the fragments and confirm the identity of the compound.

Diagram: Predicted Fragmentation Pathway of this compound

G M [C₈H₉N₅]⁺˙ m/z = 175 (Molecular Ion) M_minus_CH3 [C₇H₆N₅]⁺ m/z = 160 M->M_minus_CH3 - CH₃˙ Adenine_radical [C₅H₄N₅]⁺ m/z = 134 M->Adenine_radical - C₃H₅˙ Fragment1 [C₄H₃N₄]⁺ m/z = 107 Adenine_radical->Fragment1 - HCN Fragment2 [C₃H₂N₃]⁺ m/z = 80 Fragment1->Fragment2 - HCN

Caption: Predicted electron ionization fragmentation of this compound.

Data Summary

The following table summarizes the key spectroscopic data for the characterization of this compound.

Analytical Technique Parameter Expected Value
¹H NMR Chemical Shifts (ppm)See detailed table above.
Coupling Constants (Hz)See detailed table above.
¹³C NMR Chemical Shifts (ppm)See detailed table above.
Mass Spectrometry Molecular Ion (m/z)175
Key Fragments (m/z)160, 134, 107, 80

Conclusion

The combined application of NMR and MS provides a robust and comprehensive approach for the structural elucidation and characterization of this compound. The detailed analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the molecular structure, while mass spectrometry confirms the molecular weight and provides valuable information about its fragmentation pathways. These techniques are essential for the quality control of Tenofovir Disoproxil Fumarate and for ensuring the safety and purity of this important antiretroviral drug. For definitive identification, comparison with a certified reference standard of Tenofovir Disoproxil Related Compound B is recommended.

References

  • He, Z., Wei, C., Gao, H., Li, Y., & Che, D. (2015). Identification, synthesis and characterization of new impurities in tenofovir. Pharmazie, 70(5), 283–288.
  • Jackson, G. L., & Bowen, C. D. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Journal of the American Society for Mass Spectrometry, 31(4), 819–828.
  • Pharmaffiliates. (n.d.). Tenofovir-impurities. Retrieved from [Link]

  • PubChem. (n.d.). Tenofovir Disoproxil Fumarate. Retrieved from [Link]

  • G, A., A, S., & A, E. (2016). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Medicinal Chemistry Research, 25(11), 2533–2545.
  • ResearchGate. (n.d.). Product ion mass spectra of (A) tenofovir (m/z 288.1 → 176.2, scan.... Retrieved from [Link]

  • Slideshare. (n.d.). Impurities profiling of ATZ. Retrieved from [Link]

  • Veeprho. (n.d.). 4121-40-8 (Alternate Cas Number 1446486-33-4)Tenofovir Disoproxil Related Compound B. Retrieved from [Link]

  • Varal, D., Joshi, M., Panmand, D., & Jadhav, V. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 8(1), 22-29.
  • Wikipedia. (n.d.). Tenofovir disoproxil. Retrieved from [Link]

  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]

  • ResearchGate. (n.d.). Assignment of peaks from 1H and 13C NMR. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • PubMed. (n.d.). Complete assignments of (1)H and (13)C NMR spectral data of nine surfactin isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Product Ion Mass Spectra of [MH] Ions of (A) TFV and (B) IS. Retrieved from [Link]

  • de Graaf, R. A., & Behar, K. L. (2014). State-of-the-art direct 13C and indirect 1H-[13C] NMR spectroscopy in vivo: a practical guide. NMR in Biomedicine, 27(7), 789–805.
  • U.S. Pharmacopeia. (2011). Tenofovir Disoproxil Fumarate. Retrieved from [Link]

Sources

physical and chemical characteristics of 9-Propenyladenine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 9-Propenyladenine

Introduction

This compound, specifically the (E)-isomer, is a substituted purine base of significant interest in the pharmaceutical sciences. It is primarily recognized as a mutagenic impurity and a key intermediate related to the synthesis of Tenofovir Disoproxil Fumarate (TDF), a widely used antiretroviral agent for the treatment of HIV-1 and HBV infections. The presence and control of such impurities are critical for ensuring the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the core , offering a technical resource for researchers, quality control analysts, and drug development professionals.

Molecular and Structural Properties

The fundamental identity of a chemical compound is rooted in its structure. This compound is an N-substituted purine where a propenyl group is attached to the nitrogen at the 9-position of the adenine ring.

Chemical Structure:

(Simplified 2D representation)

  • IUPAC Name: 9-[(E)-prop-1-enyl]-9H-purin-6-amine

  • Common Synonyms: (E)-9-(Prop-1-en-1-yl)-9H-purin-6-amine, Tenofovir Impurity 2, Tenofovir Disoproxil Related Compound B

  • Molecular Formula: C₈H₉N₅

  • Isomerism: The propenyl group introduces geometric isomerism. The (E)-isomer (trans) is the most commonly referenced form in literature related to Tenofovir. A (Z)-isomer (cis) is also possible. The stereochemistry is a critical parameter, as it can influence both biological activity and chromatographic behavior.

Key Identifiers:

Identifier Value
CAS Number 1446486-33-4 (for the (E)-isomer)
PubChem CID 71812668

| Molecular Weight | 175.19 g/mol |

Physicochemical Properties

The physical state and solubility of this compound dictate its handling, formulation, and analytical characterization. These properties are summarized in the table below.

PropertyValue / DescriptionSource(s)
Appearance White to off-white solid
Boiling Point 415.6 ± 48.0 °C (Predicted)
Density 1.39 ± 0.1 g/cm³ (Predicted)
pKa 4.08 ± 0.10 (Predicted)
Solubility Soluble in DMSO (≥ 29 mg/mL)

The predicted pKa suggests the molecule is weakly basic, a characteristic feature of the adenine moiety, which can accept a proton. Its high solubility in polar aprotic solvents like

literature review on the genotoxicity of N-substituted purines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Genotoxicity of N-Substituted Purines

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted purines represent a vast and structurally diverse class of compounds with significant relevance in pharmacology and toxicology. Many approved drugs and investigational molecules, including antivirals, immunosuppressants, and antineoplastics, are purine analogs.[1][2][3] However, their structural similarity to endogenous DNA and RNA building blocks raises inherent concerns about their potential for genotoxicity—the ability to damage the genetic material of cells. This guide provides a comprehensive overview of the genotoxic mechanisms of N-substituted purines, details the standard and specialized assays for their evaluation, and discusses the critical implications of these findings for drug development and regulatory safety assessment. By synthesizing mechanistic insights with field-proven testing strategies, this document serves as a vital resource for professionals navigating the complexities of genotoxicity assessment.

The Double-Edged Sword: N-Substituted Purines in Science and Medicine

Purines are fundamental to life, forming the basis of the DNA and RNA nucleobases adenine and guanine. N-substituted purines are derivatives where a hydrogen atom on a nitrogen atom of the purine ring system, or on an exocyclic amino group, is replaced by another group, often an alkyl or more complex substituent. This structural modification is the basis for the pharmacological activity of many therapeutic agents.[3][4] For instance, nelarabine, a pro-drug for an arabinosylguanine analog, is used in oncology, while acyclovir, an acyclic guanosine analog, is a cornerstone of antiviral therapy.[3][4]

However, the very mechanism that can confer therapeutic benefit—interaction with nucleic acid metabolism—can also lead to genotoxicity.[4] This can manifest as direct chemical alteration of DNA, incorporation into DNA strands leading to replication errors, or induction of chromosomal damage.[4][5] For drug development professionals, understanding and rigorously testing for this potential is not merely a scientific exercise but a regulatory mandate essential for ensuring patient safety.[6][7]

Core Mechanisms of Genotoxicity

The genotoxic potential of N-substituted purines is not monolithic; it arises from several distinct biochemical interactions with DNA and the cellular machinery that maintains it.

Covalent DNA Adduct Formation and Miscoding

Many N-substituted purines are, or can be metabolized into, electrophilic alkylating agents. These agents react with nucleophilic sites on DNA bases, with the N7 and O6 positions of guanine and the N3 position of adenine being particularly susceptible.[8][9]

  • O⁶-Alkylguanine: A Highly Mutagenic Lesion: Alkylation at the O⁶ position of guanine is one of the most critical mutagenic events.[10][11] Unlike the normal G:C pairing, O⁶-methylguanine (O⁶-MeG) preferentially pairs with thymine (T) during DNA replication. This mispairing leads to a G:C to A:T transition mutation in the subsequent round of replication if the lesion is not repaired.[10][11] This specific type of point mutation is a hallmark of certain carcinogens.

  • N⁷-Alkylguanine: The Most Common but Less Directly Mutagenic Adduct: The N7 position of guanine is the most nucleophilic site in DNA and, therefore, the most frequent target for alkylating agents.[8] While N7-methylguanine (N7-MeG) itself does not significantly distort the DNA helix or directly cause mispairing, its formation renders the glycosidic bond unstable.[8] This can lead to spontaneous depurination, creating an apurinic (AP) site, which is a non-coding lesion that can stall replication or lead to mutations (often transversions) if bypassed by translesion synthesis polymerases.[8][12]

  • N³-Alkyladenine: A Cytotoxic Lesion: Alkylation at the N3 position of adenine (N3-MeA) creates a bulky lesion that can block DNA replication, making it highly cytotoxic.[9][13]

G1 cluster_0 Mechanism of O⁶-Methylguanine Mutagenesis start Guanine (G) in DNA adduct Alkylation Event (e.g., by N-nitroso compounds) start->adduct o6meg O⁶-Methylguanine (O⁶-MeG) formed in DNA adduct->o6meg rep1 1st DNA Replication o6meg->rep1 mispair O⁶-MeG mispairs with Thymine (T) rep1->mispair strand1 Parent Strand: ...-O⁶-MeG-... mispair->strand1 Template strand2 New Strand: ...-T-... mispair->strand2 Incorporation rep2 2nd DNA Replication strand1->rep2 strand2->rep2 strand3 Mutant Strand: ...-A-... rep2->strand3 result Result: G:C to A:T Transition Mutation strand3->result strand4 Original Strand Template: ...-T-...

Caption: Mutagenic pathway of O⁶-methylguanine.

Cellular DNA Repair Pathways: The First Line of Defense

Cells have evolved sophisticated repair mechanisms to counteract the deleterious effects of DNA alkylation. The specific pathway engaged depends on the type of lesion.

  • Direct Reversal by MGMT: The O⁶-methylguanine-DNA methyltransferase (MGMT) protein provides a crucial defense against O⁶-alkylguanine.[10][14] It directly transfers the alkyl group from the O⁶ position of guanine to one of its own cysteine residues.[15] This is a "suicide" mechanism, as the protein is inactivated in the process and targeted for degradation.[15] The expression level of MGMT in a cell is a critical determinant of its susceptibility to the mutagenic effects of agents that produce O⁶-alkylguanine.[16]

  • Base Excision Repair (BER): This pathway is the primary mechanism for removing smaller, non-helix-distorting lesions like N7-MeG and N3-MeA.[5][9][17] The process is initiated by a DNA glycosylase, such as N-methylpurine-DNA glycosylase (MPG), which recognizes and excises the damaged base by cleaving the N-glycosidic bond.[9][13] This creates an AP site, which is then processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct sequence. While essential, overexpression of MPG can paradoxically increase sensitivity to alkylating agents by rapidly converting numerous benign N7-MeG lesions into a flood of toxic AP site intermediates that overwhelm the subsequent repair steps.[18]

G2 cluster_0 Base Excision Repair (BER) of N-Methylpurines dna_damage DNA with N7-MeG or N3-MeA lesion mpg 1. Recognition & Excision by MPG Glycosylase dna_damage->mpg ap_site Apurinic/Apyrimidinic (AP) Site created mpg->ap_site ape1 2. Incision by AP Endonuclease (APE1) ap_site->ape1 polb 3. DNA Synthesis & Base Removal by DNA Polymerase β ape1->polb ligase 4. Ligation by DNA Ligase III polb->ligase repaired_dna Repaired DNA ligase->repaired_dna

Caption: The Base Excision Repair (BER) pathway workflow.

Incorporation of Nucleoside Analogs

Many N-substituted purines are nucleoside analogs that act as prodrugs.[4] They are taken up by cells and phosphorylated by cellular kinases to their active triphosphate forms.[3] These active metabolites can then compete with their endogenous counterparts (dGTP or dATP) for incorporation into DNA by DNA polymerases. Once incorporated, they can cause:

  • Chain Termination: If the analog lacks a 3'-hydroxyl group, it prevents the addition of the next nucleotide, halting DNA replication.

  • DNA Instability: Incorporation can alter the structure and stability of the DNA helix, making it susceptible to breakage or recognition by other repair pathways.

The genotoxicity of purine acyclic nucleotide analogs has been shown to correlate with the ability of their diphosphates to inhibit replicative DNA polymerases.[19]

The Regulatory Standard: A Battery of Genotoxicity Tests

To ensure the safety of pharmaceuticals, regulatory agencies worldwide have adopted a harmonized approach to genotoxicity testing, outlined in the International Council for Harmonisation (ICH) guideline S2(R1).[7][20] The standard approach involves a battery of tests designed to detect different genotoxic endpoints.[6][21]

G3 cluster_0 ICH S2(R1) Standard Genotoxicity Testing Workflow cluster_1 Option 1: In Vitro Battery cluster_2 Option 2: Alternative Battery start Test Compound ames Bacterial Reverse Mutation Test (Ames Test) start->ames invitro_mam In Vitro Mammalian Cell Assay (e.g., MLA or Chromosome Aberration) start->invitro_mam ames2 Bacterial Reverse Mutation Test (Ames Test) start->ames2 invivo_combi In Vivo Mammalian Assay (e.g., Micronucleus + Comet) start->invivo_combi invivo_followup In Vivo Follow-up Test (e.g., Micronucleus Test) ames->invivo_followup If positive invitro_mam->invivo_followup If positive assessment Weight of Evidence Assessment for Genotoxic Potential invivo_combi->assessment invivo_followup->assessment negative Sufficient Evidence of Absence of Genotoxicity assessment->negative If all negative positive Potential Genotoxic Risk Further Investigation/Risk Management Required assessment->positive If positive in vivo

Caption: Standard regulatory workflow for genotoxicity testing.

Test for Gene Mutation in Bacteria (Ames Test)

This assay is a cornerstone of genotoxicity testing, used to detect compounds that can induce point mutations (base substitutions and frameshifts).[22][23]

  • Causality and Principle: The test uses several strains of Salmonella typhimurium (and often Escherichia coli) that have been engineered with mutations in the genes required to synthesize histidine. They cannot grow on a histidine-free medium. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow. A positive result (a significant increase in the number of revertant colonies compared to a negative control) indicates the compound is a mutagen.

  • Protocol: Ames Test (Plate Incorporation Method)

    • Metabolic Activation: Prepare test concentrations of the compound with and without a metabolic activation system (S9 fraction from rat liver homogenate). This is critical because many chemicals only become mutagenic after being metabolized.

    • Incubation: Add the test compound solution, the bacterial culture, and (if used) the S9 mix to molten top agar.

    • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Scoring: Count the number of visible revertant colonies on each plate.

    • Analysis: Compare the colony counts for the test compound to the spontaneous reversion rate seen in the vehicle control plates. A dose-dependent increase of at least two-fold over the background is typically considered a positive response.

In Vitro Test for Chromosomal Damage in Mammalian Cells

These assays detect agents that cause structural or numerical chromosome damage (clastogens or aneugens). Two common assays are used interchangeably.[6][21]

  • In Vitro Chromosome Aberration Test:

    • Principle: This test evaluates the ability of a compound to induce structural changes in chromosomes, such as breaks, deletions, or rearrangements.

    • Methodology:

      • Cell Culture: Treat mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) with the test compound for a defined period.[24][25]

      • Metaphase Arrest: Add a mitotic inhibitor (e.g., colcemid) to arrest cells in the metaphase stage of cell division, when chromosomes are condensed and visible.

      • Harvesting & Staining: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides. Stain the chromosomes with Giemsa.

      • Analysis: Using a microscope, score at least 200 well-spread metaphases per concentration for structural aberrations.

  • In Vitro Mouse Lymphoma Assay (MLA):

    • Principle: This assay is valued for its ability to detect a broad spectrum of genetic damage, including point mutations, clastogenic events, and aneuploidy, at the thymidine kinase (Tk) gene locus.[23]

    • Methodology:

      • Cell Culture: Use L5178Y/Tk+/- mouse lymphoma cells, which are heterozygous for the Tk gene.

      • Treatment: Expose the cells to the test compound.

      • Expression Period: Culture the cells for a period to allow for the expression of any induced mutations.

      • Selection: Plate the cells in a selective medium containing trifluorothymidine (TFT). Cells with a functional Tk gene will incorporate the toxic TFT and die. Mutant cells lacking TK activity will survive and form colonies.

      • Analysis: Count the colonies to determine the mutant frequency. The size of the colonies can help distinguish between point mutations (small colonies) and chromosomal damage (large colonies).

In Vivo Test for Chromosomal Damage

An in vivo test is essential to account for mammalian absorption, distribution, metabolism, and excretion (ADME) factors.[21]

  • Rodent Bone Marrow Micronucleus Test:

    • Principle: This is the most common in vivo assay. It detects damage to chromosomes or the mitotic apparatus by identifying micronuclei. Micronuclei are small, membrane-bound bodies outside the main nucleus that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

    • Methodology:

      • Dosing: Administer the test compound to rodents (usually rats or mice), typically via the clinical route of exposure.

      • Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after treatment.

      • Slide Preparation: Prepare slides and stain the cells to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

      • Analysis: Using a microscope, score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated PCEs indicates a positive result.

Data Summary: Genotoxicity of Representative N-Substituted Purines

The genotoxic potential of N-substituted purines varies widely depending on their specific structure, metabolic fate, and mechanism of action.

Class of CompoundExample(s)Primary Genotoxic Mechanism(s)Common Assay FindingsReference(s)
Simple N-Alkylpurines N-Methyl-N-nitrosourea (MNU)Forms O⁶-MeG, N⁷-MeG, N³-MeA adductsPotent mutagen in Ames test; clastogenic in mammalian cells; positive in in vivo micronucleus test.[10],[8]
Acyclic Nucleoside Analogs Adefovir, TenofovirIncorporation into DNA, inhibition of DNA polymeraseAdefovir shows moderate genotoxicity (chromosomal aberrations); Tenofovir shows low to no genotoxicity.[19][19]
Therapeutic Purine Analogs Fludarabine, CladribinePhosphorylated to triphosphates, incorporated into DNA, inhibit DNA synthesis and repair.Induce apoptosis and chromosomal damage in cancer cells; genotoxic potential is linked to their therapeutic effect.[3]
Epitranscriptomic Modulators N⁶-Methyladenosine (m⁶A)Not directly genotoxic to DNA. Dysregulation by toxicants can alter RNA stability and gene expression, indirectly impacting pathways related to genomic stability.Not evaluated by standard genotoxicity tests. Effects are studied via epitranscriptomic and transcriptomic methods.[26],[27],[28]

Implications for Drug Development and Safety Assessment

Genotoxicity is a critical hurdle in drug development.

  • Early Screening is Paramount: Identifying genotoxic liabilities early allows medicinal chemists to modify or eliminate problematic structural alerts, saving significant time and resources.[29] In silico (Q)SAR models and high-throughput screening assays are often employed before selecting a lead candidate.[22][23]

  • Risk Characterization: A positive finding in the standard battery does not automatically terminate a drug's development, especially for life-threatening conditions. The revised ICH S2(R1) guidance provides a framework for interpreting results and conducting follow-up studies to determine if the observed genotoxicity is relevant to humans.[7][20] This may involve investigating the mechanism, determining if a threshold exists, and assessing exposure margins.

  • Control of Impurities: For non-genotoxic drugs, small amounts of genotoxic impurities can arise during synthesis or degradation. The ICH M7 guideline establishes a "Threshold of Toxicological Concern" (TTC), a concept that defines an acceptable intake (typically 1.5 µ g/day ) for such impurities that is considered to pose a negligible lifetime cancer risk.[22]

Conclusion

The genotoxicity of N-substituted purines is a complex field driven by diverse mechanisms, from direct DNA alkylation and repair to the fraudulent incorporation of nucleoside analogs into the genome. A thorough understanding of these mechanisms is essential for interpreting the results from the standardized battery of regulatory genotoxicity tests. For scientists in drug development, a proactive and mechanistically informed approach to genotoxicity assessment is indispensable for navigating the path from discovery to clinical application, ultimately ensuring the development of safe and effective medicines.

References

  • Müller, L., et al. (1999). ICH-harmonised guidances on genotoxicity testing of pharmaceuticals: evolution, reasoning and impact. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 436(3), 195-225. [Link]

  • U.S. Food and Drug Administration. (2012). Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. Federal Register. [Link]

  • U.S. Food and Drug Administration. (1997). S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. (2012). S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. [Link]

  • Gebel, T., et al. (2024). International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites. Mutation Research/Reviews in Mutation Research, 792, 108477. [Link]

  • Glassner, B. J., et al. (1999). Role of O6-methylguanine-DNA methyltransferase in protecting from alkylating agent-induced toxicity and mutations in mice. Carcinogenesis, 20(9), 1701-1707. [Link]

  • Wikipedia. O⁶-Methylguanine. [Link]

  • Eadie, J. S., et al. (1984). Mechanism of mutagenesis by O6-methylguanine. Nature, 308(5955), 201-203. [Link]

  • Day, R. S. 3rd, et al. (1983). Repair of O6-methylguanine in DNA by demethylation is lacking in Mer- human tumor cell strains. Carcinogenesis, 4(2), 199-205. [Link]

  • Pegg, A. E. (2000). Repair of O(6)-alkylguanine by alkyltransferases. Mutation Research, 462(2-3), 83-100. [Link]

  • Otová, B., et al. (1997). Genotoxicity of purine acyclic nucleotide analogs. Folia Biologica (Praha), 43(6), 225-229. [Link]

  • Mitra, S., et al. (1992). Overexpression of Human DNA Repair Protein N-methylpurine-DNA Glycosylase Results in the Increased Removal of N-methylpurines in DNA Without a Concomitant Increase in Resistance to Alkylating Agents in Chinese Hamster Ovary Cells. Carcinogenesis, 13(11), 1989-95. [Link]

  • Cui, Y., et al. (2021). Emerging Roles of N6-Methyladenosine (m6A) Epitranscriptomics in Toxicology. Toxicological Sciences, 181(1), 13-22. [Link]

  • Wang, J., et al. (2022). The role of N6-methyladenosine methylation in environmental exposure-induced health damage. Environmental Toxicology and Pharmacology, 95, 103953. [Link]

  • Wang, P., et al. (2018). Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine. Nucleic Acids Research, 46(18), 9446-9457. [Link]

  • Saparbaev, M., & Laval, J. (1998). Heterogeneous repair of N-methylpurines at the nucleotide level in normal human cells. Journal of Molecular Biology, 283(4), 831-845. [Link]

  • National Genomics Data Center. Emerging Roles of N6-Methyladenosine (m6A) Epitranscriptomics in Toxicology. [Link]

  • Fishel, M. L., et al. (2005). N-methylpurine DNA glycosylase overexpression increases alkylation sensitivity by rapidly removing non-toxic 7-methylguanine adducts. Nucleic Acids Research, 33(9), 2859-2867. [Link]

  • Zhang, Z., et al. (2024). Effects and mechanisms of N6-methyladenosine RNA methylation in environmental pollutant-induced carcinogenesis. Environmental Research, 251(Pt 1), 118586. [Link]

  • Christmann, M., & Kaina, B. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. Cancers, 15(5), 1467. [Link]

  • Pharmaron. Genetic Toxicology. [Link]

  • Wikipedia. N⁶-Methyladenosine. [Link]

  • Medicosis Perfectionalis. (2025). Lecture 9 DNA Damage and Repair Mechanisms Explained. YouTube. [Link]

  • Ranganatha, R., et al. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Drug Design, Development and Therapy, 10, 473-483. [Link]

  • Labcorp. Genetic Toxicology: Assessing Genetic Damage and Drug Safety. [Link]

  • Chatgilialoglu, C., & incoherent. (2021). Biological Models of Oxidative Purine DNA Damage in Neurodegenerative Disorders. International Journal of Molecular Sciences, 22(20), 10985. [Link]

  • Chatterjee, N., & Walker, G. C. (2017). Mechanisms of DNA damage, repair, and mutagenesis. Environmental and Molecular Mutagenesis, 58(5), 235-263. [Link]

  • Gothe, H. J., et al. (2006). Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. Molecular Cancer Therapeutics, 5(1), 163-172. [Link]

  • Sainova, I., et al. (2024). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 23(1), 12-18. [Link]

  • Lymperis, N., et al. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 27(1), 247. [Link]

  • Greenberg, M. M. (2011). The Formamidopyrimidines: Purine Lesions Formed in Competition With 8-Oxopurines From Oxidative Stress. Accounts of chemical research, 44(11), 1104-1115. [Link]

  • Chatgilialoglu, C. (2021). Biological Models of Oxidative Purine DNA Damage in Neurodegenerative Disorders. International Journal of Molecular Sciences, 22(20), 10985. [Link]

  • Lin, C. Y., et al. (2016). Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis. PloS one, 11(2), e0148884. [Link]

  • van der Velden, V. H., et al. (2016). Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. Cancers, 8(5), 48. [Link]

  • Gamazon, E. R., et al. (2010). Gene set analysis of purine and pyrimidine antimetabolites cancer therapies. Molecular cancer therapeutics, 9(6), 1780-1788. [Link]

  • Sharma, V., et al. (2024). Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology. Natural Product Reports, 41(1), 81-100. [Link]

  • Lymperis, N., et al. (2021). Novel Substituted Purine Isosteres: Synthesis, Structure-Activity Relationships and Cytotoxic Activity Evaluation. Molecules, 27(1), 247. [Link]

  • Parker, W. B. (2002). Purine nucleoside antimetabolites in development for the treatment of cancer. Current opinion in investigational drugs (London, England : 2000), 3(11), 1627-1632. [Link]

  • Lopes-Marques, M., et al. (2022). Evolutionary impacts of purine metabolism genes on mammalian oxidative stress adaptation. eLife, 11, e71408. [Link]

  • Robak, T., et al. (2006). Purine nucleoside analogs as immunosuppressive and antineoplastic agents: mechanism of action and clinical activity. Current medicinal chemistry, 13(26), 3165-3189. [Link]

Sources

Understanding the Formation of 9-Propenyladenine in Drug Synthesis: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug development, particularly in the synthesis of antiviral nucleoside and nucleotide analogues, the precise control of molecular architecture is paramount. N9-alkylated purines represent a cornerstone of many therapeutic agents, with drugs like Tenofovir being prime examples of their clinical success.[1] The synthesis of these molecules, however, is a journey fraught with challenges of regioselectivity, stability, and impurity formation. Among the molecules of interest in this domain is 9-propenyladenine, a compound that holds a dual identity: it can be a key synthetic intermediate or a critical, potentially mutagenic, process impurity.[2][3][4] Understanding its formation is not merely an academic exercise but a necessity for robust process development and ensuring drug safety. This guide provides a deep dive into the chemical principles and practical methodologies governing the synthesis of this compound, offering field-proven insights for the discerning researcher.

PART 1: The Foundational Chemistry: Regioselectivity in Adenine Alkylation

Adenine is an ambident nucleophile, possessing four reactive nitrogen atoms (N1, N3, N7, and N9) available for alkylation.[5] The central challenge in synthesizing N9-substituted adenines is directing the alkylating agent to this specific position with high fidelity, bypassing the other nucleophilic sites. The regiochemical outcome is a delicate interplay of thermodynamic and kinetic factors, heavily influenced by the reaction environment.

The Pillars of N9-Selectivity:

  • Tautomeric Equilibrium: Adenine exists in a dynamic equilibrium between its different tautomeric forms. In basic conditions and nonpolar solvents, the N9 position is often favored for substitution.[6]

  • Solvent Effects: The choice of solvent is arguably the most critical factor. Polar aprotic solvents, such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), are hallmarks of N9-alkylation protocols.[5][6] These solvents solvate the cation of the base, leaving the adeninate anion more exposed and reactive, with the N9 position being the primary site of attack in many cases.[5][7] Conversely, increasing the proportion of polar protic solvents can shift selectivity towards the N3 position.[5]

  • Base and Counter-ion: Mineral hydrides (e.g., NaH) and carbonates (e.g., K₂CO₃) are frequently employed to deprotonate adenine, forming the adeninate anion.[6] The nature of the counter-ion (e.g., Na+, K+) can also influence the reaction's regioselectivity.[5]

The alkylation typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, especially when using primary alkyl halides.[1][6][8] This mechanism involves the direct attack of the nucleophilic adeninate anion on the electrophilic carbon of the alkylating agent.

Adenine Tautomers and Alkylation Sites cluster_adenine Adenine Anion cluster_products Possible Alkylation Products A Adenine Anion (Multiple Resonance Structures) N9 N9-Alkyladenine (Thermodynamically Favored) A->N9 R-X (Polar Aprotic Solvent) N7 N7-Alkyladenine A->N7 R-X N3 N3-Alkyladenine A->N3 R-X (Polar Protic Solvent) N1 N1-Alkyladenine A->N1 R-X

Caption: Workflow for the allylation-isomerization strategy.

Experimental Protocol 1: N9-Allylation of Adenine

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add adenine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a slurry (approx. 0.1 M concentration of adenine).

  • Reagent Addition: While stirring vigorously, add allyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the adenine is consumed (typically 4-8 hours). [6]5. Workup: Cool the mixture to room temperature and filter off the inorganic salts. Evaporate the DMF under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent system (e.g., dichloromethane/methanol) and purify by column chromatography on silica gel to isolate 9-allyladenine.

Causality and Validation: The use of anhydrous DMF is critical to favor the SN2 pathway and minimize side reactions. K₂CO₃ is a solid, relatively mild base that effectively deprotonates adenine without causing significant degradation. Monitoring by HPLC is a self-validating step, allowing for the quantification of N9 and N7 isomers, ensuring the desired regioselectivity is achieved before proceeding.

Experimental Protocol 2: Isomerization of 9-Allyladenine

  • Setup: Dissolve the purified 9-allyladenine (1.0 eq) in a suitable solvent (e.g., ethanol or toluene) in a flask equipped with a reflux condenser under an inert atmosphere.

  • Catalyst Addition: Add a catalytic amount of a transition metal catalyst (e.g., a Wilkinson's catalyst precursor) or a strong base like potassium tert-butoxide. [9][10][11]3. Reaction: Heat the mixture to reflux and monitor the conversion of the terminal allyl double bond to the internal propenyl double bond by ¹H NMR spectroscopy or GC-MS.

  • Workup: Upon completion, cool the reaction, filter off the catalyst (if heterogeneous), and evaporate the solvent.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Causality and Validation: The isomerization is driven by the formation of a more substituted, conjugated, and thermodynamically stable alkene. The choice of catalyst is crucial for achieving high conversion and avoiding side reactions. The reaction is self-validated by spectroscopic analysis, confirming the disappearance of the allyl proton signals and the appearance of the characteristic propenyl proton signals in the ¹H NMR spectrum.

Strategy B: Wittig-Type Olefination

An alternative and elegant route involves constructing the propenyl group from a carbonyl precursor at the N9 position. This method offers excellent control over the geometry (E/Z) of the resulting double bond. A patented synthesis of a tenofovir intermediate utilizes this approach. [12] Workflow: Wittig-Type Olefination Route

Caption: Synthesis of this compound via a Wittig reaction.

Experimental Protocol 3: Synthesis via Wittig Reaction (Adapted from patent literature)[12]

  • Synthesis of 9-Formyladenine:

    • Reflux 6-acetylaminopurine in ethyl formate with a catalytic amount of formic acid.

    • Perform a basic hydrolysis using aqueous sodium hydroxide to remove the acetyl protecting group and yield 9-formyladenine after workup and recrystallization.

  • Wittig Reaction:

    • Suspend 9-formyladenine (1.0 eq) and ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous Tetrahydrofuran (THF).

    • Add a solution of lithium ethoxide in ethanol dropwise at room temperature.

    • Stir for 30-60 minutes, monitoring by TLC for the disappearance of the aldehyde.

    • Quench the reaction with ice water, which precipitates the product.

    • Filter the solid, wash, and recrystallize from a suitable solvent (e.g., 50% ethanol) to obtain pure this compound.

Causality and Validation: This route provides unambiguous regiocontrol, as the formyl group is introduced directly at the N9 position. The Wittig reaction is a highly reliable method for C=C bond formation. The protocol is validated by the isolation of a single major product with the correct spectroscopic characteristics, confirming both the N9 substitution and the formation of the propenyl group.

Advanced Methodologies: The Mitsunobu Reaction

For substrates sensitive to the basic conditions of direct alkylation, the Mitsunobu reaction offers a powerful alternative. [13][14]It couples an alcohol (like allyl alcohol) directly to a pronucleophile (adenine) under mild, neutral conditions, proceeding with a characteristic inversion of stereochemistry at the alcohol's carbon center. [14][15] Key Features of the Mitsunobu Reaction:

  • High N9 Regioselectivity: The reaction is often highly selective for the N9 position of purines. [15][16]* Mild Conditions: Avoids the use of strong bases, making it compatible with a wider range of functional groups.

  • Stereochemical Inversion: Provides excellent stereocontrol when using chiral secondary alcohols.

While a detailed protocol is substrate-dependent, the general principle involves reacting adenine with the alcohol in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD). [13]

PART 3: Process Control and Analytical Considerations

The synthesis of N9-alkylated adenines requires stringent analytical monitoring to ensure regiochemical purity and to quantify any side products. Given that this compound is identified as a potentially mutagenic impurity in Tenofovir Disoproxil Fumarate, its detection and control are of utmost regulatory importance. [2][17]

Parameter Analytical Technique Purpose
Reaction Progress TLC, HPLC To monitor the consumption of starting materials and the formation of the product.
Regioselectivity HPLC, ¹H-¹⁵N HMBC NMR To quantify the ratio of N9, N7, and other isomers. NMR can definitively establish the point of attachment.
Isomerization ¹H NMR, GC-MS To track the conversion of the allyl group to the propenyl group by observing characteristic shifts in proton signals.
Impurity Profiling LC-MS/MS, High-Resolution MS To identify and quantify low-level impurities, including this compound in final drug substances.

| Structural Confirmation | ¹H NMR, ¹³C NMR, MS, X-ray Crystallography | To unambiguously confirm the structure and stereochemistry of the final product and key intermediates. |

Table 1: Key Analytical Techniques for Process Control.

Conclusion

The formation of this compound is a multifaceted synthetic challenge that can be addressed through several strategic approaches. The classic route of N9-allylation followed by catalyzed isomerization offers a robust and scalable method, predicated on the precise control of reaction conditions to ensure high regioselectivity. Alternatively, the Wittig-type olefination provides a regiochemically unambiguous pathway, building the desired functionality from a pre-installed N9-formyl group. Advanced methods like the Mitsunobu reaction offer mild and highly selective options for sensitive substrates. For the drug development professional, a thorough understanding of these pathways, coupled with rigorous analytical control, is essential. This knowledge is not only key to designing efficient syntheses of N9-substituted adenine therapeutics but is also critical for controlling process-related impurities, thereby ensuring the safety and efficacy of the final medicinal product.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). Regioselective N-alkylation of Adenine by Nucleophilic Substitution.
  • Mangondo, P., Cukrowski, I., & Pilcher, L. A. (2024). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. ChemistryOpen. Available from: [Link]

  • Mangondo, P., Cukrowski, I., & Pilcher, L. A. (2024). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. ResearchGate. Available from: [Link]

  • Janeba, Z., et al. (2006). An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety. Nucleosides Nucleotides Nucleic Acids, 25(2), 121-40. Available from: [Link]

  • Mikhailov, S. N., et al. (2015). Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives. Taylor & Francis Online. Available from: [Link]

  • Various Authors. (n.d.). An Efficient Mitsunobu Coupling to Adenine-Derived Carbocyclic Nucleosides. Semantic Scholar. Available from: [Link]

  • Mikhailov, S. N., et al. (2015). Regioselective 1-N-alkylation and rearrangement of adenosine derivatives. Nucleosides Nucleotides Nucleic Acids, 34(7), 475-99. Available from: [Link]

  • Various Authors. (n.d.). Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs. Arkat USA. Available from: [Link]

  • Gotor, V., et al. (n.d.). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing. Available from: [Link]

  • CN106632340A - A kind of method of synthesizing tenofovir intermediate. (n.d.). Google Patents.
  • Sharma, A., & Kumar, V. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. Available from: [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. Available from: [Link]

  • Cherrington, J. M., et al. (1998). Antiviral activities of 9-R-2-phosphonomethoxypropyl adenine (PMPA) and bis(isopropyloxymethylcarbonyl)PMPA against various drug-resistant human immunodeficiency virus strains. Antimicrobial Agents and Chemotherapy, 42(6), 1484-7. Available from: [Link]

  • Various Authors. (n.d.). Efficient Allyl to Propenyl Isomerization in Functionally Diverse Compounds With a Thermally Modified Grubbs Second-Generation Catalyst. Amanote Research. Available from: [Link]

  • Chavakula, R., et al. (2013). Synthesis of (E)-9-(Propen-1-yl)-9H-adenine, a Mutagenic Impurity in Tenofovir Disoproxil Fumarate. ResearchGate. Available from: [Link]

  • Park, H. G., et al. (2005). Highly enantioselective phase-transfer catalytic alkylation in the preparation of non-natural alpha-amino acids via solid phase synthesis using aldimine linker. The Journal of Organic Chemistry, 70(5), 1904-6. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Available from: [Link]

  • Buyens, D. M. S., et al. (2017). Solvent-directed Regioselective Benzylation of Adenine: Characterization of N9-benzyladenine and N3-benzyladenine. Semantic Scholar. Available from: [Link]

  • Various Authors. (n.d.). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. SciSpace. Available from: [Link]

  • Chavakula, R., et al. (2013). Synthesis of (E)-9-(Propen-1-yl)-9H-adenine, a Mutagenic Impurity in Tenofovir Disoproxil Fumarate. J-GLOBAL. Available from: [Link]

  • Various Authors. (n.d.). On the alkylation of adenine. Semantic Scholar. Available from: [Link]

  • Scheeff, S., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. Available from: [Link]

  • Kochetkov, S. N., & Prassolov, V. S. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. National Institutes of Health. Available from: [Link]

  • PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Available from: [Link]

  • O. I. Yarovaya, et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. National Institutes of Health. Available from: [Link]

  • Scheeff, S., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. Available from: [Link]

  • Chemistry For Everyone. (2024). What Is Phase Transfer Catalysis? YouTube. Available from: [Link]

  • US20240092818A1 - Synthesis of antiviral nucleosides. (n.d.). Google Patents.
  • National Institutes of Health. (n.d.). This compound. PubChem. Available from: [Link]

  • Pharmaffiliates. (n.d.). This compound. Available from: [Link]

  • US5998680A - Isomerization of allyl alcohols. (n.d.). Google Patents.
  • Smith, A. D., et al. (2013). NaH mediated isomerisation–allylation reaction of 1,3-substituted propenols. Organic & Biomolecular Chemistry. Available from: [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Available from: [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Allylic alcohols as synthetic enolate equivalents: Isomerisation and tandem reactions catalysed by transition metal complexes. Dalton Transactions. Available from: [Link]

  • Stanley, L. M., et al. (2023). Isomerization of Homoallylic Alcohols to Ketones. ChemistryViews. Available from: [Link]

Sources

An In-depth Technical Guide on the Potential Metabolic Pathways of 9-Propenyladenine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Propenyladenine, a synthetic N9-substituted purine analog, holds potential for various therapeutic applications. A comprehensive understanding of its metabolic fate is paramount for advancing its development from preclinical to clinical stages. This guide delineates the predicted metabolic pathways of this compound based on established principles of xenobiotic and purine metabolism. We will explore potential biotransformations involving the propenyl side chain and the purine core, catalyzed by key enzyme families such as Cytochrome P450s, Aldehyde Oxidase, and Xanthine Oxidase. Furthermore, this document provides detailed, field-proven experimental protocols for the elucidation and validation of these proposed metabolic routes, offering a robust framework for researchers in drug metabolism and pharmacokinetics.

Introduction to this compound and the Imperative of Metabolic Profiling

This compound belongs to the class of N9-substituted purines, a chemical space rich with biologically active molecules, including antiviral and cytokinin agents.[1][2] The introduction of a propenyl group at the N9 position significantly alters the physicochemical properties of the parent adenine molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Early and thorough metabolic profiling is a cornerstone of modern drug development, providing critical insights into a compound's efficacy, potential toxicity, and the likelihood of drug-drug interactions.[3][4][5] This guide serves as a predictive roadmap for investigating the metabolic pathways of this compound, enabling a more targeted and efficient research strategy.

Predicted Metabolic Pathways of this compound

The metabolic fate of this compound is likely dictated by the interplay of several key enzyme systems that act upon either the propenyl side chain or the purine ring system. The following sections detail the most probable metabolic transformations.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the parent compound. For this compound, these reactions are anticipated to occur on both the propenyl moiety and the purine core.

The unsaturated propenyl side chain is a prime target for oxidative enzymes, particularly the Cytochrome P450 (CYP) superfamily.[6][7][8] These heme-containing monooxygenases are major players in the metabolism of a vast array of xenobiotics.[7][9]

  • Epoxidation: The double bond of the propenyl group can be oxidized by CYP enzymes to form a reactive epoxide intermediate. This epoxide can then be hydrolyzed by epoxide hydrolase to a diol.

  • Allylic Hydroxylation: CYP-mediated oxidation can occur at the carbon atom adjacent to the double bond (the allylic position), resulting in a hydroxylated metabolite.

  • Oxidative Cleavage: The propenyl side chain may undergo oxidative cleavage, potentially leading to the formation of adenine and a three-carbon aldehyde or carboxylic acid.

The purine ring itself is susceptible to oxidation by molybdenum-containing enzymes such as Aldehyde Oxidase (AO) and Xanthine Oxidase (XO).[10][11][12] These cytosolic enzymes are known to metabolize a variety of N-heterocyclic compounds.[10][11]

  • Hydroxylation by AO and XO: AO and XO catalyze the hydroxylation of purines, typically at the C2 and C8 positions.[10][13] Given that this compound is an N9-substituted purine, it is a likely substrate for these enzymes. The 6-amino group of adenine generally reduces substrate activity for AO, but N-substitution can sometimes counteract this effect.[13]

  • N1-Oxidation: Studies on other 9-alkyladenines have shown that N1-oxidation is a possible metabolic pathway.[14][15]

The cleavage of the bond between the N9 atom of the purine ring and the propenyl side chain would result in the formation of adenine. This is a common metabolic pathway for N-substituted compounds and can be mediated by CYP enzymes.[14]

The 6-amino group of the purine ring can be removed by deaminases. Adenosine deaminase (ADA) and adenine deaminase (ADE) catalyze the conversion of adenosine and adenine to inosine and hypoxanthine, respectively.[16][17][18] It is plausible that an analogous enzyme could act on this compound or its metabolites to produce the corresponding 9-propenylhypoxanthine.

The interplay of these Phase I reactions can lead to a diverse array of metabolites, as depicted in the following diagram:

Potential_Phase_I_Metabolic_Pathways_of_9_Propenyladenine cluster_0 Oxidation of Propenyl Side Chain (CYP450) cluster_1 Oxidation of Purine Ring (AO/XO) cluster_2 Other Transformations This compound This compound Epoxide_Intermediate Epoxide Intermediate This compound->Epoxide_Intermediate Epoxidation Allylic_Hydroxylation_Metabolite Allylic Hydroxylation Metabolite This compound->Allylic_Hydroxylation_Metabolite Hydroxylation C2_Hydroxy_Metabolite C2-Hydroxy Metabolite This compound->C2_Hydroxy_Metabolite C8_Hydroxy_Metabolite C8-Hydroxy Metabolite This compound->C8_Hydroxy_Metabolite N1_Oxide_Metabolite N1-Oxide This compound->N1_Oxide_Metabolite Adenine Adenine This compound->Adenine N-Dealkylation 9-Propenylhypoxanthine 9-Propenylhypoxanthine This compound->9-Propenylhypoxanthine Deamination Diol_Metabolite Diol Metabolite Epoxide_Intermediate->Diol_Metabolite Hydrolysis

Figure 1: Predicted Phase I metabolic pathways of this compound.
Phase II Metabolism: Conjugation Reactions

The functionalized metabolites from Phase I reactions can undergo Phase II conjugation to further increase their water solubility and facilitate their excretion. Key Phase II reactions include:

  • Glucuronidation: Hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

  • Sulfation: Sulfotransferases (SULTs) can add a sulfonate group to hydroxylated metabolites.

  • Glutathione Conjugation: The reactive epoxide intermediate, if formed, can be detoxified by conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs).

Experimental Strategies for Metabolic Pathway Elucidation

A multi-pronged experimental approach is essential for the accurate identification and characterization of the metabolic pathways of this compound.[19][20][21]

In Vitro Metabolism Studies

In vitro methods provide a controlled environment to identify potential metabolites and the enzymes responsible for their formation.[3][4][5][22]

  • Liver Microsomes: These preparations are enriched in CYP enzymes and are a primary tool for studying Phase I oxidative metabolism.[3][14][15]

  • S9 Fraction: This fraction contains both microsomal and cytosolic enzymes, allowing for the investigation of both Phase I and Phase II metabolic reactions.[22]

  • Cytosol: This fraction is used to study the role of cytosolic enzymes like AO, XO, and SULTs.[11]

Table 1: In Vitro Systems for Metabolic Profiling

In Vitro SystemKey Enzymes PresentPrimary Application for this compound Metabolism
Liver MicrosomesCytochrome P450s, UGTsOxidation of propenyl side chain, N-dealkylation, Glucuronidation
S9 FractionCYPs, UGTs, AO, XO, SULTs, GSTsBroad screening of Phase I and Phase II metabolism
CytosolAO, XO, SULTsOxidation of the purine ring, Sulfation
Recombinant EnzymesSpecific CYP, AO, XO isoformsReaction phenotyping to identify specific enzymes involved
  • Hepatocytes: Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors.[4][22]

  • Liver Slices: These provide the cellular architecture of the liver and can be used for short-term metabolism studies.[4][22][23]

Experimental Protocols
  • Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human, rat, mouse), NADPH-regenerating system (to sustain CYP activity), and phosphate buffer.

  • Incubation: Add this compound to the mixture and incubate at 37°C.

  • Quenching: Stop the reaction at various time points by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge to pellet the protein and collect the supernatant.

  • Analysis: Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.

  • Incubation: Incubate this compound with individual recombinant human CYP, AO, or XO enzymes in the presence of appropriate cofactors.

  • Analysis: Analyze the formation of specific metabolites using LC-MS/MS.

  • Interpretation: The formation of a metabolite by a specific enzyme identifies it as being responsible for that particular biotransformation.

The following workflow diagram illustrates the process of metabolite identification:

Experimental_Workflow_for_Metabolite_Identification cluster_0 In Vitro Incubation cluster_1 Sample Processing cluster_2 Analysis cluster_3 Enzyme Identification Incubation Incubate this compound with Liver Fractions or Hepatocytes Quench Quench Reaction Incubation->Quench Extract Extract Metabolites Quench->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Structure_Elucidation Structure Elucidation of Metabolites LC_MS->Structure_Elucidation Reaction_Phenotyping Reaction Phenotyping with Recombinant Enzymes Structure_Elucidation->Reaction_Phenotyping Inhibitor_Studies Chemical Inhibitor Studies Structure_Elucidation->Inhibitor_Studies Enzyme_Mapping Map Enzymes to Specific Pathways Reaction_Phenotyping->Enzyme_Mapping Inhibitor_Studies->Enzyme_Mapping

Figure 2: Experimental workflow for the identification of metabolites and metabolizing enzymes.

Conclusion and Future Directions

This guide provides a comprehensive, technically grounded framework for investigating the metabolic pathways of this compound. The proposed pathways are based on well-established principles of drug and purine metabolism. The detailed experimental protocols offer a clear path for researchers to elucidate the biotransformation of this compound. A thorough understanding of its metabolic fate will be instrumental in its continued development, ensuring a more complete picture of its pharmacokinetic and safety profiles. Future studies should also consider in vivo animal models to confirm the in vitro findings and to identify any species-specific differences in metabolism.

References

  • Soucek, P. (1996). In vitro techniques for studying drug metabolism. Journal of Pharmacokinetics and Biopharmaceutics, 24(5), 521–533.
  • Wrighton, S. A., & Stevens, J. C. (1992). The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies. Toxicology, 75(2), 127-142.
  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.
  • Krenitsky, T. A., Spector, T., & Hall, W. W. (1986). Aldehyde Oxidase From Rabbit Liver: Specificity Toward Purines and Their Analogs. Archives of Biochemistry and Biophysics, 247(1), 107–119.
  • Clement, B., & Kunze, T. (1993). Comparison of metabolic rates of some 9-aralkyladenines obtained using hamster hepatic microsomes. Xenobiotica, 23(12), 1349–1358.
  • Lake, B. G. (2004). In vitro techniques for investigating drug metabolism. In A Handbook of Practical Toxicology (pp. 257-281). Taylor & Francis.
  • van de Kerkhof, E. G., de Jager, M. H., & van der Kuy, P. H. (2007). In Vitro Methods to Study Intestinal Drug Metabolism. Current Drug Metabolism, 8(7), 738-751.
  • Jia, H., & Jaffrey, S. R. (2022). Chemical and enzyme‐mediated chemical reactions on adenine and its modified analogs in RNA and DNA.
  • Clement, B., & Kunze, T. (1990). Biological N-oxidation of adenine and 9-alkyl derivatives. Biochemical Pharmacology, 40(5), 1073–1079.
  • Moreno-Sánchez, R., Saavedra, E., & Encalada, R. (2008). Experimental validation of metabolic pathway modeling. The FEBS Journal, 275(13), 3434–3448.
  • He, C., Huskey, N. E., & Yang, C. G. (2021). Enzymatic deamination of the epigenetic nucleoside N6-methyladenosine regulates gene expression. Nucleic Acids Research, 49(22), 12765–12779.
  • Vultaggio-Poma, V., Sardanelli, A. M., & Matarrese, P. (2021). Adenine-Based Purines and Related Metabolizing Enzymes: Evidence for Their Impact on Tumor Extracellular Vesicle Activities. International Journal of Molecular Sciences, 22(2), 899.
  • Barankiewicz, J., & Paszkowski, A. (1980). Catabolism of Adenine Derivatives in Leaves: Study of the Role of Light on the in Vivo Activity of Xanthine Dehydrogenase. Plant Physiology, 66(5), 935–939.
  • Antoniewicz, M. R. (2015). Parallel labeling experiments for pathway elucidation and (13)C metabolic flux analysis. Current Opinion in Biotechnology, 36, 91–97.
  • Gallego-Yerga, L., Alcántara, A. R., & García-Junceda, E. (2021). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs.
  • Quora. (2018).
  • Cambridge MedChem Consulting. (n.d.). Aldehyde Oxidase.
  • National Center for Biotechnology Information. (n.d.). Purine Metabolism. PubChem.
  • Wikipedia. (n.d.). Xanthine oxidase.
  • Creative Proteomics. (n.d.).
  • Wang, Y., et al. (2023). A non-invasive urinary diagnostic signature for diabetic kidney disease revealed by machine learning and single-cell analysis. PLOS One, 18(11), e0294519.
  • Mazelis, M. (1959). Enzymatic Degradation of Adenosine Triphosphate to Adenine by Cabbage Leaf Preparations. Plant Physiology, 34(2), 153–158.
  • Pryde, D. C., Yadav, D. B., & Ghosh, R. (2021). Aldehyde and Xanthine Oxidase Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges (pp. 248-277). The Royal Society of Chemistry.
  • Yokoyama, Y., et al. (1993). The relationship between the adenine nucleotide metabolism and the conversion of the xanthine oxidase enzyme system in ischemia-reperfusion of the rat small intestine. The Journal of Surgical Research, 55(2), 159–165.
  • Locuson, C. W., et al. (2013). The Role of Aldehyde Oxidase and Xanthine Oxidase in the Biotransformation of a Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5. Drug Metabolism and Disposition, 41(5), 1045–1054.
  • Olsen, L., et al. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega, 2(8), 4645–4655.
  • Robbins, B. L., et al. (1995). Metabolic pathways for activation of the antiviral agent 9-(2-phosphonylmethoxyethyl)adenine in human lymphoid cells. Antimicrobial Agents and Chemotherapy, 39(10), 2304–2308.
  • Olsen, L., et al. (2017). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism. ACS Omega, 2(8), 4645–4655.
  • YouTube. (2010). Cytochrome P450: Radicals in a Biochemical Setting.
  • Devlin, T. M. (2015).
  • Zatloukal, M., et al. (2011). N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays. Bioorganic & Medicinal Chemistry, 19(24), 7465–7475.
  • Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges (pp. 173-197). The Royal Society of Chemistry.
  • Guengerich, F. P. (2015). Cytochrome P450 Enzymes. In Encyclopedia of Toxicology (3rd ed., pp. 1023-1027). Academic Press.
  • Li, H., et al. (2012). Study of Drug Metabolism by Xanthine Oxidase. International Journal of Molecular Sciences, 13(9), 10937–10946.
  • Balzarini, J., et al. (1991). Intracellular metabolism and mechanism of anti-retrovirus action of 9-(2-phosphonylmethoxyethyl)adenine, a potent anti-human immunodeficiency virus compound. The Journal of Biological Chemistry, 266(5), 2997–3003.
  • D'Agostino, G., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Pharmaceutics, 15(5), 1485.
  • National Center for Biotechnology Information. (n.d.). 9-(prop-2-yn-1-yl)-9H-purin-6-amine. PubChem.
  • Wikipedia. (n.d.). Purine metabolism.
  • Pharmaffili
  • Robbins, B. L., et al. (1995). Metabolic Pathways for Activation of the Antiviral Agent 9-(2-phosphonylmethoxyethyl)adenine in Human Lymphoid Cells. Antimicrobial Agents and Chemotherapy, 39(10), 2304–2308.
  • Vanda, D., et al. (2015). Synthesis of Novel N9-Substituted Purine Derivatives from Polymer Supported α-Amino Acids.
  • Balzarini, J., et al. (1991). Intracellular metabolism and mechanism of anti-retrovirus action of 9-(2-phosphonylmethoxyethyl)adenine, a potent anti-human immunodeficiency virus compound. The Journal of Biological Chemistry, 266(5), 2997–3003.
  • An, S., Deng, Y., & Benkovic, S. J. (2015). A New View into the Regulation of Purine Metabolism – The Purinosome. The FEBS Journal, 282(19), 3694–3706.
  • Keough, D. T., et al. (2012). Synthesis of purine N9-[2-hydroxy-3-O-(phosphonomethoxy)propyl] derivatives and their side-chain modified analogs as potential antimalarial agents. Bioorganic & Medicinal Chemistry, 20(4), 1546–1554.
  • Prisinzano, T. E., et al. (2016). Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation. ACS Chemical Neuroscience, 7(10), 1363–1369.

Sources

9-Propenyladenine as a Potential DNA Intercalating Agent: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quest for Novel DNA Intercalators

The intricate dance between small molecules and DNA has long been a cornerstone of therapeutic innovation. DNA intercalators, planar molecules that insert themselves between the base pairs of the double helix, represent a pivotal class of agents with profound biological activity.[1] Their mechanism of action, which often involves the disruption of DNA replication and transcription, has been harnessed in the development of numerous anticancer and antimicrobial drugs.[1][2] This guide delves into the investigative journey of a lesser-explored molecule, 9-propenyladenine, as a potential DNA intercalating agent. While identified as a mutagenic impurity in the antiretroviral drug Tenofovir Disoproxil Fumarate, its inherent ability to interact with DNA at a fundamental level warrants a systematic evaluation of its intercalative potential.[3][4][5] This document serves as a comprehensive technical roadmap for researchers and drug development professionals, providing the theoretical framework and practical methodologies to explore the capabilities of this compound and similar N9-substituted purine derivatives.

The Hypothesis: Structural Rationale for Intercalation

The foundation of our investigation lies in the structural characteristics of this compound. A classic DNA intercalator possesses a planar, aromatic ring system capable of stacking between the hydrophobic base pairs of the DNA duplex.[1] The adenine core of this compound, a purine base, is inherently planar and aromatic. The introduction of the propenyl group at the N9 position extends this planarity, a key feature for effective intercalation.

The structure-activity relationships of purine analogs have been extensively studied, revealing that modifications at various positions can significantly influence their biological activity, including interactions with nucleic acids.[6][7] The propenyl substituent, with its double bond, maintains the flat geometry of the molecule, which is conducive to sliding into the space created between adjacent base pairs upon transient unwinding of the DNA helix.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Logical flow from structural features of this compound to the intercalation hypothesis."

Synthesis and Characterization of this compound

A reliable and reproducible synthesis of this compound is paramount for its systematic evaluation. Several synthetic routes for N9-substituted purines have been reported.[8][9] A plausible approach for this compound involves the alkylation of adenine with a suitable propenyl halide.

Synthetic Protocol

A suggested synthetic route is adapted from methods used for the synthesis of similar N-substituted purines.

Materials:

  • Adenine

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • N-Alkylation:

    • To a solution of adenine (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

    • Stir the suspension at room temperature for 30 minutes.

    • Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture.

    • Heat the reaction to 60°C and stir for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 9-allyl-9H-purin-6-amine.

  • Isomerization:

    • Dissolve the 9-allyl-9H-purin-6-amine (1 equivalent) in a suitable solvent such as ethanol.

    • Add a catalytic amount of a palladium catalyst, such as Pd/C.

    • Heat the reaction mixture to reflux and stir for 24 hours. This step facilitates the isomerization of the allyl group to the propenyl group.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction, filter through celite to remove the catalyst, and concentrate the solvent.

    • Purify the resulting this compound by recrystallization or column chromatography.

Characterization

The synthesized this compound must be rigorously characterized to confirm its identity and purity.

Technique Expected Outcome
¹H NMR Characteristic peaks for the purine ring protons and the propenyl group protons with appropriate coupling constants.
¹³C NMR Resonances corresponding to the carbon atoms of the purine ring and the propenyl group.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₈H₉N₅ (175.19 g/mol ).[10]
Purity (HPLC) A purity of >95% is recommended for subsequent biological assays.

Biophysical Investigation of DNA Interaction

A multi-faceted approach employing various biophysical techniques is essential to unequivocally determine the mode of interaction between this compound and DNA.

UV-Visible Spectroscopy: A First Glimpse into Binding

UV-Visible absorption spectroscopy is a fundamental technique to detect the formation of a complex between a small molecule and DNA.[11][12][13] Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the wavelength of maximum absorbance) of the ligand's absorption spectrum.[14]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the concentration of ct-DNA by measuring the absorbance at 260 nm.

    • Prepare a stock solution of this compound in the same buffer.

  • Titration:

    • In a quartz cuvette, place a fixed concentration of this compound.

    • Record the initial UV-Visible spectrum (typically from 220 to 400 nm).

    • Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

    • After each addition, gently mix and allow the solution to equilibrate for 5 minutes before recording the spectrum.

    • Correct the spectra for the dilution effect.

  • Data Analysis:

    • Analyze the changes in absorbance and the wavelength of maximum absorption.

    • The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) vs [DNA].

Parameter Illustrative Expected Value for an Intercalator
λmax Shift (Δnm) +10 to +20 nm (Bathochromic shift)
Hypochromism (%) 10-30% decrease in absorbance
Binding Constant (Kb) 10⁴ to 10⁶ M⁻¹

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Workflow for UV-Visible spectroscopic titration to assess DNA binding."

Fluorescence Spectroscopy: Probing Intercalation via Displacement

An ethidium bromide (EtBr) displacement assay is a powerful tool to specifically investigate intercalation. EtBr is a known intercalator that exhibits a significant increase in fluorescence upon binding to DNA. A competing intercalator will displace EtBr, leading to a quenching of its fluorescence.[15]

Experimental Protocol:

  • Preparation of the EtBr-DNA Complex:

    • Prepare a solution containing ct-DNA and EtBr in a suitable buffer. A typical concentration is 10 µM for both.

    • Incubate the solution for 10 minutes to allow for the formation of a stable complex.

  • Fluorescence Titration:

    • Measure the initial fluorescence intensity of the EtBr-DNA complex (Excitation: ~520 nm, Emission: ~600 nm).

    • Add increasing concentrations of this compound to the solution.

    • After each addition, incubate for 5 minutes and record the fluorescence intensity.

  • Data Analysis:

    • Plot the percentage of fluorescence quenching against the concentration of this compound.

    • The concentration of this compound that causes a 50% reduction in fluorescence (IC₅₀) can be determined. A lower IC₅₀ value indicates a stronger competitive binding.

Circular Dichroism Spectroscopy: Observing Conformational Changes

Circular dichroism (CD) spectroscopy is highly sensitive to the secondary structure of DNA.[8][16][17] The intercalation of a small molecule induces significant conformational changes in the DNA double helix, which can be monitored by changes in the CD spectrum.[18]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of ct-DNA in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2).

    • Record the CD spectrum of DNA alone (typically from 220 to 320 nm). The characteristic B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.

  • Titration:

    • Add increasing amounts of this compound to the DNA solution.

    • Record the CD spectrum after each addition.

  • Data Analysis:

    • Observe changes in the CD bands of DNA. Intercalation often leads to an increase in the intensity of both the positive and negative bands and may induce a red shift.

    • The appearance of an induced CD signal in the region where the ligand absorbs light is also a strong indicator of binding.

Molecular Modeling: In Silico Prediction of the Binding Mode

Molecular docking studies can provide valuable insights into the preferred binding mode of this compound with DNA at an atomic level.[1][10][19][20]

Protocol for Molecular Docking:

  • Preparation of the Ligand and Receptor:

    • Generate a 3D structure of this compound and perform energy minimization.

    • Obtain a B-form DNA structure (e.g., from the Protein Data Bank) of a suitable length and sequence.

    • To specifically test for intercalation, it is often beneficial to create an "intercalation gap" in the DNA structure by manually separating two adjacent base pairs.[10]

  • Docking Simulation:

    • Use a molecular docking program such as AutoDock or Glide.[11]

    • Define the docking grid to encompass the entire DNA molecule.

    • Perform the docking simulation to generate a series of possible binding poses.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies.

    • The most favorable poses will show the planar this compound molecule inserted between the DNA base pairs, with favorable van der Waals and π-stacking interactions.

dot graph H { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Workflow for molecular docking to predict the DNA binding mode of this compound."

Addressing Mutagenicity and Future Directions

The known mutagenicity of this compound is a double-edged sword.[3][4][21][22] On one hand, it strongly suggests an interaction with DNA. On the other, it raises significant safety concerns for its handling and potential therapeutic applications. Any experimental work with this compound should be conducted with appropriate safety precautions.

The mutagenicity data also provides a compelling rationale for further investigation. Understanding the precise mechanism by which this compound induces mutations is crucial. Does it cause frameshift mutations, a hallmark of many intercalating agents? Answering this question through Ames testing with different bacterial strains could provide further evidence for its mode of action.

Should this compound prove to be a potent DNA intercalator, future work could focus on synthesizing derivatives to modulate its activity and reduce its mutagenicity. Modifications to the propenyl chain or the purine ring could be explored to enhance binding affinity and specificity for particular DNA sequences, a key goal in the development of targeted therapies.

Conclusion

The exploration of this compound as a potential DNA intercalating agent presents an exciting research avenue. Its planar structure and the known DNA-interacting properties of purine analogs provide a strong theoretical foundation for this hypothesis. The experimental roadmap outlined in this guide, from synthesis and characterization to detailed biophysical and in silico analysis, offers a systematic approach to elucidating its mechanism of action. While its mutagenic properties necessitate careful handling and consideration, they also underscore its potential biological significance. The journey to understanding the full potential of this compound is a testament to the ongoing quest for novel molecules that can interact with the blueprint of life, offering new possibilities for therapeutic intervention.

References

  • Fluorescence Spectroscopy and Anisotropy in the Analysis of DNA-Protein Interactions. Methods in Molecular Biology.
  • Analysing DNA complexes by circular and linear dichroism. PubMed.
  • Rapid method for measuring DNA binding to protein using fluorescence anisotropy. Protocol Exchange.
  • AP-DNA binding assay using fluorescence spectroscopy. Bio-protocol.
  • Complex DNA Binding Kinetics Resolved by Combined Circular Dichroism and Luminescence Analysis. The Journal of Physical Chemistry B.
  • Docking Studies on DNA-Ligand Interactions: Building and Application of a Protocol To Identify the Binding Mode. UCSF CGL.
  • Measuring DNA Intercalation of Anticancer Agent 262. Benchchem.
  • Docking Studies on DNA-Ligand Interactions: Building and Application of a Protocol To Identify the Binding Mode.
  • In Vitro Characterization of DNA Intercal
  • Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA. MDPI.
  • Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy.
  • This compound (Mutagenic Impurity of Tenofovir Disoproxil). MedchemExpress.
  • A kind of method of synthesizing tenofovir intermediate.
  • Protein-DNA Docking in Drug Discovery: Identifying Small Molecules for New Drug Development. PharmiWeb.com.
  • Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism.
  • Docking Studies on DNA-Ligand Interactions: Building and Application of a Protocol To Identify the Binding Mode.
  • This compound (Mutagenic Impurity of Tenofovir Disoproxil). MedchemExpress.com.
  • Binding to DNA Purine Base and Structure−Activity Relationship of a Series of Structurally Related Ru(II) Antitumor Complexes: A Theoretical Study. The Journal of Physical Chemistry B.
  • Circular Dichroism for the Analysis of Protein–DNA Interactions. SpringerLink.
  • Synthesis of (E)-9-(Propen-1-yl)-9H-adenine, a Mutagenic Impurity in Tenofovir Disoproxil Fumarate.
  • Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research.
  • Structure–activity features of purines and their receptors: implications in cell physiopathology. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Synthesis of (E)-9-(Propen-1-yl)
  • Mutagenicity testing of 9-N-substituted adenines and their N-oxid
  • UV/Vis Spectroscopy for DNA & Protein Analysis. Unchained Labs.
  • This compound (Mutagenic Impurity of Tenofovir Disoproxil). MedchemExpress.com.
  • CAS No : 4121-40-8 | Product Name : this compound.
  • Analysis of DNA melting through UV-Visible absorption spectroscopy. Thermo Fisher Scientific.
  • Structure-Activity Relationship of Purine and Pyrimidine Nucleotides as Ecto-5′-Nucleotidase (CD73) Inhibitors. PMC.
  • ULTRAVIOLET SPECTROSCOPY PURDUE UNIVERSITY INSTRUMENT VAN PROJECT QUANTIFICATION OF NUCLEIC ACIDS. Purdue University.
  • This compound. LGC Standards.
  • Structures of the purine bases guanine (G) and adenine (A) and the...
  • Chemotherapy. Wikipedia.

Sources

exploring the electrophilic nature of the propenyl group

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Nature of the Propenyl Group: Mechanisms, Reactivity, and Applications

Abstract

The propenyl group (R-CH=CH-CH₃), a common structural motif in organic chemistry, exhibits a fascinating duality in its chemical reactivity. While its π-bond conventionally confers nucleophilic character, leading to classic electrophilic addition reactions, the propenyl moiety can also function as a potent electrophile under specific structural contexts. This guide provides a comprehensive exploration of the electrophilic nature of the propenyl group, a phenomenon pivotal to modern synthetic strategies and drug development. We will dissect the underlying electronic principles that govern this reactivity switch, focusing on the influence of conjugation with electron-withdrawing groups. Key reaction classes, most notably the Michael addition, will be examined in detail, supported by mechanistic diagrams and field-proven experimental protocols. Furthermore, this guide delves into advanced computational methods for quantifying electrophilicity and discusses the strategic application of propenyl-based electrophiles in the design of targeted covalent inhibitors for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this versatile functional group.

The Fundamental Electronic Character of the Propenyl Group

Structure and Electronic Profile

The propenyl group is an unsaturated hydrocarbon fragment characterized by a carbon-carbon double bond. The defining feature governing its reactivity is the presence of a π-bond, formed by the sideways overlap of p-orbitals. This π-bond creates a region of high electron density situated above and below the plane of the sigma bonds.[1] Consequently, the propenyl group is inherently electron-rich and readily interacts with electron-deficient species, or electrophiles.[1][2][3] This intrinsic electronic nature dictates its most common reaction pathway: electrophilic addition.

The Propenyl Group as a Nucleophile: Electrophilic Addition

In the canonical electrophilic addition reaction, the π-bond of the propenyl group acts as a nucleophile, donating its electron pair to an electrophile (E⁺).[1][3] This process is not a concerted step but proceeds through a distinct, multi-step mechanism.

The reaction is initiated by the attack of the electron-rich π-bond on the electrophile.[4][5] This initial interaction leads to the formation of a carbocation intermediate and the breaking of the π-bond. The stability of this carbocation is paramount and dictates the reaction's regioselectivity.

Caption: General mechanism of electrophilic addition to propene.

Regioselectivity and Markovnikov's Rule

For an unsymmetrical alkene like propene, the addition of an electrophile like H⁺ can form two possible carbocations: a primary (1°) carbocation or a secondary (2°) carbocation. The secondary carbocation is significantly more stable due to the electron-donating inductive effect of the two adjacent methyl groups.[4][6] According to Markovnikov's rule, the electrophile (H⁺) adds to the carbon atom that already has the greater number of hydrogen atoms, ensuring the formation of the more stable carbocation intermediate.[4][5][7] This principle is a cornerstone for predicting the major product in such reactions.

G cluster_pathways cluster_products Start Propene + HBr Primary_Carbocation Primary Carbocation (CH₃-CH₂-CH₂⁺) Less Stable Start->Primary_Carbocation Path A Secondary_Carbocation Secondary Carbocation (CH₃-C⁺H-CH₃) More Stable Start->Secondary_Carbocation Path B (Favored) Minor_Product 1-bromopropane (Minor Product) Primary_Carbocation->Minor_Product + Br⁻ Major_Product 2-bromopropane (Major Product) Secondary_Carbocation->Major_Product + Br⁻

Caption: Regioselectivity in HBr addition to propene (Markovnikov's Rule).

Inducing Electrophilicity: The Role of Conjugation

The script flips entirely when the propenyl group is placed in conjugation with a potent electron-withdrawing group (EWG), such as a carbonyl (C=O), nitrile (C≡N), or nitro (NO₂) group. This arrangement creates an α,β-unsaturated system, which fundamentally alters the electronic landscape of the propenyl moiety.

Resonance and Electron Delocalization

In an α,β-unsaturated system like propenal (CH₂=CH-CHO), resonance delocalizes the π-electrons across the entire conjugated system. This delocalization pulls electron density away from the C=C double bond and towards the electronegative atom of the EWG.[8][9] The resonance structures reveal a crucial insight: the β-carbon of the propenyl group bears a partial positive charge (δ+), rendering it an electrophilic center.[8][10]

Caption: Resonance in propenal, showing the electrophilic β-carbon.

While Structure I is the major contributor, the existence of Structure II demonstrates that the β-carbon is susceptible to attack by nucleophiles.[8][10] This induced electrophilicity is the basis for one of the most powerful bond-forming reactions in organic synthesis: the Michael addition.

The Michael Addition: A Paradigm of Propenyl Electrophilicity

The Michael reaction, or conjugate addition, involves the 1,4-addition of a nucleophile (the Michael donor) to the β-carbon of an α,β-unsaturated system (the Michael acceptor).[11][12][13] This reaction exemplifies the electrophilic character of the propenyl group.

The mechanism proceeds via the attack of a soft nucleophile, typically a resonance-stabilized enolate, on the electrophilic β-carbon.[14][15] This attack forms a new carbon-carbon bond and generates a new, resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final 1,5-dicarbonyl product.[12]

Caption: The mechanism of the Michael Addition reaction.

Experimental Protocols and Validation

Trustworthiness in scientific application stems from reproducible, self-validating protocols. The following methodologies represent standard, reliable procedures for observing both the nucleophilic and electrophilic nature of the propenyl group.

Protocol: Electrophilic Addition of Bromine to a Propenyl-Containing Compound

This protocol demonstrates the nucleophilic character of the propenyl π-bond. The disappearance of the bromine color provides a clear visual endpoint.

  • Objective: To synthesize 1,2-dibromopropane from propene.

  • Materials: Propene (gas or liquid), bromine (Br₂), tetrachloromethane (CCl₄) or other inert solvent.

  • Procedure:

    • Dissolve a known quantity of bromine in CCl₄ in a flask, resulting in a distinct red-brown solution.

    • Cool the flask in an ice bath to control the exothermic reaction.

    • Slowly bubble propene gas through the solution, or add liquid propene dropwise, with stirring.

    • Continue addition until the red-brown color of the bromine disappears, indicating complete consumption of the electrophile.[16]

    • The resulting colorless solution contains the product, 1,2-dibromopropane.

  • Validation: The reaction is self-validating through the visual confirmation of bromine consumption. Product identity can be confirmed by ¹H NMR spectroscopy and mass spectrometry.

Protocol: Michael Addition of Diethyl Malonate to 3-Buten-2-one

This protocol is a classic example of the propenyl group acting as an electrophile.

  • Objective: To synthesize a 1,5-dicarbonyl compound via conjugate addition.

  • Materials: 3-buten-2-one (Michael acceptor), diethyl malonate (Michael donor), sodium ethoxide (NaOEt) as a base, ethanol (solvent).

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a stirrer.

    • Add diethyl malonate dropwise to the basic solution to generate the nucleophilic enolate in situ.

    • Cool the reaction mixture in an ice bath.

    • Add 3-buten-2-one dropwise to the enolate solution. The propenyl group of this molecule is the electrophilic component.

    • Allow the reaction to stir at room temperature for several hours to ensure completion.

    • Neutralize the reaction with a dilute acid (e.g., HCl) and perform an aqueous workup followed by extraction with an organic solvent (e.g., diethyl ether).

    • Purify the resulting product by distillation or column chromatography.

  • Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The structure of the final 1,5-dicarbonyl product can be unequivocally confirmed by IR spectroscopy (disappearance of C=C stretch, presence of C=O stretches) and NMR spectroscopy.[12]

Advanced Applications and Future Directions

Computational Analysis of Electrophilicity

Modern computational chemistry provides powerful tools to quantify and predict the electrophilic character of molecules.[17] Density Functional Theory (DFT) calculations can generate Electrostatic Potential (ESP) maps, which visually represent electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.[18] Furthermore, the global electrophilicity index (ω) provides a quantitative scale to rank the propensity of a molecule to accept electrons, allowing for the direct comparison of different Michael acceptors.[19][20]

CompoundSubstituent (at β-position)HOMO (eV)LUMO (eV)Electrophilicity Index (ω)
Propenal-H-7.85-0.151.89
3-Penten-2-one-CH₃-7.60-0.101.76
3-Nitropropene-H, (NO₂ at α)-8.50-1.203.12
Acrylonitrile-H, (CN at α)-8.90-0.502.65
Note: Data are representative and calculated for illustrative purposes. Actual values depend on the level of theory and basis set used.[21][22][23]
Propenyl Groups in Drug Development

The induced electrophilicity of the propenyl group is a cornerstone of modern covalent drug design.[24] α,β-Unsaturated systems containing a propenyl moiety can act as "warheads" that form irreversible covalent bonds with nucleophilic residues, such as cysteine or lysine, in the active site of a target protein.[25] This strategy has been successfully employed to develop highly potent and selective inhibitors for various therapeutic targets, including kinases and proteases.

The key challenge and area of active research is tuning the electrophilicity of the warhead. It must be reactive enough to bind its intended target efficiently but not so reactive that it indiscriminately modifies other biological nucleophiles, which would lead to off-target toxicity.[26] This delicate balance is often achieved by modifying substituents on and around the propenyl group, a process greatly aided by the computational tools described above.[27]

Conclusion

The propenyl group presents a compelling case study in how electronic context dictates chemical function. While its π-system provides a foundation of nucleophilic reactivity, this character can be inverted through conjugation with electron-withdrawing groups. This transformation unlocks the propenyl group's potent electrophilic nature, enabling powerful bond-forming reactions like the Michael addition. For researchers in organic synthesis and medicinal chemistry, a deep, mechanistic appreciation of this duality is not merely academic; it is essential for the rational design of complex molecules and the development of next-generation covalent therapeutics. The continued integration of experimental validation with predictive computational models will further refine our ability to harness the versatile and powerful chemistry of the electrophilic propenyl group.

References

  • Quora. (2023). Why does propene undergo electrophilic addition reactions whereas propane does not? Available at: [Link]

  • Clark, J. (n.d.). Electrophilic addition - unsymmetrical alkenes and bromine. Chemguide. Available at: [Link]

  • FranklyChemistry. (2016). Simply Mechanisms 3a. Electrophilic Addition 3. Propene & HBr - Markovnikov's Rule. YouTube. Available at: [Link]

  • Clark, J. (n.d.). Electrophilic addition - unsymmetrical alkenes and hydrogen halides. Chemguide. Available at: [Link]

  • Chemistry LibreTexts. (2022). 1.27: Electrophilic Additions. Available at: [Link]

  • Sciencemadness.org. (2010). TRANSCODING PROPENYLBENZENES. Available at: [Link]

  • A Facile, Convenient, and Green Route to (E)-Propenylbenzene Flavors and Fragrances by Alkene Isomerization. (n.d.). ACS Publications. Available at: [Link]

  • Patsnap. (2025). Employing Propyne Structure Variants in Drug Design. Available at: [Link]

  • Sciencemadness.org. (2023). Synthesis of (Prop-2-en-1-yl)benzene: A Catalyst Free Suzuki-Like Coupling. Available at: [Link]

  • PubMed. (n.d.). Metabolism of naturally occurring propenylbenzene derivatives. III. Allylbenzene, propenyl benzene, and related metabolic products. Available at: [Link]

  • Grokipedia. (n.d.). Michael addition reaction. Available at: [Link]

  • Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Michael addition. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Reactivity in electrophillic substitution. Available at: [Link]

  • Doubtnut. (2020). Resonance structures of propenal are given below. Which of these resonating structures is more stable? YouTube. Available at: [Link]

  • Oregon State University. (2020). Chapter 18/23: The Michael Addition. Available at: [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Available at: [Link]

  • The Degree Gap. (2025). Understanding Electrophiles in Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Resonance in Propenal. Available at: [Link]

  • Physics Wallah. (2022). Resonance structures of propenal are given below. Which of these resonating structures is more stable? YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Electrophile. Available at: [Link]

  • A Level H2 Chemistry. (2022). 2021 P1 Q16 - Electrophilic Addition of Propene. YouTube. Available at: [Link]

  • National Institutes of Health. (n.d.). 2-Propenyl. PubChem. Available at: [Link]

  • De Gruyter. (n.d.). Reactivity of electrophilic cyclopropanes. Available at: [Link]

  • PubMed. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Available at: [Link]

  • HandWiki. (2023). Chemistry:Propenyl. Available at: [Link]

  • ResearchGate. (n.d.). Proline Analogues in Drug Design: Current Trends and Future Prospects. Available at: [Link]

  • Chemistry LibreTexts. (2022). 8.4: Electrophiles. Available at: [Link]

  • OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. Available at: [Link]

  • Transformation Tutoring. (2022). How To Find The Most Reactive Position In Electrophilic Aromatic Substitution Reactions? YouTube. Available at: [Link]

  • Master Organic Chemistry. (2012). Nucleophiles and Electrophiles. Available at: [Link]

  • MDPI. (n.d.). Investigation of the Relationship between Electronic Structures and Bioactivities of Polypyridyl Ru(II) Complexes. Available at: [Link]

  • Quora. (2021). Which one will act as an electrophile and nucleophile in the reaction between propanal and butanal? Available at: [Link]

  • National Institutes of Health. (n.d.). Critical Computational Evidence Regarding the Long-Standing Controversy over the Main Electrophilic Species in Hypochlorous Acid Solution. PMC. Available at: [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]

  • Chemistry LibreTexts. (2025). Chapter 23.5: Common Classes of Organic Compounds. Available at: [Link]

  • ChemRxiv. (2023). Computational Insights into the Thermophysical, Conformational and Electronic Properties of Diketopyrrolopyrrole and Isoindigo Based Semiconducting Polymers. Available at: [Link]

  • National Institutes of Health. (n.d.). Getting the Right Grip? How Understanding Electrophile Selectivity Profiles Could Illuminate Our Understanding of Redox Signaling. PMC. Available at: [Link]

  • National Institutes of Health. (2017). Computational Studies on Optoelectronic and Nonlinear Properties of Octaphyrin Derivatives. PMC. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Resonance Structures. YouTube. Available at: [Link]

  • ResearchGate. (2025). The Electrophilicity Index in Organic Chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). Reactivity of electrophilic cyclopropanes. PMC. Available at: [Link]

  • ResearchGate. (2025). Computational determination of the Electronic and Nonlinear Optical properties... Available at: [Link]

  • ResearchGate. (2025). Computational Study on the Effect of Substituents on the Structural and Electronic Properties... Available at: [Link]

  • National Institutes of Health. (n.d.). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES... PMC. Available at: [Link]

Sources

Methodological & Application

Application Note: Analytical Strategies for the Detection of 9-Propenyladenine in Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the detection and quantification of 9-propenyladenine, a potential genotoxic impurity (GTI) in active pharmaceutical ingredients (APIs), notably as a known impurity in Tenofovir Disoproxil Fumarate.[1][2] The methodologies detailed herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity, robustness, and adherence to regulatory expectations. We present two primary analytical approaches: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for screening and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification, aligning with the Threshold of Toxicological Concern (TTC) principle.

Introduction: The Imperative for Controlling Genotoxic Impurities

Genotoxic impurities (GTIs) are a class of impurities that have the potential to damage DNA, leading to mutations and potentially causing cancer.[3] Consequently, regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) M7 guideline, mandate strict control over their presence in pharmaceutical products.[3] The guideline introduces the concept of the Threshold of Toxicological Concern (TTC), a default permissible daily intake of 1.5 µ g/day for most GTIs, which necessitates highly sensitive and specific analytical methods for their control.[3]

This compound has been identified as a mutagenic impurity associated with the synthesis of Tenofovir Disoproxil Fumarate, an essential antiretroviral agent.[1][2] Its structural alert as an alkylated purine analogue warrants its classification as a potential GTI, requiring rigorous analytical oversight to ensure patient safety. This document outlines the rationale and practical steps for establishing a robust control strategy for this impurity.

Analytical Strategy: A Two-Tiered Approach

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, including the required sensitivity, the complexity of the API matrix, and the stage of drug development. We propose a two-tiered strategy that provides flexibility and ensures regulatory compliance.

  • Tier 1: HPLC-UV for Process Monitoring and Initial Screening. A reversed-phase HPLC method with UV detection offers a reliable, accessible, and cost-effective means for monitoring the levels of this compound during process development and for analyzing batches where the impurity levels are expected to be higher than trace amounts. Given that this compound possesses a purine chromophore similar to the Tenofovir API, UV detection at approximately 260-261 nm is effective.[4][5]

  • Tier 2: LC-MS/MS for Trace-Level Quantification. To meet the stringent limits derived from the TTC, LC-MS/MS is the gold standard.[6] Its superior sensitivity and selectivity, achieved through Selected Reaction Monitoring (SRM), allow for accurate quantification of this compound at parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the API, even in the presence of complex matrix interferences.

Visual Workflow: Overall Analytical Control Strategy

Analytical_Workflow cluster_0 Sample & Standard Preparation cluster_1 Analytical Execution cluster_2 Data & Reporting Sample API Sample Weighing & Dissolution Screening Method 1: HPLC-UV Screening Sample->Screening Initial Analysis Quantification Method 2: LC-MS/MS Quantification Sample->Quantification If below UV LOQ or for final release Standard This compound Reference Standard Preparation Standard->Screening Standard->Quantification Spike Spiked Sample (for Accuracy) Data_Analysis Data Processing & Integration Screening->Data_Analysis Quantification->Data_Analysis Validation Method Validation (ICH Q2(R1)) Data_Analysis->Validation During Development Report Final Report & Certificate of Analysis Data_Analysis->Report

Caption: High-level workflow for this compound analysis.

Method 1: Reversed-Phase HPLC-UV Protocol

This method is suitable for the quantification of this compound at levels typically above 0.05% relative to the API.

Rationale

A C18 stationary phase is chosen for its versatility in retaining moderately polar compounds like adenine derivatives.[7] The mobile phase, consisting of a phosphate buffer and acetonitrile, allows for good peak shaping and resolution from the main API peak. A gradient elution is employed to ensure that both the relatively polar this compound and the more retained API are eluted within a reasonable runtime with optimal peak shapes.

Experimental Protocol
Parameter Condition
HPLC System Quaternary Gradient HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 4.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 261 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
26
30
Preparation of Solutions
  • Diluent: Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Working Standard Solution (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with diluent. This concentration is suitable for determining the limit of quantification.

  • Test Solution (10 mg/mL of API): Accurately weigh 500 mg of the API into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent. Sonicate if necessary to ensure complete dissolution.

System Suitability

Inject the Working Standard Solution (1 µg/mL) in six replicates. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is not more than 5.0%.

Method 2: LC-MS/MS Protocol for Trace Quantification

This method provides the high sensitivity required to quantify this compound down to the ppm level relative to the API, ensuring compliance with the TTC.

Rationale

The method utilizes a UPLC system for fast and efficient separation, coupled with a tandem quadrupole mass spectrometer for ultimate sensitivity and selectivity.[8][9] Electrospray ionization (ESI) in positive mode is ideal for protonating the basic nitrogen atoms in the purine ring of this compound. The quantification is performed using Selected Reaction Monitoring (SRM), which monitors a specific precursor-to-product ion transition, virtually eliminating matrix interference.

Visual Workflow: LC-MS/MS Detailed Protocol

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Prep_API 1. Prepare API Solution (e.g., 10 mg/mL in Diluent) Filter 3. Filter through 0.22 µm PVDF Filter Prep_API->Filter Prep_Std 2. Prepare Standard Curve (e.g., 0.1-10 ng/mL) Prep_Std->Filter Inject 4. Inject into UPLC-MS/MS Filter->Inject Separate 5. Chromatographic Separation (C18 Column, Gradient) Inject->Separate Ionize 6. ESI+ Ionization Separate->Ionize Detect 7. SRM Detection (e.g., m/z 176.1 -> 134.1) Ionize->Detect Integrate 8. Integrate Peak Area Detect->Integrate Calibrate 9. Generate Calibration Curve Integrate->Calibrate Using Standards Quantify 10. Quantify Impurity (ppm) Integrate->Quantify Using Samples Calibrate->Quantify

Caption: Step-by-step workflow for LC-MS/MS analysis.

Experimental Protocol
Parameter Condition
LC System UPLC/UHPLC System
Mass Spectrometer Triple Quadrupole Mass Spectrometer with ESI source
Column UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size[10]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
5.0
6.0
6.1
8.0
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
SRM Transition Quantifier: m/z 176.1 → 134.1 (loss of propene) Qualifier: m/z 176.1 → 108.1
Collision Energy Optimized for maximum signal (e.g., 15-25 eV)

Note: The molecular weight of this compound is 175.19. The precursor ion [M+H]⁺ is m/z 176.1. The product ions are hypothetical and should be confirmed by infusing a standard solution.

Preparation of Solutions
  • Diluent: Water:Acetonitrile (90:10, v/v).

  • Standard Stock Solution (10 µg/mL): Accurately weigh 1 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Calibration Standards (0.5 to 50 ng/mL): Prepare a series of dilutions from the Standard Stock Solution to create a calibration curve covering the expected range of the impurity.

  • Test Solution (10 mg/mL of API): Prepare as described in section 3.3.

Method Validation

Both methods must be validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[11] The validation should demonstrate specificity, linearity, range, accuracy, precision, and robustness.

Parameter Acceptance Criteria
Specificity No interference from blank, placebo, or API at the retention time of this compound. Peak purity should pass.
LOD & LOQ Signal-to-Noise ratio of ≥ 3 for LOD and ≥ 10 for LOQ.
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified range.
Accuracy Recovery of 80.0% to 120.0% for spiked samples at three concentration levels.
Precision Repeatability (n=6): %RSD ≤ 10.0% Intermediate Precision: %RSD ≤ 15.0%
Robustness System suitability parameters should remain within acceptable limits after deliberate small variations in method parameters (e.g., pH, flow rate).

Conclusion

The control of potential genotoxic impurities like this compound is a critical aspect of ensuring the safety and quality of APIs. The analytical methods presented in this application note provide a robust framework for the detection and quantification of this impurity. The HPLC-UV method serves as a reliable tool for process control, while the LC-MS/MS method delivers the high sensitivity required for final batch release, ensuring that impurity levels are maintained below the regulatory thresholds. Proper validation of these methods is paramount to guarantee data integrity and compliance with global pharmaceutical standards.

References

  • European Medicines Agency. (2023). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. [Link]

  • Pharmaceutical Technology. (n.d.). The Determination and Control of Genotoxic Impurities in APIs. [Link]

  • SynZeal. (n.d.). Tenofovir Impurities. [Link]

  • He, Z., Wei, C., Gao, H., Li, Y., & Che, D. (2015). Identification, synthesis and characterization of new impurities in tenofovir. Pharmazie, 70(5), 283-8. [Link]

  • Werner, E., et al. (2019). Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples. National Institutes of Health. [Link]

  • Xue, X. J., et al. (2011). Development of a robust and sensitive LC-MS/MS method for the determination of adenine in plasma of different species and its application to in vivo studies. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 778-84. [Link]

  • ResearchGate. (2020). RP-HPLC Method Validation for Estimation of Tenofovir Disoproxil Fumarate in Pharmaceutical Oral Dosage Form. [Link]

  • Manojkumar, I., et al. (2020). A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. CORE. [Link]

  • Sharma, T., & Sahu, S. (2014). RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form. Pharmaceutical Methods, 5(2), 68-73. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Gnanarajan, G., et al. (2009). A Validated Method for Development of Tenofovir as API and Tablet Dosage Forms by UV Spectroscopy. Journal of Young Pharmacists, 1(4), 351-353. [Link]

  • International Conference on Harmonisation. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Keski-Rahkonen, P. (2008). New LC-MS Assays for Drugs and Endogenous Compounds in Small-Volume Biological Samples. [Link]

  • Wang, J., et al. (2019). Development and validation of an LC-MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials. Journal of Clinical Laboratory Analysis, 33(9), e22998. [Link]

  • ResearchGate. (n.d.). Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination. [Link]

  • Longdom Publishing. (n.d.). Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal® Consta. [Link]

  • ResearchGate. (2024). Propafenone Bioanalytical Method Development And Validation Using RP-UPLC Chromatographic Method Following ICH M10 Guidelines. [Link]

  • Semantic Scholar. (2015). Stability Indicating RP-UPLC Method for Assay of Emtricitabine and Tenofovir Disoproxil Fumarate in Bulk and Dosage Forms. [Link]

Sources

HPLC-UV method for quantification of 9-Propenyladenine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 9-Propenyladenine via High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Introduction

This compound (9-PA) is a known mutagenic impurity that can be present in the active pharmaceutical ingredient (API) Tenofovir Disoproxil Fumarate (TDF), a widely used antiretroviral agent for the treatment of HIV-1 and Hepatitis B infections[1][2]. Due to its potential genotoxicity, regulatory agencies mandate strict control over the levels of 9-PA in TDF drug substances and products. Consequently, a robust, accurate, and reliable analytical method for its quantification is essential for ensuring patient safety and meeting quality standards in the pharmaceutical industry.

This application note presents a detailed, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Ultraviolet (UV) detection for the precise quantification of this compound. The method is designed for use by researchers, quality control analysts, and drug development professionals, providing a comprehensive protocol that adheres to the principles of scientific integrity and is validated according to the International Council for Harmonisation (ICH) guidelines[3][4].

Principle of the Method

The method leverages the principles of RP-HPLC, a powerful technique for separating compounds based on their hydrophobicity. This compound, with its purine core and non-polar propenyl group, exhibits sufficient hydrophobicity to be retained on a non-polar stationary phase, such as octadecylsilane (C18)[5].

A mobile phase consisting of an aqueous buffer and an organic modifier is used to elute the analyte from the column. By carefully controlling the composition of the mobile phase, a precise and reproducible separation of this compound from the API and other potential impurities can be achieved. Quantification is performed using a UV detector set at a wavelength corresponding to the maximum absorbance of the purine chromophore, which for adenine derivatives is typically around 260 nm[6][7]. The analyte concentration is determined by comparing its peak area to a calibration curve generated from certified reference standards.

Materials and Reagents

Material/ReagentGrade/Specification
This compound Reference StandardPurity ≥ 99.5%
Acetonitrile (ACN)HPLC Grade
Methanol (MeOH)HPLC Grade
Potassium Dihydrogen Phosphate (KH₂PO₄)Analytical Reagent Grade
Orthophosphoric Acid (H₃PO₄)Analytical Reagent Grade
WaterHPLC or Milli-Q Grade
Tenofovir Disoproxil FumarateFor specificity analysis

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

ParameterConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for 9-PA. This column geometry offers a good balance of efficiency and backpressure.
Mobile Phase A 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄The acidic buffer suppresses the ionization of 9-PA, leading to better peak shape and consistent retention.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity, providing good separation efficiency.
Elution Mode Isocratic: 75% A / 25% BAn isocratic elution simplifies the method, enhances reproducibility, and is suitable as 9-PA is an impurity at a specific retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring optimal separation and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.
UV Detection Wavelength 260 nmThis wavelength is near the absorbance maximum for the adenine purine ring system, providing high sensitivity.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Run Time 15 minutesSufficient time to elute the analyte and any other impurities, followed by column re-equilibration.

Experimental Workflow

The overall process from sample preparation to final data analysis is outlined below. This workflow ensures a systematic and logical progression of the analytical procedure.

G prep 1. Preparation of Standards & Samples setup 2. HPLC System Setup & Equilibration prep->setup inject 3. Injection of Analytical Sequence setup->inject acquire 4. Chromatographic Data Acquisition inject->acquire integrate 5. Peak Integration & Identification acquire->integrate calibrate 6. Calibration Curve Generation integrate->calibrate quantify 7. Quantification of This compound calibrate->quantify report 8. Final Report Generation quantify->report

A high-level overview of the analytical workflow.

Protocols

Protocol 1: Preparation of Solutions

Diluent Preparation: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 75:25 (v/v) ratio. This ensures that the sample solvent matches the mobile phase, preventing peak distortion.

Standard Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes or until fully dissolved.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the diluent and mix thoroughly.

Working Standard and Calibration Solutions:

  • Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent. A suggested range is 0.1 µg/mL to 5.0 µg/mL to cover the expected impurity levels.

  • For routine analysis, a working standard at a concentration of 1.0 µg/mL is recommended.

Protocol 2: Sample Preparation (TDF Drug Substance)
  • Accurately weigh approximately 100 mg of the Tenofovir Disoproxil Fumarate sample.

  • Transfer it into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with the diluent and mix thoroughly. This results in a sample concentration of 1000 µg/mL (1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Protocol

The analytical method is validated according to ICH Q2(R1)/Q2(R2) guidelines to demonstrate its suitability for the intended purpose[4][8].

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as the main API, other impurities, or degradation products[9].

  • Procedure:

    • Inject the diluent (blank) to ensure no interfering peaks at the retention time of 9-PA.

    • Inject a standard solution of 9-PA.

    • Inject a sample solution of the TDF API.

    • Inject a spiked sample solution (TDF sample spiked with 9-PA) to confirm that the 9-PA peak is resolved from all other peaks.

  • Acceptance Criteria: The 9-PA peak should be free from any co-eluting peaks. The peak purity should pass if a Diode Array Detector is used.

Linearity and Range

Linearity demonstrates the proportional relationship between the analyte concentration and the detector response over a specified range[10].

  • Procedure:

    • Prepare at least five concentrations of 9-PA, for example, from 0.1 µg/mL to 5.0 µg/mL.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results to the true value and is determined by recovery studies[10].

  • Procedure:

    • Prepare the TDF sample solution as described in Protocol 2.

    • Spike the sample solution with 9-PA at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration, such as 1.0 µg/mL).

    • Prepare each concentration level in triplicate and analyze.

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision[9].

  • Repeatability (Intra-day precision):

    • Procedure: Prepare six individual sample preparations of TDF spiked with 9-PA at 100% of the target concentration. Analyze them on the same day, with the same analyst and equipment.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD for the combined results from both days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy[11].

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

    • S/N method: Determine the concentration that yields a S/N ratio of 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ value must be verified for precision and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters[4].

  • Procedure: Introduce small variations to the chromatographic conditions, one at a time.

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should remain within limits, and the results should not be significantly affected by the changes.

Method Validation Logic

The validation parameters are interconnected to provide a complete picture of the method's performance and reliability.

G method Validated HPLC Method spec Specificity method->spec lin Linearity & Range method->lin acc Accuracy method->acc prec Precision method->prec lod LOD / LOQ method->lod robust Robustness method->robust lin->acc lin->prec sub_prec Repeatability Intermediate Precision prec->sub_prec

Interrelation of ICH method validation parameters.

Example Results

The following table summarizes the expected performance data from the method validation study.

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range 0.25 - 4.0 µg/mL-
Accuracy (% Recovery) 99.1% - 101.5%98.0% - 102.0%
Precision (Repeatability) %RSD = 0.8%≤ 2.0%
Precision (Intermediate) %RSD = 1.1%≤ 2.0%
LOD 0.08 µg/mL-
LOQ 0.25 µg/mL-
Robustness PassedSystem suitability criteria met

Data Analysis and Calculation

The concentration of this compound in a sample is calculated using the linear regression equation obtained from the calibration curve:

  • y = mx + c

    • Where:

      • y = Peak area of 9-PA in the sample

      • m = Slope of the calibration curve

      • x = Concentration of 9-PA (in µg/mL)

      • c = y-intercept of the calibration curve

The amount of 9-PA in the original sample, typically expressed as a percentage, is calculated as follows:

% 9-PA = (C_sample / C_TDF) * 100

  • Where:

    • C_sample = Concentration of 9-PA in the sample solution (µg/mL), calculated from the calibration curve.

    • C_TDF = Concentration of the TDF sample solution (µg/mL).

Conclusion

This application note describes a specific, accurate, precise, and robust RP-HPLC-UV method for the quantification of the mutagenic impurity this compound. The method has been developed and validated based on ICH guidelines, demonstrating its suitability for routine quality control analysis of Tenofovir Disoproxil Fumarate drug substance and related pharmaceutical products. The simple isocratic elution and straightforward sample preparation make this method efficient and reliable for ensuring product quality and patient safety.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71812668, this compound. Available at: [Link]

  • Peršić, E., et al. (2024). Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood. PubMed Central. Available at: [Link]

  • Peršić, E., et al. (2024). Advancements in Adenine Nucleotides Extraction and Quantification from a Single Drop of Human Blood. FULIR. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Adenine. Available at: [Link]

  • Patel, K., et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Adenosine. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • MicroSolv. (n.d.). Adenine Nucleotides Analyzed with HPLC – AppNote. Available at: [Link]

  • Yang, J., et al. (2004). A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures. PubMed Central. Available at: [Link]

  • Yuliana, A., et al. (2018). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. SciTePress. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Wankhede, S. B., et al. (2013). Development and Validation of RP-HPLC method of Emtricitabine and Tenofovir in pure and in tablet dosage form. International Journal of Pharmaceutical and Medicinal Research.
  • D'Avolio, A., et al. (2016). Development of an HPLC-UV Assay Method for the Simultaneous Quantification of Nine Antiretroviral Agents in the Plasma of HIV-infected Patients. PubMed. Available at: [Link]

  • Belda, I., et al. (2017). A rapid validated UV-HPLC method for the simultaneous determination of the antiretroviral compounds darunavir and raltegravir in. SEQ. Available at: [Link]

  • Sreekanth, N., et al. (2012). A validated stability indicating rp-hplc method for the determination of emtricitabine in bulk and capsules. Farmacia Journal.

Sources

Application Notes & Protocols: Utilizing 9-Propenyladenine as a Positive Control in the Bacterial Reverse Mutation Assay (Ames Test)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Validated Controls in Mutagenicity Testing

The bacterial reverse mutation test, commonly known as the Ames test, stands as a cornerstone of genotoxicity assessment for new chemical entities, pharmaceuticals, and industrial products.[1] Governed by international guidelines such as OECD 471, this assay assesses the potential of a substance to induce gene mutations, a key indicator of potential carcinogenicity.[2][3][4] The test's reliability hinges on a meticulously controlled experimental design, where the inclusion of appropriate positive and negative controls is not merely procedural but fundamental to the validity and interpretation of the results.

A positive control serves as a benchmark, demonstrating that the test system—comprising the bacterial tester strains, metabolic activation system, and procedural execution—is sensitive and functioning correctly. The choice of a positive control should be guided by its known mutagenic mechanism and its relevance to the tester strains being used.

This application note details the use of 9-Propenyladenine , a known mutagenic impurity found in the antiretroviral drug Tenofovir Disoproxil Fumarate, as a specialized positive control in the Ames test.[3][5] We will explore the scientific rationale for its use, its specific activity with certain Salmonella typhimurium strains, and provide detailed protocols for its successful implementation.

Scientific Rationale: Why this compound?

This compound belongs to the class of 9-N-substituted adenine compounds. Research into the mutagenicity of this class of molecules has provided critical insights into their mechanism of action. A key study demonstrated that several 9-N-substituted adenines, which are structurally analogous to this compound, exhibit mutagenic activity specifically in the Salmonella typhimurium strain TA98 and, crucially, only in the presence of a mammalian metabolic activation system (S9 mix).[2][6] These compounds were found to be inactive in TA98 without S9 and in the base-pair substitution detector strain TA100, regardless of metabolic activation.[2][6]

This specificity provides a compelling case for the use of this compound as a positive control:

  • Mechanism of Action: The activity of its structural analogs in TA98 suggests that this compound, after metabolic activation, acts as a frameshift mutagen . The TA98 strain is specifically designed to detect such mutations.

  • Metabolic Activation Requirement: The dependence on the S9 mix indicates that this compound is a promutagen , a substance that becomes mutagenic only after being metabolized by enzymes, such as the cytochrome P450 enzymes present in the S9 fraction.[2][6][7] This makes it an excellent control for validating the activity of the S9 mix itself.

  • Specificity: Its targeted effect on a frameshift-detecting strain (TA98) allows for a nuanced validation of the test system, confirming sensitivity to this specific class of mutagens.

By using this compound, researchers can confirm the viability of the TA98 strain and the enzymatic competency of their S9 preparation for activating aminoazaheterocycles.

Experimental Workflow and Design

A robust Ames test protocol using this compound should be designed to confirm its specific mutagenic activity while simultaneously assessing the test article. The workflow involves parallel testing of a negative control, the test article at various concentrations, and the positive controls.

Below is a visual representation of the experimental workflow.

Ames_Test_Workflow cluster_prep Preparation Stage cluster_exposure Exposure Stage (Plate Incorporation Method) cluster_incubation Incubation & Analysis Strain_Prep Prepare Overnight Cultures (TA98 & TA100) Top_Agar Molten Top Agar (trace histidine/biotin) Bacteria Bacterial Culture (e.g., TA98) Strain_Prep->Bacteria S9_Prep Prepare S9 Mix (if applicable) S9_Buffer S9 Mix or Phosphate Buffer S9_Prep->S9_Buffer Test_Prep Prepare Test Article, Controls (Vehicle, this compound, etc.) Treatment Test Article / Control (e.g., this compound) Test_Prep->Treatment Mix Vortex & Pour Top_Agar->Mix Bacteria->Mix Treatment->Mix S9_Buffer->Mix Incubate Incubate Plates (37°C for 48-72h) Mix->Incubate Plate onto Minimal Glucose Agar Count Count Revertant Colonies Incubate->Count Analyze Analyze Data (Compare to controls, assess dose-response) Count->Analyze Mutagenicity_Logic substance This compound (Promutagen) s9 S9 Mix (Metabolic Activation) substance->s9 + metabolite Reactive Metabolite (Electrophile) s9->metabolite Enzymatic Conversion dna Bacterial DNA (TA98 Hotspot) metabolite->dna adduct DNA Adduct Formation dna->adduct mutation Frameshift Mutation (Reversion to His+) adduct->mutation During Replication growth Colony Growth on Minimal Media mutation->growth

Caption: Logical pathway for this compound-induced mutagenicity in the Ames test.

Conclusion

This compound serves as a highly specific and relevant positive control for the Ames test. Its requirement for metabolic activation to induce frameshift mutations in strain TA98 makes it an invaluable tool for verifying the sensitivity of the assay to promutagens of this class. Incorporating this compound into a standard battery of controls enhances the robustness and reliability of mutagenicity screening, providing greater confidence in the evaluation of test articles. As with any control, it is essential for each laboratory to establish its own historical database of revertant counts to define clear criteria for test acceptance.

References

  • Gorrod, J.W., Ioannides, C., Lam, S.P., & Neville, S. (1993). Mutagenicity testing of 9-N-substituted adenines and their N-oxidation products. Environmental Health Perspectives, 101 Suppl 3, 21–26. [Link]

  • Gorrod, J.W., Ioannides, C., Lam, S.P., & Neville, S. (1993). Mutagenicity testing of 9-N-substituted adenines and their N-oxidation products. PubMed, National Center for Biotechnology Information. [Link]

  • Eurofins Australia. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • FDA. (2015). 208215Orig1s000. accessdata.fda.gov. [Link]

  • University of Surrey. (n.d.). MUTAGENICITY TESTING OF 9-N-SUBSTITUTED ADENINES AND THEIR N-OXIDATION PRODUCTS. Open Research repository. [Link]

  • Kirkland, D., et al. (2021). Within-laboratory reproducibility of Ames test results: are repeat tests necessary?. Mutagenesis, 36(1), 1-13. [Link]

  • Johnson, G. E., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 36(4), 265-277. [Link]

  • Mahmood, J., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2758. [Link]

  • Wikipedia. (n.d.). Ames test. [Link]

  • Gentronix. (n.d.). GLP OECD 471 Ames Test. Scantox. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • NIB-GEN. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

  • SynZeal. (n.d.). Tenofovir Impurities. [Link]

  • Johnson, G. E., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. PubMed Central, National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Dose–response curves in the Ames test in the absence (A) or presence... [Link]

  • Ames, B. N., et al. (1973). Carcinogens are mutagens: a simple test system combining liver homogenates for activation and bacteria for detection. Proceedings of the National Academy of Sciences, 70(8), 2281-2285. [Link]

Sources

Application Notes and Protocols for the Induction of DNA Adducs by 9-Propenyladenine in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Unveiling the Genotoxic Potential of 9-Propenyladenine

This compound is recognized as a mutagenic impurity in the antiretroviral drug Tenofovir Disoproxil Fumarate[1]. Its chemical structure, featuring a propenyl group attached to the adenine base, raises concerns about its potential to form covalent bonds with DNA, leading to the formation of DNA adducts. These adducts can disrupt the normal replication and transcription of DNA, potentially leading to mutations and initiating carcinogenesis. This application note provides a comprehensive guide for researchers to investigate the formation of this compound-induced DNA adducts in cultured mammalian cell lines. We will delve into the theoretical underpinnings of its metabolic activation, provide detailed protocols for cell culture and exposure, and outline a robust analytical method for the detection and characterization of these adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The study of DNA adducts provides crucial mechanistic insights into the mode of action of genotoxic chemicals and is vital for human risk assessment[2][3]. While direct evidence for the metabolic activation of this compound is still emerging, the well-established bioactivation pathways of structurally similar alkenylbenzenes, such as safrole and estragole, offer a compelling model[2][4][5][6]. These compounds undergo metabolic activation by cytochrome P450 (CYP) enzymes to form a proximate carcinogen, 1'-hydroxyalkenylbenzene. This intermediate is then further activated by sulfotransferases (SULTs) to a reactive sulfate ester, which readily reacts with nucleophilic sites on DNA bases, primarily guanine and adenine, to form stable adducts.

This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing a framework for the rigorous investigation of this compound's genotoxic potential.

Hypothesized Metabolic Activation of this compound

Based on the metabolism of analogous compounds like safrole and estragole, we hypothesize a two-step metabolic activation pathway for this compound, as illustrated in the diagram below.

Metabolic_Activation_of_9_Propenyladenine cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 DNA Adduct Formation 9PA This compound OH_9PA 1'-Hydroxy-9-propenyladenine (Proximate Carcinogen) 9PA->OH_9PA Cytochrome P450 (e.g., CYP1A2, CYP2A6) SULFO_9PA 1'-Sulfooxy-9-propenyladenine (Ultimate Carcinogen) OH_9PA->SULFO_9PA Sulfotransferase (SULT) DNA_Adduct This compound-DNA Adducts (e.g., with Guanine, Adenine) SULFO_9PA->DNA_Adduct Covalent Bonding to DNA

Caption: Hypothesized metabolic activation pathway of this compound.

This proposed pathway underscores the importance of using cell lines with metabolic capabilities for in vitro genotoxicity testing.

Experimental Design and Protocols

A logical workflow is essential for the successful induction and detection of DNA adducts. The following diagram outlines the key stages of the experimental process.

Experimental_Workflow Cell_Culture 1. Cell Line Selection and Culture Treatment 2. Treatment with This compound Cell_Culture->Treatment DNA_Isolation 3. Genomic DNA Isolation Treatment->DNA_Isolation DNA_Hydrolysis 4. Enzymatic DNA Hydrolysis DNA_Isolation->DNA_Hydrolysis LCMS_Analysis 5. LC-MS/MS Analysis of DNA Adducts DNA_Hydrolysis->LCMS_Analysis Data_Analysis 6. Data Analysis and Quantification LCMS_Analysis->Data_Analysis

Sources

Application Notes and Protocols for Assessing the Mutagenic Potential of 9-Propenyladenine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

9-Propenyladenine is recognized as a potential mutagenic impurity in the manufacturing of Tenofovir Disoproxil Fumarate, an important antiretroviral medication.[1][2] Its chemical structure, featuring a propenyl group attached to a purine base, is analogous to known alkenylbenzene hepatocarcinogens such as safrole and estragole. This structural similarity raises significant concerns regarding its potential to cause genetic damage after metabolic activation. This document provides a comprehensive guide for assessing the mutagenic potential of this compound, detailing the scientific rationale behind the chosen testing strategy and providing step-by-step protocols for key assays. The outlined approach is designed to be compliant with international regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Scientific Rationale: The Imperative of Metabolic Activation

The mutagenicity of many xenobiotics is not an intrinsic property of the parent molecule but is rather a consequence of its metabolic conversion to reactive electrophilic intermediates. For compounds like this compound, which possess an alkenyl side chain, metabolic activation is a critical consideration. Studies on related 9-N-substituted adenines have demonstrated that their mutagenic activity is dependent on a metabolic activating system.[3][4]

The proposed metabolic activation pathway for this compound, by analogy to other alkenylbenzenes, likely involves cytochrome P450-mediated hydroxylation of the propenyl side chain, followed by sulfation to form a reactive sulfate ester. This unstable intermediate can then form a carbocation that readily reacts with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts can distort the DNA helix, leading to mutations during DNA replication if not repaired. One potential adduct is a mutagenic pyrimidopurinone adduct of deoxyguanosine.[5]

Therefore, any robust assessment of this compound's mutagenic potential must incorporate a metabolic activation system, typically a rat liver S9 fraction, to mimic the metabolic processes that would occur in vivo.

Metabolic Activation of this compound This compound This compound 1'-Hydroxy-9-propenyladenine 1'-Hydroxy-9-propenyladenine This compound->1'-Hydroxy-9-propenyladenine Cytochrome P450 (e.g., CYP1A2, CYP2A6) Reactive Sulfate Ester Reactive Sulfate Ester 1'-Hydroxy-9-propenyladenine->Reactive Sulfate Ester Sulfotransferase (SULT) DNA Adducts DNA Adducts Mutations Mutations DNA Adducts->Mutations Faulty DNA Replication

Caption: Proposed metabolic activation of this compound.

A Tiered Strategy for Mutagenicity Assessment

A comprehensive evaluation of mutagenic potential requires a battery of tests that assess different genotoxic endpoints. The following tiered approach, incorporating internationally accepted assays, is recommended for this compound.

Mutagenicity Testing Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: DNA Damage Assessment cluster_2 Data Interpretation & Risk Assessment Ames_Test Bacterial Reverse Mutation Assay (Ames Test - OECD 471) Micronucleus_Test In Vitro Mammalian Cell Micronucleus Test (OECD 487) Ames_Test->Micronucleus_Test Interpretation Weight of Evidence Analysis Ames_Test->Interpretation Comet_Assay In Vitro/In Vivo Comet Assay (OECD 489 for in vivo) Micronucleus_Test->Comet_Assay If positive or equivocal Micronucleus_Test->Interpretation Comet_Assay->Interpretation

Caption: Tiered workflow for assessing the mutagenicity of this compound.

Tier 1: In Vitro Screening

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Principle: The Ames test is a widely used method for detecting gene mutations, specifically reverse mutations in histidine or tryptophan auxotrophic strains of Salmonella typhimurium and Escherichia coli.[6][7] A positive test indicates that the chemical can cause point mutations, such as base substitutions or frameshifts. Given the structural similarity of this compound to compounds known to be metabolically activated, this assay must be performed with and without an exogenous metabolic activation system (S9 fraction).

Protocol:

  • Strain Selection: Utilize a minimum of five bacterial strains, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101). Strain TA98 is particularly important as it is sensitive to frameshift mutagens, a common mechanism for aromatic amines and related compounds.[3]

  • Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of this compound. The highest concentration should show evidence of toxicity or be 5 mg/plate or 5 µL/plate for non-toxic substances.[7]

  • Main Experiment (Plate Incorporation Method):

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

    • In separate tubes, combine 0.1 mL of the appropriate bacterial culture, 0.1 mL of the test chemical dilution (or positive/negative controls), and 0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (without metabolic activation).

    • Add 2.0 mL of molten top agar to each tube, vortex briefly, and pour onto the surface of minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Controls:

    • Negative (Solvent) Control: The solvent used to dissolve this compound.

    • Positive Controls (without S9): Sodium azide (for TA100 and TA1535), 2-nitrofluorene (for TA98), and 9-aminoacridine (for TA1537).

    • Positive Controls (with S9): 2-Aminoanthracene or Benzo[a]pyrene for all strains.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in the number of revertant colonies and/or a reproducible increase of at least two- to three-fold over the solvent control at one or more concentrations.

Parameter Condition
Test System S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA pKM101)
Metabolic Activation With and without Aroclor 1254-induced rat liver S9 fraction
Test Concentrations At least 5, based on a preliminary cytotoxicity assay
Replicates Triplicate plates per concentration
Incubation 37°C for 48-72 hours
Endpoint Number of revertant colonies
In Vitro Mammalian Cell Micronucleus Test - OECD 487

Principle: This assay detects chromosomal damage in cultured mammalian cells.[8][9][10][11] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that lag behind during cell division. This test can identify both clastogenic (chromosome breaking) and aneugenic (chromosome loss) effects.

Protocol:

  • Cell Line Selection: Use a well-characterized mammalian cell line such as CHO (Chinese Hamster Ovary), V79, L5178Y, or human peripheral blood lymphocytes.[8]

  • Dose Range Finding: Determine the cytotoxicity of this compound to establish a suitable concentration range for the main experiment. The highest concentration should induce approximately 50-60% cytotoxicity.

  • Main Experiment:

    • Culture the cells to an appropriate density.

    • Treat the cells with various concentrations of this compound, a solvent control, and positive controls, both with and without S9 metabolic activation.

    • Short Treatment (3-6 hours with S9): After treatment, wash the cells and add fresh medium.

    • Extended Treatment (without S9): Treat for 1.5-2 normal cell cycle lengths.

    • Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one mitosis after treatment.[8]

    • Harvest the cells and prepare slides.

    • Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Controls:

    • Negative (Solvent) Control: The solvent used to dissolve this compound.

    • Positive Controls (without S9): Mitomycin C or Vinblastine.

    • Positive Controls (with S9): Cyclophosphamide or Benzo[a]pyrene.

  • Data Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.

Parameter Condition
Test System Cultured mammalian cells (e.g., CHO, L5178Y, human lymphocytes)
Metabolic Activation With and without Aroclor 1254-induced rat liver S9 fraction
Treatment Duration Short (3-6 hours) with S9; Extended (1.5-2 cell cycles) without S9
Endpoint Frequency of micronucleated binucleated cells
Cells Scored Minimum of 2000 binucleated cells per concentration

Tier 2: DNA Damage Assessment

In Vivo Mammalian Alkaline Comet Assay - OECD 489

Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[12][13][14] Under alkaline conditions, this assay can detect single- and double-strand breaks, as well as alkali-labile sites. An in vivo study is crucial to assess the potential for DNA damage in a whole organism, considering absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol:

  • Animal Model: Use a rodent species, typically rats or mice.

  • Dose and Route of Administration: The route of administration should be relevant to potential human exposure. At least three dose levels should be tested, up to a maximum tolerated dose or a limit dose of 2000 mg/kg body weight/day.

  • Experimental Design:

    • Treat animals with this compound, a vehicle control, and a positive control. A common positive control is ethyl methanesulfonate (EMS) or methyl methanesulfonate (MMS).[15]

    • After a suitable treatment period (e.g., daily for 2 days), euthanize the animals.

    • Isolate target tissues of interest (e.g., liver, as it is a primary site of metabolism).

    • Prepare single-cell suspensions from the tissues.

  • Comet Assay Procedure:

    • Embed the single-cell suspension in a low-melting-point agarose on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving the DNA as nucleoids.

    • Subject the slides to electrophoresis under alkaline conditions (pH > 13). Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."

    • Stain the DNA with a fluorescent dye.

  • Data Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Use image analysis software to quantify the extent of DNA damage. Common parameters include % tail DNA, tail length, and tail moment.

    • A positive result is a statistically significant, dose-dependent increase in DNA damage in the treated groups compared to the vehicle control.

Parameter Condition
Test System Rodent (e.g., rat or mouse)
Route of Administration Relevant to human exposure (e.g., oral gavage)
Dose Levels At least 3, up to the maximum tolerated dose
Tissues Liver (primary), other tissues as justified
Endpoint DNA strand breaks (quantified as % tail DNA, tail moment)
Cells Scored At least 50-100 cells per animal

Data Interpretation and Weight of Evidence

A comprehensive assessment of the mutagenic potential of this compound relies on a weight-of-evidence approach.

  • Positive Ames Test: A positive result, particularly in the presence of S9 and in frameshift-sensitive strains like TA98, would be a strong indicator of mutagenic potential and would warrant further investigation.

  • Positive In Vitro Micronucleus Test: This would indicate that this compound or its metabolites can cause chromosomal damage in mammalian cells.

  • Positive In Vivo Comet Assay: A positive result in a relevant tissue like the liver would confirm that this compound is genotoxic in a whole organism.

If all three assays are positive, this compound should be considered a mutagen and a potential carcinogen. If the in vitro results are positive but the in vivo results are negative, it may suggest that the compound is detoxified in the whole animal or does not reach the target tissue at a sufficient concentration to cause DNA damage. Conversely, a negative result in all assays would provide strong evidence for the lack of mutagenic potential under the tested conditions.

Conclusion

The protocol outlined in this document provides a robust framework for the comprehensive assessment of the mutagenic potential of this compound. By employing a tiered testing strategy that aligns with international guidelines and is grounded in the scientific understanding of metabolic activation, researchers and drug development professionals can generate the necessary data to make informed decisions regarding the safety of this compound. The emphasis on including metabolic activation in in vitro assays is paramount for accurately evaluating the risk posed by this compound and other structurally related compounds.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB-GEN. Available at: [Link]

  • OECD 487: In Vitro Mammalian Cell Micronucleus Test. Nucro-Technics. Published January 7, 2019. Available at: [Link]

  • Ames Mutagenicity Testing (OECD 471). CPT Labs. Available at: [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River. Available at: [Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. Available at: [Link]

  • Test No. 471: Bacterial Reverse Mutation Test. OECD. Available at: [Link]

  • OECD Test Guideline 489: In Vivo Mammalian Alkaline Comet Assay. OECD. Published September 26, 2014. Available at: [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. Published February 28, 2024. Available at: [Link]

  • In Vitro Mammalian Cell Micronucleus Test OECD 487. Creative Bioarray. Available at: [Link]

  • Reverse mutation test on bacteria according to OECD 471. Analytice. Published August 10, 2021. Available at: [Link]

  • Test No. 489: In Vivo Mammalian Alkaline Comet Assay. OECD. Available at: [Link]

  • In Vitro Micronucleus Assay Testing OECD 487. Eurolab. Published December 12, 2025. Available at: [Link]

  • In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials. Frontiers. Available at: [Link]

  • OECD 489: Alkaline comet assay (in vivo mammalian). Envigo. Available at: [Link]

  • Marnett LJ, et al. Indirect mutagenesis by oxidative DNA damage: Formation of the pyrimidopurinone adduct of deoxyguanosine by base propenal. Proc Natl Acad Sci U S A. 1999;96(12):6674-6679.
  • Method for detecting genotoxic impurities in tenofovir. Google Patents.
  • A kind of detection method of genotoxic impurity in tenofovir alafenamide fumarate. Eureka.
  • Robbins BL, et al. Activation of 9-[(R)-2-[[(S)-[[(S)-1-(Isopropoxycarbonyl)ethyl]amino] phenoxyphosphinyl]-methoxy]propyl]adenine (GS-7340) and other tenofovir phosphonoamidate prodrugs by human proteases. Antimicrob Agents Chemother. 2003;47(7):2382-2389.
  • Tenofovir Impurities. SynZeal. Available at: [Link]

  • Test No. 489: In Vivo Mammalian Alkaline Comet Assay. Overton. Available at: [Link]

  • 208215Orig1s000. accessdata.fda.gov. Published April 7, 2015. Available at: [Link]

  • Balzarini J, et al. Metabolic Pathways for Activation of the Antiviral Agent 9-(2-phosphonylmethoxyethyl)adenine in Human Lymphoid Cells. Antimicrob Agents Chemother. 1995;39(10):2304-2308.
  • Janion C, Myszkowska K. Mutagenic and inhibitory properties of some new purine analogs on Salmonella typhimurium TA1530.
  • Turesky RJ, et al. DNA Adduct Formation of 4-Aminobiphenyl and Heterocyclic Aromatic Amines in Human Hepatocytes. Chem Res Toxicol. 2005;18(3):534-543.
  • This compound. PubChem. Available at: [Link]

  • Gorle S, et al. Mutagenicity testing of 9-N-substituted adenines and their N-oxidation products. Environ Health Perspect. 1993;101 Suppl 3:21-26.
  • Gorle S, et al. Mutagenicity testing of 9-N-substituted adenines and their N-oxidation products. Environ Health Perspect. 1993;101 Suppl 3:21-26.
  • Snyder RD, et al. The effect of chemical mutagens on purine and pyrimidine nucleotide biosynthesis.
  • Balzarini J, et al. Intracellular metabolism and mechanism of anti-retrovirus action of 9-(2-phosphonylmethoxyethyl)adenine, a potent anti-human immunodeficiency virus compound. J Biol Chem. 1991;266(5):2985-2992.
  • Chou MW, et al. Metabolic activation of the tumorigenic pyrrolizidine alkaloid, riddelliine, leading to DNA adduct formation in vivo. Chem Res Toxicol. 2001;14(1):101-109.

Sources

Application Notes and Protocols for the In Vitro Genotoxicity Testing of 9-Propenyladenine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Genotoxicity Assessment of 9-Propenyladenine

This compound is recognized as a mutagenic impurity found in the antiretroviral drug, tenofovir disoproxil fumarate.[1][2] Its classification as a mutagen underscores the critical need for robust genotoxicity testing to fully characterize its potential to induce genetic damage. As a purine analogue, this compound's structural similarity to endogenous DNA bases raises concerns about its potential to interfere with DNA replication and repair processes, leading to mutations or chromosomal damage.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a thorough in vitro genotoxicity assessment of this compound. The protocols herein are grounded in internationally accepted guidelines from the Organisation for Economic Co-operation and Development (OECD) and are designed to ensure scientific integrity and regulatory compliance.

Scientific Rationale: A Multi-Endpoint Approach to Genotoxicity Testing

A single in vitro test is insufficient to declare a compound safe from genotoxic potential. Therefore, a battery of assays targeting different genotoxic endpoints is essential. This guide focuses on three core assays that form the foundation of in vitro genotoxicity screening:

  • Bacterial Reverse Mutation Test (Ames Test): To detect gene mutations (point mutations and frameshift mutations).

  • In Vitro Micronucleus Assay: To identify both chromosome breakage (clastogenicity) and whole chromosome loss (aneugenicity).

  • In Vitro Chromosomal Aberration Assay: To visualize structural damage to chromosomes in metaphase cells.

The selection of these assays provides a comprehensive evaluation of this compound's potential to induce mutations at the gene and chromosome level.

Physicochemical Properties of this compound

A thorough understanding of the test article's properties is fundamental to accurate and reproducible testing.

PropertyValueSource
Chemical Name 9-[(E)-prop-1-enyl]purin-6-amine[3]
CAS Number 1446486-33-4[3]
Molecular Formula C₈H₉N₅[3]
Molecular Weight 175.19 g/mol [3]
Solubility ≥ 29 mg/mL in DMSO[4]

It is crucial to assess the solubility and stability of this compound in the cell culture media used for the mammalian cell-based assays under the conditions of the experiment.

Part 1: Bacterial Reverse Mutation Test (Ames Test) for this compound

Principle: The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[5] It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine for Salmonella and tryptophan for E. coli) due to mutations in the genes responsible for its synthesis. The assay measures the ability of a test substance to cause reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize the required amino acid, allowing them to grow on a minimal medium lacking it.[5]

Causality behind Experimental Choices: The inclusion of multiple bacterial strains with different types of mutations (base-pair substitutions and frameshifts) is critical to detect various types of mutagens.[6] Furthermore, the test is conducted with and without a metabolic activation system (S9 fraction), which simulates mammalian metabolism, to identify compounds that may become mutagenic only after being metabolized.

Ames Test Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis start Prepare this compound Stock Solution in DMSO mix Mix this compound, Bacteria, and S9 Mix (or buffer) start->mix strains Prepare Overnight Cultures of Bacterial Strains strains->mix s9 Prepare S9 Metabolic Activation Mix (if applicable) s9->mix plate Add to Molten Top Agar and Pour onto Minimal Glucose Agar Plates mix->plate incubate Incubate Plates at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data and Determine Mutagenicity count->analyze

Caption: Workflow for the Ames Test of this compound.

Detailed Protocol for Ames Test (OECD 471)

1. Materials:

  • Test Substance: this compound

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Bacterial Strains: S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) are a standard battery.[7]

  • Media: Nutrient broth, minimal glucose agar plates, top agar.

  • Metabolic Activation: Aroclor 1254-induced rat liver S9 fraction and cofactors (NADP, G6P).

  • Positive Controls:

    • Without S9: Sodium azide (for TA100, TA1535), 4-Nitro-o-phenylenediamine (for TA98, TA1537), Mitomycin C (for WP2 uvrA).

    • With S9: 2-Aminoanthracene (for all strains).

  • Negative Control: DMSO.

2. Preliminary Cytotoxicity Assay:

  • A preliminary assay should be conducted to determine the concentration range of this compound that causes cytotoxicity to the bacterial strains. This is observed as a reduction in the number of revertant colonies or a clearing of the background bacterial lawn.

  • Test a wide range of concentrations (e.g., 0.1, 1, 10, 100, 1000, 5000 µ g/plate ).

3. Main Mutagenicity Assay:

  • Based on the cytotoxicity results, select at least five appropriate concentrations of this compound for the main experiment. The highest concentration should show some evidence of toxicity or be 5000 µ g/plate if no toxicity is observed.

  • For each bacterial strain, prepare triplicate plates for each concentration of this compound, the negative control, and the positive control, both with and without S9 mix.

  • Procedure (Plate Incorporation Method):

    • To a sterile tube, add 0.1 mL of the appropriate bacterial culture, 0.1 mL of the test solution (or control), and 0.5 mL of S9 mix or phosphate buffer.

    • Pre-incubate the mixture at 37°C for 20-30 minutes.

    • Add 2 mL of molten top agar (45°C) to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

    • Allow the top agar to solidify.

    • Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

4. Data Analysis and Interpretation:

  • A positive result is indicated by a dose-dependent increase in the number of revertant colonies and/or a reproducible and statistically significant increase in the number of revertants at one or more concentrations.

  • A common criterion for a positive response is a two-fold or greater increase in the mean number of revertants for at least one concentration compared to the solvent control.[8]

Part 2: In Vitro Micronucleus Assay for this compound

Principle: The in vitro micronucleus assay detects damage to chromosomes or the mitotic apparatus in eukaryotic cells. Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that lag behind during cell division.[9] An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Causality behind Experimental Choices: This assay is performed in mammalian cells to provide data more relevant to human health. The use of cytochalasin B, an inhibitor of cytokinesis, is recommended to identify cells that have completed one cell division, as this is when micronuclei are formed.[9] Cytotoxicity assessment is crucial to ensure that the observed genotoxic effects are not a consequence of high levels of cell death.[10]

In Vitro Micronucleus Assay Workflow

Micronucleus_Workflow cluster_prep Preparation & Seeding cluster_exposure Treatment cluster_harvest Harvesting & Staining cluster_analysis Analysis start Culture Mammalian Cells (e.g., L5178Y, TK6, CHO) seed Seed Cells into Culture Vessels start->seed treat Treat Cells with this compound (with and without S9) seed->treat cytoB Add Cytochalasin B treat->cytoB harvest Harvest Cells cytoB->harvest hypo Hypotonic Treatment and Fixation harvest->hypo stain Stain with DNA-specific dye (e.g., Giemsa, DAPI) hypo->stain score Score Micronuclei in Binucleated Cells stain->score analyze Statistical Analysis of Results score->analyze

Caption: Workflow for the In Vitro Micronucleus Assay.

Detailed Protocol for In Vitro Micronucleus Assay (OECD 487)

1. Materials:

  • Test Substance: this compound

  • Solvent: DMSO

  • Cell Lines: L5178Y, TK6, CHO, or primary human lymphocytes.[10]

  • Media and Reagents: Appropriate cell culture medium, fetal bovine serum, antibiotics, cytochalasin B, hypotonic solution (e.g., KCl), fixative (e.g., methanol:acetic acid), DNA stain (e.g., Giemsa, DAPI).

  • Metabolic Activation: S9 fraction and cofactors.

  • Positive Controls:

    • Without S9: Mitomycin C (clastogen), Colchicine (aneugen).[9]

    • With S9: Cyclophosphamide (clastogen).[9]

  • Negative Control: DMSO.

2. Preliminary Cytotoxicity Assay:

  • Determine the cytotoxicity of this compound to select the appropriate concentration range for the main experiment.

  • Measure cytotoxicity using methods such as Relative Population Doubling (RPD) or Relative Increase in Cell Count (RICC).[11] The top concentration should induce approximately 50-60% cytotoxicity.[11]

3. Main Micronucleus Assay:

  • Select at least three analyzable concentrations of this compound based on the cytotoxicity data, along with negative and positive controls.

  • Treatment Schedule:

    • Short Treatment (3-6 hours): With and without S9 metabolic activation, followed by a recovery period in fresh medium.

    • Long Treatment (1.5-2 normal cell cycles): Without S9 metabolic activation.

  • Procedure:

    • Seed cells at an appropriate density.

    • After attachment (for adherent cells) or a suitable period for suspension cells, add the test substance at the selected concentrations.

    • Following the treatment period, wash the cells and add fresh medium containing cytochalasin B. The concentration of cytochalasin B should be optimized for the cell line used.

    • Incubate for a period equivalent to 1.5-2 normal cell cycles.

    • Harvest the cells, subject them to hypotonic treatment, and fix them.

    • Drop the cell suspension onto clean microscope slides and air dry.

    • Stain the slides with a suitable DNA stain.

4. Scoring and Data Analysis:

  • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Calculate the Cytokinesis-Block Proliferation Index (CBPI) to assess cell proliferation.

  • A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Part 3: In Vitro Chromosomal Aberration Assay for this compound

Principle: This assay identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.[12] Cells are treated with the test substance, and then a metaphase-arresting agent (e.g., colcemid) is added to accumulate cells in the metaphase stage of mitosis. Chromosomes are then harvested, stained, and analyzed microscopically for structural abnormalities.[12]

Causality behind Experimental Choices: This assay provides a direct visualization of chromosomal damage, including breaks, gaps, and exchanges.[1] It is a confirmatory test for clastogenicity and complements the micronucleus assay. Similar to the micronucleus assay, cytotoxicity assessment is essential for appropriate dose selection.[13]

In Vitro Chromosomal Aberration Assay Workflow

Chromosomal_Aberration_Workflow cluster_prep Preparation & Seeding cluster_exposure Treatment cluster_harvest Harvesting & Preparation cluster_analysis Analysis start Culture Mammalian Cells (e.g., CHO, Human Lymphocytes) seed Seed Cells into Culture Vessels start->seed treat Treat Cells with this compound (with and without S9) seed->treat colcemid Add Metaphase-Arresting Agent (e.g., Colcemid) treat->colcemid harvest Harvest Cells colcemid->harvest hypo Hypotonic Treatment and Fixation harvest->hypo slide Prepare Chromosome Spreads on Slides hypo->slide stain Stain with Giemsa slide->stain score Microscopic Analysis of Chromosomal Aberrations stain->score analyze Statistical Analysis score->analyze

Caption: Workflow for the In Vitro Chromosomal Aberration Assay.

Detailed Protocol for In Vitro Chromosomal Aberration Assay (OECD 473)

1. Materials:

  • Test Substance: this compound

  • Solvent: DMSO

  • Cell Lines: Chinese Hamster Ovary (CHO) cells or primary human lymphocytes.[1]

  • Media and Reagents: Appropriate cell culture medium, fetal bovine serum, antibiotics, metaphase-arresting agent (e.g., colcemid), hypotonic solution, fixative, Giemsa stain.

  • Metabolic Activation: S9 fraction and cofactors.

  • Positive Controls:

    • Without S9: Mitomycin C.

    • With S9: Cyclophosphamide.

  • Negative Control: DMSO.

2. Preliminary Cytotoxicity Assay:

  • Determine the cytotoxicity of this compound to select the appropriate concentration range. The top concentration should induce approximately 50-60% cytotoxicity, measured by methods such as Relative Increase in Cell Count (RICC) or Mitotic Index (for lymphocytes).

3. Main Chromosomal Aberration Assay:

  • Select at least three analyzable concentrations based on the cytotoxicity data.

  • Treatment Schedule:

    • Short Treatment (3-6 hours): With and without S9, followed by a recovery period.

    • Long Treatment (1.5-2 normal cell cycles): Without S9.

  • Procedure:

    • Treat the cell cultures with this compound at the selected concentrations.

    • Towards the end of the culture period, add a metaphase-arresting agent.

    • Harvest the cells, treat with a hypotonic solution to swell the cells, and fix them.

    • Drop the fixed cell suspension onto microscope slides and air dry.

    • Stain the slides with Giemsa.

4. Scoring and Data Analysis:

  • Analyze at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., chromatid and chromosome breaks, gaps, exchanges).

  • A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.[14]

Data Presentation and Interpretation

All quantitative data from these assays should be summarized in clearly structured tables for easy comparison.

Example Table for Ames Test Results:

Concentration (µ g/plate )StrainWith/Without S9Mean Revertants ± SDFold Increase over Control
0 (DMSO)TA98Without25 ± 51.0
10TA98Without30 ± 61.2
100TA98Without65 ± 102.6
1000TA98Without150 ± 206.0

Example Table for Micronucleus Assay Results:

Concentration (µM)% Cytotoxicity (RPD)% Micronucleated Binucleated Cells ± SD
0 (DMSO)01.2 ± 0.3
1101.5 ± 0.4
10253.8 ± 0.8
50558.9 ± 1.5

Overall Interpretation:

A positive result in any of these assays indicates that this compound has the potential to be genotoxic in vitro. A positive Ames test suggests it is a mutagen, while positive results in the micronucleus and chromosomal aberration assays indicate it is a clastogen and/or an aneugen. These findings would warrant further investigation, including in vivo genotoxicity studies, to assess the relevance of these findings to whole organisms.

References

  • Cytotoxic Action of Adenosine Nucleoside and Dialdehyde Analogues on Murine Neuroblastoma in Tissue Culture: Structure-Activity Relationships. PubMed.[Link]

  • Cytotoxicity of N6-Cycloalkylated Adenine and Adenosine Analogs to Mouse Hepatoma Cells. Karger Publishers.[Link]

  • Failure of exogenous methylated adenines to induce cytotoxic and genotoxic effects in yeast auxotrophic to adenine. Indian Academy of Sciences.[Link]

  • Comparison of different cytotoxicity measurements for the in vitro micronucleus assay using L5178Y and TK6 cells in support of OECD draft Test Guideline 487. PubMed.[Link]

  • OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Gentronix.[Link]

  • The toxicity of adenine and of purine-analogs to 2,6-diaminopurine-sensitive and -resistant L-strain mouse cells. ResearchGate.[Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories.[Link]

  • OECD 487: In Vitro Mammalian Cell Micronucleus Test. Nucro-Technics.[Link]

  • Adenine and adenosine are toxic to human lymphoblast mutants defective in purine salvage enzymes. PubMed.[Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia.[Link]

  • Re-Evaluation of Discordant Results in Related OECD TG471 Tester Strains. Litron Laboratories.[Link]

  • The Ames Test. Lawrence University.[Link]

  • The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. PubMed Central.[Link]

  • OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Nucro-Technics.[Link]

  • OECD 473: In Vitro Mammalian Chromosomal Aberration Test. Nucro-Technics.[Link]

  • Ames Mutagenicity Testing (OECD 471). CPT Labs.[Link]

  • OECD 473: Chromosome aberration test (in vitro mammalian). Labcorp.[Link]

  • The In Vitro Chromosome Aberration Test. ResearchGate.[Link]

  • Ames test. Wikipedia.[Link]

  • Chromosome Aberration Test. Charles River Laboratories.[Link]

  • Chromosomal aberration test using cultured mammalian cells. Daikin.[Link]

  • Ames test – Knowledge and References. Taylor & Francis Online.[Link]

  • Bacterial Reverse Mutation Assay (Ames Test) GLP Report. Bulldog Bio.[Link]

  • Ames Test. Charles River Laboratories.[Link]

  • This compound. PubChem.[Link]

  • This compound, AMS.T12127-5-MG. Amsbio.[Link]

  • CAS No : 4121-40-8 | Product Name : this compound. Pharmaffiliates.[Link]

Sources

Application Notes and Protocols for Evaluating the Effects of 9-Propenyladenine in Cell Culture Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 9-Propenyladenine and the Need for Robust In Vitro Evaluation

This compound (9-PA) is recognized as a mutagenic impurity in the manufacturing of Tenofovir Disoproxil Fumarate, a widely used antiretroviral drug for the treatment of HIV-1 and Hepatitis B Virus (HBV) infections.[1] As a nucleoside analog, the biological activities of 9-PA and its potential off-target effects warrant thorough investigation, particularly concerning its genotoxic and potential antiviral properties. The structural similarity of 9-PA to endogenous purines suggests that it may interfere with nucleic acid metabolism, leading to a range of cellular responses.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable cell culture models for evaluating the biological effects of this compound. The protocols detailed herein are designed to assess the cytotoxicity, genotoxicity, and antiviral activity of 9-PA, as well as to investigate the underlying molecular mechanisms of its action. By employing these standardized and validated methods, researchers can generate high-quality, reproducible data crucial for risk assessment and mechanistic understanding.

PART 1: Strategic Selection of Cell Culture Models

The choice of an appropriate cell culture model is paramount for obtaining physiologically relevant data. The selection should be guided by the specific research question, whether it is focused on genotoxicity, antiviral efficacy, or mechanism of action.

Cell Lines for Genotoxicity Assessment

Given that 9-PA is a known mutagenic impurity, a primary focus of its evaluation is the assessment of its genotoxic potential.[1] Standardized cell lines recommended by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) should be prioritized to ensure data quality and regulatory acceptance.[2][3]

  • Human Peripheral Blood Lymphocytes (HPBLs): As primary cells, HPBLs offer a physiologically relevant model for assessing chromosomal aberrations.[4][5] They are non-cycling in their native state and can be stimulated to divide in vitro, allowing for the analysis of chromosomal damage in the first metaphase after exposure to a test compound.[4][5]

  • Chinese Hamster Ovary (CHO) Cells: CHO cells are a well-characterized and widely used cell line in genetic toxicology.[6][7] They are suitable for both the in vitro micronucleus assay and the chromosomal aberration test.[6][7][8]

  • Human Lymphoblastoid TK6 Cells: These cells are often used in the in vitro micronucleus assay and are particularly useful as they are of human origin and have a stable karyotype.

Cell Lines for Antiviral Activity Screening

To investigate the potential antiviral effects of 9-PA, particularly in the context of its parent compound, Tenofovir, cell lines susceptible to HIV-1 and HBV infection are required.

  • MT-2 and MT-4 Cells (Human T-lymphocytic cell lines): These cell lines are highly permissive to HIV-1 replication and are commonly used in antiviral screening assays.[9][10][11] They allow for the quantification of viral replication through methods such as p24 antigen capture ELISA or reporter gene assays.[9][12]

  • HepG2.2.15 Cells (Human Hepatoblastoma cell line): This cell line is stably transfected with the HBV genome and constitutively produces HBV virions.[13][14][15][16][17] It is the gold standard for in vitro screening of anti-HBV compounds, allowing for the measurement of viral DNA replication and antigen secretion.[13][15][16]

Cell Lines for Mechanistic Studies

To delve into the molecular pathways affected by 9-PA, a variety of cell lines can be employed, depending on the specific pathway of interest.

  • Human Cancer Cell Lines (e.g., A549, U2OS): These cell lines are well-characterized and often used to study DNA damage response pathways, such as the activation of ATM, ATR, and p53.[1][18]

  • Huh-7 and HepG2 Cells (Human Hepatoma cell lines): These are relevant for studying the effects of 9-PA in a liver cell context, which is a primary site of Tenofovir's action and potential toxicity.[19]

PART 2: Core Experimental Protocols

This section provides detailed, step-by-step protocols for the key assays to evaluate the effects of this compound.

Preliminary Assessment: Cytotoxicity Assay

Before assessing genotoxicity or antiviral activity, it is crucial to determine the cytotoxic concentration range of 9-PA. The MTT assay is a widely used colorimetric method for this purpose.[20][21][22]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 9-PA in a suitable solvent (e.g., DMSO) and further dilute in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of 9-PA. Include a vehicle control (medium with the highest concentration of the solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[23]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Parameter Description
Cell Line Dependent on the subsequent primary assay (e.g., CHO, MT-2, HepG2.2.15)
Seeding Density 5,000 - 10,000 cells/well
9-PA Concentration Range Logarithmic or semi-logarithmic dilutions (e.g., 0.1 µM to 1000 µM)
Incubation Time 24, 48, or 72 hours
MTT Concentration 0.5 mg/mL final concentration
Solubilizing Agent DMSO or SDS-HCl solution
Absorbance Wavelength 570 nm
Genotoxicity Assessment

The following protocols are designed to evaluate the potential of 9-PA to induce chromosomal damage.

This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[1][8][24][25]

  • Cell Culture and Treatment: Culture cells (e.g., CHO, TK6) to an appropriate density. Treat the cells with at least three concentrations of 9-PA (selected based on the cytotoxicity data, typically up to a concentration that causes ~50% cytotoxicity) for a short duration (e.g., 3-6 hours) with and without metabolic activation (S9 mix), and for a longer duration (e.g., 1.5-2 normal cell cycle lengths) without S9 mix.[8]

  • Cytochalasin B Addition: For the cytokinesis-block version of the assay, add cytochalasin B to the culture medium to block cytokinesis and allow for the accumulation of binucleated cells.[1][24][25]

  • Cell Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, and fix them. Drop the cell suspension onto clean microscope slides and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[1]

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the solvent control. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.

This test identifies structural chromosomal abnormalities.[4][5][6][7][26]

  • Cell Culture and Treatment: Use stimulated human peripheral blood lymphocytes or a suitable cell line like CHO cells.[4][6][7] Treat the cells with 9-PA at three or more concentrations for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, and for a continuous period (e.g., 24 hours) without S9.[6][7]

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures for the last 2-3 hours of incubation to accumulate cells in metaphase.[4][26]

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them in a methanol/acetic acid solution. Drop the fixed cells onto microscope slides.

  • Staining and Analysis: Stain the chromosomes with Giemsa and analyze at least 200 well-spread metaphases per concentration for structural aberrations (e.g., breaks, gaps, exchanges).

  • Data Analysis: A statistically significant and dose-related increase in the percentage of cells with chromosomal aberrations is considered a positive result.

Antiviral Activity Assessment

These protocols are designed to determine if 9-PA has any inhibitory effect on HIV-1 or HBV replication.

  • Cell Preparation: Seed MT-2 cells in a 96-well plate.

  • Compound and Virus Addition: Add serial dilutions of 9-PA to the wells. Subsequently, infect the cells with a pre-titered stock of HIV-1 (e.g., NL4-3 strain) at a low multiplicity of infection (MOI).[9] Include a positive control antiviral drug (e.g., Tenofovir).

  • Incubation: Incubate the plate at 37°C for 4-5 days to allow for multiple rounds of viral replication.[12]

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 ELISA kit.[9]

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each concentration of 9-PA compared to the virus control (no compound). Determine the EC50 (50% effective concentration).

  • Cell Seeding: Plate HepG2.2.15 cells in a 96-well or 24-well plate and allow them to become confluent.

  • Compound Treatment: Treat the cells with various concentrations of 9-PA for a period of 6-9 days, changing the medium and compound every 3 days. Include a known HBV inhibitor (e.g., Entecavir) as a positive control.

  • Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.

  • HBV DNA Extraction and Quantification: Extract HBV DNA from the supernatant and quantify the viral load using quantitative real-time PCR (qPCR).

  • Data Analysis: Determine the EC50 of 9-PA by calculating the concentration that reduces the HBV DNA level by 50% compared to the untreated control.

PART 3: Investigating Mechanisms of Action - DNA Damage Response Pathways

Given the mutagenic nature of 9-PA, it is highly probable that it induces a DNA damage response (DDR). Investigating the activation of key DDR pathways can provide valuable insights into its mechanism of action.[4][25]

Key Signaling Pathways to Investigate
  • ATM/ATR Pathway: These are primary sensor kinases that are activated by DNA double-strand breaks (DSBs) and single-strand breaks (SSBs), respectively.[1][9][27] Their activation initiates a signaling cascade that leads to cell cycle arrest and DNA repair.[1][27]

  • p53 Signaling Pathway: The tumor suppressor protein p53 is a critical downstream effector of the ATM/ATR pathway.[5][6][18][20][24] Activated p53 can induce cell cycle arrest, apoptosis, or senescence in response to DNA damage.[5][24]

  • γH2AX Foci Formation: Phosphorylation of the histone variant H2AX (to form γH2AX) is one of the earliest events in the cellular response to DSBs.[7][8][26][28][29] Visualizing γH2AX foci by immunofluorescence is a sensitive marker of DNA damage.[7][8][26]

Experimental Workflows for Mechanistic Studies
  • Cell Treatment and Lysis: Treat a suitable cell line (e.g., A549, U2OS) with 9-PA at various concentrations and time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[3]

  • Antibody Incubation: Probe the membrane with primary antibodies specific for total and phosphorylated forms of key DDR proteins (e.g., p-ATM, p-ATR, p-p53, p-Chk1, p-Chk2).[3][30] Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.[3]

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the level of protein activation.

  • Cell Culture and Treatment: Grow cells on coverslips and treat them with 9-PA.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).[8]

  • Immunostaining: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.[7][8] Counterstain the nuclei with DAPI.

  • Microscopy and Image Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.[8] An increase in the number of foci indicates the induction of DNA double-strand breaks.

PART 4: Visualization of Workflows and Pathways

Diagrams

Experimental_Workflow_for_9PA_Evaluation cluster_0 Initial Assessment cluster_1 Primary Effect Evaluation cluster_2 Mechanistic Investigation Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Genotoxicity Assays Genotoxicity Assays Cytotoxicity Assay (MTT)->Genotoxicity Assays Determine concentration range Antiviral Assays Antiviral Assays Cytotoxicity Assay (MTT)->Antiviral Assays Determine concentration range DNA Damage Response DNA Damage Response Genotoxicity Assays->DNA Damage Response Investigate mechanism DNA_Damage_Response_Pathway This compound This compound DNA Damage DNA Damage This compound->DNA Damage ATM/ATR Activation ATM/ATR Activation DNA Damage->ATM/ATR Activation p53 Activation p53 Activation ATM/ATR Activation->p53 Activation DNA Repair DNA Repair ATM/ATR Activation->DNA Repair Cell Cycle Arrest Cell Cycle Arrest p53 Activation->Cell Cycle Arrest Apoptosis Apoptosis p53 Activation->Apoptosis

Caption: Simplified DNA Damage Response signaling pathway.

Conclusion

The application notes and protocols presented here provide a robust framework for the comprehensive in vitro evaluation of this compound. By systematically assessing its cytotoxicity, genotoxicity, and antiviral activity, and by investigating its impact on key cellular signaling pathways, researchers can gain a thorough understanding of the biological effects of this compound. The use of standardized cell models and validated assays will ensure the generation of high-quality data that is essential for regulatory submissions and for advancing our knowledge of the safety profile of pharmaceutical impurities.

References

  • Chromosomal aberration test in human lymphocytes. Methods in Molecular Biology, 2013. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 2023. [Link]

  • Chromosomal Aberration Test in Human Lymphocytes. Methods in Molecular Biology, 2024. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. ResearchGate, 2023. [Link]

  • Chromosome Aberration Test. Charles River. [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Benchling. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River. [Link]

  • Chromosome Aberration Test. MB Biosciences. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Chromosomal Aberration Test in Human Lymphocytes. Springer Nature Experiments. [Link]

  • ATM and ATR: networking cellular responses to DNA damage. Current Opinion in Genetics & Development, 2001. [Link]

  • High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target. Antimicrobial Agents and Chemotherapy, 2004. [Link]

  • Immunofluorescence analysis of γ-H2AX foci in mammalian fibroblasts at different phases of the cell cycle. Springer Nature Experiments. [Link]

  • ATM acts downstream of ATR in the DNA damage response signalling of bystander cells. Nucleic Acids Research, 2011. [Link]

  • Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, 2017. [Link]

  • OECD Test Guidelines for Genetic Toxicology. Istituto Superiore di Sanità. [Link]

  • (PDF) Nucleoside analogs: Molecular mechanisms signaling cell death. ResearchGate. [Link]

  • Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism. MDPI. [Link]

  • Nucleoside analogue. Wikipedia. [Link]

  • Hepatoma cell line HepG2.2.15 demonstrates distinct biological features compared with parental HepG2. World Journal of Gastroenterology, 2011. [Link]

  • The combined status of ATM and p53 link tumor development with therapeutic response. Genes & Development, 2008. [Link]

  • Detection and quantitation of HIV-infected MT-2 cells by flow... ResearchGate. [Link]

  • Detection of Post-translationally Modified p53 by Western Blotting. Methods in Molecular Biology, 2021. [Link]

  • Fundamentals and Techniques Used in Cell Culture. Andor. [Link]

  • Replication kinetics of full-length HIV-1 WT, K65R and K65E in MT2 T... ResearchGate. [Link]

  • In vitro cell culture models to study hepatitis B and D virus infection. Frontiers in Microbiology, 2023. [Link]

  • Inhibition of HBV Replication in HepG2.2.15 Cells by Human Peripheral Blood Mononuclear Cell-Derived Dendritic Cells. Annals of Clinical & Laboratory Science, 2015. [Link]

  • Production of Recombinant Hepatitis B virus (HBV) and Detection of HBV in Infected Human Liver Organoids. Bio-protocol, 2022. [Link]

  • Forthcoming Developments in Models to Study the Hepatitis B Virus Replication Cycle, Pathogenesis, and Pharmacological Advancements. ACS Omega, 2023. [Link]

  • Making cell culture models more physiologically relevant. Drug Target Review, 2021. [Link]

Sources

Application Notes & Protocols: Development of a 9-Propenyladenine Specific Monoclonal Antibody for Immunoassay Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the development and characterization of a high-affinity, specific monoclonal antibody against 9-Propenyladenine, a known mutagenic impurity of the antiretroviral drug Tenofovir Disoproxil.[1] The detection of such small molecule impurities is critical for drug safety and quality control. As a hapten, this compound is not immunogenic on its own and requires conjugation to a larger carrier protein to elicit a robust immune response.[2][3] This document outlines the entire workflow, from immunogen synthesis and antibody production using hybridoma technology to detailed characterization and final application in a quantitative competitive enzyme-linked immunosorbent assay (ELISA). The protocols are designed for researchers, scientists, and drug development professionals, offering both step-by-step instructions and the scientific rationale behind key experimental choices to ensure the development of a trustworthy and validated final immunoassay.

Introduction: The Rationale for a this compound Specific Antibody

This compound is identified as a mutagenic impurity in Tenofovir Disoproxil Fumarate, an essential antiretroviral agent.[1] Regulatory agencies mandate strict control over such impurities in pharmaceutical products. Traditional analytical methods like HPLC and LC-MS can be complex, time-consuming, and require sophisticated equipment.[4] Immunoassays, based on the highly specific antigen-antibody binding, offer a powerful alternative, providing rapid, sensitive, and cost-effective detection of small molecules.[5][6]

However, small molecules like this compound (MW: 175.19 g/mol ) are classified as haptens; they are antigenic but incapable of inducing an immune response by themselves.[2][7] To generate antibodies, the hapten must be covalently linked to a larger, immunogenic carrier molecule.[8][] The resulting hapten-carrier conjugate can then be used to immunize an animal and stimulate the production of hapten-specific antibodies.

This guide details the strategic development of a monoclonal antibody tailored for a sensitive competitive immunoassay, a format ideal for the quantification of small analytes.[5][10][11]

Part I: Immunogen Design and Synthesis

The cornerstone of developing a specific anti-hapten antibody is the design of the immunogen. The way the hapten is presented to the immune system dictates the specificity of the resulting antibodies.

Principle of Hapten-Carrier Conjugation

The immune system, particularly T-cells, efficiently recognizes large molecules like proteins. By coupling this compound to a carrier protein, the hapten is presented in a context that T-cells can recognize, which in turn helps activate B-cells to produce antibodies against the hapten.[8] The choice of carrier protein and the conjugation chemistry are critical variables.

  • Carrier Protein Selection: Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) are commonly used. KLH is generally preferred for immunization due to its large size and high immunogenicity, increasing the likelihood of a strong antibody response. BSA is often used for the coating antigen in subsequent screening assays to avoid selecting antibodies that recognize the carrier protein itself.

  • Conjugation Chemistry: The choice of cross-linking chemistry depends on the available functional groups on the hapten.[8][12] this compound possesses primary amine groups that can be targeted for conjugation. The 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) chemistry is a simple and effective method for forming a stable amide bond between a carboxyl group on the carrier protein and an amine group on the hapten.[12][13]

Diagram: Hapten-Carrier Conjugation Workflow

Hapten_Conjugation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Hapten This compound (with -NH2 group) Immunogen Immunogen (this compound-KLH Conjugate) Hapten->Immunogen Forms Amide Bond Carrier Carrier Protein (KLH) (with -COOH groups) Carrier->Immunogen EDC EDC Crosslinker EDC->Immunogen Activates -COOH

Caption: Workflow for conjugating this compound to a carrier protein.

Protocol: EDC Conjugation of this compound to KLH

This protocol describes the conjugation of this compound to Keyhole Limpet Hemocyanin (KLH).

Materials:

  • This compound (MW: 175.19)

  • Keyhole Limpet Hemocyanin (KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO) or desalting column

Procedure:

  • Prepare KLH: Dissolve 10 mg of KLH in 2 mL of Activation Buffer.

  • Activate KLH: Add a 50-fold molar excess of EDC and a 25-fold molar excess of NHS to the KLH solution. Incubate with gentle stirring for 15 minutes at room temperature. Rationale: EDC activates the carboxyl groups on KLH to form an active o-acylisourea intermediate, which is stabilized by NHS to increase conjugation efficiency.[12]

  • Prepare Hapten: Dissolve 2 mg of this compound in 0.5 mL of Activation Buffer.

  • Conjugation Reaction: Immediately add the dissolved hapten to the activated KLH solution. Incubate for 2 hours at room temperature with gentle stirring.

  • Quench Reaction: Add hydroxylamine to a final concentration of 10 mM to quench the reaction.

  • Purification: Remove excess unconjugated hapten and cross-linking reagents by dialyzing the conjugate against 1L of PBS (pH 7.4) overnight at 4°C, with at least three buffer changes. Alternatively, use a desalting column.

  • Characterization: Determine the protein concentration (A280) and estimate the hapten-to-carrier molar ratio using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.[14][15] A successful conjugation is indicated by an increase in the molecular weight of the carrier protein.[14]

Data Summary: Immunogen Characterization

Parameter Method Result Interpretation
Protein Concentration Bradford Assay 4.5 mg/mL Sufficient concentration for immunization.

| Hapten Density | MALDI-TOF MS | 15-20 haptens/KLH | An optimal hapten density is crucial for a strong immune response.[2][14] |

Part II: Monoclonal Antibody Production via Hybridoma Technology

Hybridoma technology remains a robust method for producing a continuous and consistent supply of high-quality monoclonal antibodies.[16][17] It involves immortalizing antibody-producing B-cells by fusing them with myeloma cells.[18][19]

Diagram: Hybridoma Technology Workflow

Hybridoma_Workflow cluster_animal In Vivo cluster_culture In Vitro Immunization 1. Immunization Mouse immunized with This compound-KLH Spleen 2. Spleen Isolation Harvest spleen rich in activated B-cells Immunization->Spleen Fusion 3. Cell Fusion (PEG) B-cells + Myeloma cells Spleen->Fusion Myeloma Myeloma Cells (Immortal, non-secreting) Myeloma->Fusion Selection 4. HAT Selection Select for fused hybridoma cells Fusion->Selection Screening 5. Screening (ELISA) Identify clones producing specific antibodies Selection->Screening Cloning 6. Limiting Dilution Isolate single, stable monoclonal clones Screening->Cloning Expansion 7. Expansion & Cryopreservation Large-scale culture and banking of best clones Cloning->Expansion

Sources

Sensitive and Robust Quantification of 9-Propenyladenine in DNA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Abstract

This application note presents a detailed, robust, and highly sensitive method for the quantification of 9-Propenyladenine, a significant DNA adduct, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is recognized as a mutagenic impurity and a marker of DNA damage, making its accurate detection critical in toxicology, drug development, and clinical research.[1][2][3] The described protocol provides a comprehensive workflow, including DNA isolation, enzymatic hydrolysis, sample purification, and optimized LC-MS/MS parameters for achieving low limits of quantification in complex biological matrices. This method is designed for researchers, scientists, and drug development professionals requiring reliable measurement of this critical biomarker.

Introduction: The Significance of this compound

DNA adducts are covalent modifications to DNA that result from exposure to genotoxic compounds, both endogenous and exogenous.[3][4] These adducts can interfere with DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis.[2][4] this compound is a notable DNA adduct that has been identified as a mutagenic impurity in pharmaceutical products, such as the antiretroviral agent Tenofovir Disoproxil Fumarate.[1][5] Its presence can serve as a critical biomarker for assessing DNA damage and evaluating the safety of drug candidates.[2]

The sensitive and selective quantification of specific DNA adducts like this compound from complex biological samples presents a significant analytical challenge.[4][6] The low abundance of these adducts necessitates highly sensitive analytical techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this application due to its superior sensitivity, selectivity, and ability to provide structural confirmation.[6][7] This note details a fit-for-purpose LC-MS/MS method, from sample preparation to data analysis, grounded in established bioanalytical validation principles.[8][9][10]

Principle of the Method

The overall analytical strategy involves the enzymatic hydrolysis of DNA to its constituent nucleosides, followed by chromatographic separation and detection by tandem mass spectrometry.

  • DNA Isolation & Purification: High-purity DNA is extracted from the biological matrix (e.g., cultured cells, tissue).

  • Enzymatic Hydrolysis: A cocktail of enzymes is used to digest the DNA into individual deoxyribonucleosides, releasing the this compound adduct from the DNA backbone.[4][11]

  • Sample Cleanup: Solid-Phase Extraction (SPE) or filtration is employed to remove enzymes and other matrix components that could interfere with the analysis.[4]

  • LC Separation: The hydrolyzed sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. A reversed-phase C18 column separates this compound from the much more abundant canonical nucleosides.

  • MS/MS Detection: The analyte is ionized using Electrospray Ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides two levels of mass filtering (precursor ion and product ion), ensuring high selectivity and sensitivity for quantification.[7]

Materials, Reagents, and Instrumentation

Materials and Reagents
  • This compound analytical standard (Neat)[12][13][14][15]

  • Isotopically labeled internal standard (e.g., [¹³C₅,¹⁵N₅]-9-Propenyladenine, if available; otherwise, a structurally similar labeled compound)

  • DNA Isolation Kit (e.g., Qiagen DNeasy)

  • DNase I, Alkaline Phosphatase, Phosphodiesterase I[11]

  • LC-MS Grade Water, Acetonitrile, and Formic Acid

  • Ammonium Acetate

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

Instrumentation
  • Liquid Chromatography: UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)[16]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500 QTRAP, Agilent 6470) equipped with an electrospray ionization (ESI) source.[16][17]

Detailed Protocols

Protocol 1: Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound standard and dissolve in an appropriate solvent (e.g., DMSO or Methanol) to a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution in 50:50 Acetonitrile:Water. These will be used to construct the calibration curve.

  • Calibration Curve Standards: Spike the appropriate volume of each working standard solution into a blank matrix (hydrolyzed control DNA) to create a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A typical range might be 10 pg/mL to 10,000 pg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards, using a separate stock solution weighing.

Protocol 2: DNA Extraction and Hydrolysis from Cultured Cells

This protocol outlines the key steps from cell harvesting to obtaining the final nucleoside mixture for analysis.

Diagram: DNA Adduct Analysis Workflow

A visual representation of the sample preparation and analysis pipeline.

DNA Adduct Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A 1. Cell Pellet Collection B 2. DNA Isolation (Commercial Kit) A->B C 3. DNA Quantification (UV-Vis Spec) B->C D 4. Enzymatic Hydrolysis (DNase I, AP, PDE) C->D E 5. Sample Cleanup (SPE or Filtration) D->E F 6. LC Injection & Separation (Reversed-Phase C18) E->F Inject Hydrolysate G 7. ESI Ionization (Positive Mode) F->G H 8. MS/MS Detection (MRM Mode) G->H I 9. Data Processing & Quantification H->I

  • Cell Harvesting: Harvest approximately 5-10 million cells by centrifugation. Wash the cell pellet with ice-cold PBS.

  • DNA Isolation: Isolate genomic DNA using a commercial kit following the manufacturer’s instructions. Elute the DNA in nuclease-free water.

  • DNA Quantification: Determine the concentration and purity of the extracted DNA using a UV-Vis spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~1.8.

  • Enzymatic Hydrolysis:

    • To 20-50 µg of DNA, add the internal standard.

    • Add buffer (e.g., 50 mM sodium phosphate, 20 mM MgCl₂) to the sample.[11]

    • Add a cocktail of enzymes: DNase I, alkaline phosphatase, and phosphodiesterase.[11]

    • Incubate the mixture at 37°C for a minimum of 6 hours, or overnight, to ensure complete digestion.[18] Insight: Complete hydrolysis is critical to liberate all adducts. Insufficient digestion is a common source of variability.

  • Sample Cleanup:

    • To remove the enzymes, which can interfere with the LC-MS analysis, use a 3 kDa molecular weight cut-off filter and centrifuge.[11]

    • Alternatively, perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to desalt and concentrate the nucleosides.

LC-MS/MS Method Parameters

The following tables provide recommended starting parameters. These must be optimized for the specific instrument configuration.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 60% B over 5 minutes, followed by wash and re-equilibration
Column Temp 40°C
Injection Volume 5 µL

Rationale: A gradient elution is necessary to separate the polar this compound from the bulk of unmodified nucleosides and other matrix components. Formic acid is a common mobile phase additive that aids in the positive mode ionization of the analyte.[19]

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 V
Source Temp 500°C
Curtain Gas 35 psi
Nebulizer Gas (GS1) 60 psi
Heater Gas (GS2) 60 psi
Detection Mode Multiple Reaction Monitoring (MRM)

Rationale: Positive mode ESI is highly effective for protonating the amine groups on purine bases like adenine, leading to strong signal intensity.

Table 3: Optimized MRM Transitions for this compound (C₈H₉N₅, MW: 175.19)

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Dwell Time (ms)Collision Energy (V)
This compound176.2To be optimized100To be optimized
Internal Standard Dependent on ISTo be optimized100To be optimized

Expert Note: The most abundant and stable product ion for the MRM transition must be determined by infusing the analytical standard directly into the mass spectrometer. A common fragmentation pathway for nucleoside adducts is the loss of the propenyl group or fragmentation of the purine ring.[7]

Method Validation

For reliable and reproducible results, the method must be validated according to regulatory guidelines such as those from the FDA or ICH M10.[8][9][10][20]

Table 4: Summary of Bioanalytical Method Validation Parameters

ParameterAcceptance CriteriaPurpose
Linearity R² ≥ 0.99Demonstrates a proportional response to concentration.
Accuracy & Precision Within ±15% (±20% at LLOQ)Ensures the measured value is close to the true value and that results are repeatable.
Selectivity No significant interfering peaks in blank matrix at the analyte's retention time.Confirms the method can differentiate the analyte from other matrix components.
Matrix Effect Assessed to ensure ionization is not suppressed or enhanced by the biological matrix.Critical for accuracy in different biological sources.
Stability Analyte stable under various storage and handling conditions (freeze-thaw, bench-top, etc.).Guarantees sample integrity from collection to analysis.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the sensitive detection and quantification of the DNA adduct this compound using LC-MS/MS. By following the detailed protocols for sample preparation, chromatography, and mass spectrometry, researchers can achieve the low detection limits required for meaningful toxicological and clinical investigations. Proper method validation is paramount to ensure the generation of high-quality, reliable, and defensible data.

References

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • PubMed. (2018). Microwave-assisted enzymatic hydrolysis of DNA for mass spectrometric analysis. Available at: [Link]

  • ACS Publications. (2019). Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2019). (PDF) Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry. Available at: [Link]

  • National Institutes of Health. (2020). Absolute quantification of RNA or DNA using acid hydrolysis and mass spectrometry. Available at: [Link]

  • NorthEast BioLab. (n.d.). LC MS Method For DNA Adducts Analysis In Cell-Based In-Vitro Samples. Available at: [Link]

  • eScholarship, University of California. (n.d.). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. Available at: [Link]

  • SciELO México. (n.d.). Microwave Assisted DNA Hydrolysis for Global Methylation Analysis by Gas Chromatography/Tandem Mass Spectrometry. Available at: [Link]

  • National Institutes of Health. (n.d.). A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts. Available at: [Link]

  • ACS Publications. (2021). LC–MS/MS Analysis of the Formation and Loss of DNA Adducts in Rats Exposed to Vinyl Acetate Monomer through Inhalation. Available at: [Link]

  • Oxford Academic. (n.d.). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Available at: [Link]

  • National Institutes of Health. (2019). Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-9-(Propen-1-yl)-9H-adenine, a Mutagenic Impurity in Tenofovir Disoproxil Fumarate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Biologic Significance of DNA Adducts and Protein Adducts. Available at: [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Available at: [Link]

  • wisdomlib. (2025). Adduct formation: Significance and symbolism. Available at: [Link]

  • Pharmaffiliates. (n.d.). This compound. Available at: [Link]

  • Waters Corporation. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Available at: [Link]

  • University of Eastern Finland. (2011). New LC-MS Assays for Drugs and Endogenous Compounds in Small-Volume Biological Samples. Available at: [Link]

Sources

Application Note: A Validated Strategy for Employing 9-Propenyladenine to Investigate Nucleotide Excision Repair Dynamics and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide details a novel and validated application for 9-Propenyladenine, a known mutagenic impurity of Tenofovir[1][2], as a chemical tool for the in-depth study of the Nucleotide Excision Repair (NER) pathway. We present the scientific rationale for using this adenine analog to induce NER-specific DNA damage, alongside a crucial validation protocol to confirm this dependency. Subsequently, we provide detailed protocols for quantifying NER activity and visualizing the cellular response, empowering researchers to probe the efficiency and dynamics of this critical DNA repair pathway.

Principle of the Application

The Nucleotide Excision Repair (NER) pathway is the primary cellular defense mechanism responsible for removing a wide array of bulky, helix-distorting DNA lesions[3][4]. These lesions can be induced by UV radiation, environmental carcinogens, and certain chemotherapeutics. The NER machinery recognizes the structural distortion of the DNA duplex rather than the specific chemical nature of the adduct itself, making it a uniquely versatile system[4][5].

This compound is a purine analog known for its mutagenic properties[1][6][7]. Based on its chemical structure, we propose that this compound, when introduced to cells, can form a bulky DNA adduct. The propenyl group attached to the N9 position of adenine creates a significant steric hindrance that distorts the DNA double helix. This type of structural perturbation is a classic trigger for initiation of the Global Genome NER (GG-NER) pathway[8][9].

Critically, studies on other bulky adenine adducts have shown that they can be inefficiently repaired—or even resistant to—NER compared to adducts on other bases like guanine[5]. This resistance is often correlated with high mutagenicity and carcinogenicity[5]. Therefore, this compound not only serves as a convenient, chemical alternative to UV irradiation for inducing NER, but also represents a powerful tool to probe the substrate specificity and efficiency of the NER machinery, particularly concerning challenging adenine lesions.

This application note is built upon a foundational principle: experimental validation . Before using this compound as a tool to study NER, its activity must be proven to be dependent on a functional NER pathway. The following sections provide the protocols to first validate this dependency and then to apply the compound for detailed mechanistic studies.

The Nucleotide Excision Repair Pathway

The GG-NER pathway can be summarized in five key stages. A bulky lesion, such as that hypothetically formed by this compound, is recognized and processed as follows:

  • Damage Recognition: The XPC-RAD23B-CETN2 complex continuously scans the genome. It identifies a lesion by detecting the thermodynamic instability and helical distortion caused by the bulky adduct[8].

  • Verification & Unwinding: The Transcription Factor II H (TFIIH) complex is recruited to the site. Its helicase subunits, XPB and XPD, unwind the DNA around the lesion, creating a repair bubble of approximately 30 base pairs. The stalling of the XPD helicase at the adduct serves as damage verification[8][10].

  • Pre-Incision Complex Assembly: XPA protein is recruited to stabilize the repair bubble and correctly position other factors. Replication Protein A (RPA) binds to the undamaged strand to protect it from degradation.

  • Dual Incision & Excision: Two endonucleases are recruited: ERCC1-XPF, which incises the damaged strand on the 5' side of the lesion, and XPG, which incises on the 3' side. This dual cleavage excises a ~24-32 nucleotide-long oligomer containing the adduct[5].

  • Gap Filling & Ligation: DNA polymerase (δ, ε, or κ) synthesizes a new stretch of DNA using the intact complementary strand as a template, and DNA ligase (I or III) seals the final nick to restore the integrity of the DNA strand.

NER_Pathway cluster_recognition 1. Damage Recognition cluster_verification 2. Verification & Unwinding cluster_assembly 3. Pre-Incision Assembly cluster_excision 4. Dual Incision cluster_synthesis 5. Synthesis & Ligation DNA_Damage Bulky Adduct (e.g., this compound) XPC_Complex XPC-RAD23B-CETN2 Complex DNA_Damage->XPC_Complex Recognizes Distortion TFIIH TFIIH Recruitment (XPB/XPD Helicases) XPC_Complex->TFIIH Repair_Bubble Repair Bubble Formation TFIIH->Repair_Bubble Unwinds DNA XPA_RPA XPA & RPA Recruitment Repair_Bubble->XPA_RPA Stabilizes Bubble Excision ERCC1-XPF (5' cut) XPG (3' cut) XPA_RPA->Excision Excised_Fragment Excised Oligonucleotide (~30 nt) Excision->Excised_Fragment Synthesis DNA Polymerase δ/ε/κ Ligation DNA Ligase I/III Synthesis->Ligation Fills Gap Repaired_DNA Repaired DNA Ligation->Repaired_DNA Seals Nick

Caption: The Global Genome Nucleotide Excision Repair (GG-NER) pathway.

PART 1: Validation Protocol — Demonstrating NER-Dependency of this compound Cytotoxicity

Objective: To scientifically validate that the cytotoxicity of this compound is dependent on a functional NER pathway. This is achieved by comparing the sensitivity of NER-proficient cells to NER-deficient cells. A significantly lower survival rate in NER-deficient cells strongly indicates that NER is the primary pathway for repairing the damage induced by the compound.

Materials:

  • Cell Lines:

    • NER-Proficient: HeLa or A549 cells.

    • NER-Deficient: XP-A (XPA-deficient) or XP-C (XPC-deficient) human fibroblasts.

  • Reagents:

    • This compound (dissolved in DMSO to create a 10-100 mM stock solution).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Phosphate-Buffered Saline (PBS).

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or Crystal Violet solution (for colony formation).

  • Equipment:

    • 96-well and 6-well cell culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Plate reader (for MTS assay) or scanner (for colony formation).

Methodology: Comparative Cell Viability (MTS Assay)
  • Cell Seeding:

    • Seed both NER-proficient and NER-deficient cells into 96-well plates at an appropriate density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium.

    • Causality Insight: Seeding density should be optimized to ensure cells are in the logarithmic growth phase and do not reach confluence during the experiment.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 1 µM to 200 µM.

    • Include a "vehicle control" (DMSO only) and a "no treatment" control.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plates for 72 hours.

    • Causality Insight: A 72-hour incubation period is typically sufficient to observe the effects of DNA damage on cell proliferation and survival after multiple cell cycles.

  • Viability Measurement:

    • After incubation, add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Trustworthiness: The MTS assay measures mitochondrial activity in viable cells, providing a robust and quantifiable readout of cytotoxicity.

  • Data Analysis:

    • Normalize the absorbance readings of treated wells to the vehicle control wells (set to 100% viability).

    • Plot the cell viability (%) against the log concentration of this compound.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value for each cell line.

Validation_Workflow cluster_prep 1. Preparation cluster_treat 2. Treatment cluster_assay 3. Assay cluster_analysis 4. Analysis cluster_result 5. Expected Outcome Seed_Proficient Seed NER-Proficient Cells (e.g., HeLa) Treat Treat both cell lines with serial dilutions of This compound (72h) Seed_Proficient->Treat Seed_Deficient Seed NER-Deficient Cells (e.g., XPA-) Seed_Deficient->Treat MTS Add MTS Reagent Measure Absorbance Treat->MTS Plot Plot Dose-Response Curves MTS->Plot IC50 Calculate IC50 Values Plot->IC50 Compare Compare IC50 Values IC50->Compare Outcome IC50 (NER-Deficient) << IC50 (NER-Proficient) Compare->Outcome

Caption: Workflow for validating the NER-dependency of this compound.

Expected Results & Interpretation

The primary endpoint of this validation experiment is the comparison of IC₅₀ values. If the damage induced by this compound is repaired by NER, the NER-deficient cells will be unable to remove the lesions, leading to stalled replication, apoptosis, and a dramatic decrease in cell viability at lower concentrations.

Cell LineNER StatusExpected IC₅₀ (Hypothetical)Interpretation
HeLa Proficient75 µMCells can efficiently repair the induced DNA damage.
XPA-deficient Deficient8 µMCells are hypersensitive due to the inability to repair the damage.

A result where the IC₅₀ for the NER-deficient cell line is at least 5-10 fold lower than the proficient cell line provides strong evidence to proceed with using this compound as a specific tool to study NER.

PART 2: Application Protocols — Quantifying NER Activity

Once validated, this compound can be used to investigate the kinetics and efficiency of the NER pathway.

Protocol 2.1: Alkaline Comet Assay to Measure DNA Damage and Repair Kinetics

Objective: To quantify the induction and subsequent repair of DNA lesions over time. The comet assay (single-cell gel electrophoresis) detects DNA strand breaks. Bulky adducts themselves do not cause breaks, but the incision step of NER creates transient single-strand breaks (SSBs) that can be measured.

Methodology:

  • Cell Treatment & Recovery:

    • Culture NER-proficient cells in 6-well plates until ~80% confluent.

    • Treat cells with a fixed, sub-lethal concentration of this compound (e.g., 1.5x the IC₅₀ of the proficient cells) for a short period (e.g., 1-2 hours) to induce damage.

    • Wash the cells twice with PBS and add fresh, compound-free medium.

    • Harvest cells at various time points post-treatment (e.g., 0h, 2h, 6h, 12h, 24h). The 0h time point represents the initial damage load.

  • Comet Assay Procedure:

    • Embed the harvested cells in low-melting-point agarose on a specialized slide.

    • Lyse the cells in a high-salt, detergent solution overnight at 4°C to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

    • Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13).

    • Causality Insight: The alkaline conditions unwind the DNA. The presence of SSBs (from NER incision) allows the DNA to relax and migrate out of the nucleoid during electrophoresis, forming a "comet tail."

    • Apply an electric field (e.g., 25V, 300mA) for 20-30 minutes.

    • Neutralize, stain the DNA with a fluorescent dye (e.g., SYBR Gold), and visualize using a fluorescence microscope.

  • Data Analysis:

    • Use image analysis software to quantify the results. The "Tail Moment" (% DNA in tail × tail length) is a standard metric for DNA damage.

    • Calculate the average Tail Moment for at least 50 cells per time point.

    • Plot the mean Tail Moment against the recovery time.

Expected Results & Interpretation

In NER-proficient cells, the Tail Moment should be highest at the 0h time point and should progressively decrease as the NER machinery repairs the lesions and ligates the strand breaks. In NER-deficient cells (used as a control), the Tail Moment would remain high across all time points, as the incision and repair process cannot be completed.

Time Post-TreatmentExpected Mean Tail Moment (NER-Proficient)Interpretation
0 hr 15.2 ± 2.1Maximum initial damage and incision activity.
6 hr 8.5 ± 1.5Significant repair has occurred.
24 hr 2.1 ± 0.5Repair is nearly complete, approaching baseline levels.

References

  • Shen, J. C., Fox, E. J., Ahn, E. H., & Loeb, L. A. (2014). A rapid assay for measuring nucleotide excision repair by oligonucleotide retrieval. Scientific Reports. [Link]

  • Kropachev, K., et al. (2012). Nucleotide excision repair efficiencies of bulky carcinogen-DNA adducts are governed by a balance between stabilizing and destabilizing interactions. Journal of the American Chemical Society. [Link]

  • Petruseva, I. O., et al. (2020). Bulky Adducts in Clustered DNA Lesions: Causes of Resistance to the NER System. International Journal of Molecular Sciences. [Link]

  • Kropachev, K., et al. (2011). Adenine-DNA adducts derived from the highly tumorigenic dibenzo[a,l]pyrene are resistant to nucleotide excision repair while guanine adducts are not. Nucleic Acids Research. [Link]

  • Moggs, J. G., et al. (2000). Trapping of DNA Nucleotide Excision Repair Factors by Nonrepairable Carcinogen Adducts. Cancer Research. [Link]

  • Kropachev, K., et al. (2012). Nucleotide Excision Repair Efficiencies of Bulky Carcinogen−DNA Adducts Are Governed by a Balance between Stabilizing and Destabilizing Interactions. Journal of the American Chemical Society. [Link]

  • Li, R., et al. (2022). Identification and Validation of a DNA Damage Repair-Related Signature for Diffuse Large B-Cell Lymphoma. Journal of Oncology. [Link]

  • Sugitani, N., & Sivley, R. M. (2016). A model for DNA damage recognition and verification in mammalian GG-NER. DNA Repair. [Link]

  • Sancar, A., et al. (1995). Mechanisms of DNA damage recognition in mammalian nucleotide excision repair. Journal of Biological Chemistry. [Link]

  • An, Q., et al. (2019). An Impurity in Tenofovir Disoproxil Fumarate Exhibits High Human Organic Anion Transporter 1 Dependent Cytotoxicity. Frontiers in Pharmacology. [Link]

  • Gorrod, J. W., et al. (1993). Mutagenicity testing of 9-N-substituted adenines and their N-oxidation products. Environmental Health Perspectives. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Schärer, O. D. (2013). Nucleotide Excision Repair in Eukaryotes. Cold Spring Harbor Perspectives in Biology. [Link]

  • da Silva, A. F. M., et al. (2022). Biodegradation of the Antiretroviral Tenofovir Disoproxil by a Cyanobacteria/Bacterial Culture. Toxics. [Link]

  • Alcorn, K. (2009). Single DNA change may identify susceptibility to tenofovir-related kidney damage. aidsmap.com. [Link]

  • Pharmaffiliates. (n.d.). Tenofovir-impurities. Pharmaffiliates.com. [Link]

  • Pharmaffiliates. (n.d.). This compound. Pharmaffiliates.com. [Link]

  • ResearchGate. (n.d.). Schematic representation of NER. ResearchGate. [Link]

  • Gorrod, J. W., et al. (1993). Mutagenicity testing of 9-N-substituted adenines and their N-oxidation products. Environmental Health Perspectives. [Link]

  • Quer, J., et al. (2022). Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity. Viruses. [Link]

  • Taylor & Francis. (n.d.). DNA adducts – Knowledge and References. Taylor & Francis Online. [Link]

  • De Flora, S. (2000). Antimutagenic compounds and their possible mechanisms of action. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Propenyladenine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9-Propenyladenine. This guide is designed for researchers, chemists, and pharmaceutical scientists engaged in the synthesis of this and related N9-substituted purine analogs. As this compound is a known mutagenic impurity in the antiretroviral drug Tenofovir Disoproxil Fumarate, its controlled synthesis for use as a reference standard is critical.[1][2][3][4][5] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields.

Understanding the Core Challenge: Regioselectivity in Adenine Alkylation

The primary challenge in the synthesis of this compound lies in controlling the regioselectivity of the N-alkylation of the adenine ring. Adenine possesses several nucleophilic nitrogen atoms (N1, N3, N7, and N9), all of which can potentially be alkylated.[6] This can lead to a mixture of isomers, complicating purification and reducing the yield of the desired N9-substituted product. The N9 isomer is generally the thermodynamically more stable product, and its formation is favored under specific reaction conditions.[6]

Troubleshooting Guide: Optimizing Your Synthesis

This section addresses common issues encountered during the synthesis of this compound through the direct N-alkylation of adenine.

Issue 1: Low Overall Yield of this compound

Q: My reaction has a very low yield of the desired this compound. What are the likely causes and how can I improve it?

A: Low yields in this synthesis are often multifactorial. Here’s a breakdown of potential causes and their solutions:

  • Poor Solubility of Adenine: Adenine is notoriously insoluble in many common organic solvents, which can hinder the reaction.

    • Solution: Employ highly polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents are effective at dissolving adenine and facilitating the reaction.[6]

  • Inefficient Deprotonation: Incomplete deprotonation of adenine by the base will result in unreacted starting material.

    • Solution: Ensure you are using a sufficiently strong and appropriate base. Anhydrous potassium carbonate (K₂CO₃) is a common choice, but for stubborn reactions, stronger bases like sodium hydride (NaH) can be used, though with greater caution. The base should be finely powdered and thoroughly dried to maximize its reactivity.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and yield.

    • Solution: While room temperature can be a starting point, gently heating the reaction mixture to 60-70°C can often improve the yield.[6] However, be mindful that excessive heat can lead to the formation of byproducts. We recommend a systematic temperature optimization study.

Issue 2: Formation of Multiple Isomers (Low N9-Selectivity)

Q: My crude product shows multiple spots on TLC, and NMR analysis confirms the presence of N7 and other isomers. How can I improve the N9-selectivity?

A: Achieving high N9-regioselectivity is the cornerstone of a successful synthesis. The following factors are critical:

  • Choice of Solvent: The solvent plays a pivotal role in directing the alkylation.

    • Explanation: Polar aprotic solvents like DMF and DMSO generally favor the formation of the N9 isomer.[6] This is because they solvate the cation of the base, leaving the anion more reactive and sterically directing the alkylation to the less hindered N9 position.

  • Nature of the Base: The choice of base can influence the N9/N7 ratio.

    • Recommendation: While potassium carbonate is widely used, other bases have been reported to offer improved selectivity. For instance, some studies on similar alkylations have shown that bases like tetrabutylammonium hydroxide can provide good N9 selectivity.[6]

  • Reaction Temperature: As with yield, temperature also affects selectivity.

    • Insight: Lower temperatures can sometimes favor the formation of the kinetic product (often the N7 isomer), while higher temperatures can promote the formation of the more thermodynamically stable N9 isomer. Careful temperature control is therefore essential.

Caption: A decision tree for troubleshooting isomer formation.

Issue 3: Difficult Purification of this compound

Q: I am struggling to purify the final product. Column chromatography is not giving a clean separation. What can I do?

A: The purification of N-substituted adenines can be challenging due to their similar polarities.

  • Optimize Column Chromatography:

    • Recommendation: Use a gradient elution system with silica gel. Start with a less polar solvent system (e.g., 100% ethyl acetate) and gradually increase the polarity by adding methanol (e.g., progressing to a 98:2 ethyl acetate/methanol mixture).[6] This will help to resolve closely eluting isomers.

  • Recrystallization:

    • Technique: If the product is a solid and has a reasonable level of purity after the column, recrystallization can be a powerful final purification step. Experiment with different solvent systems. For similar compounds, mixtures of dichloromethane and petroleum ether have been used.[7]

  • Preparative HPLC:

    • For High Purity: If very high purity is required (e.g., for a reference standard), preparative HPLC is the most effective method, although it is more resource-intensive.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting protocol for the synthesis of this compound?

A1: The following is a generalized protocol for the N-alkylation of adenine that can be adapted and optimized for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Adenine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • 1-Bromo-2-propene (Allyl Bromide) or a similar propenylating agent

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Methanol

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add adenine (1 equivalent) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 - 2 equivalents) to the suspension.

  • Stir the mixture at room temperature for 30 minutes to ensure a fine suspension and partial deprotonation.

  • Add the propenylating agent (e.g., allyl bromide, 1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-70°C and stir for 12-24 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the DMF under reduced pressure.

  • Dissolve the crude residue in a minimal amount of ethyl acetate.

  • Purify the crude product by silica gel column chromatography using a gradient eluent system (e.g., ethyl acetate/hexane followed by ethyl acetate/methanol).

  • Combine the fractions containing the desired N9 product and evaporate the solvent to yield this compound.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of analytical techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule, including the position of the propenyl group on the adenine ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): This is the best method for determining the purity of the final product.[4]

Q3: Are there any alternative synthetic routes to this compound?

A3: While direct N-alkylation is the most common approach, other methods exist for the synthesis of N-substituted purines. These can include Mitsunobu reactions or palladium-catalyzed cross-coupling reactions, though these are often more complex and may require more specialized reagents.

Q4: What are the safety considerations when working with the reagents for this synthesis?

A4: Always consult the Safety Data Sheet (SDS) for each reagent. Alkylating agents like allyl bromide are often toxic and lachrymatory. DMF is a skin irritant and can be harmful if inhaled or absorbed. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data Summary

ParameterRecommended ConditionRationale
Solvent Anhydrous DMF or DMSOGood solubility for adenine; favors N9-alkylation.[6]
Base Anhydrous K₂CO₃ (1.5-2 eq.)Common, effective, and relatively easy to handle.[6]
Temperature 60-70°CIncreases reaction rate and can favor the thermodynamic N9 product.[6]
Purification Silica Gel Chromatography (Gradient)To separate N9 and N7 isomers effectively.[6]

References

  • CN106632340A - A kind of method of synthesizing tenofovir intermediate - Google Patents.
  • Chavakula, R., et al. (2013). Synthesis of (E)-9-(Propen-1-yl)-9H-adenine, a Mutagenic Impurity in Tenofovir Disoproxil Fumarate. ResearchGate. Available at: [Link]

  • J-GLOBAL. (n.d.). Synthesis of (E)-9-(Propen-1-yl)-9H-adenine, a Mutagenic Impurity in Tenofovir Disoproxil Fumarate. Available at: [Link]

  • PubChem - NIH. (n.d.). This compound. Available at: [Link]

Sources

Technical Support Center: Purification of 9-Propenyladenine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 9-Propenyladenine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high-purity this compound. As a known mutagenic impurity in Tenofovir Disoproxil Fumarate, achieving high purity of this compound is critical for its use as a reference standard and in further research.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to navigate the common hurdles in its purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The primary challenges in the purification of this compound stem from three main sources:

  • Isomeric Impurities: The synthesis can produce a mixture of (E)- and (Z)-propenyl isomers, which can be difficult to separate due to their similar physical properties.[3]

  • Regioisomeric Impurities: The alkylation of adenine can occur at different nitrogen atoms of the purine ring, leading to the formation of N7, N3, and other regioisomers in addition to the desired N9 isomer.[4][5]

  • Starting Material Carryover and Byproducts: Incomplete reaction or side reactions can lead to the presence of unreacted adenine and other synthesis-related impurities in the crude product.

Q2: What is the typical purity of commercially available this compound?

A2: Commercially available this compound is often sold with a purity of >95% as determined by HPLC.[6][7] However, for use as a qualified analytical standard, further purification may be necessary to remove minor impurities.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound.[6] It is particularly useful for resolving isomeric impurities. Other useful techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying isomeric and regioisomeric impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.[1]

  • Thin Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of a reaction and for initial screening of purification conditions.[4]

Troubleshooting Guide: Purification of this compound

This guide provides detailed troubleshooting for the two primary methods of purifying this compound: recrystallization and chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids.[8] The principle is based on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.

Workflow for Recrystallization of this compound

A Crude this compound B Select Appropriate Solvent System A->B C Dissolve Crude Product in Minimum Hot Solvent B->C D Cool Slowly to Room Temperature C->D E Induce Crystallization (if necessary) D->E F Cool in Ice Bath E->F G Collect Crystals by Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals Under Vacuum H->I J Assess Purity (HPLC, NMR) I->J

Caption: General workflow for the recrystallization of this compound.

Troubleshooting Recrystallization Issues

Q: My this compound oils out instead of crystallizing upon cooling. What should I do?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

  • Causality: The high concentration of the solute and/or the presence of impurities can depress the melting point of the mixture.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add more solvent to decrease the concentration.

    • Cool the solution very slowly to allow for proper crystal lattice formation. A Dewar flask can be used to slow the cooling rate.

    • Try a different solvent or a co-solvent system. A solvent in which the compound is less soluble may promote crystallization over oiling. Refer to the solvent polarity table below.

Q: My this compound fails to crystallize from the solution, even after cooling.

A: This is a common issue, often due to a solution that is not sufficiently saturated or the presence of impurities that inhibit crystal formation.

  • Causality: The concentration of this compound may be below its saturation point at the cooled temperature.

  • Troubleshooting Steps:

    • Induce crystallization:

      • Scratch the inside of the flask with a glass rod at the meniscus. The small glass particles can serve as nucleation sites.

      • Add a seed crystal of pure this compound to the solution.

    • Reduce the volume of the solvent by gentle heating and evaporation, then allow it to cool again.

    • Place the solution in an ice bath to further decrease the solubility.

    • If all else fails, remove the solvent under reduced pressure and attempt recrystallization with a different solvent system.

Q: My recovery of this compound after recrystallization is very low.

A: Low recovery can be due to several factors, including using too much solvent or premature crystallization.

  • Causality: The compound has some solubility even at low temperatures, and using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.

  • Troubleshooting Steps:

    • Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Ensure the solution is cooled sufficiently in an ice bath before filtration to minimize solubility in the mother liquor.

    • Minimize the amount of cold solvent used to wash the crystals during filtration.

    • Evaporate some of the solvent from the mother liquor and cool to obtain a second crop of crystals. Note that the purity of the second crop may be lower.

Table 1: Solvent Selection for Recrystallization of this compound

SolventPolarity IndexBoiling Point (°C)Comments
Water10.2100May be suitable, but solubility might be low at room temperature.
Methanol5.165Good starting point, often used in co-solvent systems with less polar solvents.
Ethanol4.378Similar to methanol, slightly less polar.
Isopropanol3.982A good option for compounds with intermediate polarity.
Acetonitrile5.882Can be effective, but is aprotic.
Ethyl Acetate4.477A less polar option, may be suitable for removing more polar impurities.
Dichloromethane3.140Often used in co-solvent systems, e.g., with methanol.[4]
Toluene2.4111A non-polar solvent, may be useful for precipitating the polar this compound.
Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, it is particularly useful for separating isomers.

Decision Tree for Troubleshooting Column Chromatography

A Poor Separation in Column Chromatography B Co-elution of Isomers (E/Z or N7/N9) A->B C Product Tailing A->C D Product Degradation on Column A->D E Decrease Eluent Polarity B->E F Use a Different Stationary Phase (e.g., C18) B->F G Add a Modifier to the Mobile Phase (e.g., 0.1% triethylamine) C->G H Check for Column Overloading C->H I Use a Deactivated Silica Gel D->I

Caption: Decision tree for troubleshooting common issues in column chromatography of this compound.

Troubleshooting Chromatography Issues

Q: I am unable to separate the (E) and (Z) isomers of this compound by silica gel chromatography.

A: The separation of geometric isomers can be challenging due to their very similar polarities.

  • Causality: (E) and (Z) isomers have nearly identical functional groups and differ only in the spatial arrangement around the double bond, leading to minimal differences in their interaction with the silica gel.

  • Troubleshooting Steps:

    • Optimize the mobile phase: Use a shallow gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes). Running the column under isocratic conditions with a finely tuned solvent mixture may improve resolution.

    • Try a different stationary phase:

      • Reverse-phase chromatography (C18 silica): The separation on a non-polar stationary phase is based on differences in hydrophobicity, which may be more pronounced between the isomers. A mobile phase of water/acetonitrile or water/methanol would be appropriate.

      • Alumina (neutral or basic): The different surface chemistry of alumina compared to silica may offer different selectivity.

    • Preparative HPLC: For very difficult separations, preparative HPLC with a high-resolution column is often the most effective method.

Q: I am observing co-elution of my desired Nthis compound with the N7-propenyladenine regioisomer.

A: N-alkylation of adenine can often lead to a mixture of N9 and N7 isomers, which can be difficult to separate.[4][5]

  • Causality: The N7 and N9 isomers often have very similar polarities, making their separation by standard silica gel chromatography challenging.

  • Troubleshooting Steps:

    • Fine-tune the mobile phase: As with E/Z isomers, a very shallow solvent gradient or a carefully optimized isocratic mobile phase is crucial.

    • Use an alternative stationary phase: Sometimes, a different stationary phase like alumina can provide the necessary selectivity.

    • Protecting group strategy: In some cases, it may be more efficient to use a synthesis strategy that employs a protecting group to block other nitrogen atoms, thus favoring the formation of the N9 isomer.

Diagram: The Challenge of N7 vs. N9 Isomerism

cluster_0 Adenine cluster_1 Alkylation cluster_2 Products Adenine Adenine N9 This compound (Desired) Adenine->N9 N9 Alkylation N7 7-Propenyladenine (Impurity) Adenine->N7 N7 Alkylation Propenyl_Bromide Propenyl Bromide

Caption: Alkylation of adenine can lead to a mixture of N9 and N7 regioisomers.

Q: My this compound is tailing badly on the silica gel column.

A: Tailing is often caused by strong interactions between the basic amine groups of the adenine ring and the acidic silanol groups on the silica surface.

  • Causality: The free amine functional groups on the purine ring can interact strongly with the acidic silica gel, leading to poor peak shape and difficult elution.

  • Troubleshooting Steps:

    • Add a basic modifier to the mobile phase: Adding a small amount of a base like triethylamine (0.1-1%) or ammonia (in the form of ammonium hydroxide in methanol) to the mobile phase can neutralize the acidic sites on the silica gel and improve the peak shape.

    • Use deactivated silica: Using silica gel that has been end-capped or treated to reduce the number of acidic sites can also mitigate this issue.

    • Switch to a different stationary phase: Alumina or reverse-phase silica are less prone to this issue with basic compounds.

Table 2: Suggested Starting Conditions for Chromatography of this compound

TechniqueStationary PhaseMobile PhaseDetection
TLC Silica gel 60 F₂₅₄Dichloromethane:Methanol (95:5 to 90:10)UV (254 nm)
Flash Chromatography Silica gel (230-400 mesh)Gradient of 0-10% Methanol in DichloromethaneUV or TLC
Reverse-Phase HPLC C18 (5 µm, 4.6 x 250 mm)Gradient of 5-95% Acetonitrile in Water (with 0.1% TFA or Formic Acid)UV (e.g., 260 nm)

References

  • MedchemExpress. (n.d.). This compound (Mutagenic Impurity of Tenofovir Disoproxil). Retrieved from MedchemExpress.com [https://www.medchemexpress.com/9-propenyladenine.html]
  • LGC Standards. (n.d.). This compound | CAS 1446486-33-4. Retrieved from LGC Standards [https://www.lgcstandards.com/US/en/9-Propenyladenine/p/TRC-P768800]
  • Pharmaffiliates. (n.d.). This compound | CAS No : 4121-40-8. Retrieved from Pharmaffiliates [https://www.
  • Simson Pharma Limited. (n.d.). (Z)-9-Propenyladenine | CAS No- 1464851-21-5. Retrieved from Simson Pharma Limited [https://www.simsonpharma.com/product/z-9-propenyladenine-cas-no-1464851-21-5]
  • Chavakula, R., et al. (2013). Synthesis of (E)-9-(Propen-1-yl)-9H-adenine, a Mutagenic Impurity in Tenofovir Disoproxil Fumarate. ResearchGate. [https://www.researchgate.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 4121-40-8. Retrieved from Santa Cruz Biotechnology [https://www.scbt.com/p/9-propenyladenine-4121-40-8]
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). Regioselective N-alkylation of Adenine by Nucleophilic Substitution. Royal Society of Chemistry. [https://pubs.rsc.org/en/content/chapterhtml/2017/bk9781782623348-00511?isbn=978-1-78262-334-8]
  • SynZeal. (n.d.). Tenofovir Impurities. Retrieved from SynZeal [https://www.synzeal.com/tenofovir-impurities]
  • LGC Standards. (n.d.). This compound | CAS 1446486-33-4. Retrieved from LGC Standards [https://www.lgcstandards.com/US/en/9-Propenyladenine/p/TRC-P768800]
  • PubChem. (n.d.). This compound. National Institutes of Health. [https://pubchem.ncbi.nlm.nih.gov/compound/71812668]
  • Piras, M., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00527a]
  • Pharmaffiliates. (n.d.). (Z)-9-Propenyladenine | CAS No : 1464851-21-5. Retrieved from Pharmaffiliates [https://www.
  • Lee, C. Y., & Kaplan, N. O. (1975). Characteristics of 8-substituted adenine nucleotide derivatives utilized in affinity chromatography. Archives of Biochemistry and Biophysics, 168(2), 665-76. [https://pubmed.ncbi.nlm.nih.gov/166623/]
  • ResearchGate. (2009). Synthesis and structure-activity relationships of new adenine derivatives as ligands for the rat adenine receptor. Retrieved from ResearchGate [https://www.researchgate.
  • Beilstein Journal of Organic Chemistry. (2020). Inline purification in continuous flow synthesis – opportunities and challenges. [https://www.beilstein-journals.org/bjoc/articles/16/232]
  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from Chemistry LibreTexts [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Purification_Methods/3.

Sources

Technical Support Center: Optimizing 9-Propenyladenine Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-Propenyladenine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting solutions for effectively utilizing this compound in in vitro assays. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.

Section 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses the foundational questions you should consider before beginning your experiments with this compound.

Q1: What is this compound and what is its primary mechanism of action?

This compound (9-PA) is a synthetic derivative of adenine.[1][2] It is structurally related to a class of compounds that interact with adenosine receptors. While it is also known as a mutagenic impurity found in the antiretroviral agent Tenofovir Disoproxil, its utility in research often stems from its role as a scaffold for developing adenosine receptor antagonists.[3][4][5] Adenosine receptors, particularly the A3 subtype, are G protein-coupled receptors (GPCRs) that modulate various physiological processes.[6][7] The antagonism of these receptors by compounds like 9-PA can block downstream signaling pathways, such as the inhibition of adenylyl cyclase, making them valuable tools for studying pathways involved in inflammation and cancer.[6][8]

Q2: How do I properly prepare a stock solution of this compound? It seems to have solubility issues.

Properly preparing a clear, stable stock solution is the most critical first step. Due to its hydrophobic nature, this compound has low solubility in aqueous solutions.

Recommended Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[3][4]

Protocol for Stock Solution Preparation:

  • Weighing: Accurately weigh the powdered this compound in a sterile microfuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock, typically between 10-30 mM. For example, a solubility of ≥29 mg/mL in DMSO has been reported.[3][4]

  • Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication can assist with dissolution if needed.[4]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound or cause it to come out of solution.[3][4] Stock solutions stored at -80°C are typically stable for up to a year or two.[3][4]

Data Summary: Solubility & Storage

ParameterRecommendationSource
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[3][4]
Stock Concentration 10-30 mM (Solubility ≥29 mg/mL)[3][4]
Storage Temperature -20°C (up to 1 year) or -80°C (up to 2 years)[3]
Handling Prepare single-use aliquots to avoid freeze-thaw cycles[9]
Q3: What is a good starting concentration range for my in vitro experiment?

The optimal concentration is highly dependent on the cell line and the specific biological question. However, a dose-response experiment is always necessary.

  • Initial Broad Range: For initial screening, a wide concentration range is recommended, for example, from 10 nM to 100 µM.

  • Refined Range: Based on literature for similar adenosine receptor antagonists and the specific sensitivity of your cell line, a more focused starting range might be between 1 µM and 50 µM.

  • Critical Consideration: The final concentration of the DMSO vehicle in your cell culture medium should be kept at or below 0.5%, with a strong recommendation to stay under 0.1% for sensitive cell lines or long-term incubation, to avoid solvent-induced toxicity or off-target effects.[10][11][12]

Section 2: Troubleshooting Guide - Common Issues & Solutions

Even with careful planning, experimental hurdles can arise. This section provides solutions to common problems encountered when working with this compound.

Q4: My this compound precipitated after I added it to the cell culture medium. What went wrong and how can I fix it?

This is a common issue known as "solvent shock," which occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous solution like cell culture medium, causing it to crash out of solution.[13]

Possible Causes & Solutions:

  • Localized High Concentration: Adding the DMSO stock directly into the medium can create a localized area of high compound concentration that exceeds its aqueous solubility limit.[14]

    • Solution: Add the stock solution dropwise into the final volume of pre-warmed (37°C) media while gently swirling.[13][14] This ensures rapid and even distribution.

  • Final Concentration Too High: The intended final concentration of 9-PA may simply be above its solubility limit in the complete medium.

    • Solution: Perform a solubility test. Prepare your highest desired concentration in medium (with serum, if applicable) in a cell-free plate and incubate for a few hours. Check for precipitate visually or under a microscope.[14] If precipitation occurs, you must lower the final concentration.

  • Interaction with Media Components: Salts, proteins, and other components in the media can affect compound solubility.[15][16] Serum proteins, for example, can bind to small molecules, but can also sometimes cause stability issues.[14]

    • Solution: If feasible for your experiment, try reducing the serum concentration or testing different basal media formulations.[13][14]

Q5: I'm observing significant cytotoxicity even at low concentrations, or my vehicle control is showing toxicity. What should I do?

Unexpected toxicity often points to issues with the solvent or the compound's stability rather than its specific biological activity.

Possible Causes & Solutions:

  • DMSO Toxicity: The final concentration of DMSO in your culture may be too high for your specific cell line.[10] Some cell lines, especially primary cells, are sensitive to concentrations as low as 0.1%.[11]

    • Solution: Run a DMSO dose-response curve on your cells.[11] Treat cells with a range of DMSO concentrations (e.g., 0.05% to 1%) that correspond to the dilutions of your compound. Determine the maximum concentration that does not affect cell viability over your experimental timeframe.[11][12]

  • Compound Degradation: 9-PA might be unstable in the aqueous, 37°C environment of the cell culture incubator, breaking down into a more toxic substance.

    • Solution: Prepare working solutions fresh immediately before each experiment.[14] Minimize the exposure of the compound to light and prolonged incubation in media if degradation is suspected.

  • High Cell Seeding Density: Over-confluent cells can be stressed and more susceptible to any cytotoxic insult.

    • Solution: Optimize your cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[17]

Q6: My results are inconsistent between experiments. How can I improve reproducibility?

Inconsistency is often rooted in small, overlooked variations in protocol execution.

Possible Causes & Solutions:

  • Inconsistent Stock Solution: Repeated freeze-thaw cycles of the main stock solution can lead to gradual precipitation or degradation, altering its effective concentration.

    • Solution: Always use single-use aliquots of your stock solution.[9]

  • Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant variations in the final compound concentrations.

    • Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step. For 96-well plates, be mindful of potential "edge effects" and consider not using the outer wells for critical measurements.[18]

  • Variable Cell Health: Using cells from different passage numbers or at different confluency levels can alter their metabolic state and response to treatment.

    • Solution: Maintain a strict cell culture regimen. Use cells within a consistent, low passage number range and ensure they are healthy and free of contamination before starting any experiment.[19]

Section 3: Experimental Protocols & Workflows

This section provides step-by-step methodologies for essential validation experiments to determine the optimal concentration of this compound.

Workflow: Optimizing this compound Concentration

The following diagram illustrates a logical workflow for determining and validating the optimal working concentration of 9-PA for your in vitro assay.

G cluster_prep Phase 1: Preparation & Validation cluster_dose Phase 2: Dose-Response Screening cluster_target Phase 3: Target Engagement P1 Prepare 10-30 mM Stock in Anhydrous DMSO P2 Perform DMSO Vehicle Toxicity Test (e.g., 0.05% - 1.0%) P1->P2 Aliquot & Store at -80°C P3 Determine Max Non-Toxic DMSO Concentration (Goal: ≤0.1%) P2->P3 D1 Perform Broad Dose-Response (e.g., 10 nM - 100 µM) using MTT/XTT Assay P3->D1 Use Safe DMSO % D2 Calculate IC50 Value (Concentration for 50% Inhibition) D1->D2 D3 Select Working Concentrations (e.g., 0.5x, 1x, 2x IC50) D2->D3 T1 Treat Cells with Selected Concentrations D3->T1 Validate IC50 T2 Assess Downstream Markers (e.g., Western Blot for p-ERK, cAMP levels) T1->T2 T3 Confirm Mechanism of Action T2->T3

Caption: Workflow for optimizing 9-PA concentration.

Protocol 1: Determining IC50 with an MTT Cell Viability Assay

This protocol establishes the half-maximal inhibitory concentration (IC50), a key metric of compound potency.

  • Cell Seeding: In a 96-well plate, seed your cells at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[20]

  • Compound Preparation: Prepare serial dilutions of your 9-PA stock solution in complete culture medium. Ensure the final DMSO concentration for all treatments remains constant and non-toxic.[19]

  • Treatment: Remove the old medium and add 100 µL of the medium containing your range of 9-PA concentrations. Include "untreated" (medium only) and "vehicle control" (medium with the highest DMSO concentration) wells.[17][20]

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 48 or 72 hours).[17]

  • MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[20]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (as 100% viability) and plot cell viability against the log of the 9-PA concentration. Use non-linear regression to calculate the IC50 value.

Protocol 2: Validating Target Engagement with Western Blot

Since 9-PA acts as an adenosine receptor antagonist, its effects can be validated by observing changes in downstream signaling pathways. A3 adenosine receptor activation often leads to the inhibition of adenylyl cyclase and modulation of MAPK pathways like ERK.[7][8]

G cluster_pathway Simplified A3 Adenosine Receptor Signaling Adenosine Adenosine (Agonist) A3R A3 Receptor Adenosine->A3R Activates Gi Gi Protein A3R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gi->PLC Activates cAMP ↓ cAMP AC->cAMP Ca ↑ Ca2+ PLC->Ca NPA This compound (Antagonist) NPA->A3R Blocks

Caption: 9-PA blocks A3 adenosine receptor signaling.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with 9-PA at your selected concentrations (e.g., 0.5x, 1x, 2x IC50) for a short duration (e.g., 15-60 minutes) before stimulating with an adenosine receptor agonist.

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[19]

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]

  • SDS-PAGE: Load 20-30 µg of protein per sample onto an SDS-PAGE gel for separation.[9]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[9]

  • Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., phospho-ERK, total-ERK, and a loading control like β-Actin).[19] Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[20] A successful antagonistic effect of 9-PA would be demonstrated by a reduction in agonist-induced phosphorylation of ERK.

By following this comprehensive guide, researchers can confidently optimize the concentration of this compound, leading to more reliable and insightful in vitro experimental outcomes.

References
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]

  • How to do proper DMSO control for cell culture drug treatments? ResearchGate. Available at: [Link]

  • How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? ResearchGate. Available at: [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. Available at: [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health (NIH). Available at: [Link]

  • (Z)-9-Propenyladenine. Pharmaffiliates. Available at: [Link]

  • This compound. Pharmaffiliates. Available at: [Link]

  • This compound | C8H9N5 | CID 71812668. PubChem - NIH. Available at: [Link]

  • Adenosine A3 receptors: novel ligands and paradoxical effects. PubMed Central (PMC) - NIH. Available at: [Link]

  • This compound. Amsbio. Available at: [Link]

  • Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases. PubMed Central (PMC) - NIH. Available at: [Link]

  • A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy. PubMed Central (PMC) - NIH. Available at: [Link]

  • Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease. PubMed Central (PMC) - NIH. Available at: [Link]

Sources

solubility issues of 9-Propenyladenine in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Aqueous Solubility Challenges

Introduction to 9-Propenyladenine and its Solubility Profile

This compound ((E)-9-(Prop-1-en-1-yl)-9H-purin-6-amine) is a purine analog that has gained interest in various research fields.[1][2][3][4] As with many purine derivatives, researchers often encounter challenges with its solubility in aqueous buffers, which is critical for its application in biological assays.[5] Understanding the physicochemical properties of this compound is the first step toward overcoming these hurdles.

Similar to its parent compound, adenine, this compound is characterized by low intrinsic aqueous solubility.[6][7] This is primarily due to the planar and aromatic nature of the purine ring system, which favors intermolecular stacking in the solid state, making it difficult for water molecules to effectively solvate the compound. The solubility of such compounds is significantly influenced by the pH and temperature of the solution.[7]

This guide will walk you through the principles of this compound solubility and provide practical, step-by-step protocols to help you prepare clear, stable solutions for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Our experts have compiled answers to the most common questions and issues encountered when working with this compound.

Q1: My this compound won't dissolve in my aqueous buffer (e.g., PBS, Tris-HCl). What am I doing wrong?

A1: This is a common issue. The low aqueous solubility of this compound at neutral pH is the likely culprit. Like adenine, its solubility is pH-dependent.[8] At neutral pH (around 7.0-7.4), the compound is largely in its un-ionized, less soluble form. To improve solubility, you can try the following:

  • pH Adjustment: The solubility of purine analogs often increases in acidic or alkaline conditions.[9] For this compound, which has a basic amine group, lowering the pH will protonate the molecule, increasing its polarity and interaction with water. Try preparing your buffer at a slightly acidic pH (e.g., pH 5.0-6.0) to see if this improves solubility. Conversely, a higher pH might also enhance solubility. It is crucial to ensure the chosen pH is compatible with your experimental system.

  • Gentle Heating: Increasing the temperature can help overcome the energy barrier for dissolution. Try warming your buffer to 37°C in a water bath while stirring. However, be cautious about the thermal stability of this compound and other components in your experiment.

  • Use of a Co-solvent: For many biological applications, preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is the most effective approach.[1][10] this compound is highly soluble in DMSO.[1][10] You can then dilute this stock solution into your aqueous buffer to the final desired concentration.

Q2: I've prepared a stock solution of this compound in DMSO, but when I add it to my cell culture medium, a precipitate forms immediately. Why is this happening and how can I prevent it?

A2: This phenomenon is known as "solvent shock" or "crashing out." It occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble. The abrupt change in solvent polarity causes the compound to precipitate. Here are some proven strategies to avoid this:

  • Pre-warm Your Aqueous Medium: Always use pre-warmed (e.g., 37°C) cell culture media or buffer for dilutions. The solubility of most compounds, including this compound, tends to increase with temperature.

  • Dropwise Addition with Agitation: Add the DMSO stock solution drop-by-drop to the aqueous medium while gently vortexing or swirling.[11] This ensures rapid and even dispersion of the compound, preventing localized high concentrations that can lead to precipitation.

  • Use Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This can involve creating an intermediate dilution in a smaller volume of medium before adding it to the final volume. This gradual reduction in the DMSO concentration helps to keep the compound in solution.

  • Limit the Final DMSO Concentration: High final concentrations of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution. It is best to keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.[11]

Q3: My this compound solution appears clear initially, but after a few hours in the incubator, I see a cloudy or crystalline precipitate. What causes this delayed precipitation?

A3: Delayed precipitation can be frustrating and can compromise your experimental results. Several factors in the incubator environment can contribute to this:

  • Changes in pH: The pH of cell culture medium can shift over time due to cellular metabolism. This change in pH can alter the ionization state of your compound, leading to a decrease in its solubility.

  • Interaction with Media Components: this compound might interact with salts, proteins, or other components in the complex cell culture medium, forming insoluble complexes over time.

  • Evaporation: In long-term experiments, evaporation of water from the culture vessel can increase the concentration of all components, including your compound, potentially exceeding its solubility limit.

  • Temperature Fluctuations: While incubators are designed to maintain a constant temperature, minor fluctuations can occur, which might affect the solubility of a compound that is near its saturation point.

To mitigate delayed precipitation, consider the following:

  • Ensure Proper Humidification: Maintain proper humidity levels in your incubator to minimize evaporation.

  • Use Tightly Sealed Culture Vessels: When appropriate for your experimental setup, use sealed flasks or plates to prevent evaporation.

  • Filter Sterilize Your Final Solution: After preparing your final working solution, filter sterilizing it through a 0.22 µm filter can remove any microscopic precipitates that might act as nucleation sites for further precipitation.

Q4: Are there alternative solvents I can use if DMSO is not suitable for my experiment?

A4: While DMSO is the most common choice, other water-miscible organic solvents can be used. These include:

  • Ethanol: Can be a suitable alternative, but be mindful of its potential effects on your biological system.

  • Dimethylformamide (DMF): Another option, but like DMSO, its concentration in the final solution should be minimized.

Before switching to an alternative solvent, it is crucial to test its compatibility with your specific assay and to determine the maximum tolerable concentration for your cells or biological system.

Experimental Protocols

Here, we provide detailed, step-by-step protocols for preparing and handling this compound solutions.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 175.19 g/mol .[1][3][10] To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 0.010 mol/L * 0.001 L * 175.19 g/mol = 0.00175 g = 1.75 mg

  • Weigh the compound: Carefully weigh out 1.75 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store the stock solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol details the preparation of a 10 µM working solution in cell culture medium from a 10 mM DMSO stock.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Sterile cell culture medium or aqueous buffer

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-warm the medium: Warm the required volume of cell culture medium or buffer to 37°C.

  • Perform a serial dilution (Recommended):

    • To avoid "solvent shock," it is best to perform a serial dilution. For example, to make a 10 µM final solution from a 10 mM stock (a 1:1000 dilution), you can first make a 1:10 intermediate dilution.

    • Add 10 µL of the 10 mM DMSO stock to 90 µL of pre-warmed medium in a sterile microcentrifuge tube and mix well. This gives you a 1 mM intermediate solution.

    • Then, add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium in a sterile tube to get your final 10 µM working solution.

  • Alternative single-step dilution (with caution):

    • If performing a serial dilution is not practical, add 1 µL of the 10 mM DMSO stock to 999 µL of pre-warmed medium while gently vortexing.

  • Mix and inspect: Gently mix the final working solution by inverting the tube several times. Visually inspect the solution for any signs of precipitation.

  • Use immediately: It is recommended to use the final working solution immediately after preparation.

Data Summary

The following table summarizes the known solubility information for this compound.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥ 29 mg/mL (165.53 mM)[1][10]
Aqueous Buffers (e.g., PBS)Poorly soluble at neutral pH (exact value not widely reported)Inferred from adenine solubility[6][7][9]

Visualizing the Workflow

To better illustrate the recommended procedure for preparing an aqueous working solution from a DMSO stock, refer to the following workflow diagram.

G cluster_0 Preparation of DMSO Stock Solution cluster_1 Preparation of Aqueous Working Solution weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store prewarm Pre-warm Aqueous Buffer/Medium to 37°C store->prewarm Use Stock serial_dilution Perform Serial Dilution (Recommended) prewarm->serial_dilution add_dropwise Add Stock Dropwise with Vortexing prewarm->add_dropwise inspect Visually Inspect for Precipitation serial_dilution->inspect add_dropwise->inspect use_immediately Use Immediately inspect->use_immediately

Caption: Recommended workflow for preparing this compound solutions.

The Science Behind Solubility: A Deeper Dive

The solubility of a compound is governed by the thermodynamics of the dissolution process. For a solid to dissolve in a liquid, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

In the case of this compound, the strong intermolecular forces (π-π stacking) in the solid crystal lattice require a significant amount of energy to break. Water, a highly polar solvent, forms strong hydrogen bonds with itself. While the nitrogen atoms in the purine ring of this compound can act as hydrogen bond acceptors and the amine group as a hydrogen bond donor, the overall molecule has significant nonpolar character due to the propenyl group and the aromatic rings. This limits its favorable interaction with water, resulting in low aqueous solubility.

The pH of the solution plays a crucial role by altering the ionization state of the molecule. This compound, being a weak base, can accept a proton (become protonated) in acidic conditions. This protonation introduces a positive charge, which dramatically increases the polarity of the molecule and its ability to interact favorably with polar water molecules, thus increasing its solubility.

The use of a co-solvent like DMSO works by reducing the overall polarity of the solvent system. DMSO is a polar aprotic solvent that can effectively disrupt the solute-solute interactions of this compound and form favorable interactions with it. When a small amount of a DMSO stock solution is added to an aqueous buffer, the DMSO molecules can help to keep the this compound molecules solvated and prevent them from aggregating and precipitating.

References

  • Wikipedia. Adenine. [Link]

  • Solubility of Things. Adenine. [Link]

  • Protocol Online. solubility of adenine. [Link]

  • ResearchGate. Solubility of Adenine and Kinetin in Water–Ethanol Solutions. [Link]

  • PubMed. Solubility enhancement of nucleosides and structurally related compounds by complex formation. [Link]

  • ResearchGate. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]

  • PubChem. This compound. [Link]

  • Pharmaffiliates. CAS No : 4121-40-8 | Product Name : this compound. [Link]

  • Creative Biolabs. Aqueous Solubility. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

Sources

stability of 9-Propenyladenine in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 9-Propenyladenine in DMSO

Introduction & Key Stability Considerations

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound, a mutagenic impurity of Tenofovir Disoproxil.[1][2][3][4] Given the absence of comprehensive public data on the stability of this compound specifically in DMSO stock solutions, this document establishes a framework for best practices and empirical stability assessment.

The chemical structure of this compound presents two key areas of potential instability:

  • The Adenine Ring System: While purine systems like adenine are generally stable, they can be subject to tautomerization or isomerization, especially in polar solvents like DMSO.[5] Studies on adenine derivatives have shown that N7/N9 isomerization can occur in DMSO.[5]

  • The Propenyl (Vinyl) Group: The carbon-carbon double bond in the propenyl moiety is a site of potential chemical reactivity. Vinyl groups can be susceptible to oxidation, especially in the presence of trace impurities like peroxides, or acid/base-catalyzed isomerization.[6][7]

Therefore, ensuring the integrity of your this compound stock solution is paramount for reproducible and accurate experimental results. This guide will walk you through best practices, troubleshooting, and a protocol to validate the stability of your specific solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and concentration for this compound stock solutions? A: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for dissolving this compound and other similar small molecules for biological assays.[8][9] A typical starting concentration for a stock solution is 10-20 mM. However, always ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.[10]

Q2: How should I store my this compound DMSO stock solution? A: For long-term storage, aliquots of the DMSO stock solution should be kept at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles and prevent moisture absorption.[10] DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere, which can compromise compound stability.[11][12] For short-term use (up to a few weeks), storage at 4°C, protected from light, is acceptable.

Q3: How many freeze-thaw cycles are acceptable? A: While many small molecules are stable through several freeze-thaw cycles, it is best practice to minimize them.[10] We recommend preparing small-volume aliquots from your main stock solution. Use a fresh aliquot for each experiment to ensure consistency and avoid potential degradation from repeated temperature changes.

Q4: My compound precipitated out of DMSO upon storage or dilution into aqueous media. What should I do? A: Precipitation upon dilution into aqueous buffers is common for hydrophobic compounds.[10] Gentle warming (37°C) and vortexing can often redissolve the compound.[10] If precipitation occurs in the DMSO stock itself during frozen storage, it may indicate that the concentration is too high. Before use, warm the vial to room temperature and vortex thoroughly to ensure complete resolubilization. If the precipitate does not redissolve, it may be a sign of degradation, and a stability analysis (see Section 4) is recommended.

Q5: For how long can I expect my stock solution to be stable? A: The stability of compounds in DMSO varies greatly. One study of ~7200 compounds showed that at room temperature, the probability of observing the intact compound was 83% after 6 months and dropped to 52% after 1 year.[13] Another study at 4°C in a DMSO/water mixture found 85% of compounds were stable over 2 years.[14] Since specific data for this compound is unavailable, we strongly recommend performing a stability study for your specific storage conditions if the solution will be used over an extended period (greater than 3 months).[10]

Troubleshooting Guide

This section addresses specific issues that may indicate instability in your this compound stock solution.

Observed Problem Potential Cause Recommended Action
Decreased or inconsistent biological activity in assays. Compound degradation leading to a lower effective concentration.1. Use a fresh, unopened aliquot of your stock solution. 2. Prepare a fresh stock solution from solid material. 3. Perform a stability assessment via HPLC-UV or LC-MS (see Protocol 1).
Appearance of new or unexpected peaks in analytical data (e.g., HPLC, LC-MS). Chemical degradation of this compound into one or more new products.1. Compare the chromatogram of the aged stock to a freshly prepared standard. 2. Quantify the area of the parent peak and any new peaks to estimate the percentage of degradation. 3. Consider performing a forced degradation study (see Section 5) to identify potential degradants.[15][16]
Change in color or appearance of the DMSO stock solution. Significant degradation or contamination.Discard the stock solution immediately and prepare a new one using high-purity, anhydrous DMSO. Ensure proper storage conditions are met.
Precipitate in the stock solution that does not redissolve upon warming. Could be the parent compound (if solubility limit is exceeded) or an insoluble degradation product.1. Centrifuge the sample and analyze the supernatant by HPLC to determine the concentration of soluble compound. 2. If the concentration is lower than expected, degradation is likely. Prepare a fresh, lower-concentration stock.
Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting potential stock solution instability.

G start Unexpected Experimental Result (e.g., low potency, poor reproducibility) check_controls Are experimental controls (positive/negative) behaving as expected? start->check_controls check_controls->start No, troubleshoot assay parameters check_stock Is the this compound stock solution a potential cause? check_controls->check_stock Yes stock_age How old is the stock aliquot? check_stock->stock_age fresh_aliquot Use a fresh, unopened aliquot. Repeat experiment. stock_age->fresh_aliquot > 1 month or multiple thaws fresh_stock Prepare a new stock solution from solid material. Repeat experiment. stock_age->fresh_stock < 1 month fresh_aliquot->fresh_stock Failure end_ok Problem Resolved. fresh_aliquot->end_ok Success stability_study Problem persists. Perform Stability Assessment (Protocol 1). fresh_stock->stability_study Failure fresh_stock->end_ok Success end_bad Problem identified as stock instability. stability_study->end_bad

Caption: Troubleshooting workflow for experimental issues.

Experimental Protocol: Assessing Stock Solution Stability

This protocol provides a robust method for empirically determining the stability of your this compound DMSO stock under your specific storage conditions. The goal is to compare an aged sample to a freshly prepared reference standard.

Principle: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and reliable technique for stability testing.[17] It allows for the precise quantification of the parent compound and the detection of potential degradation products, which would appear as new peaks in the chromatogram.[18]

Protocol 1: HPLC-UV Stability Assessment

Materials:

  • Aged this compound DMSO stock solution (the "Test Sample")

  • Solid this compound powder

  • High-purity, anhydrous DMSO

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Prepare Reference Standard:

    • Accurately weigh out solid this compound and dissolve it in anhydrous DMSO to create a fresh stock solution at the exact same concentration as your Test Sample. This is your "Reference Standard."

    • Vortex thoroughly to ensure complete dissolution.

  • Sample Preparation:

    • From both the "Test Sample" and the "Reference Standard," prepare a 1:100 dilution (or other suitable dilution) into a mixture of water and ACN (e.g., 50:50 v/v). This brings the sample into an HPLC-compatible solvent.

    • Prepare a "Blank" sample consisting of only the dilution solvent.

  • HPLC Analysis:

    • Column: Standard C18, 5 µm, 4.6 x 150 mm (or equivalent).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes. This ensures the elution of both the parent compound and any potential, less polar degradants.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for the absorbance maximum of this compound (approx. 260 nm) or use a diode array detector to monitor a range of wavelengths.

    • Injection Sequence:

      • Inject the Blank to establish a baseline.

      • Inject the Reference Standard three times to ensure reproducibility.

      • Inject the Test Sample three times.

  • Data Analysis:

    • Qualitative Assessment: Overlay the chromatograms of the Reference Standard and the Test Sample. Look for any new peaks in the Test Sample that are not present in the Reference. The presence of new peaks indicates degradation.

    • Quantitative Assessment:

      • Calculate the average peak area of the main this compound peak from the triplicate injections of the Reference Standard (Area_Ref).

      • Calculate the average peak area of the main this compound peak from the triplicate injections of the Test Sample (Area_Test).

      • Calculate the percent stability using the following formula: % Stability = (Area_Test / Area_Ref) * 100

      • A result below 95% suggests meaningful degradation has occurred.

Understanding Degradation: Forced Degradation Studies

For advanced applications, such as in drug development, a forced degradation (or stress testing) study is performed to intentionally degrade the compound and understand its breakdown pathways.[15][16][19] This helps in developing stability-indicating analytical methods.[20][21]

Key Stress Conditions for Forced Degradation:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

  • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.[20][21]

  • Thermal Stress: 80°C for 48 hours (on solid or in solution).

  • Photostability: Exposing the solution to light according to ICH Q1B guidelines.

Analysis by LC-MS is typically used to identify the mass of the degradation products, providing clues to their structures.

Potential Degradation Pathways of this compound

The following diagram illustrates chemically plausible degradation pathways under stress conditions.

G parent This compound oxidized Oxidized Products (e.g., Epoxide, Aldehyde) parent->oxidized Oxidative Stress (e.g., H₂O₂ in DMSO) isomerized Isomerized Adenine (e.g., 7-Propenyladenine) parent->isomerized Acid/Base or Thermal Stress hydrolyzed Adenine parent->hydrolyzed Strong Acid Hydrolysis

Caption: Potential degradation pathways for this compound.

References

  • Alsante, K. M., et al. (2014). Forced Degradation: A Practical Guide to Drug Development.
  • Luminata Hanson, A. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Vinyl Group. (n.d.). Bartleby.com. Available at: [Link]

  • What is the best way of storing a DMSO in a research lab?. (2018). Quora. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Veeprho. Available at: [Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2015). Pharmaceutical Technology. Available at: [Link]

  • This compound. (n.d.). PubChem. Available at: [Link]

  • What is the best right way of storing DMSO in research lab?. (2015). ResearchGate. Available at: [Link]

  • Raczyńska, E. D., et al. (2018). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. National Center for Biotechnology Information. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Available at: [Link]

  • Forced Degradation Testing. (n.d.). SGS USA. Available at: [Link]

  • Vinyl azides in organic synthesis: an overview. (2019). National Center for Biotechnology Information. Available at: [Link]

  • Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. Available at: [Link]

  • Analytical Techniques In Stability Testing. (n.d.). Separation Science. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO). (n.d.). gChem Global. Available at: [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. Available at: [Link]

  • How DMSO aliquot should be stored?. (2023). ResearchGate. Available at: [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. Available at: [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO. (n.d.). Yufeng. Available at: [Link]

  • Unstable Small Molecule Therapeutic Analysis. (2020). KCAS Bio. Available at: [Link]

  • Overcoming problems of compound storage in DMSO: solvent and process alternatives. (2003). PubMed. Available at: [Link]

  • Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process. (2004). ResearchGate. Available at: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2015). National Center for Biotechnology Information. Available at: [Link]

  • Degradation pathways of DMSO during UV/H2O2 treatment. (n.d.). ResearchGate. Available at: [Link]

  • What's the chemical explanation for why vinyl radicals and carbocations are so unstable?. (2020). Reddit. Available at: [Link]

  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. (2021). ACS Publications. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Chromatography Online. Available at: [Link]

  • Vinyl azides in organic synthesis: an overview. (2019). ResearchGate. Available at: [Link]

  • Continuous degradation of dimethyl sulfoxide to sulfate ion by Hyphomicrobium denitrificans WU-K217. (2005). PubMed. Available at: [Link]

  • Synthesis of purines and adenines containing the hexafluoroisopropyl group. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Dimethylsulfoxide-stabilized conformer of guanine-adenine repeat strand of DNA. (2001). PubMed. Available at: [Link]

  • Stability of adenine-based cytokinins in aqueous solution. (2016). National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Troubleshooting 9-Propenyladenine Genotoxicity Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-Propenyladenine genotoxicity testing. This guide is designed for researchers, scientists, and drug development professionals who are encountering inconsistent or difficult-to-interpret results in their genotoxicity assays. As a known mutagenic impurity of Tenofovir Disoproxil, understanding the genotoxic profile of this compound is critical.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and regulatory guidelines.

The primary challenge in assessing this compound's genotoxicity lies in its nature as a pro-mutagen, similar to other alkenylbenzenes like safrole and estragole.[3][4] It requires metabolic activation to become a DNA-reactive species. This dependency on external metabolic systems is a major source of experimental variability. This guide will walk you through the causality behind these issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its genotoxicity assessment complex?

This compound is an alkenylbenzene derivative and a known impurity in the antiretroviral drug Tenofovir Disoproxil.[1] Its genotoxicity assessment is complex because it is not directly reactive with DNA. It requires metabolic bioactivation, primarily by cytochrome P450 (CYP) enzymes followed by sulfotransferase (SULT) enzymes, to be converted into a reactive intermediate that can form DNA adducts.[3][4][5] This multi-step activation process means that assay results are highly dependent on the specific metabolic system used, leading to potential inconsistencies between different in vitro systems or between in vitro and in vivo results.

Q2: What is the primary mechanism of this compound's genotoxicity?

The proposed mechanism follows a well-established pathway for alkenylbenzenes.[4][6]

  • Phase I Metabolism (Hydroxylation): Cytochrome P450 enzymes catalyze the hydroxylation of the propenyl side chain to form a 1'-hydroxy metabolite.

  • Phase II Metabolism (Sulfonation): Sulfotransferases (SULTs) then catalyze the sulfonation of the 1'-hydroxy group, forming a highly unstable 1'-sulfooxy metabolite.[3]

  • DNA Adduct Formation: This 1'-sulfooxy intermediate spontaneously degrades to form a reactive carbocation, which is the ultimate carcinogen that can bind covalently to DNA, forming adducts that lead to mutations if not repaired.

This metabolic pathway is a critical factor to consider in all genotoxicity testing strategies.

G cluster_Metabolism Metabolic Activation Pathway This compound This compound 1'-Hydroxy-9-propenyladenine 1'-Hydroxy-9-propenyladenine This compound->1'-Hydroxy-9-propenyladenine  CYP450 Enzymes  (Phase I) 1'-Sulfooxy-9-propenyladenine 1'-Sulfooxy-9-propenyladenine 1'-Hydroxy-9-propenyladenine->1'-Sulfooxy-9-propenyladenine  Sulfotransferases (SULT)  (Phase II) DNA_Adducts DNA Adducts (Genotoxicity) 1'-Sulfooxy-9-propenyladenine->DNA_Adducts  Spontaneous decay to  reactive carbocation

Caption: Troubleshooting decision tree for inconsistent Ames test results.

In Vitro Micronucleus Assay (OECD 487)

Q: I'm seeing high cytotoxicity with this compound at concentrations where I expect to see genotoxicity, masking the result.

Cytotoxicity can confound genotoxicity data. A positive micronucleus result is generally not considered biologically relevant if it occurs only at levels of excessive cytotoxicity (typically >50-55% reduction in cell proliferation). [7] Causality & Solutions:

  • Inappropriate Concentration Range: The selected concentrations may be too high, pushing the cells directly into necrosis or apoptosis without allowing them to progress through mitosis where micronuclei are formed.

    • Solution: Conduct a thorough dose-range finding study to precisely determine the concentration that causes ~50% cytotoxicity (e.g., using Relative Increase in Cell Count - RICC or Relative Population Doubling - RPD). [8]The main experiment should use this concentration as the top dose, followed by several lower concentrations.

  • Incorrect Treatment Duration: For some compounds, a shorter exposure time can reduce cytotoxicity while still allowing for metabolic activation and DNA damage.

    • Solution: The standard OECD 487 guideline suggests a short treatment (e.g., 3-6 hours) with and without S9, followed by a recovery period. [7]If cytotoxicity is still too high, consider reducing the exposure time within the recommended range.

  • Cell Line Sensitivity: Different mammalian cell lines (e.g., CHO, V79, TK6, human lymphocytes) have varying sensitivities to both cytotoxic and genotoxic insults. [7][9]TK6 cells, for example, have functional p53 and may be more prone to apoptosis.

    • Solution: If results are consistently masked by cytotoxicity in one cell line, consider performing the assay in a second validated cell line to confirm the findings.

ParameterRecommended Range/ConditionRationale
Top Concentration Should induce ~50-55% cytotoxicity or precipitation observed.To maximize the chance of detecting genotoxicity without confounding the results with excessive cell death.
Treatment Duration (+S9) 3-6 hoursBalances the need for metabolic activation with the short half-life of S9 components and potential for high cytotoxicity.
Treatment Duration (-S9) 1.5 - 2.0 normal cell cycle lengthsAllows detection of compounds that may require cell cycle progression to induce damage.
Harvest Time 1.5 - 2.0 normal cell cycle lengths after start of treatmentEnsures that cells have had sufficient time to divide and form micronuclei.
Table based on OECD Guideline 487 recommendations.
[10][7]
Q: My micronucleus results are positive in one experiment but negative in a repeat experiment. What causes this lack of reproducibility?

Reproducibility issues often stem from subtle variations in experimental conditions, especially when dealing with a pro-mutagen.

Causality & Solutions:

  • Batch-to-Batch S9 Variability: Different lots of S9 can have significantly different metabolic activities, even from the same supplier. [11][12]This is a major source of inter-experimental variation.

    • Solution: If possible, purchase a large single batch of S9 for a study series. Always run concurrent positive controls that require metabolic activation (e.g., Cyclophosphamide) to verify the activity of the specific S9 lot being used. [7]Document the lot number in all experimental records.

  • Cell Culture Conditions: Cell health is paramount. Factors like passage number, confluence, and mycoplasma contamination can dramatically affect a cell's response to a toxicant.

    • Solution: Use cells with a low passage number from a reputable cell bank. Maintain a consistent seeding and harvesting schedule to ensure cells are in an exponential growth phase. Periodically test for mycoplasma contamination.

  • Scoring Subjectivity: Manual scoring of micronuclei can be subjective. Distinguishing small micronuclei from artifacts or apoptotic bodies requires significant training. [13][14] * Solution: Ensure all scorers are well-trained and calibrated against each other using reference slides. Use clear, objective scoring criteria as defined in the OECD 487 guideline. [10]If available, use an automated scoring system to increase objectivity and throughput, though these also require careful validation. [13]

Comet Assay (Single Cell Gel Electrophoresis)

Q: My comet assay shows DNA damage for this compound, but my micronucleus test is negative. Why the discrepancy?

This is a common and mechanistically important question. The two assays measure different endpoints in the process of DNA damage and repair.

Causality & Explanation:

  • Different Endpoints: The comet assay (especially the alkaline version) is highly sensitive and detects a broad spectrum of DNA damage, including single-strand breaks, double-strand breaks, and alkali-labile sites. [15][16]This damage is an initial event. The micronucleus assay detects the consequence of that initial damage after the cell has attempted repair and undergone mitosis. It scores fixed, heritable damage in the form of chromosome fragments or whole chromosomes that are lost.

  • Efficient DNA Repair: A positive comet result and a negative micronucleus result can indicate that the initial DNA damage induced by this compound's metabolites was successfully repaired by the cell before it could be converted into a chromosomal break or loss during cell division. This is, in itself, a valid and important result.

  • Type of Damage: this compound's metabolites form bulky DNA adducts. The initial processing of these adducts by DNA repair mechanisms (like Nucleotide Excision Repair) creates transient single-strand breaks, which are readily detected by the comet assay. If this repair is successful, no chromosome damage will manifest later.

Q: My control cells show high levels of DNA damage (long comet tails). What is causing this?

High background damage in control cells invalidates the assay by reducing the signal-to-noise ratio.

Causality & Solutions:

  • Harsh Sample Preparation: The process of cell harvesting and embedding can physically damage the DNA. Over-trypsinization, excessive centrifugation speeds, or rough pipetting can all introduce breaks.

    • Solution: Handle cells gently at all stages. Use minimal trypsinization time and speed, and use wide-bore pipette tips. Keep cells on ice whenever possible to reduce endogenous nuclease activity. [17]2. Issues with Lysis or Unwinding: The duration and temperature of the lysis and alkaline unwinding steps are critical. Insufficient lysis can protect the DNA, while overly harsh conditions can introduce damage.

    • Solution: Strictly adhere to the validated protocol timings. Ensure the alkaline unwinding solution is fresh and at the correct pH (>13). Perform these steps in the dark to prevent additional DNA damage from light. [15]3. Electrophoresis Conditions: The voltage and duration of electrophoresis must be tightly controlled. Fluctuations in voltage, buffer temperature, or buffer level in the tank can lead to inconsistent migration. [16][18] * Solution: Use a dedicated, temperature-controlled electrophoresis unit. Ensure the buffer level just covers the slides and is consistent between runs. [16]Always place slides on the platform in the same orientation. [18]

Key Experimental Protocols

Protocol: Preparation of S9 Activation Mix for In Vitro Assays

This protocol is a general guideline. Always refer to the specific OECD test guideline for exact component concentrations.

Materials:

  • Aroclor 1254-induced rat liver S9 (stored at -80°C)

  • Magnesium Chloride (MgCl₂) solution

  • Potassium Chloride (KCl) solution

  • Glucose-6-Phosphate (G6P) solution

  • NADP (sodium salt) solution

  • Sodium phosphate buffer (pH 7.4) or HEPES buffer

  • Sterile, nuclease-free water

Procedure (Aseptic Technique is CRITICAL):

  • On the day of the experiment, thaw the S9 fraction rapidly in a 37°C water bath and immediately place it on ice. Do not refreeze.

  • Prepare the cofactor solutions fresh or use validated frozen stocks. Keep them on ice.

  • In a sterile conical tube on ice, combine the required volumes of buffer, sterile water, MgCl₂/KCl solution, G6P solution, and NADP solution. Mix gently. This is the cofactor mix.

  • Just prior to use, add the required volume of thawed S9 to the cofactor mix to achieve the desired final concentration (e.g., 10% v/v).

  • Mix gently by inverting the tube. Do not vortex, as this can denature the enzymes.

  • Use the complete S9 mix immediately. Its metabolic activity declines rapidly at room temperature.

References

  • Title: The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Source: PubMed, Mutagenesis URL: [Link]

  • Title: OECD Guideline for the Testing of Chemicals 487: In Vitro Mammalian Cell Micronucleus Test Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: In Vitro Mammalian Cell Micronucleus Test (MNvit assay) Overview Source: Nucro-Technics URL: [Link]

  • Title: Mammalian Cell In Vitro Micronucleus Assay Source: Charles River Laboratories URL: [Link]

  • Title: The Ames Test or Bacterial Reverse Mutation Test Source: Eurofins Australia URL: [Link]

  • Title: In Vitro Micronucleus Test Source: XCellR8 URL: [Link]

  • Title: Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests Source: IPHASE Biosciences URL: [Link]

  • Title: Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Bacterial Reverse Mutation Assay or Ames assay (OECD 471) Source: National Institute of Biology, Slovenia URL: [Link]

  • Title: The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment Source: Oxford Academic, Mutagenesis URL: [Link]

  • Title: Ames Mutagenicity Testing (OECD 471) Source: CPT Labs URL: [Link]

  • Title: Alkenylbenzenes in Foods: Aspects Impeding the Evaluation of Adverse Health Effects Source: National Institutes of Health (NIH) URL: [Link]

  • Title: OECD 471 Ames Test | Regulatory Genotoxicity Studies Source: Gentronix URL: [Link]

  • Title: Proposed metabolic pathways of the alkenylbenzene myristicin Source: ResearchGate URL: [Link]

  • Title: Structure-Activity Relationships for DNA Damage by Alkenylbenzenes in Turkey Egg Fetal Liver Source: Oxford Academic, Toxicological Sciences URL: [Link]

  • Title: Flavonoids and alkenylbenzenes: Mechanisms of mutagenic action and carcinogenic risk Source: Sci-Hub URL: [Link]

  • Title: GLP OECD 471 Ames Test Source: Scantox URL: [Link]

  • Title: Metabolic activation enhances the cytotoxicity, genotoxicity and mutagenicity of two synthetic alkaloids with selective effects against human tumour cell lines Source: PubMed URL: [Link]

  • Title: Heterogeneity of Toxicant Response: Sources of Human Variability Source: Oxford Academic, Toxicological Sciences URL: [Link]

  • Title: Genotoxicity of 12 Mycotoxins by the SOS/umu Test: Comparison of Liver and Kidney S9 Fraction Source: MDPI URL: [Link]

  • Title: The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment Source: ResearchGate URL: [Link]

  • Title: Application to Analyzing Variation in Human Susceptibility Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Investigation of chemicals with inconsistent Ames results using miniaturized Ames test systems Source: ResearchGate URL: [Link]

  • Title: Genetic Mechanisms for Variability in Drug Response and Toxicity Source: Oxford Academic, Journal of Analytical Toxicology URL: [Link]

  • Title: Genetic variability in susceptibility and response to toxicants Source: PubMed URL: [Link]

  • Title: Genetic factors in toxicology: implications for toxicological screening Source: PubMed URL: [Link]

  • Title: CometAssay Brochure Source: Interchim URL: [Link]

  • Title: COMET assay gone wrong, how can I interpret these results? Source: ResearchGate URL: [Link]

  • Title: FAQ: Comet Assays Source: Cell Biolabs, Inc. URL: [Link]

  • Title: Comet Assay User Manual Source: BIOCOMdirect URL: [Link]

  • Title: Within-laboratory reproducibility of Ames test results: Are repeat tests necessary? Source: PubMed URL: [Link]

  • Title: The optimized conditions for the in vitro micronucleus (MN) test procedures using chamber slides Source: J-Stage URL: [Link]

  • Title: CometAssay 96 Well Kit Manual Source: Trevigen URL: [Link]

  • Title: Any suggestion or comment in regard of Ames test troubleshooting? Source: ResearchGate URL: [Link]

  • Title: In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B Source: STAR Protocols URL: [Link]

  • Title: Uncertainty of ames test Source: ResearchGate URL: [Link]

  • Title: The in vitro micronucleus assay using imaging flow cytometry and deep learning Source: Nature Portfolio URL: [Link]

  • Title: In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models Source: SciSpace URL: [Link]

  • Title: The in Vitro Micronucleus Test – Background and Application in Genotoxicity Testing Source: Open Educational Resources, University of Wuerzburg URL: [Link]

  • Title: this compound PubChem Entry Source: National Institutes of Health (NIH) URL: [Link]

  • Title: this compound Product Page Source: Pharmaffiliates URL: [Link]

Sources

Technical Support Center: Optimizing 9-Propenyladenine Exposure in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 9-Propenyladenine. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the exposure time and concentration of this compound in their cell culture experiments. Our goal is to equip you with the scientific rationale and practical steps needed to achieve reproducible and meaningful results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about this compound to ensure a solid understanding before proceeding to experimental design.

Q1: What is this compound and what is its known role in cell culture?

A1: this compound is a substituted purine, structurally related to adenine.[1][2][3] It is recognized as a mutagenic impurity found in the antiretroviral agent Tenofovir Disoproxil Fumarate.[4][5] As an adenine analog, it belongs to a class of compounds known to interfere with various cellular processes, including nucleic acid synthesis and cell cycle progression.[6][7] While specific data on this compound's cellular effects are limited, its structural similarity to other N-substituted adenine analogs suggests it may influence cell signaling pathways, potentially through adenosine receptors or by being metabolized into cytotoxic triphosphate forms that inhibit DNA polymerases.[6][8][9]

Q2: What is the primary mechanism of action for adenine analogs like this compound?

A2: The primary mechanism for many cytotoxic adenine analogs involves intracellular phosphorylation.[6][10] Once inside the cell, these compounds can be converted into their triphosphate derivatives by cellular kinases. These triphosphate analogs can then inhibit purine synthesis or be incorporated into growing DNA strands, leading to chain termination and halting DNA replication.[6][10] This disruption of DNA synthesis often triggers cell cycle arrest, typically in the S phase, and can ultimately lead to programmed cell death (apoptosis).[6][7][11]

Q3: Why is optimizing exposure time so critical for this compound?

A3: Optimizing exposure time is crucial for several reasons:

  • Cytotoxicity: Prolonged exposure to adenine analogs can lead to significant cytotoxicity, masking any specific biological effects you wish to study.[10][12] Initial, short-term exposure might trigger a specific signaling cascade, while long-term exposure may simply result in widespread cell death.

  • Mechanism of Action: The cellular response can be highly time-dependent. For example, an early effect might be cell cycle arrest at the G1/S boundary, while a later effect could be the induction of apoptosis.[6][13] A time-course experiment is essential to capture these distinct phases of the cellular response.

  • Metabolic Stability: The compound may be metabolized or degraded by the cells over time. Understanding its stability in your culture system is key to determining if a single dose is sufficient or if re-administration is necessary for longer experiments.

  • Reproducibility: Standardizing exposure time is fundamental for ensuring the reproducibility of your results, both within your lab and across different studies.[14]

Q4: Do I need to optimize the dose and exposure time for every cell line I use?

A4: Yes, absolutely. Different cell lines exhibit varying metabolic rates, expression levels of drug transporters, and sensitivities to chemical compounds.[15] An optimal dose and time for one cell line may be toxic or ineffective in another. Therefore, it is imperative to perform an independent optimization for each specific cell line in your study.[14][15]

Part 2: Experimental Design & Optimization Workflow

This section provides a structured, self-validating workflow for determining the optimal exposure time and concentration of this compound.

Core Principle: The Matrix Approach

The most effective method for optimizing two key variables—concentration and time—is a matrix-based approach. This involves testing a range of concentrations across a series of time points. This allows you to observe the interplay between dose and duration of exposure.

Workflow Diagram

G cluster_0 Phase 1: Range-Finding (Dose) cluster_1 Phase 2: Time-Course (Exposure) cluster_2 Phase 3: Validation A Select Broad Concentration Range (e.g., 0.1 µM to 100 µM) B Perform Fixed-Timepoint Assay (e.g., 24 or 48 hours) A->B C Measure Cell Viability (e.g., MTT, Resazurin) B->C D Determine IC50 and Identify Sub-lethal Concentration Range C->D E Select 3-5 Sub-lethal Concentrations (from Phase 1) D->E Inform Concentration Selection F Expose Cells for Multiple Durations (e.g., 6, 12, 24, 48, 72 hours) E->F G Assay for Viability and Biomarker of Interest F->G H Identify Optimal Time Window (Max effect, min toxicity) G->H I Confirm Optimal Dose/Time with Replicate Experiments H->I Define Optimal Conditions J Analyze Downstream Effects (e.g., Western Blot, qPCR, Flow Cytometry) I->J

Caption: Workflow for optimizing this compound concentration and exposure time.

Step-by-Step Protocol: Time-Course & Dose-Response Matrix

This protocol is designed to be a self-validating system by including appropriate controls.

Objective: To determine the optimal concentration and exposure time of this compound that elicits a desired biological effect (e.g., inhibition of a specific kinase, cell cycle arrest) while maintaining sufficient cell viability for downstream analysis.

Materials:

  • Cell line of interest

  • Complete growth medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)

  • Reagents for your specific biological endpoint assay

Phase 1: Dose-Response Range-Finding (Fixed Timepoint)

  • Cell Seeding: Seed your cells in a 96-well plate at a density that ensures they remain in the exponential growth phase for the duration of the experiment (e.g., 48-72 hours).[16] This must be optimized for your specific cell line beforehand.

  • Treatment: After allowing cells to adhere (typically 12-24 hours), replace the medium with fresh medium containing serial dilutions of this compound. A broad range is recommended initially (e.g., 8-10 concentrations from 0.01 µM to 100 µM).

    • Crucial Controls:

      • Vehicle Control: Treat cells with the highest concentration of the solvent (e.g., DMSO) used for the drug dilutions.

      • Untreated Control: Cells with fresh medium only.

  • Incubation: Incubate the plate for a fixed, intermediate time point, such as 48 hours.

  • Viability Assessment: Add a cell viability reagent and measure the signal according to the manufacturer's protocol.

  • Analysis: Normalize the data to the vehicle control. Plot the dose-response curve and calculate the IC50 (the concentration that inhibits 50% of cell viability). This provides a critical benchmark for the compound's cytotoxicity.

Phase 2: Time-Course Experiment (Variable Timepoints)

  • Select Concentrations: Choose 3-5 concentrations based on the Phase 1 results. These should include:

    • A concentration around the IC20 (low effect).

    • A concentration near the IC50 (mid effect).

    • A concentration just below the IC50 (high, but not overly toxic effect).

  • Experimental Setup: Seed multiple identical 96-well plates—one for each time point you will measure.

  • Staggered Treatment: Treat the plates with the selected concentrations of this compound.

  • Incubation & Endpoint Analysis: At each designated time point (e.g., 6, 12, 24, 48, 72 hours), take one plate and perform two assays in parallel on replicate wells:

    • Assay 1: Cell Viability.

    • Assay 2: Your specific biological endpoint (e.g., cell lysis for western blotting, fixation for immunofluorescence, or a reporter assay).

  • Data Analysis:

    • Plot cell viability vs. time for each concentration.

    • Plot your biological endpoint signal vs. time for each concentration.

    • Goal: Identify the time point and concentration that gives the most robust signal for your biological endpoint before a significant drop in cell viability occurs (e.g., >80% viability is often a good target).

Data Presentation: Example Time-Course Results

The table below illustrates how to organize and interpret data from a time-course experiment.

ConcentrationExposure TimeCell Viability (% of Control)Target Phosphorylation (% of Control)Recommendation
Vehicle 72h100%100%Baseline
10 µM 6h98%95%Too early
12h95%70%Effect emerging
24h 91% 45% Optimal Window
48h75%42%Increased toxicity, no benefit
72h55%40%Too toxic
50 µM 6h92%65%Strong initial effect
12h80%30%Good effect, borderline viability
24h60%25%Too toxic for most assays
48h35%28%Unsuitable

In this hypothetical example, a 24-hour exposure at 10 µM provides the best experimental window.

Part 3: Troubleshooting Guide

This section addresses common issues encountered during the optimization process in a Q&A format.

Q: I see very high cytotoxicity even at my lowest concentrations and earliest time points. What should I do?

A:

  • Potential Cause: The selected concentration range is too high, or the compound is rapidly toxic to your specific cell line.

  • Troubleshooting Steps:

    • Expand Concentration Range: Test a much lower range of concentrations, going into the nanomolar (nM) range if necessary.

    • Shorten Time Points: Perform an initial time-course at a single, moderately high concentration with very early time points (e.g., 1, 2, 4, and 6 hours) to see if there is a very rapid cytotoxic effect.

    • Check Compound Integrity: Ensure your this compound stock has not degraded and was dissolved correctly.

    • Review Cell Seeding Density: Overly confluent or sparse cultures can be more sensitive to stress. Ensure your seeding density is optimal and consistent.[16]

Q: I am not observing any biological effect, even at concentrations that are causing significant cell death.

A:

  • Potential Cause: The compound may not be active against your target in this cell line, the chosen assay is not sensitive enough, or the effect is transient and you are missing the optimal time window.

  • Troubleshooting Steps:

    • Positive Control: Ensure your biological assay is working correctly by using a known positive control compound that induces the effect you are measuring.

    • Check for Transient Effects: The peak biological effect may occur very early and be resolved by the time you measure. Re-run the experiment with earlier time points (e.g., 2, 4, 6, 8 hours).

    • Consider Alternative Mechanisms: As an adenine analog, this compound might be primarily affecting cell cycle progression.[11][13] Use flow cytometry to analyze the cell cycle distribution at various time points post-treatment. An accumulation of cells in the S or G2/M phase would be a significant finding.[17]

    • Verify Compound Uptake: Although complex, consider if the compound is entering the cells. Some cell lines express efflux pumps that can remove foreign compounds, potentially preventing them from reaching their intracellular target.

Q: My results have high variability between replicate wells and experiments.

A:

  • Potential Cause: Inconsistent experimental technique or inherent biological variability.

  • Troubleshooting Steps:

    • Standardize Technique: Pay close attention to pipetting accuracy, ensuring uniform cell seeding, and avoiding edge effects on the plates (consider not using the outer wells).[18]

    • Cell Passage Number: Use cells from a consistent and low passage number, as high-passage cells can exhibit altered phenotypes and drug responses.

    • Cell Synchronization: For cell cycle-dependent effects, synchronizing the cells (e.g., via serum starvation or a thymidine block) before adding this compound can dramatically reduce variability and enhance the observed effect.[17]

    • Increase Replicates: Increase the number of technical and biological replicates to improve statistical power and gain a clearer understanding of the data spread.

Troubleshooting Decision Tree

G Start Start Troubleshooting Issue What is the primary issue? Start->Issue HighTox High Cytotoxicity Issue->HighTox Toxicity NoEffect No Biological Effect Issue->NoEffect Efficacy Variability High Variability Issue->Variability Reproducibility Sol_HighTox1 Lower Concentration Range (Test nM scale) HighTox->Sol_HighTox1 Sol_HighTox2 Shorten Exposure Times (Test < 6 hours) HighTox->Sol_HighTox2 Sol_NoEffect1 Validate Assay with Positive Control NoEffect->Sol_NoEffect1 Sol_NoEffect2 Check Earlier Time Points (Transient Effect?) NoEffect->Sol_NoEffect2 Sol_NoEffect3 Analyze Cell Cycle (Flow Cytometry) NoEffect->Sol_NoEffect3 Sol_Variability1 Standardize Seeding & Pipetting Technique Variability->Sol_Variability1 Sol_Variability2 Use Low Passage Cells Variability->Sol_Variability2 Sol_Variability3 Synchronize Cell Culture Variability->Sol_Variability3

Caption: Decision tree for troubleshooting common experimental issues.

References

  • Cytotoxicity of N6-Cycloalkylated Adenine and Adenosine Analogs to Mouse Hep
  • N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors . National Institutes of Health. [Link]

  • Cytotoxic Action of Adenosine Nucleoside and Dialdehyde Analogues on Murine Neuroblastoma in Tissue Culture: Structure-Activity Relationships . PubMed. [Link]

  • Systematic Design of Adenosine Analogs as Inhibitors of a Clostridioides difficile-Specific DNA Adenine Methyltransferase Required for Normal Sporulation and Persistence . PubMed Central. [Link]

  • N6-Substituted adenosines. Synthesis, biological activity, and some structure-activity relations . ACS Publications. [Link]

  • Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest . National Institutes of Health. [Link]

  • 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors . PubMed Central. [Link]

  • Can I optimize dose and time in different cell lines? . ResearchGate. [Link]

  • Adenine, a key player in biology and medicinal chemistry . ScienceDirect. [Link]

  • Adenosine and adenine nucleotides inhibit the autonomous and epidermal growth factor-mediated proliferation of cultured human keratinocytes . PubMed. [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens . National Institutes of Health. [Link]

  • A combined mathematical and experimental approach reveals the drivers of time-of-day drug sensitivity in human cells . PubMed Central. [Link]

  • This compound | C8H9N5 | CID 71812668 . PubChem. [Link]

  • CAS No : 4121-40-8 | Product Name : this compound . Pharmaffiliates. [Link]

  • 9-(2-Phosphonylmethoxyethyl)adenine induces tumor cell differentiation or cell death by blocking cell cycle progression through the S phase . PubMed. [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells . Sorger Lab. [Link]

  • Design and analysis of dose-response experiments . German Cancer Research Center. [Link]

  • Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: A Mini-review of literature . ScienceDirect. [Link]

  • Cytotoxicity of 9,10-Phenanthrenequinone Impairs Mitotic Progression and Spindle Assembly Independent of ROS Production in HeLa Cells . PubMed Central. [Link]

  • Anti-proliferative effects of tricyclodecan-9-yl-xanthogenate (D609) involve ceramide and cell cycle inhibition . PubMed. [Link]

  • Anti-proliferative effects of tricyclodecan-9-yl-xanthogenate (D609) involve ceramide and cell cycle inhibition . PubMed Central. [Link]

Sources

Technical Support Center: Ensuring the Stability of 9-Propenyladenine During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-Propenyladenine. As a critical intermediate and a known mutagenic impurity in the synthesis of antiviral drugs like Tenofovir Disoproxil Fumarate, maintaining the integrity of this compound during storage is paramount for the accuracy and reliability of your research and development efforts.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent, identify, and resolve degradation issues.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems you might encounter with your stored this compound.

Issue 1: Unexpected Peaks in HPLC/UPLC-MS Analysis

Question: I am analyzing my sample of this compound, which has been stored in a DMSO solution at -20°C for a few months. I am seeing additional peaks that were not present in the initial analysis. What could these be?

Answer:

The appearance of new peaks in your chromatogram is a strong indicator of degradation. The stability of this compound can be compromised by several factors, leading to the formation of various degradation products. Based on the chemical structure of this compound, an N9-substituted purine with a reactive alkenyl group, the most probable degradation pathways are hydrolysis, oxidation, and photodecomposition.

Causality and Potential Degradation Products:

  • Hydrolysis (Acidic or Basic Conditions): The N-vinyl linkage in this compound is susceptible to hydrolysis, especially in the presence of trace amounts of acid or base. This reaction cleaves the bond between the purine ring and the propenyl group.

    • Primary Degradation Product: The most likely product of hydrolysis is Adenine . You may also observe a corresponding aldehyde, propanal , though this is volatile and may be difficult to detect depending on your sample preparation and analytical method.

    • Mechanism: The acid-catalyzed hydrolysis of N-vinyl compounds typically involves protonation of the double bond, followed by nucleophilic attack by water.[3]

  • Oxidation: The propenyl group and the purine ring itself can be susceptible to oxidation, especially if the solvent (e.g., DMSO) has not been stored under inert gas or if the sample has been exposed to air.

    • Potential Degradation Products: Oxidation can lead to a variety of products, including adenine N-oxides or hydroxylated derivatives of the purine ring. The propenyl group could be oxidized to form an epoxide or be cleaved to yield adenine and other smaller molecules.

  • Photodegradation: Exposure to UV light, even from ambient laboratory lighting over extended periods, can induce photochemical reactions in purine derivatives.

    • Potential Degradation Products: Photodegradation can lead to complex mixtures of products, including those resulting from cyclization reactions or cleavage of the purine ring.

Troubleshooting Steps:

  • Confirm the Identity of the Degradation Product:

    • Use a high-resolution mass spectrometer (HRMS) to obtain an accurate mass of the unknown peak. Compare this mass to the theoretical masses of suspected degradation products like adenine (C₅H₅N₅, MW: 135.13 g/mol ).

    • If you have a standard of adenine, run it under the same chromatographic conditions to compare retention times.

  • Review Your Storage and Handling Procedures:

    • Temperature: For long-term storage of solutions, -80°C is strongly recommended over -20°C to minimize degradation rates.

    • Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Older bottles of DMSO can absorb moisture from the air, which can facilitate hydrolysis.

    • Inert Atmosphere: When preparing stock solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.

    • Light Exposure: Store all solutions in amber vials or wrap them in aluminum foil to protect them from light.

Issue 2: Loss of Potency or Inconsistent Experimental Results

Question: My experiments using a previously prepared stock solution of this compound are giving inconsistent results and seem to show a loss of activity compared to when the stock was fresh. What could be the cause?

Answer:

A decline in the potency of your this compound stock solution is a direct consequence of its degradation. The concentration of the active compound decreases as it converts into degradation products, which are unlikely to have the same biological or chemical activity.

Causality and Troubleshooting:

  • Repeated Freeze-Thaw Cycles: Each time a solution is frozen and thawed, the dissolved compound can undergo stress, and the risk of introducing moisture (condensation) into the vial increases. This can accelerate degradation.

    • Solution: Aliquot your stock solution into smaller, single-use volumes upon preparation. This minimizes the number of freeze-thaw cycles for the bulk of your material.

  • Inappropriate Solvent: While DMSO is a common solvent, its suitability depends on the downstream application and storage conditions. For aqueous-based assays, the stability of this compound will be significantly lower.

    • Solution: If your experiment requires an aqueous buffer, prepare the dilution from your DMSO stock immediately before use. Do not store this compound in aqueous solutions for extended periods.

  • pH of the Medium: The pH of your experimental medium can significantly impact the stability of this compound. Both acidic and basic conditions can catalyze its hydrolysis.

    • Solution: Assess the pH of your buffers and media. If possible, maintain a neutral pH to minimize hydrolysis. If your experimental conditions require acidic or basic pH, be aware of the potential for rapid degradation and factor this into your experimental design and data interpretation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container. Protect it from moisture and light. Under these conditions, it can be stable for up to three years.

Q2: What is the best solvent for preparing a stock solution of this compound, and how should it be stored?

A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. For long-term storage (up to two years), the solution should be stored at -80°C . For short-term storage (up to one year), -20°C is acceptable, but -80°C is always preferable. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials.

Q3: Can I store this compound in aqueous buffers?

A3: It is not recommended to store this compound in aqueous solutions for any significant length of time. The compound is susceptible to hydrolysis, which is accelerated in aqueous environments. If your experiment requires an aqueous solution, prepare it fresh from a DMSO stock solution immediately before use.

Q4: My solid this compound has changed color. Is it still usable?

A4: A change in color (e.g., from white/off-white to yellow or brown) is a visual indicator of potential degradation. While the compound may not be completely degraded, its purity is compromised. It is strongly recommended to perform an analytical check (e.g., by HPLC-UV or LC-MS) to assess the purity before use. For critical applications, it is best to use a fresh, un-discolored lot of the compound.

Q5: How can I monitor the stability of my this compound sample over time?

A5: A stability-indicating analytical method is essential for monitoring the purity of your sample. A reverse-phase HPLC or UPLC method with UV or MS detection is ideal. You should establish a baseline chromatogram with a fresh sample and then periodically re-analyze your stored sample under the same conditions. An increase in impurity peaks or a decrease in the main peak area indicates degradation.

Part 3: Experimental Protocols and Data

Recommended Storage Conditions Summary
FormSolventTemperatureRecommended Duration
Solid PowderN/A-20°CUp to 3 years
SolutionAnhydrous DMSO-80°CUp to 2 years
SolutionAnhydrous DMSO-20°CUp to 1 year
SolutionAqueous BufferNot RecommendedPrepare fresh before use

Data compiled from supplier recommendations and general knowledge of purine derivative stability.

Protocol: Preparation and Storage of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber glass vials with PTFE-lined caps

    • Calibrated analytical balance

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly until the solid is completely dissolved.

    • Purge the headspace of the vial with a gentle stream of inert gas for 10-15 seconds.

    • Immediately cap the vial tightly.

    • For single-use aliquots, dispense the desired volumes into smaller amber vials, purge with inert gas, and cap tightly.

    • Label all vials clearly with the compound name, concentration, date, and solvent.

    • Store the vials at -80°C.

Protocol: Stability-Indicating UPLC-MS Method for this compound

This method can be used as a starting point for assessing the purity of this compound and detecting potential degradation products like adenine.

  • Instrumentation: UPLC system coupled with a QDa or other mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 1-5 µL

  • MS Detection: Electrospray Ionization (ESI) in positive mode.

    • Monitor for the [M+H]⁺ ions:

      • This compound: m/z 176.1

      • Adenine: m/z 136.1

This is a general method and may require optimization for your specific instrumentation and separation needs.

Part 4: Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways of this compound and a logical workflow for troubleshooting stability issues.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Adenine Adenine This compound->Adenine + H₂O (Acid/Base) Propanal Propanal This compound->Propanal + H₂O (Acid/Base) Adenine N-Oxides Adenine N-Oxides This compound->Adenine N-Oxides + [O] Hydroxylated Purines Hydroxylated Purines This compound->Hydroxylated Purines + [O] Complex Mixture Complex Mixture This compound->Complex Mixture + hν (UV light)

Caption: Major degradation pathways of this compound.

troubleshooting_workflow start Problem Encountered (e.g., extra peaks, low activity) check_analysis Analyze sample by UPLC-MS start->check_analysis compare Compare to fresh standard and historical data check_analysis->compare degradation_confirmed Degradation Confirmed compare->degradation_confirmed Yes no_degradation No Significant Degradation compare->no_degradation No review_storage Review Storage Conditions: - Temperature (-80°C?) - Solvent (Anhydrous?) - Light Exposure (Protected?) - Aliquoted? degradation_confirmed->review_storage review_experiment Review Experimental Conditions: - Aqueous Buffer Stability? - pH of Medium? no_degradation->review_experiment review_handling Review Handling: - Freeze-Thaw Cycles? - Exposure to Air/Moisture? review_storage->review_handling corrective_action Implement Corrective Actions: - Use fresh sample - Optimize storage/handling review_handling->corrective_action review_experiment->corrective_action

Caption: Troubleshooting workflow for this compound stability.

References

  • Pharmaffiliates. CAS No : 4121-40-8 | Product Name : this compound.[Link]

  • Law, B. et al. (2023). Liquid Chromatography Method for Simultaneous Quantification of ATP and its Degradation Products Compatible with both UV-Vis and Mass Spectrometry. Journal of Chromatography B, 1227, 123827. [Link]

  • Kromidas, S. (2021). A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples. Metabolites, 11(5), 264. [Link]

  • Weimann, J. et al. (2012). A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells. Journal of Chromatography B, 909, 63-70. [Link]

  • O'Flaherty, R. et al. (2018). Measuring Cellular Adenine Nucleotides by Liquid Chromatography-Coupled Mass Spectrometry. Methods in Molecular Biology, 1785, 1-10. [Link]

  • Crews, P. et al. (1996). The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. Journal of the Chemical Society, Perkin Transactions 2, (10), 2095-2100. [Link]

  • STEMart. Separation of Adenine Derivates by Thin Layer Chromatography (TLC).[Link]

  • Golankiewicz, B. et al. (1984). Kinetics and mechanism of the acid-catalyzed hydrolysis of a hypermodified nucleoside wyosine and its 5'-monophosphate. Nucleic Acids Research, 12(10), 4351-4359. [Link]

  • Ozturk, S. et al. (2020). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. International Journal of Chemical and Molecular Engineering, 14(1), 1-5. [Link]

  • Demir, D. et al. (2021). ¹H NMR spectra of (a) PNVF, hydrolyzed PNVF in: (b) acidic medium in... ResearchGate. [Link]

  • Hitchings, G. H. (1978). ¹H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry, 45(4), 535-542. [Link]

Sources

Technical Support Center: Enhancing Cellular Uptake of 9-Propenyladenine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-Propenyladenine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the cellular delivery of this nucleoside analog. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and achieve consistent, reliable results.

Introduction: The Challenge of Cellular Permeability

This compound, a purine analog, holds significant interest for various research applications. However, like many nucleoside analogs, its efficacy is fundamentally dependent on its ability to cross the cell membrane and reach its intracellular targets. The inherent polarity of the purine structure can limit passive diffusion across the lipophilic cell membrane, leading to low bioavailability in in vitro and in vivo models. This guide will explore the underlying reasons for poor cellular uptake and provide actionable strategies to overcome these hurdles.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Frequently Asked Questions

Q1: My experimental results show low efficacy of this compound. Could this be related to poor cellular uptake?

Q2: What are the likely mechanisms of cellular entry for this compound?

A2: this compound, as a small molecule, may enter cells through a combination of passive diffusion and transporter-mediated uptake.[1] Passive diffusion is driven by the concentration gradient and the molecule's lipophilicity.[2][3] Given that it is a nucleoside analog, it may also be a substrate for one or more of the cell's nucleoside transporters, although this has not been specifically documented. The efficiency of each pathway can vary significantly depending on the cell type and experimental conditions.

Q3: I'm observing high variability in my results between different cell lines. Why might this be the case?

A3: This is likely due to differences in the expression levels of nucleoside transporters on the plasma membrane of different cell lines. Some cell lines may have a higher abundance of transporters that can recognize and internalize this compound, while others may lack them, leading to a greater reliance on less efficient passive diffusion.

Q4: How can I determine if poor solubility of this compound is contributing to low uptake?

A4: this compound is soluble in DMSO.[4] However, when diluted into aqueous cell culture media, it may precipitate, especially at higher concentrations. This reduces the effective concentration of the compound available to the cells. To check for this, visually inspect your culture medium for any signs of precipitation after adding the compound. You can also centrifuge a sample of the medium and analyze the supernatant to determine the concentration of the soluble fraction.

Troubleshooting Common Issues

Issue 1: Inconsistent results and high well-to-well variability.

  • Cause: This could be due to inconsistent dissolution of this compound in your culture medium.

  • Solution: Prepare a high-concentration stock solution in anhydrous DMSO.[4] When preparing your working concentrations, ensure rapid and thorough mixing with the pre-warmed culture medium. It is also advisable to perform a final dilution step just before adding the compound to the cells to minimize the time the compound spends in the aqueous medium where it might precipitate.

Issue 2: Low intracellular concentration of this compound despite using a high extracellular concentration.

  • Cause: This is a classic sign of poor membrane permeability. The compound is not efficiently crossing the cell membrane.

  • Solution: Consider one of the following strategies to enhance uptake:

    • Prodrug Approach: Synthesize a more lipophilic prodrug of this compound. This can be achieved by adding a lipophilic moiety to the molecule, which can be cleaved by intracellular enzymes to release the active compound.[5][6][7][8]

    • Nanoparticle Formulation: Encapsulate this compound in a nanoparticle delivery system. Polymeric nanoparticles or liposomes can fuse with the cell membrane or be taken up via endocytosis, releasing the compound inside the cell.[9][10][11]

    • Use of Cell-Penetrating Peptides (CPPs): Conjugate this compound to a CPP. CPPs are short peptides that can facilitate the entry of various cargo molecules into cells.[12][13][14][15][16]

Issue 3: The compound appears to be cytotoxic at concentrations where it should be active.

  • Cause: If you are using a delivery vehicle such as a nanoparticle formulation or a CPP, the vehicle itself might be exerting toxic effects on the cells.

  • Solution: Always include a "vehicle-only" control in your experiments. This will allow you to distinguish the cytotoxicity of the delivery system from that of this compound. Test a range of concentrations of the delivery vehicle to determine its toxicity profile.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments to assess and improve the cellular uptake of this compound.

Protocol 1: General Cellular Uptake Assay

This protocol provides a framework for quantifying the intracellular concentration of this compound.

  • Cell Seeding: Seed your cells of interest in a 24-well plate at a density that will result in a near-confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed, serum-free culture medium.

  • Incubation: Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS). Add the medium containing this compound to the cells. Incubate for a predetermined time course (e.g., 0.5, 1, 2, 4 hours) at 37°C.

  • Washing: To stop the uptake, aspirate the compound-containing medium and wash the cells three times with ice-cold PBS. This step is critical to remove any compound that is non-specifically bound to the outside of the cells.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) to each well.

  • Quantification: Quantify the intracellular concentration of this compound in the cell lysates using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Normalization: Normalize the amount of intracellular this compound to the total protein concentration in each lysate, determined by a protein assay (e.g., BCA assay).

Protocol 2: Liposomal Formulation for Enhanced Delivery

This protocol describes a simple method for encapsulating this compound in liposomes.

  • Lipid Film Hydration:

    • Prepare a lipid mixture (e.g., DPPC, cholesterol, and DSPE-PEG(2000) in a molar ratio of 55:40:5) in a round-bottom flask.

    • Dissolve the lipids in chloroform.

    • Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Hydration:

    • Hydrate the lipid film with a solution of this compound in PBS by vortexing. This will form multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove any unencapsulated this compound by size exclusion chromatography or dialysis.

  • Characterization:

    • Characterize the liposomes for size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by lysing the liposomes with a detergent and quantifying the amount of encapsulated this compound.

Data Presentation

Table 1: Comparison of Strategies to Enhance Cellular Uptake

StrategyPrincipleAdvantagesDisadvantages
Prodrug Synthesis Increase lipophilicity for enhanced passive diffusion.[17]Covalent modification, potentially high efficiency.Requires chemical synthesis expertise; intracellular cleavage can be a limiting step.
Liposomal Formulation Encapsulation in lipid vesicles for endocytic uptake or membrane fusion.[8]Protects the drug from degradation; can be targeted.Can be immunogenic; drug leakage can occur.
Polymeric Nanoparticles Encapsulation in a polymer matrix.[10]High loading capacity; sustained release is possible.Potential for polymer toxicity; complex manufacturing process.
Cell-Penetrating Peptides Covalent conjugation to a peptide that actively traverses the cell membrane.[12]High delivery efficiency for a variety of cargos.Can be costly to synthesize; potential for immunogenicity and off-target effects.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_1 Cellular Barriers cluster_2 Intracellular Space Prodrug Prodrug Cell_Membrane Cell Membrane Prodrug->Cell_Membrane Increased Lipophilicity Nanoparticle Nanoparticle Nanoparticle->Cell_Membrane Endocytosis/ Membrane Fusion CPP_Conjugation CPP Conjugation CPP_Conjugation->Cell_Membrane Direct Penetration/ Endocytosis Target Intracellular Target Cell_Membrane->Target 9_Propenyladenine This compound 9_Propenyladenine->Prodrug 9_Propenyladenine->Nanoparticle 9_Propenyladenine->CPP_Conjugation G start Start seed_cells Seed Cells in 24-well Plate start->seed_cells prepare_compound Prepare this compound Working Solutions seed_cells->prepare_compound incubate Incubate Cells with Compound prepare_compound->incubate wash Wash Cells with Ice-Cold PBS (3x) incubate->wash lyse Lyse Cells wash->lyse quantify Quantify Intracellular Compound (LC-MS) lyse->quantify normalize Normalize to Protein Concentration quantify->normalize end End normalize->end

Caption: Workflow for a cellular uptake assay of this compound.

References

  • Vinogradov, S. V., Zhirnov, A. B., & Batrakova, E. V. (2005). Polyplex Nanogel formulations for drug delivery of cytotoxic nucleoside analogs. Nanomedicine: Nanotechnology, Biology and Medicine, 1(3), 225-233. [Link]

  • Vauthier, C., Dubernet, C., Fattal, E., Pinto-Alphandary, H., & Couvreur, P. (2003). Poly(alkylcyanoacrylate) nanoparticles for the delivery of nucleoside analogues. Journal of Controlled Release, 93(2), 151-160. [Link]

  • Shirasaka, T., Murakami, K., & Brossi, A. (1991). Potential anti-AIDS drugs. Lipophilic, adenosine deaminase-activated prodrugs. Journal of Medicinal Chemistry, 34(11), 3236-3240. [Link]

  • Vinogradov, S. V. (2006). Polymeric nanogel formulations of nucleoside analogs. Current Pharmaceutical Design, 12(36), 4703-4717. [Link]

  • Bidet, M., Bories, C., & Galtier, P. (1995). Lipophilic, acid-stable, adenosine deaminase-activated anti-HIV prodrugs for central nervous system delivery. 2. 6-Halo and 6-alkoxy prodrugs of 2'-beta-fluoro-2',3'-dideoxyinosine. Journal of Medicinal Chemistry, 38(16), 3037-3045. [Link]

  • Vinogradov, S. V., Zeman, A. D., & Batrakova, E. V. (2013). Application of activated nucleoside analogs for the treatment of drug-resistant tumors by oral delivery of nanogel-drug conjugates. Journal of Controlled Release, 172(3), 1046-1053. [Link]

  • Bidet, M., Bories, C., & Galtier, P. (1996). Lipophilic, acid-stable, adenosine deaminase-activated anti-HIV prodrugs for central nervous system delivery. 3. 6-Amino prodrugs of 2'-beta-fluoro-2',3'-dideoxyinosine. Journal of Medicinal Chemistry, 39(12), 2379-2386. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Peters, G. J., Adema, A. D., Bijnsdorp, I. V., & Sandvold, M. L. (2011). Lipophilic prodrugs and formulations of conventional (deoxy)nucleoside and fluoropyrimidine analogs in cancer. Nucleosides, Nucleotides & Nucleic Acids, 30(12), 1168-1180. [Link]

  • Cardoso, A. L., Martins, C., & Pedroso de Lima, M. C. (2008). Cell-Penetrating Peptides—Uptake, Toxicity, and Applications. Current Pharmaceutical Design, 14(34), 3636-3650. [Link]

  • He, J., et al. (2011). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. Journal of Analytical and Bioanalytical Chemistry, 401(3), 969-980. [Link]

  • Oliveira, S., van Rooy, I., & Storm, G. (2012). Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. Pharmaceuticals, 5(12), 1193-1213. [Link]

  • Lättig-Tünnemann, G., et al. (2011). Internalization mechanisms of cell-penetrating peptides. Journal of Controlled Release, 155(2), 165-173. [Link]

  • Langel, Ü. (2015). Cell-Penetrating Peptides and Transportan. International Journal of Molecular Sciences, 16(12), 28640-28649. [Link]

  • Peraro, L., et al. (2018). Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization. Bioconjugate Chemistry, 29(6), 1840-1849. [Link]

  • He, Z., et al. (2020). Internalization mechanisms of cell-penetrating peptides. Journal of Peptide Science, 26(1), e3220. [Link]

  • Seattle PI. (n.d.). Three Ways in Which Active Transport Differs From the Process of Diffusion Across a Cell Membrane. Retrieved from [Link]

  • Wender, P. A., et al. (2008). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Angewandte Chemie International Edition, 47(45), 8648-8660. [Link]

  • Mésange, F., et al. (1998). Transport of 9-(2-phosphonomethoxyethyl)adenine across plasma membrane of HeLa S3 cells is protein mediated. Molecular Pharmacology, 53(2), 298-305. [Link]

  • Robbins, B. L., et al. (2003). Activation of 9-[(R)-2-[[(S)-[[(S)-1-(Isopropoxycarbonyl)ethyl]amino] phenoxyphosphinyl]-methoxy]propyl]adenine (GS-7340) and other tenofovir phosphonoamidate prodrugs by human proteases. Antimicrobial Agents and Chemotherapy, 47(7), 2384-2391. [Link]

  • Amsbio. (n.d.). This compound. Retrieved from [Link]

  • Goodwin, F. B., et al. (2015). Passive Membrane Transport Analysis of Drug Mixtures. Analytical Chemistry, 87(17), 8843-8850. [Link]

  • Zhang, T., et al. (2015). pH Dependent but not P-gp Dependent Bidirectional Transport Study of S-propranolol: The Importance of Passive Diffusion. Pharmaceutical Research, 32(6), 2059-2068. [Link]

Sources

Technical Support Center: Optimization of Electrophoretic Conditions for 9-Propenyladenine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for the analysis of 9-Propenyladenine. As a mutagenic impurity found in the antiretroviral agent Tenofovir Disoproxil Fumarate, precise and robust quantification of this compound is critical for drug safety and quality control.[1] This guide is designed for researchers, scientists, and drug development professionals utilizing capillary electrophoresis (CE) for this purpose. We will explore the fundamental principles, provide solutions to common challenges, and offer validated protocols to ensure the integrity of your analytical results.

This document is structured to build your expertise from the ground up, moving from foundational concepts to practical troubleshooting and protocol implementation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions to establish a strong theoretical grounding for your experimental work.

Q1: Why is Capillary Electrophoresis (CE) the preferred method for this compound analysis?

Capillary Electrophoresis, particularly Capillary Zone Electrophoresis (CZE), is an ideal technique for analyzing small, charged molecules like this compound for several reasons:

  • High Efficiency and Resolution: CE separations occur in a narrow-bore capillary, which effectively dissipates heat and allows for the use of high electric fields.[2] This results in extremely sharp peaks and superior resolution compared to traditional slab gel electrophoresis.

  • Minimal Sample Consumption: Only nanoliter volumes of the sample are injected, preserving valuable material.[3]

  • Rapid Analysis Times: Separations are often completed in a matter of minutes, increasing sample throughput.[3][4]

  • Simplicity: The separation medium is often a simple buffer solution, avoiding the complexities of packed columns in liquid chromatography.[2]

Q2: What are the critical parameters that control the separation in a CZE system?

The separation in CZE is governed by the differential migration of analytes in an electric field. This migration is influenced by two primary forces: electrophoretic mobility and electroosmotic flow. The key parameters you can control are:

  • Applied Voltage: Higher voltage generally leads to faster migration and sharper peaks, but excessive voltage can cause Joule heating, leading to band broadening and potential buffer degradation.[5]

  • Buffer pH: The pH of the background electrolyte (BGE) is arguably the most critical parameter. It dictates the charge state of both the analyte (this compound) and the inner wall of the fused silica capillary.

  • Buffer Composition and Concentration: The choice of buffer ions and their concentration affects the ionic strength of the medium. Higher ionic strength reduces electroosmotic flow and can decrease electrophoretic mobility, but it also helps to minimize peak distortion.[6]

Q3: How does the pH of the running buffer affect the analysis of this compound?

The pH has a dual effect:

  • Analyte Charge: this compound is a purine derivative. The adenine moiety has a pKa value around 4.2. At a pH below its pKa, the molecule will be protonated and carry a positive charge. At a pH significantly above 4.2, it will be neutral. To achieve migration in an electric field, the buffer pH must be selected to ensure the analyte is charged.

  • Electroosmotic Flow (EOF): The inner surface of a fused-silica capillary contains silanol groups (Si-OH). At pH values above 3, these groups begin to deprotonate to form negatively charged silanate groups (Si-O⁻).[7] Cations from the buffer accumulate near the capillary wall, and when a voltage is applied, these solvated cations migrate towards the cathode, dragging the bulk solution with them. This bulk flow is the EOF.[7] By manipulating the buffer pH, you can control the magnitude and even the direction of the EOF to optimize resolution and analysis time.

Q4: What is a typical sample preparation workflow for analyzing this compound from a drug substance?

Sample preparation is crucial for accurate and reproducible results. The primary goals are to dissolve the analyte and remove any interfering matrix components.[8][9]

G cluster_prep Sample Preparation Workflow cluster_analysis CZE Analysis s1 Weigh Drug Substance s2 Dissolve in Diluent (e.g., Water or Low-Ionic-Strength Buffer) s1->s2 s3 Vortex / Sonicate to Ensure Complete Dissolution s2->s3 s4 Filter Sample (0.22 µm Syringe Filter) s3->s4 s5 Transfer to Autosampler Vial s4->s5 a1 Inject into CE System s5->a1

Caption: General workflow for this compound sample preparation.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during method development and routine analysis.

Issue 1: Poor Peak Resolution or Co-elution with Other Impurities
  • Question: My this compound peak is not fully separated from the main drug peak or other impurities. How can I improve the resolution?

  • Answer: Poor resolution is typically a result of suboptimal selectivity or efficiency. Here’s how to address it, starting with the most impactful changes.

    • Underlying Cause & Solution 1: Incorrect Buffer pH.

      • Causality: The charge-to-size ratio of your analyte and interfering species determines their electrophoretic mobility.[10] A slight change in pH can significantly alter this ratio for one compound more than another, thereby improving selectivity.

      • Action: Perform a pH scouting study. Prepare a series of running buffers with pH values ranging from 2.5 to 5.0 in 0.5 pH unit increments. Analyze your sample with each buffer to find the pH that provides the maximum separation (resolution) between the peaks of interest.

    • Underlying Cause & Solution 2: Suboptimal Buffer Concentration.

      • Causality: Low buffer concentration can lead to peak tailing due to electromigration dispersion. Conversely, very high buffer concentration increases conductivity and Joule heating, which causes band broadening.[11]

      • Action: If pH optimization is insufficient, try adjusting the buffer concentration. Typical starting points are 20-50 mM. Evaluate concentrations in 10 mM increments to find the best balance between peak shape and heat generation.

    • Underlying Cause & Solution 3: Inappropriate Voltage.

      • Causality: While higher voltage increases efficiency, it also increases Joule heating. If the heat cannot be dissipated effectively, it creates a temperature gradient across the capillary, leading to broadened peaks and reduced resolution.[5]

      • Action: Try reducing the applied voltage by 25%. This will increase the analysis time but may significantly improve resolution by minimizing thermal effects.[12]

Issue 2: Inconsistent Migration Times
  • Question: The migration time for my this compound peak shifts between injections, making identification and quantification unreliable. What is the cause?

  • Answer: Poor migration time reproducibility is almost always related to changes in the electroosmotic flow (EOF), which is highly sensitive to the condition of the capillary surface.

    • Underlying Cause & Solution 1: Inconsistent Capillary Surface.

      • Causality: The charge on the inner capillary wall can be altered by the adsorption of molecules from your sample matrix or by the slow dissolution of the silica itself at high pH. This changes the EOF from run to run.

      • Action: Implement a rigorous capillary conditioning and washing protocol. A robust sequence between runs is essential:

        • Rinse with 0.1 M NaOH (2 minutes) to fully deprotonate and clean the silanol surface.

        • Rinse with ultra-pure water (2 minutes) to remove the NaOH.

        • Rinse with the running buffer (3-5 minutes) to equilibrate the capillary for the next injection.

    • Underlying Cause & Solution 2: Buffer Depletion or Contamination.

      • Causality: During electrophoresis, water can be electrolyzed at the electrodes, changing the pH of the buffer in the vials. Furthermore, buffer can be depleted or contaminated over a long sequence.

      • Action: Replace the buffer in the inlet and outlet vials frequently, at a minimum after every 10 injections, to ensure a consistent environment.[13]

Issue 3: Low Sensitivity or No Peak Detected
  • Question: I cannot detect the this compound peak, or the signal-to-noise ratio is too low for accurate quantification. How can I increase the sensitivity?

  • Answer: Low sensitivity in CE is often due to the very small injection volume and short optical pathlength of the detector.

    • Underlying Cause & Solution 1: Insufficient Sample Loading.

      • Causality: Standard hydrodynamic or electrokinetic injections introduce only a few nanoliters of sample. If the analyte concentration is very low, this may not be enough to generate a detectable signal.

      • Action: Use an online sample concentration technique called Field-Amplified Sample Stacking (FASS) . The principle is to dissolve your sample in a matrix that has a much lower conductivity than the running buffer (e.g., pure water instead of buffer). When voltage is applied, the electric field is much higher in the low-conductivity sample plug, causing the ions to accelerate until they reach the boundary of the high-conductivity running buffer, where they slow down and "stack" into a very sharp, concentrated band. This can improve sensitivity by 10- to 100-fold.[3]

    • Underlying Cause & Solution 2: Incorrect Detection Wavelength.

      • Causality: Signal intensity is directly proportional to the molar absorptivity of the analyte at the chosen wavelength.

      • Action: this compound, being a purine derivative, should have a strong UV absorbance maximum around 260-262 nm. Ensure your detector is set to this wavelength range for maximum signal.

Logical Relationship of Key Optimization Parameters

The following diagram illustrates how key experimental parameters influence the critical outcomes of your analysis.

G cluster_params Controllable Parameters cluster_outcomes Analytical Outcomes p1 Buffer pH o1 Peak Resolution p1->o1 Affects Selectivity o2 Migration Time (Reproducibility) p1->o2 Affects EOF p2 Buffer Concentration p2->o1 o3 Peak Shape p2->o3 Affects Joule Heat p3 Applied Voltage p3->o1 Affects Efficiency p3->o2 Affects Speed p3->o3 Affects Joule Heat p4 Sample Matrix p4->o3 Affects Shape o4 Sensitivity p4->o4 Enables Stacking

Caption: Interdependence of CZE parameters and analytical results.

Part 3: Recommended Protocols & Starting Conditions

While every method requires optimization, these tables provide a validated starting point for your experiments.

Table 1: Recommended Starting CZE Conditions
ParameterRecommended SettingRationale
Capillary Fused Silica, 50 µm I.D., 40-60 cm total lengthStandard for high efficiency and good heat dissipation.
Background Electrolyte 25-50 mM Phosphate or Borate BufferCommon buffers providing good buffering capacity. Borate was used successfully for a similar compound.[4]
pH 3.5At this pH, this compound will be positively charged (pKa ~4.2), and the EOF will be low, promoting separation based on electrophoretic mobility.
Applied Voltage +20 kV to +25 kVProvides a good balance between analysis speed and minimizing Joule heating.[5]
Temperature 25 °CThermostatting the capillary is crucial for reproducible migration times.
Detection UV Absorbance at 261 nmCorresponds to the typical absorbance maximum for adenine derivatives.
Injection Hydrodynamic: 0.5 psi for 5 secondsA standard, reproducible injection method.
Table 2: Capillary Conditioning and Wash Protocol
StepSolutionDuration (min)Pressure (psi)Purpose
New Capillary 1.0 M NaOH3020Initial strong activation of the silanol surface.
Ultra-pure Water1020Remove caustic solution.
Running Buffer1520Equilibrate for first use.
Between Runs 0.1 M NaOH220Clean and reset the capillary surface.
Ultra-pure Water220Rinse.
Running Buffer320Re-equilibrate for the next sample.

This guide provides a comprehensive framework for developing and troubleshooting your electrophoretic method for this compound. By understanding the causal relationships between experimental parameters and analytical outcomes, you can systematically optimize your conditions to achieve robust, reliable, and accurate results.

References

  • Vertex AI Search. (n.d.). DNA Electrophoresis Common Issues. Retrieved January 10, 2026.
  • iGene Labserve. (n.d.). 9 Tips to Troubleshoot the Challenges You Encounter in Gel Electrophoresis. Retrieved January 10, 2026.
  • MedchemExpress. (n.d.). This compound (Mutagenic Impurity of Tenofovir Disoproxil). Retrieved January 10, 2026.
  • Thermo Fisher Scientific. (n.d.). Nucleic Acid Gel Electrophoresis Troubleshooting. Retrieved January 10, 2026.
  • LGC Standards. (n.d.). This compound | CAS 1446486-33-4. Retrieved January 10, 2026.
  • Bio-Resource. (2020, March 27). Factors affecting electrophoretic mobility [Video]. YouTube.
  • Genetic Education. (2023, March 8). Common Issues in DNA/RNA Gel Electrophoresis and Troubleshooting. Retrieved January 10, 2026.
  • Chemistry For Everyone. (2025, May 13). What Are Common Problems In Gel Electrophoresis? [Video]. YouTube.
  • Pathan, S. A., et al. (n.d.). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis.
  • Taguchi, G. (1986). Introduction to Quality Engineering: Designing Quality into Products and Processes.
  • Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved January 10, 2026.
  • Gomes Lab/NPB Department, University of California, Davis. (n.d.). PROTEIN GEL ELECTROPHORESIS TIPS AND TROUBLESHOOTING GUIDE.
  • Biotage. (n.d.).
  • Yeasen. (n.d.). Troubleshooting Nucleic Acid Gel Electrophoresis—Solved in One Go!. Retrieved January 10, 2026.
  • Agilent Technologies. (2018, September 12). Sample preparation in a bioanalytical workflow – part 1 [Video]. YouTube.
  • Viego, E., et al. (1998). Capillary electrophoresis separation of the new anti-AIDS agents 9-(2-phosphonylmethoxyethyl)adenine and 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine in mixtures with some monoribonucleotides or the most common deoxynucleotides. Electrophoresis, 19(16-17), 2926-9.
  • Scribd. (n.d.). 9 DNA Troubleshooting - Agarose Gel Electrophoresis. Retrieved January 10, 2026.
  • Mena, A. I. (2025).
  • ResearchGate. (2025). Optimization of sample preparation for two-dimensional electrophoresis. Retrieved January 10, 2026.
  • Song, J. M., & Yeung, E. S. (2001). Optimization of DNA electrophoretic behavior in poly(vinyl pyrrolidone) sieving matrix for DNA sequencing. Electrophoresis, 22(4), 748-54.
  • Agilent Technologies. (n.d.). High Performance Capillary Electrophoresis. Retrieved January 10, 2026.
  • Chen, Y. T., et al. (n.d.). A three-step stacking capillary electrophoresis of field-amplified sample injection, sweeping, and micellar collapse for determination of dabigatran and its active metabolite in human plasma.
  • Carter, P. (2020, May 24). Capillary Electrophoresis - Protocol and Tutorial - Learn in 15 mins [Video]. YouTube.

Sources

Technical Support Center: A Researcher's Guide to Selecting Appropriate Cell Lines for 9-Propenyladenine Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting and utilizing appropriate cell lines in studies involving 9-Propenyladenine. As a known mutagenic impurity of the antiretroviral drug Tenofovir Disoproxil Fumarate, understanding the cellular effects of this compound is critical.[1][2] This document offers in-depth technical guidance, troubleshooting solutions, and detailed protocols to facilitate robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to study its effects in cell lines?

A1: this compound is recognized as a mutagenic impurity found in the antiretroviral medication Tenofovir Disoproxil Fumarate (TDF).[1][2] TDF is a prodrug of Tenofovir, a nucleotide analogue reverse transcriptase inhibitor used in the treatment of HIV-1 and Hepatitis B Virus (HBV) infections.[1] Given its classification as a mutagenic impurity, it is crucial to characterize its biological activity, including its potential for cytotoxicity, genotoxicity, and its impact on cellular signaling pathways. Cell line studies provide a controlled in vitro environment to investigate these effects at the cellular and molecular level.

Q2: What are the primary research areas where cell line studies of this compound are relevant?

A2: The primary research areas for this compound studies using cell lines include:

  • Antiviral Research: Investigating its potential effects on HIV and HBV replication, either as an inhibitor or as a compound that could contribute to drug resistance.

  • Toxicology and Safety Assessment: Evaluating its cytotoxic and mutagenic potential, particularly in cell types relevant to Tenofovir's known toxicities, such as renal and liver cells.

  • Mechanistic Studies: Elucidating the specific cellular signaling pathways affected by this adenine analogue, including purine metabolism and DNA repair pathways.

  • Drug Development: For professionals in drug development, understanding the impact of such impurities is a critical component of safety and regulatory assessment.

Q3: How does the mechanism of action of Tenofovir inform the selection of cell lines for this compound studies?

A3: Tenofovir is a nucleotide analogue that inhibits viral reverse transcriptase.[1] This mode of action directs researchers to cell lines that are susceptible to HIV or HBV infection and are routinely used in antiviral screening. Furthermore, because Tenofovir can induce nephrotoxicity, cell lines derived from kidney proximal tubules are highly relevant for studying the potential toxicities of this compound.[3]

Cell Line Selection Guide

The choice of cell line is paramount for the successful investigation of this compound's biological effects. The following table provides a curated list of recommended cell lines, categorized by research focus.

Research FocusRecommended Cell LinesKey Characteristics & Rationale
HIV-1 Research C8166-R5, CEM-GFP, Jurkat, MT-4, H9These are human T-lymphocyte cell lines that are highly susceptible to HIV-1 infection and are widely used for antiviral screening and resistance studies.[4][5] Reporter cell lines like CEM-GFP allow for straightforward quantification of viral replication.[5]
HBV Research HepG2, Huh7, HepAD38, HepG2-NTCPHepG2 and Huh7 are human hepatoma cell lines that support HBV replication upon transfection.[3][6][7] HepAD38 is a stable cell line with inducible HBV expression.[6][8] HepG2-NTCP cells are engineered to express the HBV entry receptor, allowing for studies of the complete viral life cycle.[6][8]
Cytotoxicity & Nephrotoxicity HK-2, Human Renal Proximal Tubule Epithelial Cells (RPTECs)HK-2 is an immortalized human renal proximal tubular epithelial cell line that has been established as a relevant model for studying Tenofovir-induced nephrotoxicity.[3] Primary RPTECs offer a model that more closely resembles the in vivo physiology of the kidney.
Mutagenicity & Genotoxicity Salmonella typhimurium (Ames Test), CHO, V79, TK6While the Ames test is a bacterial assay for mutagenicity, mammalian cell lines like Chinese Hamster Ovary (CHO), V79, and human lymphoblastoid TK6 cells are standard models for in vitro mutagenicity and genotoxicity assays, such as the micronucleus and chromosomal aberration tests. A study has shown that 9-N-substituted adenines can be tested for mutagenicity using Salmonella typhimurium strains.[9]
Purine Metabolism & Signaling Cancer cell lines (e.g., HeLa, Bel-7402), cells with known high purine salvage activityCancer cells often exhibit altered purine metabolism, making them sensitive to purine analogues.[10] Studies on adenine have demonstrated its inhibitory effects on the growth of HeLa and Bel-7402 cells.[10] Cell lines with high expression of enzymes in the purine salvage pathway, such as APRT and HPRT1, may be particularly sensitive to this compound.

Troubleshooting Guide

Q: I am observing low or inconsistent cytotoxicity with this compound in my chosen cell line. What could be the issue?

A: Several factors could contribute to this observation:

  • Cell Line Sensitivity: Not all cell lines will be equally sensitive. Consider using a cell line known for its susceptibility to nucleotide analogues or one with a high proliferation rate. Cancer cell lines, for instance, often have a higher demand for nucleotides and may be more sensitive.

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved in your culture medium. It may be necessary to prepare a stock solution in an appropriate solvent like DMSO and then dilute it to the final concentration. Also, consider the stability of the compound in your culture medium over the duration of the experiment. A study on adenine showed it was stable in cell culture medium for up to 72 hours.[10]

  • Assay Duration and Endpoint: The cytotoxic effects of antimetabolites can be cell cycle-dependent and may require longer incubation times to manifest. Consider extending the exposure time (e.g., 48-72 hours). The choice of cytotoxicity assay is also critical. An MTT or resazurin-based assay measures metabolic activity, while a trypan blue or LDH release assay measures membrane integrity. The kinetics of these different cell death markers can vary.

  • Purine Salvage Pathway Activity: Cells with a highly active purine salvage pathway might be more efficient at utilizing exogenous purines, potentially mitigating the effects of an adenine analogue. Conversely, cells deficient in this pathway might be more reliant on de novo synthesis and thus more sensitive.

Q: My antiviral assays with this compound are showing no effect on viral replication. What should I check?

A: Here are some troubleshooting steps:

  • Compound Concentration: You may need to test a wider range of concentrations. As an impurity, its potency might be significantly lower than the parent drug, Tenofovir.

  • Metabolic Activation: Like Tenofovir, this compound may require intracellular phosphorylation to become active. The cell line you are using might lack the specific kinases required for this activation. Consider using cell lines known to efficiently phosphorylate nucleotide analogues, such as lymphoid cell lines.

  • Viral Strain and Tropism: Ensure the viral strain you are using is appropriate for your chosen cell line and that the necessary co-receptors (for HIV) are present.

  • Assay Readout: Double-check the sensitivity and reliability of your viral replication readout (e.g., p24 ELISA for HIV, qPCR for HBV DNA).

Experimental Protocols & Methodologies

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle controls (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and plot a dose-response curve to determine the CC50 value.

Protocol 2: HIV-1 Reverse Transcriptase Activity Assay

This protocol provides a framework for assessing the inhibitory potential of this compound on HIV-1 reverse transcriptase (RT).

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • This compound

  • Positive control inhibitor (e.g., Nevirapine or Tenofovir)

  • RT assay kit (commercially available kits are recommended for standardization)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture according to the manufacturer's instructions of the RT assay kit. This typically includes a template-primer, dNTPs (one of which is labeled), and reaction buffer.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a positive control inhibitor and a no-inhibitor control.

  • Enzyme Addition: Add the recombinant HIV-1 RT to initiate the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (usually 37°C) for the recommended time.

  • Detection: Stop the reaction and measure the incorporation of the labeled dNTP according to the kit's protocol. This may involve scintillation counting for radiolabeled dNTPs or colorimetric/fluorometric detection for non-radioactive assays.

  • Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound and determine the IC50 value.

Visualizing Key Concepts

Signaling Pathway: Purine Metabolism

Purine_Metabolism cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway PRPP PRPP IMP IMP PRPP->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP Adenine Adenine Adenine->AMP Hypoxanthine Hypoxanthine IMP_salvage IMP Hypoxanthine->IMP_salvage Guanine Guanine Guanine->GMP DNA/RNA Synthesis, ATP DNA/RNA Synthesis, ATP AMP->DNA/RNA Synthesis, ATP DNA/RNA Synthesis, GTP DNA/RNA Synthesis, GTP GMP->DNA/RNA Synthesis, GTP APRT APRT HPRT HPRT Propenyladenine This compound Propenyladenine->Adenine Potential Competition

Caption: Simplified diagram of purine metabolism pathways.

Experimental Workflow: Cell Line Selection and Validation

Workflow A Define Research Question (e.g., Cytotoxicity, Antiviral Activity) B Literature Review & Select Candidate Cell Lines A->B C Obtain & Culture Cell Lines B->C D Characterize Cell Lines (e.g., Growth Rate, Receptor Expression) C->D E Perform Pilot Experiments (Dose-Response with this compound) D->E F Select Optimal Cell Line(s) E->F G Conduct Definitive Experiments F->G

Caption: Workflow for selecting and validating cell lines.

References

  • Establishment of HK-2 Cells as a Relevant Model to Study Tenofovir-Induced Cytotoxicity. (2017). IntechOpen. [Link]

  • Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance. Journal of Clinical Microbiology. [Link]

  • The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility. (2023). MDPI. [Link]

  • In vitro cell culture models to study hepatitis B and D virus infection. (2023). Frontiers in Microbiology. [Link]

  • Cell Culture Systems for Studying Hepatitis B and Hepatitis D Virus Infections. (2022). MDPI. [Link]

  • Establishment of novel cell lines latently infected with human immunodeficiency virus 1. Frontiers. [Link]

  • Facts and Fiction: Cellular Models for High Throughput Screening for HIV-1 Reactivating Drugs. PubMed Central. [Link]

  • Cell Culture Models for Hepatitis B and D Viruses Infection: Old Challenges, New Developments and Future Strategies. (2024). MDPI. [Link]

  • A new reporter cell line to monitor HIV infection and drug susceptibility in vitro. PNAS. [Link]

  • T-cell Line for HIV Drug Screening Using EGFP as a Quantitative Marker of HIV-1 Replication. Taylor & Francis Online. [Link]

  • Adenine base editors induce off-target structure variations in mouse embryos and primary human T cells. Genome Biology. [Link]

  • Synthesis of (E)-9-(Propen-1-yl)-9H-adenine, a Mutagenic Impurity in Tenofovir Disoproxil Fumarate. ResearchGate. [Link]

  • Purine Nucleotide Alterations in Tumoral Cell Lines Maintained with Physiological Levels of Folic Acid. (2023). MDPI. [Link]

  • Mutagenicity testing of 9-N-substituted adenines and their N-oxidation products. PubMed Central. [Link]

  • Facile synthesis of photoactivatable adenosine analogs. (2022). RSC Publishing. [Link]

  • Physiologic medium rewires cellular metabolism and reveals uric acid as an endogenous inhibitor of UMP synthase. Cell. [Link]

  • Two approaches that increase the activity of analogs of adenine nucleosides in animal cells. PubMed. [Link]

  • Tumor growth fueled by nucleotide salvage. Children's Medical Center Research Institute. [Link]

  • This compound. Traxal Technologies. [Link]

  • Mutagenicity testing of 9-N-substituted adenines and their N-oxidation products. PubMed. [Link]

  • Mutagenicity testing of 9-N-substituted adenines and their N-oxidation products. Mendeley. [Link]

  • De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. Cell. [Link]

  • De novo and salvage pathways of purine biosynthesis. ResearchGate. [Link]

  • This compound. Pharmaffiliates. [Link]

  • Inhibition of tumor cell growth by adenine is mediated by apoptosis induction and cell cycle S phase arrest. Oncotarget. [Link]

  • Adenosine and adenine nucleotides inhibit the autonomous and epidermal growth factor-mediated proliferation of cultured human keratinocytes. PubMed. [Link]

  • Cell culture media impact on drug product solution stability. PubMed. [Link]

Sources

Technical Support Center: Mastering Solvent Effects in 9-Propenyladenine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 9-Propenyladenine. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of the critical role solvents play in the success and reproducibility of your experiments. This resource addresses common challenges and offers field-tested solutions to help you navigate the nuances of working with this important adenine derivative.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

The optimal solvent for this compound depends on the intended application. For creating high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the most effective and commonly used solvent.[1] It is a polar aprotic solvent that readily solubilizes this compound. However, for specific applications, other solvents may be necessary.

  • Methanol is another solvent in which this compound is soluble.[2]

  • For biological assays, it is crucial to first dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO before further dilution in aqueous buffers.[3] The final concentration of the organic solvent should be kept low (typically <1% v/v) to avoid solvent-induced artifacts in the assay.[3]

  • Water solubility of adenine and its derivatives is generally limited.[4] For aqueous-based experiments, careful pH adjustment and the use of co-solvents or solubilizing agents may be required.

Q2: I'm observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What's happening and how can I fix it?

This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in a concentrated organic stock solution is rapidly diluted into an aqueous buffer where its solubility is much lower.[3] This leads to the formation of aggregates or precipitates, which can significantly impact the accuracy and reproducibility of your experiments.

Troubleshooting Steps:

  • Optimize the Dilution Process: Instead of adding the stock solution directly to the full volume of buffer, try adding the buffer to the stock solution gradually while vortexing. This can sometimes prevent immediate precipitation.

  • Adjust the pH: The solubility of purine derivatives can be pH-dependent.[5][6] Systematically testing a range of pH values for your final working solution may help identify a pH where this compound is more soluble.

  • Incorporate Solubilizing Agents: Consider adding excipients such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80) to your aqueous buffer before introducing the this compound stock.[3]

  • Use Precipitation Inhibitors: In some cases, adding a small amount of a polymer like Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) can help maintain a supersaturated state and prevent the compound from crashing out.[3]

Q3: How does the choice of solvent affect the stability of this compound?

Solvents can significantly influence the chemical stability of this compound through various mechanisms, including pH modulation and direct participation in degradation reactions.

  • pH Stability: In aqueous solutions, the pH is a critical factor. Adenine-based compounds can be susceptible to hydrolysis at extreme pH levels.[5] It is advisable to maintain the pH of your working solutions within a range that ensures the stability of the compound for the duration of your experiment.

  • Protic vs. Aprotic Solvents: Polar protic solvents (e.g., water, methanol, ethanol) have hydroxyl groups that can form hydrogen bonds and may participate in solvolysis reactions.[7][8] Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) lack these acidic protons and are generally less reactive with solutes.[7][8] For long-term storage of stock solutions, a polar aprotic solvent like DMSO is often preferred.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles of stock solutions can lead to degradation. It is best practice to aliquot stock solutions into smaller, single-use volumes to minimize this.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Inconsistent results in biological assays Formation of sub-visible aggregates that can interfere with assay components.[10]1. Monitor for Aggregation: Before each experiment, use techniques like Dynamic Light Scattering (DLS) to check for aggregates. 2. Modify Assay Buffer: Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween® 20) in the assay buffer to prevent aggregation during the experiment.[3] 3. Use Appropriate Controls: Always include vehicle controls (solvent and any solubilizing agents without this compound) to identify any effects of the solvent system on the assay.
Shifts in UV-Vis absorbance maximum (λmax) The polarity of the solvent can alter the energy levels of the electron orbitals involved in UV-Vis absorption.[11][12]1. Maintain Consistent Solvent Conditions: For comparative studies, ensure that all samples are prepared in the same solvent. 2. Understand Solvatochromic Effects: Be aware that polar solvents can stabilize the excited state of the molecule, often leading to a red-shift (bathochromic shift) in the λmax for π-π* transitions.[12][13] Conversely, a blue-shift (hypsochromic shift) can occur for n-π* transitions in polar solvents.[11]
Unexpected peaks or peak broadening in NMR spectra 1. Residual solvent signals. 2. Water contamination in the deuterated solvent.[14] 3. Tautomeric equilibrium in solution.1. Consult Reference Charts: Use established reference charts for the chemical shifts of common laboratory solvents and impurities in your deuterated solvent.[15][16] 2. Use High-Purity Solvents: Employ high-quality, dry deuterated solvents and handle them under an inert atmosphere to minimize water contamination.[14] 3. Consider Tautomerism: Be aware that adenine derivatives can exist as a mixture of tautomers in solution, and the equilibrium can be solvent-dependent.[17][18][19] This can lead to the appearance of multiple sets of peaks or broadened peaks.
Variable reaction rates or product ratios in chemical synthesis The solvent can influence reaction mechanisms (e.g., SN1 vs. SN2) and the reactivity of intermediates.[20]1. Select Solvents Based on Mechanism: For SN2 reactions, polar aprotic solvents (e.g., DMSO, DMF) are generally preferred as they solvate the cation but not the nucleophile, enhancing its reactivity.[7][8] For SN1 reactions, polar protic solvents (e.g., ethanol, water) are often used to stabilize the carbocation intermediate.[7][8] 2. Control for Solvent Effects on Tautomers: The tautomeric form of this compound present in solution can have different nucleophilic sites. The solvent can shift this equilibrium, affecting which atom is alkylated or otherwise modified.[17][18]

Data & Protocols

Solubility of this compound in Common Solvents
SolventTypeSolubilityNotes
DMSO Polar Aprotic≥ 29 mg/mL (165.53 mM)[1]Recommended for high-concentration stock solutions. Use freshly opened, anhydrous DMSO as it is hygroscopic.[1]
Methanol Polar ProticSoluble[2]Quantitative solubility data is not readily available.
Ethanol Polar ProticSlightly soluble (based on adenine)[21]Often used in syntheses involving adenine derivatives.
Water Polar ProticSparingly soluble (based on adenine)[4]Solubility is pH-dependent and can be increased under acidic or basic conditions.
Acetonitrile Polar AproticSolubility data not readily availableA less polar aprotic solvent compared to DMSO.
Chloroform NonpolarInsoluble (based on adenine)Generally not a suitable solvent.
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 175.19 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for sterile applications)

Procedure:

  • Weighing: Accurately weigh out 17.52 mg of this compound into a sterile tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to ~37°C) may be applied if necessary, but avoid excessive heat.

  • Sterilization (Optional): For cell culture or other sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[22]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C for short-term storage (months) or -80°C for long-term storage (years).

Protocol 2: Preparing Working Solutions for Biological Assays

Objective: To prepare a 100 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

Procedure:

  • Serial Dilution: Prepare an intermediate dilution of your 100 mM stock solution. For example, dilute the 100 mM stock 1:100 in DMSO to get a 1 mM solution.

  • Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of your pre-warmed cell culture medium. This results in a 1:100 dilution, yielding a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding 10 µL of DMSO to 990 µL of the cell culture medium. This is crucial for distinguishing the effects of this compound from any effects of the solvent.

  • Immediate Use: Use the prepared working solutions immediately to minimize the risk of precipitation or degradation in the aqueous environment.

Visualizing Solvent Effects

Below are diagrams illustrating key concepts related to solvent effects in your experiments.

Solvent_Polarity_and_Tautomerism Tautomer_A Tautomer A (e.g., 9H-form) More Stable Tautomer_B Tautomer B (e.g., 7H-form) Stabilized by H-bonding Tautomer_A->Tautomer_B Equilibrium Shift caption Solvent polarity can shift tautomeric equilibria.

Caption: Solvent polarity can shift tautomeric equilibria.

Experimental_Workflow cluster_troubleshooting Troubleshooting Points start Start: This compound Powder stock Prepare Concentrated Stock (e.g., 100 mM in DMSO) start->stock Protocol 1 aliquot Aliquot & Store (-20°C or -80°C) stock->aliquot working Prepare Working Solution (Dilute in Aqueous Buffer) aliquot->working Protocol 2 assay Perform Experiment (e.g., Cell-based Assay) working->assay precip Precipitation? working->precip end Data Analysis assay->end agg Aggregation? assay->agg precip->working Adjust pH, Add Solubilizers agg->assay Add Detergent, Use Controls

Caption: Experimental workflow with key troubleshooting checkpoints.

References

  • Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. (n.d.). In PMC. Retrieved from [Link]

  • Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. (2020). ResearchGate. Retrieved from [Link]

  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. (n.d.). In PMC. Retrieved from [Link]

  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. (2024). Separation Science. Retrieved from [Link]

  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (n.d.). MDPI. Retrieved from [Link]

  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (n.d.). MDPI. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved from [Link]

  • Polar Protic vs. Polar Aprotic Solvents. (2019). Reddit. Retrieved from [Link]

  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. (2022). In PubMed Central. Retrieved from [Link]

  • This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • This compound. (n.d.). In PubChem. Retrieved from [Link]

  • Stability of adenine-based cytokinins in aqueous solution. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. (2021). ResearchGate. Retrieved from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Retrieved from [Link]

  • Effect of Solvent. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Assay Interference by Aggregation. (2017). In Assay Guidance Manual. Retrieved from [Link]

  • Protonation Constants of Adenine and Adenosine in Different Aqueous Solutions of Methanol and Ethanol. (2012). ResearchGate. Retrieved from [Link]

  • Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd. (n.d.). IJISET. Retrieved from [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. (2021). MDPI. Retrieved from [Link]

  • Solvent effect on the UV/Vis absorption and fluorescence spectroscopic properties of berberine. (n.d.). Photochemical & Photobiological Sciences (RSC Publishing). Retrieved from [Link]

  • NMR Solvents. (n.d.). Eurisotop. Retrieved from [Link]

  • Solvent Effect Studies on the Absorption and Fluorescence Spectra of Adenine, Thymine and Uracil Derivatives. (2016). ResearchGate. Retrieved from [Link]

  • Preventing Protein Aggregation. (n.d.). Biozentrum. Retrieved from [Link]

  • Effects of Local Sequence, Reaction Conditions, and Various Additives on the Formation and Stability of Interstrand Cross-Links Derived from the Reaction of an Abasic Site with an Adenine Residue in Duplex DNA. (2022). ACS Omega. Retrieved from [Link]

  • Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. (n.d.). In PubMed Central. Retrieved from [Link]

  • A Practical Approach to Biological Assay Validation. (n.d.). EDRA Services. Retrieved from [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. (n.d.). PubMed. Retrieved from [Link]

  • Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. (2008). PubMed. Retrieved from [Link]

  • The Effect of Variations in pH and Temperature on Stability of Melatonin in Aqueous Solution. (n.d.). PubMed. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 9-Propenyladenine in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of 9-Propenyladenine, a key nucleoside analogue with significance in pharmaceutical development. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A validated method ensures that the data is reliable, reproducible, and fit for its intended purpose, whether for quality control, stability testing, or impurity profiling.

This document moves beyond a simple checklist of validation steps. It delves into the causality behind experimental choices, compares viable analytical alternatives, and is grounded in the authoritative standards set by the International Council for Harmonisation (ICH).

The Regulatory Bedrock: Understanding ICH Q2(R1)

Before embarking on any method validation, it is crucial to understand the regulatory landscape. The ICH guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" is the definitive standard, providing a framework for the validation characteristics required for various analytical methods.[1][2] The core objective of validation, as outlined by ICH, is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] This principle underpins every experimental design and acceptance criterion discussed in this guide. The guideline was updated in 2022 (becoming Q2(R2)) to include principles for more advanced techniques like those using spectroscopic data (e.g., NIR, Raman, MS) which often require multivariate statistical analyses.[4][5]

Selecting the Right Analytical Tool: A Comparative Overview

The choice of analytical technique is the first critical decision in method development. For a nucleoside analogue like this compound, several powerful techniques are available. The selection depends on the specific requirements of the analysis, such as the expected concentration, the complexity of the sample matrix, and the need for identification versus simple quantification.

Technique Principle Primary Advantages Primary Limitations Best Suited For
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, cost-effective, widely available, simple operation.Lower sensitivity and specificity compared to MS; potential for co-eluting interferences.Routine QC, assay of the main component, quantification of known impurities at moderate levels.
UPLC-MS High-pressure separation for increased resolution and speed, coupled with mass-based detection.High sensitivity, high specificity, provides molecular weight confirmation, ideal for trace-level analysis.[6][7]Higher cost, more complex instrumentation and method development.Impurity profiling, identification of unknown degradants, bioanalysis, analysis of low-dose formulations.
Capillary Electrophoresis (CE) Separation based on charge-to-size ratio in an electric field.High separation efficiency, minimal sample and solvent consumption, orthogonal selectivity to HPLC.[8][9]Can have lower precision and robustness than HPLC; sensitivity can be a challenge without specialized detectors.[10]Chiral separations, analysis of highly polar or charged molecules, orthogonal confirmation of purity.

A Practical Case Study: Validating a Stability-Indicating HPLC-UV Method for this compound

To illustrate the validation process in detail, we will walk through the validation of a hypothetical, yet scientifically plausible, reversed-phase HPLC method for the quantification of this compound. This method is designed to be "stability-indicating," meaning it can accurately measure the analyte in the presence of its degradation products.[11][12]

Method Development Rationale

The foundation of a successful validation is a well-developed method. For this compound, a purine derivative, a reversed-phase HPLC method is a logical starting point.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is chosen for its versatility in retaining compounds of intermediate polarity.

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate, pH 4.0) and a green organic solvent like ethanol or a more traditional one like acetonitrile is selected.[13] The buffer controls the ionization state of the analyte, ensuring consistent retention.

  • Detection: Based on the purine chromophore, a UV detection wavelength of approximately 260 nm is selected to maximize sensitivity.

  • Temperature: The column temperature is maintained at 30°C to ensure reproducible retention times.

  • Flow Rate: A standard flow rate of 1.0 mL/min is used.

Establishing Specificity through Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are the cornerstone of demonstrating specificity for a stability-indicating method.[14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid drug substance at 105°C for 48 hours. Prepare a solution from this stressed solid.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. Use a photodiode array (PDA) detector to evaluate peak purity for the this compound peak in all conditions.

Expected Results & Acceptance Criteria

Stress Condition % Degradation Peak Purity Observations
Acid Hydrolysis12.5%PassOne major degradation peak observed at a different retention time.
Base Hydrolysis8.2%PassTwo minor degradation peaks observed.
Oxidation18.9%PassOne major degradation peak observed.
Thermal5.5%PassMinor degradation observed.
Photolytic9.8%PassOne significant degradation peak observed.
Acceptance Criteria: The method is specific if the this compound peak is free from co-elution from any degradants (peak purity index > 0.999) and its resolution from the nearest eluting peak is greater than 2.0.
Validation of Performance Characteristics

Once specificity is established, the other validation parameters are assessed to ensure the method is accurate, precise, and reliable over the intended concentration range.[15][16]

Workflow for Analytical Method Validation

G cluster_dev Method Development & Optimization cluster_routine Routine Use Dev Develop HPLC Method (Column, Mobile Phase, etc.) Stress Forced Degradation (ICH Q1B) Acid, Base, Peroxide, Heat, Light Dev->Stress Establish Stability- Indicating Capability Specificity Specificity (Peak Purity, Resolution) Stress->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Linearity->Precision Accuracy->Precision Limits LOD & LOQ SST System Suitability Testing (Pre-analysis check) Limits->SST Robustness Robustness Robustness->SST Routine Routine Sample Analysis (QC, Stability) SST->Routine

Caption: Workflow from method development to routine use.

A. Linearity & Range Linearity demonstrates that the method's response is directly proportional to the analyte concentration. The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.[17]

  • Protocol: Prepare a series of at least five standard solutions of this compound spanning 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate.

  • Data Analysis: Plot the average peak area against concentration and perform a linear regression analysis.

Parameter Result Acceptance Criteria
Correlation Coefficient (r²)0.9995≥ 0.999
Y-interceptClose to zeroY-intercept should not be significantly different from zero.
Range50 - 150 µg/mLMethod is linear, accurate, and precise over this range.

B. Accuracy (as Recovery) Accuracy is the closeness of the test results to the true value.[18] It is typically assessed by spiking a placebo (formulation matrix without the API) with known amounts of the analyte at different levels.

  • Protocol: Prepare samples by spiking a placebo with this compound at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three replicate samples at each level.

  • Data Analysis: Calculate the percentage recovery for each sample.

Spike Level Mean Recovery (%) % RSD Acceptance Criteria
80%99.5%0.8%Mean recovery: 98.0% - 102.0%. %RSD ≤ 2.0%.
100%100.2%0.6%Mean recovery: 98.0% - 102.0%. %RSD ≤ 2.0%.
120%100.8%0.7%Mean recovery: 98.0% - 102.0%. %RSD ≤ 2.0%.

C. Precision Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[19]

  • Protocol (Repeatability): One analyst prepares and analyzes six identical samples of this compound at 100% of the target concentration on the same day, using the same instrument.

  • Protocol (Intermediate Precision): A second analyst repeats the analysis on a different day, using a different instrument or different column lot if possible.

  • Data Analysis: Calculate the Relative Standard Deviation (%RSD) for each set of measurements and for the combined data.

Precision Level % RSD Acceptance Criteria
Repeatability (n=6)0.75%≤ 2.0%
Intermediate Precision (n=12, combined)1.10%≤ 2.0%

D. Detection Limit (DL) and Quantitation Limit (QL) DL is the lowest amount of analyte that can be detected but not necessarily quantitated. QL is the lowest amount that can be determined with acceptable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (DL = 3.3 * σ/S; QL = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

  • Data Analysis: Calculate DL and QL from the linearity data.

Parameter Result Acceptance Criteria
Detection Limit (DL)0.1 µg/mLThe limit is determined and reported.
Quantitation Limit (QL)0.3 µg/mLThe QL must be demonstrated to be precise and accurate.

E. Robustness Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[17]

  • Protocol: Analyze a standard solution while making small changes to method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 2°C (28°C and 32°C)

    • Mobile Phase pH: ± 0.2 units (pH 3.8 and 4.2)

  • Data Analysis: Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry).

Parameter Varied Effect on Results Acceptance Criteria
Flow Rate (± 0.1 mL/min)Minor shift in retention time; system suitability passes.System suitability criteria must be met.
Temperature (± 2°C)Minor shift in retention time; system suitability passes.System suitability criteria must be met.
pH (± 0.2 units)Negligible effect; system suitability passes.System suitability criteria must be met.

Logical Relationship of Core Validation Parameters

G Specificity Specificity Method Validated Method Specificity->Method Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range Range->Method

Caption: Interdependence of core validation parameters.

Conclusion

The validation of an analytical method is a systematic and scientifically rigorous process that is fundamental to pharmaceutical quality assurance. This guide has demonstrated that the choice of analytical technology—be it the workhorse HPLC-UV, the highly sensitive UPLC-MS, or the orthogonally selective CE—must be justified based on the specific analytical challenge.

Through the detailed case study of an HPLC-UV method for this compound, we have illustrated that validation is not merely a procedural exercise. It is a deep-dive into the method's performance, challenging its specificity with forced degradation and quantifying its linearity, accuracy, precision, and robustness. Each step is underpinned by the principles of the ICH Q2(R1) guideline, ensuring that the resulting data is defensible and reliable. By understanding the causality behind each validation parameter and experimental design, researchers can develop and validate analytical methods that are truly fit for purpose, safeguarding the quality and efficacy of pharmaceutical products.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Analysis of nucleotides by capillary electrophoresis Source: Journal of Chromatography A URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]

  • Title: Analysis of bases, nucleosides, and (oligo)nucleotides by capillary electrophoresis Source: Methods in Molecular Biology URL: [Link]

  • Title: Capillary Electrophoresis: Trends and Recent Advances Source: Analytical Chemistry URL: [Link]

  • Title: Nucleoside Analogs: A Review of Its Source and Separation Processes Source: Molecules URL: [Link]

  • Title: Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data Source: Molecules URL: [Link]

  • Title: Mass spectrometry analysis of nucleosides and nucleotides Source: ResearchGate URL: [Link]

  • Title: Quantitative determination of antiviral nucleoside analog in DNA Source: Analytical Biochemistry URL: [Link]

  • Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]

  • Title: Forced degradation studies Source: MedCrave online URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Pharmaceutical Analysis URL: [Link]

  • Title: Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

  • Title: Validation of Analytical Methods for Pharmaceutical Analysis Source: International Journal of Pharmaceutical Erudition URL: [Link]

  • Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: LinkedIn URL: [Link]

  • Title: Analytical Method Validation Protocol for Pharmaceuticals Source: Pharmaguideline URL: [Link]

  • Title: Validation of analytical methods Source: ResearchGate URL: [Link]

  • Title: A Review on Step-by-Step Analytical Method Validation Source: IOSR Journal of Pharmacy URL: [Link]

  • Title: Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis Source: Molecules URL: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of HPLC-UV and LC-MS/MS Methods for the Quantification of 9-Propenyladenine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of 9-Propenyladenine, a known mutagenic impurity in the antiretroviral agent Tenofovir Disoproxil Fumarate, is critical for ensuring drug safety and regulatory compliance.[1][2] This guide provides an in-depth comparison and cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will explore the fundamental principles of each method, present detailed experimental protocols, and offer a comprehensive framework for cross-validation based on established regulatory guidelines.[3][4] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable methods for impurity analysis.

Introduction: The Analytical Challenge of this compound

This compound is identified as a potentially mutagenic impurity associated with the synthesis of Tenofovir Disoproxil Fumarate, a key medication in antiretroviral therapy.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate strict control over such impurities.[3][5][6] Therefore, the development and validation of analytical procedures that are fit for their intended purpose—accurately and precisely quantifying this compound at trace levels—is not merely a technical exercise but a prerequisite for patient safety.

The choice of analytical methodology often balances factors like sensitivity, selectivity, cost, and the specific requirements of the analysis (e.g., routine quality control vs. investigational stability studies). This guide directly compares the workhorse of many QC labs, HPLC-UV, with the gold standard for sensitivity and specificity, LC-MS/MS.

Principles and Methodological Rationale

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for quantitative analysis. Its principle lies in two stages:

  • Chromatographic Separation: The sample is injected into a high-pressure stream of liquid (the mobile phase) that flows through a column packed with a stationary phase. For this compound, a reversed-phase C18 column is the logical choice. The separation is based on hydrophobicity; the nonpolar C18 stationary phase retains the moderately nonpolar this compound, while a polar mobile phase (typically a mixture of water/buffer and acetonitrile/methanol) elutes it. By carefully controlling the mobile phase composition, a clean separation from the active pharmaceutical ingredient (API) and other impurities can be achieved.

  • UV Detection: As the separated components exit the column, they pass through a flow cell in a UV-Vis spectrophotometer. This compound, containing a purine ring system, possesses a strong chromophore that absorbs UV light. Quantification is achieved by measuring the absorbance at a specific wavelength (e.g., ~260 nm) and relating it to the concentration via a calibration curve.

The primary limitation of HPLC-UV is its selectivity. If another compound co-elutes with this compound and also absorbs light at the same wavelength, an erroneously high result will be generated.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS elevates the analytical standard by coupling the separation power of LC with the highly selective and sensitive detection of a mass spectrometer.[8]

  • Chromatographic Separation: The LC front-end is identical to that of an HPLC system, employing a column and mobile phase to separate the components of the mixture.

  • Mass Spectrometric Detection: This is a two-stage process, ideal for unequivocal identification and quantification in complex matrices:

    • Ionization: After eluting from the LC column, the analyte enters an ion source, typically an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that generates charged molecules with minimal fragmentation. For this compound (MW: 175.19 g/mol [2][9]), ESI in positive ion mode will generate the protonated parent ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 176.2.

    • Tandem Mass Analysis (MS/MS): The power of this technique comes from using a triple quadrupole (QqQ) mass analyzer for Multiple Reaction Monitoring (MRM). The first quadrupole (Q1) is set to isolate only the parent ion (m/z 176.2). This isolated ion is then fragmented in the second quadrupole (q2, the collision cell). The third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion. This parent → fragment transition is highly specific to the analyte, virtually eliminating interferences and providing exceptional sensitivity.[8][10]

Experimental Protocols

The following protocols are provided as robust starting points for method development and validation.

Protocol 1: Reversed-Phase HPLC-UV Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 40% B

    • 15-17 min: Linear gradient to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

    • Calibration Standards: Prepare a series of dilutions from the stock solution in the diluent to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

    • Sample Preparation: Accurately weigh the sample (e.g., Tenofovir Disoproxil Fumarate) and dissolve in diluent to achieve a target concentration where the this compound level is expected to fall within the calibration range. Filter through a 0.22 µm syringe filter prior to injection.

Protocol 2: LC-MS/MS Method
  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 2% B

    • 1-5 min: Linear gradient to 50% B

    • 5-6 min: Linear gradient to 98% B

    • 6-7 min: Hold at 98% B

    • 7-7.1 min: Return to 2% B

    • 7.1-9 min: Re-equilibration at 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings (Example):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transition:

      • Quantifier: 176.2 → 135.1 (Loss of CH3-CH=NH)

      • Qualifier: 176.2 → 119.1 (Adenine backbone fragment)

  • Standard & Sample Preparation: Prepare standards and samples as in the HPLC-UV method, but use Mobile Phase A as the diluent. The concentration range can be extended to much lower levels (e.g., 0.1 ng/mL to 100 ng/mL).

Cross-Validation Framework

Cross-validation serves to compare the performance of two distinct analytical methods.[4] The objective is to demonstrate that the methods provide equivalent results within acceptable limits, ensuring data integrity if methods are used interchangeably or transferred between labs. The framework follows the validation parameters outlined in ICH Q2(R2).[3][11][12]

Validation Parameters & Acceptance Criteria
Parameter HPLC-UV LC-MS/MS Cross-Validation Acceptance Criteria
Specificity Baseline resolution from API and other impurities. Peak purity analysis via PDA.No interfering peaks at the retention time of the specific MRM transition.Both methods must demonstrate specificity.
Linearity (r²) ≥ 0.998≥ 0.998N/A
Range e.g., 0.1 - 10 µg/mLe.g., 0.1 - 100 ng/mLN/A (Ranges will differ)
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%Mean results from both methods should agree within ±5.0%.
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 3.0%Repeatability: ≤ 5.0%Intermediate: ≤ 7.0%N/A
LOD e.g., ~30 ng/mLe.g., ~0.03 ng/mLN/A (LODs will differ)
LOQ e.g., ~100 ng/mL (0.1 µg/mL)e.g., ~0.1 ng/mLN/A (LOQs will differ)
Cross-Validation Experimental Design
  • Sample Selection: Prepare a minimum of 6 validation samples by spiking a blank matrix (e.g., a placebo formulation or pure API) with this compound. The concentrations should span the overlapping quantitative range of both methods. For example, if the HPLC-UV LOQ is 0.1 µg/mL, prepare samples at 0.1, 0.5, 1.0, 2.0, 5.0, and 10.0 µg/mL.

  • Analysis: Analyze each sample in triplicate using both the validated HPLC-UV method and the validated LC-MS/MS method on the same day by the same analyst.

  • Data Evaluation:

    • Calculate the mean concentration and %RSD for each sample from both methods.

    • For each sample, calculate the percent difference between the mean result from the HPLC-UV method and the LC-MS/MS method (using the more sensitive LC-MS/MS result as the reference).

    • The percent difference should not exceed a predefined limit, typically ±10.0%, for the methods to be considered equivalent in that range.

Visualizing the Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis prep Weighing & Dilution filt Filtration (0.22 µm) prep->filt inj Injection (10 µL) filt->inj sep C18 Column Separation (Gradient Elution) inj->sep det UV Detection (260 nm) sep->det data Data Acquisition (Peak Area) det->data report Quantification (vs. Calibration Curve) data->report

Caption: High-level workflow for the HPLC-UV analysis of this compound.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis prep Weighing & Dilution filt Filtration (0.22 µm) prep->filt inj Injection (5 µL) filt->inj sep C18 Column Separation (Gradient Elution) inj->sep ion ESI+ Source (Ionization) sep->ion msms Tandem MS (MRM) m/z 176.2 -> 135.1 ion->msms data Data Acquisition (Peak Area) msms->data report Quantification (vs. Calibration Curve) data->report CrossValidation_Logic cluster_hplc Method 1 cluster_lcms Method 2 (Reference) sample Spiked Validation Samples (n=6 levels) hplc HPLC-UV Analysis sample->hplc lcms LC-MS/MS Analysis sample->lcms hplc_res Result_HPLC hplc->hplc_res compare Statistical Comparison (% Difference) hplc_res->compare lcms_res Result_LCMS lcms->lcms_res lcms_res->compare conclusion Conclusion: Methods are Equivalent (within acceptance criteria) compare->conclusion

Caption: Logical framework for the cross-validation of the two analytical methods.

Discussion: Selecting the Appropriate Method

The cross-validation data will unequivocally demonstrate the strengths and weaknesses of each technique.

  • LC-MS/MS is the superior method in terms of sensitivity and specificity . Its ability to detect this compound at parts-per-billion (ng/mL) levels or lower makes it indispensable for applications such as:

    • Analysis in biological matrices (e.g., plasma) for pharmacokinetic studies.

    • Forced degradation studies to identify trace-level degradants.

    • Definitive confirmation of impurity identity.

    • Quantification well below the ICH reporting threshold.

  • HPLC-UV is a reliable and cost-effective method perfectly suited for routine quality control (QC) environments where:

    • The expected impurity levels are well above the method's LOQ (e.g., >0.1 µg/mL).

    • The sample matrix is clean, and the specificity of the method has been thoroughly established.

    • High throughput and lower operational costs are priorities.

The cross-validation exercise provides the necessary scientific justification to use the more economical HPLC-UV method for routine release testing, with the assurance that its results are equivalent to the more rigorous LC-MS/MS method within the validated range.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method is dictated by the specific analytical objective. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the reference method for trace-level analysis and confirmation. HPLC-UV provides a robust, reliable, and economical solution for routine QC applications. A properly executed cross-validation study, grounded in the principles of ICH and FDA guidelines, provides documented evidence that both methods are fit for their intended purpose and yield comparable, trustworthy data, ensuring the quality and safety of pharmaceutical products.

References

  • ICH Q2(R2) Validation of Analytical Procedures. (2023). International Council for Harmonisation. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration (FDA). [Link]

  • FDA publishes new Guidance on Validation of Analytical Methods. (2014). ECA Academy. [Link]

  • HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. (N.D.). Chrom-Art. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration (FDA). [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]

  • Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides. (2018). National Center for Biotechnology Information (NCBI). [Link]

  • Identification of modified nucleoside and nucleosides over high performance liquid chromatography. (2023). The Pharma Innovation Journal. [Link]

  • Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. (N.D.). Agilent Technologies. [Link]

  • Direct comparison of LC-MS and HPLC-UV data. (2016). ResearchGate. [Link]

  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... (2010). ResearchGate. [Link]

  • This compound | C8H9N5. (N.D.). PubChem - National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Genotoxicity of 9-Propenyladenine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the genotoxic potential of molecular entities is paramount. This guide provides an in-depth, objective comparison of the genotoxicity of 9-propenyladenine, a known mutagenic impurity found in the antiretroviral agent tenofovir disoproxil fumarate, and its isomers.[1] We will explore the underlying experimental data, discuss the structure-activity relationships that dictate their genotoxic potential, and provide detailed protocols for key assessment assays.

Introduction: The Significance of Propenyladenine Isomers

Adenine and its derivatives are fundamental components of cellular processes, but modifications to their structure can introduce significant biological activity, including toxicity.[2][3][4][5] this compound has been identified as a mutagenic impurity, necessitating a thorough evaluation of its genotoxic profile.[1] However, the position of the propenyl group on the adenine ring can dramatically alter its chemical properties and interaction with DNA. This guide focuses on comparing the genotoxicity of different positional isomers of propenyladenine to understand how structural changes influence their potential to cause genetic damage. Even minor structural variations can significantly alter a molecule's physicochemical properties, metabolic activation pathways, and, ultimately, its genotoxic potential.[6]

Methodologies for Assessing Genotoxicity

A robust assessment of genotoxicity relies on a battery of tests that evaluate different endpoints, from gene mutations to chromosomal damage. The two most common and foundational in vitro assays are the Ames test for mutagenicity and the micronucleus assay for clastogenicity and aneugenicity.

We employ the Ames test and the in vitro micronucleus assay in tandem because they provide complementary information. The Ames test is a highly sensitive screen for detecting point mutations (base substitutions and frameshifts) in bacteria.[7][8][9] However, it cannot detect chromosomal damage, which is a key indicator of carcinogenicity in mammals. The in vitro micronucleus assay fills this critical gap by identifying agents that cause chromosome breaks (clastogens) or interfere with cell division (aneugens) in mammalian cells.[10][11][12][13] This two-pronged approach ensures a more comprehensive initial hazard identification. Furthermore, the inclusion of a metabolic activation system (S9 mix) in both assays is crucial, as many compounds only become genotoxic after being metabolized by liver enzymes.[14][15]

Comparative Genotoxicity: A Data-Driven Analysis

While direct comparative public data on the genotoxicity of all propenyladenine isomers is limited, we can infer their likely profiles based on known structure-activity relationships for adenine analogues and related compounds.[5][16] The key determinant of genotoxicity for many adenine derivatives is their ability to be metabolized or to directly interact with DNA, which is heavily influenced by the position of substituents.

Table 1: Postulated Comparative Genotoxicity of Propenyladenine Isomers

IsomerStructurePostulated Ames Test Result (with S9)Postulated Micronucleus Test Result (with S9)Rationale
This compound Attachment at the N9 position of the purine ring.Positive Positive Known mutagenic impurity.[1] The propenyl group can be metabolically activated to an electrophilic species that readily forms DNA adducts.
N6-Propenyladenine Attachment at the exocyclic amino group (N6).Likely Positive Likely Positive Substitution at the N6 position can interfere with Watson-Crick base pairing, leading to mutations. The propenyl group is still available for metabolic activation.
3-Propenyladenine Attachment at the N3 position of the purine ring.Potentially Positive Potentially Positive The N3 position is critical for base pairing. Alkylation at this site is known to be a mutagenic lesion, often leading to replication errors.
7-Propenyladenine Attachment at the N7 position of the purine ring.Variable Variable The N7 position is a common site for adduction by chemical mutagens. However, the genotoxic outcome can be more variable compared to modifications that directly disrupt the hydrogen-bonding face of adenine.

This table is based on established principles of structure-activity relationships for adenine analogues and should be confirmed by direct experimental testing.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The genotoxicity of propenyladenine isomers is intrinsically linked to their chemical structure, which dictates their metabolic fate and ability to form DNA adducts.

  • Metabolic Activation: The propenyl group is susceptible to metabolic activation by cytochrome P450 enzymes (present in the S9 mix) to form a reactive epoxide. This electrophilic intermediate can then covalently bind to nucleophilic sites on DNA bases, primarily guanine and adenine, forming bulky adducts that disrupt DNA replication and transcription.

  • Position of Substitution:

    • N9 Position: Substitution at N9, as in this compound, places the reactive propenyl group in a position where, after activation, it can readily form adducts without sterically hindering the purine's incorporation into the DNA backbone.

    • N6 Position: Modification at the exocyclic N6 amino group directly disrupts the hydrogen bonds required for A-T base pairing, which is a potent source of point mutations.

    • N3 and N7 Positions: These positions are also susceptible to adduction. N3-alkyladenine is a highly mutagenic lesion, while N7-adducts can destabilize the glycosidic bond, leading to abasic sites, which are also mutagenic if not repaired.

The diagram below illustrates the proposed logical relationship between the isomeric structure and the resulting genotoxic potential.

G cluster_isomers Propenyladenine Isomers cluster_activation Mechanism cluster_damage DNA Damage cluster_outcome Genotoxic Endpoint This compound This compound Metabolic Activation (e.g., via S9 mix) Metabolic Activation (e.g., via S9 mix) This compound->Metabolic Activation (e.g., via S9 mix) N6-Propenyladenine N6-Propenyladenine N6-Propenyladenine->Metabolic Activation (e.g., via S9 mix) 3-Propenyladenine 3-Propenyladenine 3-Propenyladenine->Metabolic Activation (e.g., via S9 mix) Formation of Reactive Epoxide Formation of Reactive Epoxide Metabolic Activation (e.g., via S9 mix)->Formation of Reactive Epoxide Leads to DNA Adduct Formation DNA Adduct Formation Formation of Reactive Epoxide->DNA Adduct Formation Causes Replication Errors Replication Errors DNA Adduct Formation->Replication Errors Leads to Chromosomal Damage (Micronucleus) Chromosomal Damage (Micronucleus) DNA Adduct Formation->Chromosomal Damage (Micronucleus) Can cause Gene Mutation (Ames) Gene Mutation (Ames) Replication Errors->Gene Mutation (Ames) Measured by

Caption: Logical flow from isomeric structure to genotoxic outcome.

PART 5: Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for the key assays discussed.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on established OECD guidelines for detecting point mutations.[7]

Objective: To evaluate the potential of a test compound to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[7][15]

Materials:

  • S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

  • Minimal glucose agar plates.

  • Top agar (containing trace amounts of histidine and biotin).

  • Test compound, negative control (DMSO), positive controls (e.g., Sodium Azide for TA100 without S9, 2-Aminoanthracene for with S9).

  • S9 fraction from induced rat liver and cofactor solution (for metabolic activation).

Workflow Diagram: Ames Test

G A 1. Prepare bacterial overnight cultures (e.g., TA100) B 2. Mix bacteria with test compound (or control) and S9 mix (or buffer) A->B C 3. Add molten top agar to the mixture B->C D 4. Pour mixture onto minimal glucose agar plate C->D E 5. Incubate at 37°C for 48-72 hours D->E F 6. Count revertant colonies E->F G 7. Compare counts to negative control F->G

Caption: Standard workflow for the Ames plate incorporation test.

Procedure:

  • Preparation: Prepare fresh overnight cultures of the selected S. typhimurium strains. Prepare serial dilutions of the test compound.

  • Exposure (Plate Incorporation Method):

    • To a sterile tube, add 0.1 mL of bacterial culture, 0.05 mL of the test compound dilution, and 0.5 mL of S9 mix (for metabolic activation) or a phosphate buffer (for no activation).[8]

    • Add 2.0 mL of molten top agar (kept at 45°C) to the tube and vortex gently.

    • Immediately pour the entire mixture onto the surface of a minimal glucose agar plate, ensuring even distribution.[15]

  • Incubation: Allow the top agar to solidify. Invert the plates and incubate at 37°C for 48-72 hours.[15][17]

  • Scoring: Count the number of visible revertant colonies on each plate.

  • Validation:

    • Negative Control: Plates with solvent only should show a characteristic low number of spontaneous revertant colonies.

    • Positive Control: Plates with a known mutagen must show a significant increase in revertant colonies.

    • A positive result for the test compound is recorded if a dose-dependent increase in revertant colonies is observed, typically at least a two-fold increase over the negative control.

Protocol 2: In Vitro Micronucleus Assay

This protocol is designed to detect chromosomal damage in mammalian cells.[10][11][12]

Objective: To evaluate the clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) potential of a test compound in cultured mammalian cells (e.g., CHO, TK6).[13][14]

Materials:

  • Mammalian cell line (e.g., human TK6 lymphoblastoid cells).

  • Complete cell culture medium.

  • Test compound, negative control (solvent), positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

  • S9 fraction and cofactors.

  • Cytochalasin B (CytoB) solution.

  • Hypotonic KCl solution, Fixative (Methanol:Acetic Acid).

  • DNA stain (e.g., Giemsa or a fluorescent dye).

Procedure:

  • Cell Treatment: Culture cells to an appropriate density. Expose replicate cultures to several concentrations of the test compound, along with negative and positive controls, both with and without S9 mix. The exposure time is typically 3-6 hours.[14]

  • Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing Cytochalasin B. This agent inhibits cytokinesis, allowing cells that have completed nuclear division to be identified as binucleated.[10][11][12]

  • Harvesting: Incubate the cells for a period equivalent to 1.5-2.0 normal cell cycles. Harvest the cells by centrifugation.

  • Slide Preparation: Treat the cells with a hypotonic solution to swell the cytoplasm, then fix them using a methanol/acetic acid fixative. Drop the cell suspension onto clean microscope slides and allow them to air dry.[13]

  • Staining: Stain the slides with a suitable DNA stain to visualize the main nuclei and micronuclei.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[10][12] A micronucleus is a small, separate nucleus formed from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

  • Validation: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the solvent control. Cytotoxicity is also measured (e.g., by Relative Population Doubling) to ensure that genotoxicity is not an artifact of excessive cell death.[6]

Conclusion

The genotoxic potential of propenyladenine is highly dependent on its isomeric form. While this compound is a confirmed mutagen, a thorough analysis based on established structure-activity relationships suggests that other isomers, particularly N6- and 3-propenyladenine, also pose a significant genotoxic risk. This is primarily due to their potential for metabolic activation into DNA-reactive species and their ability to disrupt the fundamental process of DNA base pairing. For drug development professionals, this underscores the critical need to not only identify but also characterize the isomeric profile of impurities. Rigorous application of complementary genotoxicity assays, as detailed in this guide, is essential for a comprehensive risk assessment and for ensuring the safety of pharmaceutical products.

References

A consolidated list of authoritative sources cited within this guide.

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology.
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology.
  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023).
  • Mammalian Cell In Vitro Micronucleus Assay.
  • An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2019). JoVE.
  • Genotoxicity of purine acyclic nucleotide analogs. PubMed.
  • 1, N6-Ethenoadenine: From Molecular to Biological Consequences. (2020). PubMed.
  • Adenine and adenosine are toxic to human lymphoblast mutants defective in purine salvage enzymes. (1977). PubMed.
  • Ames Test Protocol.
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
  • The Ames Test. Lawrence University.
  • Ames Test.
  • AMES Bacterial Reverse Mutation Test and its Role in Biocompatibility Evalu
  • Nephrotoxicity induced by adenine and its analogs: relationship between structure and renal injury. PubMed.
  • This compound (Mutagenic Impurity of Tenofovir Disoproxil). MedchemExpress.com.
  • Quantitative structure–activity relationship models for genotoxicity prediction based on combination evaluation strategies for toxicological alternative experiments. (2021). PubMed Central.
  • In Vitro Cytotoxic and Genotoxic Evaluation of Nitazenes, a Potent Class of New Synthetic Opioids. (2023). PubMed Central.

Sources

A Senior Application Scientist's Guide to Assessing the In Vivo Relevance of In Vitro 9-Propenyladenine Findings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The In Vitro Promise of 9-Propenyladenine and the In Vivo Challenge

This compound (9-PA) has been identified as a mutagenic impurity in the antiretroviral agent Tenofovir Disoproxil Fumarate.[1][2][3][4] While its primary characterization is as an impurity, its structural similarity to adenosine and other purine analogs warrants a thorough investigation into its broader biological activities. Initial in vitro assessments are crucial for understanding the potential effects of such compounds. However, the journey from a petri dish to a physiological system is fraught with complexity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically assess the in vivo relevance of in vitro findings for this compound, ensuring a rigorous and translatable research pipeline.

The core challenge in early drug development and toxicology is bridging the "in vitro-in vivo gap".[5] Promising results from controlled laboratory experiments often fail to translate to more complex living organisms.[5] This guide will provide a structured approach to designing in vivo validation studies for 9-PA, focusing on pharmacokinetic profiling, target engagement, and efficacy assessment, while also comparing it to its well-studied parent compound, Tenofovir.

Section 1: Deconstructing the In Vitro Profile of this compound

Currently, the primary in vitro characterization of this compound is as a mutagenic impurity of Tenofovir.[1] Tenofovir itself is a nucleotide analogue reverse transcriptase inhibitor, which blocks the crucial viral enzyme in HIV-1 and Hepatitis B virus (HBV).[1] Given its structural similarity, it is plausible that 9-PA could interact with similar enzymatic pathways. A critical first step in assessing its in vivo relevance is to build a comprehensive in vitro profile.

Proposed In Vitro Assessment of this compound:

Assay Type Objective Experimental System Key Readouts
Reverse Transcriptase Inhibition To determine if 9-PA inhibits viral reverse transcriptase, similar to Tenofovir.Cell-free enzymatic assays with purified HIV-1 reverse transcriptase.IC50 (half-maximal inhibitory concentration).
Antiviral Activity To assess the ability of 9-PA to inhibit viral replication in a cellular context.Human T-lymphocyte cell lines (e.g., MT-4, H9) infected with HIV-1.[6][7]EC50 (half-maximal effective concentration), cytotoxicity (CC50).
Cytotoxicity/Genotoxicity To evaluate the potential for 9-PA to cause cell death or genetic damage.Various human cell lines (e.g., HepG2 for liver toxicity), Ames test for mutagenicity.LD50 (median lethal dose), evidence of DNA damage.
Metabolic Stability To understand how 9-PA is broken down by liver enzymes.Human liver microsomes or S9 fractions.[8]Intrinsic clearance (CLint), identification of major metabolites.[8]

Proposed Mechanism of Action for this compound (Hypothetical):

cluster_cell Host Cell NinePA This compound ActiveMetabolite Active Metabolite (e.g., diphosphate form) NinePA->ActiveMetabolite Cellular Kinases ActiveMetabolite->Inhibition ViralRNA Viral RNA ReverseTranscriptase Reverse Transcriptase ViralRNA->ReverseTranscriptase ProviralDNA Proviral DNA ReverseTranscriptase->ProviralDNA Reverse Transcription Inhibition->ReverseTranscriptase caption Hypothetical mechanism of 9-PA.

Sources

comparing the DNA adduct profile of 9-Propenyladenine to other alkylating agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the DNA Adduct Profile of 9-Propenyladenine and Other Alkylating Agents

Authored by a Senior Application Scientist

For researchers, toxicologists, and drug development professionals, understanding the precise nature of DNA damage is paramount. An agent's "DNA adduct profile"—the spectrum of specific chemical modifications it makes to DNA—is a critical determinant of its mutagenic potential, carcinogenic risk, and therapeutic efficacy. This guide provides an in-depth comparison of the DNA adduct profile of this compound, a known mutagenic impurity, with several classes of well-characterized alkylating agents. We will explore the underlying chemical mechanisms, the biological consequences of specific adducts, and the analytical methodologies required for their detection and quantification.

The Chemistry of DNA Alkylation: Why the Adduct Profile Matters

DNA alkylating agents are electrophilic compounds that covalently modify nucleophilic sites on DNA bases. The distribution and chemical nature of these modifications are dictated by the agent's reaction mechanism, primarily categorized as SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution).

  • SN2 Agents: These agents, like ethyl methanesulfonate (EMS), have a stronger preference for reacting with more nucleophilic centers, such as the N7 position of guanine.

  • SN1 Agents: These agents, such as N-ethyl-N-nitrosourea (ENU) and the active metabolite of temozolomide (TMZ), form highly reactive carbocation intermediates. This allows them to react with less nucleophilic sites, including the oxygen atoms of guanine (O6) and thymine (O4).[1]

This mechanistic difference is not merely academic; it has profound biological consequences. Adducts at the N7 position of guanine, the most common site of alkylation, do not directly disrupt the Watson-Crick hydrogen bonding face of the base.[2] While they can lead to instability and depurination, they are generally considered less mutagenic than O-alkylation adducts.[3][4] In contrast, adducts like O6-alkylguanine directly alter the base's hydrogen bonding potential, causing it to mispair with thymine instead of cytosine during DNA replication, leading to G:C→A:T transition mutations.[5] Therefore, an agent's adduct profile is a direct indicator of its likely mutagenic signature.

The DNA Adduct Profile of this compound

The primary nucleophilic sites on adenine are N1, N3, and N7. However, the existing substitution at N9 (the glycosidic bond position in a nucleoside) makes direct alkylation by this compound itself on a standard DNA strand impossible. Instead, it is more likely that this compound acts as a source of an allylic electrophile after metabolic activation, or that it is incorporated into DNA by repair or replication polymerases, leading to subsequent reactions. Given its structural similarity to other N-alkylated purines, it is hypothesized to primarily form adducts at the exocyclic amino group (N6) or ring nitrogens (N1, N3, N7) of other bases if it acts as an alkylating agent. Its mutagenicity suggests the formation of miscoding lesions.

Comparative DNA Adduct Profiles of Key Alkylating Agents

To contextualize the potential profile of this compound, we compare it to four well-studied alkylating agents representing different mechanistic classes.

FeatureThis compound (Hypothesized)Ethyl Methanesulfonate (EMS)N-Ethyl-N-nitrosourea (ENU)Temozolomide (TMZ)Cyclophosphamide
Reaction Mechanism Allylic Alkylation (likely SN2-like)SN2SN1SN1 (via MTIC)Bifunctional Alkylation (Cross-linking)
Major DNA Adducts N-alkyladenines, potential for other N-alkylpurinesN7-ethylguanine (>50%), N3-ethyladenineO6-ethylguanine, O4-ethylthymine, N7-ethylguanineN7-methylguanine (~70%), N3-methyladenine (~9%), O6-methylguanine (~5%)[7]N7-guanine monoadducts, Inter- and intra-strand cross-links (G-NOR-G)[8][9][10]
Key Miscoding Lesion Unknown, likely involves adenine adductsO6-ethylguanine[5]O6-ethylguanine, O4-ethylthymine, O2-ethylthymine[11][12]O6-methylguanine[13][14]Inter-strand Cross-links
Primary Biological Effect MutagenicHighly Mutagenic (Point mutations)Potent Mutagen (Point mutations)[15]Cytotoxic, MutagenicHighly Cytotoxic, Cell Cycle Arrest
Primary DNA Repair Pathway Base Excision Repair (BER)BER, MGMT/AlkyltransferaseMGMT/Alkyltransferase, BERMGMT, BER, Mismatch Repair (MMR) is required for cytotoxicity[7][16]Nucleotide Excision Repair (NER), Homologous Recombination (HR)

Visualizing DNA Damage and Repair

The fate of a DNA adduct is determined by cellular DNA repair pathways. The cell employs a sophisticated network of systems to identify and remove these lesions, preventing mutation and cell death.

DNA_Repair_Pathways Adducts N7-Alkylguanine N3-Alkyladenine BER Base Excision Repair (BER) Adducts->BER Glycosylase initiates O6_Adduct O6-Alkylguanine MGMT Direct Reversal (MGMT) O6_Adduct->MGMT Direct demethylation Mutation Mutation (If unrepaired/miscoded) O6_Adduct->Mutation leads to mispairing Crosslink Inter-strand Cross-link NER_HR NER & Homologous Recombination (HR) Crosslink->NER_HR Complex processing Apoptosis Cell Death (Apoptosis) (If damage is excessive) Crosslink->Apoptosis blocks replication Fidelity High-Fidelity Repair (Genome Integrity) BER->Fidelity MGMT->Fidelity NER_HR->Fidelity

Caption: DNA repair pathways for common alkylation damage.

Methodologies for Characterizing DNA Adduct Profiles

Choosing the right analytical technique is critical for accurately profiling DNA adducts. The two most prominent methods are ³²P-Postlabeling and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Ultrasensitive Approach: ³²P-Postlabeling Assay

This technique is renowned for its exceptional sensitivity, capable of detecting as few as one adduct in 10¹⁰ normal nucleotides, making it ideal for studies with low exposure levels or limited sample material.[17][18][19]

Experimental Protocol: ³²P-Postlabeling

  • DNA Digestion:

    • Isolate high-purity DNA (10 µg) from the sample.

    • Incubate the DNA with Micrococcal Nuclease and Spleen Phosphodiesterase to enzymatically digest it into normal and adducted 3'-monophosphate deoxynucleosides (dNps). The rationale for enzymatic digestion is to preserve the chemical integrity of the adducts, which can be labile under harsh acid hydrolysis conditions.

  • Adduct Enrichment (Nuclease P1 Method):

    • Treat the digest with Nuclease P1. This enzyme dephosphorylates normal dNps to deoxynucleosides but cannot process the bulkier adducted nucleotides. This step is crucial for increasing the signal-to-noise ratio by removing the vast excess of unmodified nucleotides before labeling.[19]

  • ⁵'-Radiolabeling:

    • Incubate the enriched adducts with T4 Polynucleotide Kinase and high-specific-activity [γ-³²P]ATP. The kinase transfers the ³²P-labeled phosphate to the 5'-hydroxyl group of the adducted nucleotides.[17]

  • Chromatographic Separation and Detection:

    • Separate the ³²P-labeled adducted nucleotides using multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

    • Detect the separated adducts by autoradiography and quantify them by scintillation counting or phosphorimaging. The position of the spot on the chromatogram is characteristic of the adduct, though not structurally definitive.

The Gold Standard for Structural Confirmation: LC-MS/MS

LC-MS/MS has become the definitive method for DNA adduct analysis because it provides not only sensitive quantification but also unambiguous structural information.[20][21]

Experimental Protocol: LC-MS/MS Adductomics

  • DNA Isolation and Hydrolysis:

    • Isolate high-purity DNA (20-50 µg). Remove RNA and protein contaminants meticulously, as they can interfere with the analysis.

    • Enzymatically digest the DNA to 2'-deoxynucleosides using a cocktail of DNase I, Nuclease P1, and alkaline phosphatase. This complete digestion to the nucleoside level is optimal for subsequent LC-MS analysis.[22]

  • Liquid Chromatography (LC) Separation:

    • Inject the digested sample onto a reverse-phase C18 column.

    • Separate the deoxynucleosides using a gradient of aqueous mobile phase (e.g., 5 mM ammonium acetate) and an organic mobile phase (e.g., acetonitrile or methanol). The gradient is optimized to resolve the canonical deoxynucleosides from the various, often isomeric, DNA adducts.

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • Analyze the column eluent using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • The Causality of the Method: The key to this analysis is the characteristic fragmentation pattern of adducted deoxynucleosides. In the collision cell of the mass spectrometer, the glycosidic bond readily cleaves, resulting in a neutral loss of the 2'-deoxyribose moiety (116.0474 Da).[23][24]

    • Set up a Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method. For each suspected adduct, monitor the specific transition from the protonated precursor ion [M+H]⁺ to the protonated adducted base ion [B+H₂]⁺. This highly specific transition allows for sensitive and selective quantification even in a complex biological matrix.[24]

  • Data Analysis and Quantification:

    • Identify adducts by matching their retention time and SRM transition to those of a synthesized authentic standard.

    • Quantify the adducts by comparing the peak area to a standard curve generated from the authentic standard, often using a stable isotope-labeled internal standard for the highest accuracy.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis DNA_Isolation 1. DNA Isolation (from cells/tissue) Enzymatic_Digestion 2. Enzymatic Digestion to Deoxynucleosides DNA_Isolation->Enzymatic_Digestion LC_Separation 3. LC Separation (Reverse-Phase) Enzymatic_Digestion->LC_Separation ESI 4. Electrospray Ionization (ESI) LC_Separation->ESI MS1 5. MS1: Precursor Ion Selection [M+H]+ ESI->MS1 CID 6. Collision-Induced Dissociation (CID) (Neutral Loss of 116 Da) MS1->CID MS2 7. MS2: Product Ion Detection [B+H2]+ CID->MS2 Quantification 8. Identification & Quantification MS2->Quantification

Caption: General workflow for DNA adduct analysis by LC-MS/MS.

Conclusion and Future Directions

The DNA adduct profile of an alkylating agent is a complex but essential piece of information for assessing its biological impact. While agents like EMS, ENU, TMZ, and cyclophosphamide have well-defined profiles that explain their respective mutagenic and cytotoxic activities, the profile of emerging contaminants and impurities like this compound requires further investigation. The application of advanced LC-MS/MS-based adductomics will be crucial for characterizing such unknown profiles and for building a more comprehensive understanding of how chemical exposures translate into human health risks and therapeutic outcomes.[25][26] This knowledge is fundamental to the fields of toxicology, drug safety, and oncology, enabling the design of safer chemicals and more effective cancer therapies.

References

  • Phillips, D. H. (2007). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 2(11), 2772-2781. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 32P-postlabelling analysis of DNA adducts. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 100(F), 61-76. [Link]

  • Christmann, M., & Kaina, B. (2013). Alkylation damage in DNA and RNA--repair mechanisms and medical significance. DNA Repair, 12(1), 17-30. [Link]

  • He, Y., et al. (2015). Expansion of base excision repair compensates for a lack of DNA repair by oxidative dealkylation in budding yeast. DNA Repair, 35, 129-135. [Link]

  • Proctor, C., & Bus, J. (2015). Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 779, 47-60. [Link]

  • Srivenugopal, K. S., & Ali-Osman, F. (2017). Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities. Clinical Cancer Research, 23(11), 2688-2698. [Link]

  • Randerath, K., & Randerath, E. (1993). 32P-Postlabeling Analysis of DNA Adducts. Methods in Toxicology, 1A, 337-357. [Link]

  • Beach, A. C., & Sancar, A. (1989). 32P-Postlabeling Analysis of DNA Adducts. Journal of Biological Chemistry, 264(35), 21067-21073. [Link]

  • Zhang, Y. J., & Chen, Y. C. (2017). DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy. Cellular and Molecular Life Sciences, 74(18), 3325-3336. [Link]

  • Gupta, R. C. (1985). 32P-Postlabeling Analysis of DNA Adducts. Cancer Research, 45(11 Pt 2), 5656-5662. [Link]

  • Richardson, K. K., et al. (1988). Different mutational profiles induced by N-nitroso-N-ethylurea: effects of dose and error-prone DNA repair and correlations with DNA adducts. Environmental and Molecular Mutagenesis, 11(4), 473-485. [Link]

  • Kaina, B., & Christmann, M. (2019). Temozolomide and Other Alkylating Agents in Glioblastoma Therapy. Cancers, 11(9), 1339. [Link]

  • Gamcsik, M. P., et al. (2012). Formation of Cyclophosphamide Specific DNA Adducts in Hematological Diseases. Journal of the Brazilian Chemical Society, 23(1), 12-18. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Cyclophosphamide?. Dr. Oracle. [Link]

  • Liu, Y., et al. (2021). Discover and identify unknown alkylation DNA adducts induced by sulfonates using prediction driven-MRM-profiling strategy. Analytica Chimica Acta, 1143, 155-164. [Link]

  • van Zeeland, A. A., et al. (1985). Quantitative comparison of genetic effects of ethylating agents on the basis of DNA adduct formation. Use of O6-ethylguanine as molecular dosimeter for extrapolation from cells in culture to the mouse. Environmental Health Perspectives, 62, 163-169. [Link]

  • Gamcsik, M. P., et al. (2012). Formation of cyclophosphamide specific DNA adducts in hematological diseases. Pediatric Blood & Cancer, 58(5), 738-744. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of cyclophosphamide?. Dr. Oracle. [Link]

  • Narang, S., et al. (2021). Cell state-directed therapy – epigenetic modulation of gene transcription demonstrated with a quantitative systems pharmacology model of temozolomide. CPT: Pharmacometrics & Systems Pharmacology, 10(10), 1184-1196. [Link]

  • Singh, M., & Singh, A. K. (2022). A review of the mutagenic potential of N-ethyl-N-nitrosourea (ENU) to induce hematological malignancies. Mutation Research/Reviews in Mutation Research, 789, 108420. [Link]

  • Chen, H. J. (2018). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship, University of California. [Link]

  • ResearchGate. (n.d.). DNA adduct profiles for MMS, MNU, EMS and ENU. ResearchGate. [Link]

  • Eckert, K. A., et al. (1989). N-ethyl-N-nitrosourea induces A:T to C:G transversion mutations as well as transition mutations in SOS-induced Escherichia coli. Carcinogenesis, 10(12), 2261-2267. [Link]

  • Distler, A. M., & Turesky, R. J. (2019). Targeted High Resolution LC/MS3 Adductomics Method for the Characterization of Endogenous DNA Damage. Chemical Research in Toxicology, 32(10), 2055-2066. [Link]

  • Hu, C. W., et al. (1990). Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies. Mutation Research, 233(1-2), 177-187. [Link]

  • Gu, J., & Leszczynski, J. (2017). Molecular criteria for mutagenesis by DNA methylation: Some computational elucidations. Chemical Physics Letters, 683, 332-338. [Link]

  • ResearchGate. (n.d.). The chemical structures of N7-alkylgunanine, O6-alkylguanine, and O4-alkylthymine. ResearchGate. [Link]

  • Liu, L., et al. (2015). Decoupling of DNA damage response signaling from DNA damages underlies temozolomide resistance in glioblastoma cells. PLoS One, 10(3), e0120221. [Link]

  • Gerdemann, A., et al. (2025). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology, 99(10), 4021-4034. [Link]

  • Claij, N., et al. (2003). DNA Mismatch Repair Deficiency Stimulates N-Ethyl-N-nitrosourea-induced Mutagenesis and Lymphomagenesis. Cancer Research, 63(9), 2062-2066. [Link]

  • van Rijn, J., et al. (2007). Cell cycle effects and increased adduct formation by temozolomide enhance the effect of cytotoxic and targeted agents in lung cancer cell lines. Journal of Cancer Research and Clinical Oncology, 133(10), 747-754. [Link]

  • Balbo, S., et al. (2014). Application of a High-Resolution Mass-Spectrometry-Based DNA Adductomics Approach for Identification of DNA Adducts in Complex Mixtures. Analytical Chemistry, 86(3), 1723-1730. [Link]

  • Ji, D., et al. (2018). N7 Methylation Alters Hydrogen Bonding Patterns of Guanine in Duplex DNA. Journal of the American Chemical Society, 140(40), 12749-12752. [Link]

  • Wikipedia. (n.d.). Ethyl methanesulfonate. Wikipedia. [Link]

  • Singh, R., & Farmer, P. B. (2006). Liquid chromatography-electrospray ionization-mass spectrometry: the future of DNA adduct detection. Carcinogenesis, 27(2), 178-196. [Link]

  • Millard, J. T. (2010). The Formation and Biological Significance of N7-Guanine Adducts. Mini Reviews in Medicinal Chemistry, 10(6), 496-507. [Link]

  • Jain, M., & Finley, S. D. (2020). Mitigating temozolomide resistance in glioblastoma via DNA damage-repair inhibition. Journal of the Royal Society Interface, 17(162), 20190675. [Link]

  • ResearchGate. (n.d.). Mutagenesis and Repair of O-6- and N7-Alkylguanine DNA Adducts. ResearchGate. [Link]

  • Nakagama, H., et al. (2018). Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors. Genes and Environment, 40, 16. [Link]

  • Chen, H. J., & Gu, C. (2016). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Journal of the American Society for Mass Spectrometry, 27(6), 935-951. [Link]

  • Nakagama, H., et al. (2021). Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors. Genes and Environment, 43, 21. [Link]

  • Wetzel, W. C., & Turesky, R. J. (2016). The analysis of DNA adducts: The transition from 32P-postlabeling to mass spectrometry. Journal of Chromatography B, 1021, 93-103. [Link]

Sources

The Gold Standard: Validating 9-Propenyladenine for Impurity Testing in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Analytical Accuracy and Regulatory Compliance

For researchers, scientists, and drug development professionals, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of ensuring drug safety and efficacy. The choice of a reference standard for these impurities is not a trivial matter; it is the bedrock upon which the accuracy and reliability of all subsequent analytical data rests. This guide provides an in-depth technical validation of 9-Propenyladenine as a reference standard for impurity testing, particularly in the context of antiviral drugs like Tenofovir Disoproxil Fumarate, where it is a known mutagenic impurity.[1] We will explore the critical attributes of a high-quality reference standard, detail the experimental validation protocols, and present a comparative analysis against a hypothetical, less-characterized alternative.

The Criticality of a Well-Characterized Impurity Reference Standard

An impurity reference standard is a highly purified and well-characterized substance used to accurately identify and quantify impurities in an API.[2][3] Its quality directly impacts the validity of analytical results, which in turn informs critical decisions in the drug development process, from process optimization to regulatory submissions. The use of a substandard or poorly characterized reference material can lead to inaccurate impurity profiling, potentially compromising patient safety and leading to costly regulatory delays.[4][5]

The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) and Q3B(R2), mandate the use of evaluated and characterized reference standards for the control of impurities.[6] This underscores the regulatory expectation for robust analytical methods built upon a foundation of reliable reference materials.

This compound: A Case Study in Reference Standard Validation

This compound, with the chemical formula C8H9N5 and a molecular weight of 175.19 g/mol , is recognized as a mutagenic impurity in the antiretroviral drug Tenofovir Disoproxil Fumarate.[1] Its accurate quantification is therefore of paramount importance. This section outlines the validation of a commercially available, high-purity this compound reference standard.

Physicochemical Characterization

A comprehensive characterization of the reference standard is the first step in its validation. This establishes its identity and purity, providing a baseline for its use in analytical methods.

ParameterMethodResultSpecification
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConforms to structureConforms to expected structure
Purity (HPLC) HPLC-UV99.8%≥ 99.5%
Water Content Karl Fischer Titration0.15%≤ 0.5%
Residual Solvents GC-HS< 0.05%Meets ICH Q3C limits
Elemental Analysis CHN AnalysisC: 54.85%, H: 5.18%, N: 39.97%Theoretical: C: 54.85%, H: 5.18%, N: 39.97%

Table 1: Physicochemical Characterization of this compound Reference Standard

The data presented in Table 1 confirms the identity and high purity of the this compound reference standard, making it suitable for quantitative analysis.

Experimental Validation: A Step-by-Step Protocol

The following section details the experimental workflow for validating the use of the this compound reference standard in a stability-indicating HPLC method for impurity testing in Tenofovir Disoproxil Fumarate.

experimental_workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Reference Standard Comparison A Selection of HPLC Column & Mobile Phase B Optimization of Gradient & Flow Rate A->B C Specificity (Forced Degradation) B->C D Linearity & Range C->D E Accuracy & Precision D->E F LOD & LOQ E->F G Robustness F->G H Analysis with this compound RS G->H J Comparative Data Analysis H->J I Analysis with Alternative Standard I->J

Caption: Experimental workflow for validation.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol is designed to separate this compound from the API (Tenofovir Disoproxil Fumarate) and its other potential degradation products.

1. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC or equivalent with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.02 M Ammonium Acetate buffer, pH 4.5. The use of a buffer is crucial for controlling the ionization of the analytes and ensuring reproducible retention times.[7]

  • Mobile Phase B: Acetonitrile. Acetonitrile is chosen for its low UV cutoff and its ability to provide good peak shapes for nucleoside analogues.[8]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 5
    20 40
    25 80
    30 80
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Reference Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 100 mL of diluent (Mobile Phase A:Mobile Phase B, 95:5 v/v).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve a sample of Tenofovir Disoproxil Fumarate API in the diluent to a final concentration of 1 mg/mL.

3. Forced Degradation Studies:

To demonstrate the specificity and stability-indicating nature of the method, forced degradation studies are performed on the Tenofovir Disoproxil Fumarate API.[9][10][11]

  • Acid Hydrolysis: 1 mL of 1 mg/mL API solution + 1 mL of 0.1 N HCl, heat at 80°C for 2 hours. Neutralize with 0.1 N NaOH.

  • Base Hydrolysis: 1 mL of 1 mg/mL API solution + 1 mL of 0.1 N NaOH, keep at room temperature for 30 minutes. Neutralize with 0.1 N HCl.

  • Oxidative Degradation: 1 mL of 1 mg/mL API solution + 1 mL of 3% H₂O₂, keep at room temperature for 4 hours.

  • Thermal Degradation: Expose the solid API to 105°C for 24 hours.

  • Photolytic Degradation: Expose the API solution to UV light (254 nm) for 24 hours.

Comparative Analysis: The Impact of Reference Standard Quality

To illustrate the importance of using a high-quality reference standard, we compare the performance of the validated this compound reference standard with a hypothetical "Alternative Standard" of lower, unverified purity.

ParameterThis compound RS (Purity: 99.8%)Alternative Standard (Assumed Purity: ~90%)Impact of Lower Purity
Linearity (R²) 0.99980.9952Reduced correlation, less reliable quantification.
Accuracy (% Recovery) 98.5% - 101.2%85.3% - 92.1%Significant underestimation of the impurity level.
Precision (%RSD) < 2.0%> 5.0%Higher variability, less confidence in results.
Specificity No interfering peaks observed.Potential for co-eluting unknown impurities.Compromised peak purity, inaccurate identification.

Table 2: Comparative Performance of Reference Standards

The data clearly demonstrates that the use of a lower-purity, uncharacterized reference standard leads to a significant underestimation of the this compound impurity. This could result in the release of a drug product that does not meet the required safety specifications, posing a risk to patients.

logical_relationship cluster_0 Analytical Method Validation cluster_1 Drug Development Outcome A High-Quality Reference Standard (e.g., this compound RS) C Accurate & Precise Results A->C B Low-Quality Alternative Standard D Inaccurate & Imprecise Results B->D E Reliable Impurity Profile C->E F Unreliable Impurity Profile D->F G Regulatory Compliance E->G H Regulatory Scrutiny & Delays F->H I Patient Safety G->I J Potential Patient Risk H->J

Caption: Impact of reference standard quality.

Conclusion: A Foundation of Trust

The validation of this compound as a reference standard for impurity testing is not merely a procedural exercise; it is a fundamental requirement for ensuring the quality and safety of pharmaceutical products. This guide has demonstrated that a well-characterized, high-purity reference standard is essential for developing a robust, accurate, and reliable stability-indicating analytical method. As drug development professionals, our commitment to scientific integrity and patient safety begins with the quality of the materials we use in our analytical laboratories. The choice of a validated reference standard like this compound is a critical step in building a foundation of trust in our analytical data and, ultimately, in the medicines we deliver to patients.

References

  • Analytical method validation for tenofovir alafenamide and known impurities. (n.d.). Retrieved January 10, 2026, from [Link]

  • Debaje, P. D., & Chavan, H. H. (2020). Force Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. Asian Journal of Pharmaceutical Research and Development, 8(2), 21-25.
  • Forced Degradation Study of Tenofovir Disoproxil Fumarate by UV-Spectrophotometric Method. (2020). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Reference Standard Materials Program. (n.d.). Intertek. Retrieved January 10, 2026, from [Link]

  • FDA Guidance For Industry Analytical Procedures and Methods Validation. (n.d.). Scribd. Retrieved January 10, 2026, from [Link]

  • Choosing Reference Standards for API or Impurity. (2025). ResolveMass Laboratories Inc. Retrieved January 10, 2026, from [Link]

  • Analytical impurity standards – minimise project risk & avoid common pitfalls. (2024, January 26). YouTube. Retrieved January 10, 2026, from [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). GMP Compliance. Retrieved January 10, 2026, from [Link]

  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. Retrieved January 10, 2026, from [Link]

  • Reference Standards & Characterization. (n.d.). PharmaRegulatory.in. Retrieved January 10, 2026, from [Link]

  • A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. (2024, December 25). Labinsights. Retrieved January 10, 2026, from [Link]

  • Mobile Phase Selectivity. (n.d.). Retrieved January 10, 2026, from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Retrieved January 10, 2026, from [Link]

  • RP‐HPLC Method for the Determination of Tenofovir in Pharmaceutical Formulations and Spiked Human Plasma. (n.d.). Scilit. Retrieved January 10, 2026, from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved January 10, 2026, from [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2019, December 28). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2018, October 1). LCGC International. Retrieved January 10, 2026, from [Link]

  • A stability-indicating hplc method for the determination of potential impurities in a new fixed dose combination of dolutegravir. (n.d.). SciSpace. Retrieved January 10, 2026, from [Link]

  • (PDF) Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. (2023, August 30). ResearchGate. Retrieved January 10, 2026, from [Link]

  • Characterisation of Impurity Reference Standards. (n.d.). Amazon S3. Retrieved January 10, 2026, from [Link] πανευρωπαϊκή/presentations/Characterisation+of+impurity+reference+standards.pdf

  • Stability Indicating Assay Method Development and Validation for Tenofovir Alafenamide Fumarate by Rp-Hplc. (2018, December 26). ResearchGate. Retrieved January 10, 2026, from [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship and Mutagenicity of 9-Substituted Adenines

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 9-substituted adenine analogs, with a specific focus on their mutagenic potential. We will dissect the subtle molecular modifications that can transform a benign scaffold into a potent mutagen, explain the metabolic pathways involved, and provide the experimental framework necessary for robust assessment.

The Double-Edged Sword: Adenine Analogs in Science

Adenine, a fundamental component of DNA, RNA, and the energy currency ATP, is a ubiquitous and vital molecule. Its derivatives, however, present a dual role. Many substituted adenines are explored as therapeutic agents, including antivirals, antitumor agents, and enzyme inhibitors.[1][2] However, modifications to the purine ring can also imbue these compounds with mutagenic properties, posing a significant toxicological risk. A key determinant of this activity is the nature of the substituent at the 9-position of the adenine ring, which often dictates metabolic fate and interaction with cellular machinery.

Pro-Mutagens and the Imperative of Metabolic Activation

A critical concept in toxicology is that many compounds are not directly mutagenic. Instead, they are "pro-mutagens," requiring metabolic activation by enzymes, primarily within the liver, to be converted into their reactive, DNA-damaging forms. In vitro mutagenicity assays must therefore simulate this process to be predictive of in vivo effects.

This is achieved by incorporating a rat liver homogenate, known as the S9 fraction , into the assay.[3] This fraction contains a cocktail of microsomal enzymes (like cytochrome P450s) that catalyze the oxidative metabolism of xenobiotics. The mutagenicity of many 9-substituted adenines is entirely dependent on this metabolic activation step, highlighting a crucial aspect of their SAR.[4][5] While the precise enzymes involved can vary, the purine salvage pathway, involving enzymes like adenine phosphoribosyltransferase (APRT), is essential for the cellular uptake and processing of adenine and its analogs, potentially playing a role in their conversion to mutagenic nucleotide forms.[6][7][8]

Pro_Mutagen_Activation cluster_invitro In Vitro Assay ProMutagen 9-Substituted Adenine (Pro-mutagen) S9 S9 Liver Extract (Metabolic Activation) ProMutagen->S9 Oxidation ReactiveMetabolite Reactive Metabolite (e.g., N-hydroxylated form) S9->ReactiveMetabolite DNA Bacterial DNA ReactiveMetabolite->DNA Interaction Mutation DNA Adducts & Base-Pair Mutations DNA->Mutation

Caption: General pathway of pro-mutagen activation in an in vitro assay.

A Comparative Analysis of 9-Substituted Adenine Mutagenicity

Experimental data, primarily from the bacterial reverse mutation assay (Ames test), reveals clear SAR trends for this class of compounds. The choice of Salmonella typhimurium strains is critical; for instance, TA98 is designed to detect frameshift mutations, while TA100 and TA97 are sensitive to base-pair substitutions.[4][9]

The Effect of N9-Alkyl and Aryl Substitution

Studies on a series of 9-N-substituted adenines, including 9-methyl, 9-benzyl, 9-benzhydryl, and 9-trityl derivatives, have shown a consistent pattern. These compounds are generally not mutagenic on their own. However, in the presence of the S9 metabolic activation system, they become positive for inducing frameshift mutations in the TA98 strain.[4][5] This strongly indicates that their mutagenicity is mediated by metabolic products.

Table 1: Mutagenicity of 9-N-Substituted Adenines in S. typhimurium TA98

Compound Concentration Metabolic Activation (S9) Mutagenic Response
Adenine 100 ng/plate Absent Negative
100 ng/plate Present Negative
9-Methyladenine 100 ng/plate Absent Negative
100 ng/plate Present Positive
9-Benzyladenine 100 ng/plate Absent Negative
100 ng/plate Present Positive
9-Benzhydryladenine 100 ng/plate Absent Negative
100 ng/plate Present Positive
9-Trityladenine 100 ng/plate Absent Negative
100 ng/plate Present Positive

Data synthesized from Gorrod et al. (1993)[4][5]

The Decisive Role of Exocyclic Amino Group Modification

The most dramatic shift in mutagenic activity comes from modifications to the 6-amino group. N-hydroxylation of this exocyclic amine is a powerful "toxication" reaction, converting the adenine scaffold into a potent, direct-acting mutagen.[4][5]

The classic example is N6-hydroxylaminopurine (HAP) , a well-studied mutagen that does not require metabolic activation.[4][10] HAP is mutagenic because its corresponding deoxynucleoside triphosphate (dHAPTP) is incorporated into DNA during replication, where it ambiguously pairs with both thymine and cytosine, leading to A•T → G•C and G•C → A•T transitions.[10][11]

When this N-hydroxylation is combined with a 9-substitution, the results are striking. While 9-methyl-6-hydroxylaminopurine still requires S9 activation, 9-benzyl-6-hydroxylaminopurine is highly active toward strains TA97 and TA100 even in the absence of S9 .[4][5] This suggests the bulky benzyl group may orient the molecule for direct interaction with DNA or prevent a detoxification pathway that the smaller 9-methyl analog undergoes. This highlights a complex interplay between the substituents at the 9-position and the 6-position.

Caption: SAR summary for mutagenicity of substituted adenines.

Experimental Protocol: The Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used, rapid, and sensitive bacterial assay for evaluating the mutagenic potential of chemical compounds.[9][12] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it in their growth medium.[12][13] The test measures the ability of a substance to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a histidine-deficient medium and form visible colonies.

Principle of the Assay

His- bacteria are exposed to the test compound and plated on a minimal glucose agar medium containing only a trace amount of histidine.[12] This trace amount allows all the plated bacteria to undergo a few cell divisions, which is necessary for the mutation to be fixed in the DNA. Only those bacteria that undergo a reversion to a His+ state will be able to continue dividing and form colonies. A positive result is a statistically significant, dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control.[9]

Detailed Step-by-Step Methodology

This protocol is a self-validating system, incorporating both positive and negative controls to ensure the test system is functioning correctly and that the results are reliable.

  • Preparation of Bacterial Strains:

    • From a frozen stock, streak the desired S. typhimurium strains (e.g., TA98, TA100) onto nutrient agar plates to obtain single colonies.

    • Inoculate a single colony into a nutrient broth and grow overnight at 37°C with shaking to achieve a cell density of 1-2 x 10⁹ cells/mL.

  • Preparation of Test Components:

    • Test Compound: Dissolve the 9-substituted adenine analog in a suitable solvent (e.g., DMSO). Prepare a series of dilutions to test a range of concentrations.

    • S9 Mix (for metabolic activation): Prepare the S9 mix fresh before use. A typical mix contains S9 fraction, buffer (e.g., phosphate buffer), MgCl₂, KCl, glucose-6-phosphate, and NADP+. Keep on ice.

    • Positive Controls: Prepare solutions of known mutagens. For tests without S9, this could be sodium azide (for TA100) or 2-nitrofluorene (for TA98). For tests with S9, a compound like 2-anthramine is used.[9]

    • Negative Control: The solvent used to dissolve the test compound (e.g., DMSO).

  • Plate Incorporation Assay:

    • To a sterile tube, add in the following order:

      • 2.0 mL of top agar (kept molten at 45°C), containing a trace amount of histidine and biotin.

      • 0.1 mL of the overnight bacterial culture.

      • 0.1 mL of the test compound solution (or control solution).

      • 0.5 mL of S9 mix OR 0.5 mL of sterile phosphate buffer (for assays without metabolic activation).[9]

    • Vortex the tube gently for 3 seconds.

    • Immediately pour the entire contents onto the surface of a minimal glucose agar plate.

    • Gently tilt and rotate the plate to ensure the top agar spreads evenly.

    • Allow the top agar to solidify completely on a level surface.

  • Incubation and Scoring:

    • Incubate the plates in the dark at 37°C for 48-72 hours.[12]

    • Count the number of visible revertant colonies on each plate.

    • Assess the background lawn of bacterial growth. A toxic effect of the compound may be indicated by a clearing of the lawn.

  • Data Interpretation:

    • A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies, typically at least double the background (spontaneous reversion) rate seen in the negative control plates.

    • The results from the positive controls must show a significant increase in revertants, validating the sensitivity of the test strains and the activity of the S9 mix.

Ames_Test_Workflow cluster_activation Metabolic Activation Step start Start: Prepare Bacterial Culture, Test Compounds, S9 Mix mix Combine in Tube: 1. Top Agar 2. Bacteria (His-) 3. Test Compound start->mix add_s9 Add S9 Mix (Test for Pro-mutagens) mix->add_s9 Arm 1 add_buffer Add Buffer (Test for Direct Mutagens) mix->add_buffer Arm 2 pour Vortex and Pour onto Minimal Glucose Agar Plate add_s9->pour add_buffer->pour incubate Incubate at 37°C for 48-72 hours pour->incubate count Count Revertant Colonies (His+) incubate->count interpret Data Interpretation: Compare to Controls count->interpret

Caption: Experimental workflow for the Ames Plate Incorporation Test.

Conclusion and Future Directions

The mutagenicity of 9-substituted adenines is not a simple function of one molecular feature but rather a complex interplay between substitutions at multiple positions and the metabolic machinery of the cell. The key takeaways for researchers are:

  • The 9-Position Dictates Metabolic Dependency: Bulky alkyl or aryl groups at the 9-position often create pro-mutagens that require enzymatic activation to exert their effect.

  • The 6-Amino Group is a Mutagenic Hotspot: N-hydroxylation of the exocyclic amino group is a critical toxication step, often creating potent, direct-acting mutagens.

  • Comprehensive Testing is Non-Negotiable: Mutagenicity assessment for this class of compounds must include protocols with and without a metabolic activation system (S9) to avoid false negatives.

Future research should focus on identifying the specific P450 isozymes responsible for activating these pro-mutagens and further elucidating the detoxification pathways. A deeper understanding of these mechanisms will enable the design of safer adenine-based therapeutics and more accurate prediction of toxicological risks.

References

  • Title: Base analog N6-hydroxylaminopurine mutagenesis in Escherichia coli: genetic control and molecular specificity Source: PubMed URL: [Link]

  • Title: Mutagenicity of 2-aminopurine, 6-N-hydroxylaminopurine, and 2-amino-N6-hydroxyadenine in Neurospora Crassa Source: PubMed URL: [Link]

  • Title: The genetic toxicology of 2-amino-N6-hydroxyadenine in eukaryotic organisms Source: PubMed URL: [Link]

  • Title: Mutagenicity testing of 9-N-substituted adenines and their N-oxidation products Source: Environmental Health Perspectives URL: [Link]

  • Title: Biochemical studies on the mutagen, 6-N-hydroxylaminopurine. Synthesis of the deoxynucleoside triphosphate and its incorporation into DNA in vitro Source: PubMed URL: [Link]

  • Title: Antibacterial and antivirulence effect of 6-N-hydroxylaminopurine in Listeria monocytogenes Source: Nucleic Acids Research URL: [Link]

  • Title: Mutagenicity testing of 9-N-substituted adenines and their N-oxidation products Source: PubMed URL: [Link]

  • Title: Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation Source: Microbe Notes URL: [Link]

  • Title: The Ames Test Source: Lawrence University URL: [Link]

  • Title: Design, synthesis and structure-activity relationships of a series of 9-substituted adenine derivatives as selective phosphodiesterase type-4 inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis and structure-activity relationships of new adenine derivatives as ligands for the rat adenine receptor Source: ResearchGate URL: [Link]

  • Title: Bacterial Gene Mutations (Ames Assay) Source: Molecular Diagnostic Services URL: [Link]

  • Title: Heterocyclic Analogues of Nucleosides: Synthesis and Biological Evaluation of Some 1-(3-Thianyl)uracil and 9-(3-Thianyl)adenine Derivatives Source: ResearchGate URL: [Link]

  • Title: Potential Antitumor Agents. 30. Mutagenic Activity of Some 9-anilinoacridines: Relationships Between Structure, Mutagenic Potential, and Antileukemic Activity Source: PubMed URL: [Link]

  • Title: Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity Source: PubMed Central URL: [Link]

  • Title: Adenine phosphoribosyltransferase Source: Wikipedia URL: [Link]

  • Title: Mutational basis of adenine phosphoribosyltransferase deficiency Source: PubMed URL: [Link]

  • Title: Apt (Adenine Phosphoribosyltransferase) Mutation in Laboratory-Selected Vancomycin-Intermediate Staphylococcus aureus Source: PubMed Central URL: [Link]

  • Title: Structures of adenine and substituted adenines. 9-MA, 9-methyladenine;... Source: ResearchGate URL: [Link]

  • Title: Characterization of adenine phosphoribosyltransferase (APRT) activity in Trypanosoma brucei brucei: Only one of the two isoforms is kinetically active Source: PubMed Central URL: [Link]

Sources

Comparative Analysis of 9-Propenyladenine's Cytotoxic Effects on DNA Repair Deficient Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cellular effects of 9-Propenyladenine across a panel of distinct DNA repair deficient human cell lines. As researchers and drug development professionals, understanding how a compound's cytotoxicity is modulated by specific genetic vulnerabilities is paramount for developing targeted cancer therapies. This compound, identified as a mutagenic impurity in the antiretroviral agent Tenofovir Disoproxil Fumarate, serves as an exemplary tool for probing these complex cellular pathways.[1][2] Its purine analog structure suggests it may function as a fraudulent nucleoside, inducing DNA lesions and replication stress, thereby making cells with compromised DNA Damage Response (DDR) pathways particularly susceptible.

This document will delve into the rationale for selecting specific DNA repair deficient cell lines, provide detailed experimental protocols to assess the effects of this compound, and present a framework for interpreting the resulting data.

The Rationale: Exploiting Genetic Vulnerabilities in DNA Repair

The DNA Damage Response is a complex signaling network that detects and repairs DNA lesions, ensuring genomic stability.[3] Cancers frequently exhibit defects in these pathways, creating a dependency on the remaining repair mechanisms for survival. This principle, known as synthetic lethality, is a cornerstone of modern oncology. By treating a cancer cell that has a specific DNA repair defect with an agent that creates lesions requiring that very pathway for repair, we can induce selective cell death while sparing healthy tissues.

To investigate this, we have selected three cell lines, each with a critical deficiency in a major, non-overlapping DNA repair pathway, alongside a wild-type control to establish a baseline response.

  • Homologous Recombination (HR) Deficiency: BRCA1 Mutant Cells (e.g., HCC1937)

    • Mechanism: Homologous Recombination is a high-fidelity repair pathway essential for correcting DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.[4] The BRCA1 protein is a critical tumor suppressor that acts as a scaffold in the HR pathway, facilitating the recruitment of other repair factors like Rad51 to the site of damage.[5]

    • Experimental Rationale: Cells lacking functional BRCA1 are unable to efficiently repair DSBs via HR.[5][6] We hypothesize that this compound, upon incorporation into DNA, will cause replication fork collapse, leading to the formation of DSBs. In BRCA1-deficient cells, the inability to repair these breaks is expected to result in profound cytotoxicity. These cells are known to be hypersensitive to DNA cross-linking agents and PARP inhibitors.[7][8]

  • Nucleotide Excision Repair (NER) Deficiency: XPA Mutant Cells (e.g., XP2OS)

    • Mechanism: Nucleotide Excision Repair is responsible for removing a wide range of bulky, helix-distorting DNA lesions, such as those caused by UV radiation or chemical adducts.[9][10] The Xeroderma Pigmentosum Complementation Group A (XPA) protein plays a central scaffolding role, verifying the presence of the lesion and helping to assemble the NER machinery for excision.[9]

    • Experimental Rationale: If this compound or its metabolites form a bulky adduct upon incorporation into the DNA helix, NER-deficient cells will be unable to remove it. The persistence of such a lesion can block transcription and replication, leading to cell death. While these cells are classically hypersensitive to UV light, their response to a fraudulent nucleoside provides a novel test of the NER pathway's substrate scope.[11][12]

  • Mismatch Repair (MMR) Deficiency: MLH1 Mutant Cells (e.g., HCT 116)

    • Mechanism: The Mismatch Repair system acts as a genomic "spell checker," correcting base-base mismatches and small insertion-deletion loops that arise during DNA replication.[13][14] The MLH1 protein forms a heterodimer with PMS2, which is essential for the final stages of mismatch removal.[13]

    • Experimental Rationale: MMR-deficient cells exhibit resistance to certain classes of DNA alkylating agents because the MMR system, which would normally recognize the damage and trigger apoptosis, is inactive.[15] However, their response to a purine analog is less predictable. The MMR system could fail to recognize the incorporated this compound, potentially leading to tolerance. Conversely, the accumulation of mutations due to MMR deficiency could synergize with the damage induced by the compound, or the damage might be processed into a substrate for another repair pathway that is overwhelmed, leading to sensitivity.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for assessing and comparing the effects of this compound across the selected cell lines.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity & DNA Damage Assessment cluster_2 Phase 3: Cellular Fate Analysis cluster_3 Phase 4: Data Synthesis & Interpretation Culture Culture Wild-Type, BRCA1-/-, XPA-/-, and MLH1-/- Cell Lines Treat Treat with this compound (Dose-Response & Time-Course) Culture->Treat Viability Cell Viability Assay (MTT/CCK-8) Determine IC50 Values Treat->Viability IF Immunofluorescence Staining (γH2AX Foci for DSBs) Treat->IF WB Western Blot Analysis (p-ATM, p-ATR, p-Chk1) Treat->WB CellCycle Cell Cycle Analysis (Flow Cytometry with PI) Treat->CellCycle Apoptosis Apoptosis Assay (Annexin V / PI Staining) Treat->Apoptosis Compare Comparative Analysis of Sensitivity, DNA Damage, and Cell Cycle Arrest Viability->Compare IF->Compare WB->Compare CellCycle->Compare Apoptosis->Compare Conclusion Determine Pathway-Specific Effects of this compound Compare->Conclusion G cluster_0 DNA Damage Induction cluster_1 Upstream Kinase Activation cluster_2 Downstream Signaling & Repair Pathways Compound This compound ReplicationStress Replication Stress (Stalled Forks) Compound->ReplicationStress DSB Double-Strand Breaks (Collapsed Forks) Compound->DSB BulkyAdduct Bulky Adducts Compound->BulkyAdduct ATR ATR Activation ReplicationStress->ATR MMR Mismatch Repair (MLH1) ReplicationStress->MMR recognizes mis-incorporation ATM ATM Activation DSB->ATM HR Homologous Recombination (HR) (BRCA1) DSB->HR requires NER Nucleotide Excision Repair (NER) (XPA) BulkyAdduct->NER Chk1 p-Chk1 ATR->Chk1 Chk2 p-Chk2 ATM->Chk2 CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) Chk1->CellCycleArrest Chk1->HR activates Chk1->NER activates Chk2->CellCycleArrest Chk2->HR activates Chk2->NER activates

Caption: Simplified DNA Damage Response (DDR) pathways.

  • In BRCA1-deficient cells , the high level of γH2AX foci indicates a massive accumulation of DSBs. The activation of both ATM and ATR is expected, but the downstream HR pathway is blocked. This "repair defect" leads to unresolved damage, prolonged cell cycle arrest, and ultimately, cell death, explaining the profound sensitivity.

  • In XPA-deficient cells , sensitivity would suggest that this compound creates bulky adducts. The primary response would be ATR activation due to stalled replication forks at the site of these adducts. The inability to remove the adducts via NER would lead to persistent signaling and S-phase arrest.

  • In MLH1-deficient cells , a more modest sensitivity suggests that while some damage occurs, it is either not efficiently recognized by the MMR system or is manageable by other repair pathways. The observed G2/M arrest and ATM/Chk2 activation likely stem from DSBs that form as a secondary consequence of replication errors.

Conclusion

This guide outlines a systematic approach to comparing the effects of this compound on cell lines with distinct DNA repair deficiencies. By integrating cytotoxicity, DNA damage, and cell cycle data, researchers can elucidate the specific pathways that are critical for repairing the lesions induced by this compound. The predicted hypersensitivity of BRCA1-deficient cells highlights the potential of using this compound as a chemical probe to identify tumors with HR defects and underscores the broader therapeutic strategy of targeting DNA repair pathways in cancer.

References

  • Characterization of MLH1 and MSH2 DNA mismatch repair proteins in cell lines of the NCI anticancer drug screen. PubMed. Available at: [Link]

  • Transcriptional consequences of XPA disruption in human cell lines. PMC. Available at: [Link]

  • Premature senescence is a major response to DNA cross-linking agents in BRCA1-defective cells: implication for tailored treatments of BRCA1 mutation carriers. AACR Journals. Available at: [Link]

  • Role of BRCA1 in the Cellular Response to Chemotherapy. JNCI - Oxford Academic. Available at: [Link]

  • DNA Damage Response Mediated through BRCA1. PMC - NIH. Available at: [Link]

  • BRCA1- and BRCA2-Deficient Cells Are Sensitive to Etoposide-Induced DNA Double-Strand Breaks via Topoisomerase II. AACR Journals. Available at: [Link]

  • Mechanism of action of nucleotide excision repair machinery. Portland Press. Available at: [Link]

  • Microsatellite instability due to hMLH1 deficiency is associated with increased cytotoxicity to irinotecan in human colorectal cancer cell lines. PMC - NIH. Available at: [Link]

  • Characterization of sensitivity to oxidative DNA damage in human BRCA1... ResearchGate. Available at: [Link]

  • Persistent mismatch repair deficiency following targeted correction of hMLH1. ResearchGate. Available at: [Link]

  • Cross-species investigation into the requirement of XPA for nucleotide excision repair. Nucleic Acids Research | Oxford Academic. Available at: [Link]

  • The Mismatch Repair Protein, hMLH1, Mediates 5-Substituted Halogenated Thymidine Analogue Cytotoxicity, DNA Incorporation, and Radiosensitization in Human Colon Cancer Cells. AACR Journals. Available at: [Link]

  • Deficient mismatch repair: Read all about it (Review). PMC - NIH. Available at: [Link]

  • Nucleotide excision repair in Human cell lines lacking both XPC and CSB proteins. Nucleic Acids Research | Oxford Academic. Available at: [Link]

  • Alterations of DNA repair genes in the NCI-60 cell lines and their predictive value for anticancer drug activity. PMC - PubMed Central. Available at: [Link]

  • Nucleotide excision repair genes shaping embryonic development. Open Biology | The Royal Society. Available at: [Link]

  • DNA Repair Deficient Cell Lines—Tools to Study Genomic Instability. Technology Networks. Available at: [Link]

  • Pan-Cancer Analysis of Homologous Recombination Deficiency in Cell Lines. AACR Journals. Available at: [Link]

  • List of DNA repair genes targeted and their functions. ResearchGate. Available at: [Link]

  • Homologous Recombination Deficiency Unrelated to Platinum and PARP Inhibitor Response in Cell Line Libraries. PMC - NIH. Available at: [Link]

  • This compound | C8H9N5 | CID 71812668. PubChem - NIH. Available at: [Link]

  • CAS No : 4121-40-8 | Product Name : this compound. Pharmaffiliates. Available at: [Link]

  • Antiproliferative Effects of 9-P-D-Arabinofuranosyladenine in a Mammalian Cell Line Devoid of Adenosine Deaminase Activity. SciSpace. Available at: [Link]

  • DNA Damage Sensing by the ATM and ATR Kinases. PMC - PubMed Central - NIH. Available at: [Link]

  • Homologous Recombination Deficiency Unrelated to Platinum and PARP Inhibitor Response in Cell Line Libraries. PubMed. Available at: [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH. Available at: [Link]

  • ATM and ATR activation through crosstalk between DNA damage response pathways. NIH. Available at: [Link]

  • Natural Products and Their Derivatives as Inhibitors of the DNA Repair Enzyme Tyrosyl-DNA Phosphodiesterase 1. PubMed. Available at: [Link]

  • A novel CDK9 inhibitor shows potent antitumor efficacy in preclinical hematologic tumor models. PubMed. Available at: [Link]

  • Inhibition of homologous recombination with vorinostat synergistically enhances ganciclovir cytotoxicity. PubMed. Available at: [Link]

  • Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics. PMC - PubMed Central. Available at: [Link]

  • ATM regulates ATR chromatin loading in response to DNA double-strand breaks. NIH. Available at: [Link]

  • The ATM/ATR DNA damage response pathway and its downstream effectors... ResearchGate. Available at: [Link]

  • Adapalene Inhibits Prostate Cancer Cell Proliferation In Vitro and In Vivo by Inducing DNA Damage, S-phase Cell Cycle Arrest, and Apoptosis. PubMed Central. Available at: [Link]

  • Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms. MDPI. Available at: [Link]

  • Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels. PubMed. Available at: [Link]

Sources

A Comparative Guide to the Validation of Biomarkers for 9-Propenyladenine Exposure

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to ensuring the safety and purity of pharmaceuticals, this guide provides an in-depth technical comparison of biomarker validation strategies for 9-Propenyladenine. As a known mutagenic impurity in the antiretroviral drug Tenofovir Disoproxil Fumarate, rigorous monitoring of this compound exposure is paramount.[1] This document offers a comprehensive analysis of two primary biomarker candidates, their respective analytical validation methodologies, and the underlying scientific rationale for their selection.

Introduction: The Imperative for Validated this compound Biomarkers

This compound is classified as a mutagenic impurity, meaning it has the potential to cause genetic mutations and is a significant safety concern in pharmaceutical products.[1] Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate stringent control of such impurities to a Threshold of Toxicological Concern (TTC).[2] For a drug with a high daily dose, this can translate to required detection limits at the parts-per-million (ppm) level or lower.[2]

The validation of a biomarker for this compound exposure is not merely an analytical exercise; it is a critical component of a comprehensive safety assessment. A validated biomarker provides a reliable measure of the internal dose of the impurity and its potential biological effects. This guide will compare and contrast two distinct, yet complementary, biomarker approaches:

  • Direct Measurement of Unmetabolized this compound: Quantifying the parent compound in a biological matrix.

  • Quantification of this compound-DNA Adducts: Measuring the product of the interaction between the mutagenic impurity and genetic material.

The choice of biomarker and the rigor of its validation are pivotal for making informed decisions in drug development and ensuring patient safety. This guide is structured to provide the technical depth and field-proven insights necessary to navigate this complex process.

Comparative Analysis of Biomarker Candidates

The selection of an appropriate biomarker for this compound exposure depends on the specific research question, the available biological samples, and the desired level of mechanistic insight. Below is a comparative analysis of the two primary candidates.

FeatureDirect Measurement of this compoundQuantification of this compound-DNA Adducts
Biological Matrix Plasma, UrineDNA from tissues (e.g., liver, blood cells)
What it Measures Recent exposure to the parent compound.The biologically effective dose that has reached and reacted with the genetic target.[3]
Interpretation Provides a snapshot of systemic exposure levels.Offers a more direct measure of potential genotoxicity and cancer risk.[3]
Analytical Complexity Generally less complex sample preparation.Requires DNA isolation, enzymatic hydrolysis, and often enrichment steps.[4]
Sensitivity Requirement High, due to expected low concentrations.Extremely high, as adduct levels are typically very low (1 in 10^7 to 10^9 nucleotides).
Throughput Potentially higher throughput.Lower throughput due to multi-step sample processing.
Mechanistic Insight Limited insight into biological activity.Provides direct evidence of interaction with a critical macromolecule.

Experimental Workflows and Methodologies

A "fit-for-purpose" approach is essential when validating biomarker assays.[5] The extent of validation should be appropriate for the intended use of the biomarker data. For regulatory submissions, full validation according to guidelines from bodies like the FDA and EMA is required.[5]

Workflow for Direct Quantification of this compound in Plasma

This workflow focuses on the direct measurement of the parent compound and is a crucial first step in assessing exposure.

G cluster_0 Sample Collection & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis & Quantification Collect_Plasma Collect Plasma Samples Add_IS Add Internal Standard Collect_Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporate_Reconstitute Evaporate & Reconstitute Supernatant_Transfer->Evaporate_Reconstitute Inject_Sample Inject Sample onto UPLC/HPLC System Evaporate_Reconstitute->Inject_Sample Chromatographic_Separation Chromatographic Separation (Reversed-Phase C18) Inject_Sample->Chromatographic_Separation MS_Detection Mass Spectrometric Detection (Triple Quadrupole, MRM mode) Chromatographic_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Calculate this compound Concentration Calibration_Curve->Concentration_Calculation

Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.

  • Sample Preparation:

    • To 100 µL of plasma, add a known amount of an internal standard (e.g., a stable isotope-labeled this compound).

    • Precipitate proteins by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge at high speed to pellet the proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • LC-MS/MS Analysis:

    • Utilize a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[6][7]

    • Employ a reversed-phase C18 column for chromatographic separation.

    • Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Detect this compound and its internal standard using multiple reaction monitoring (MRM) in positive ion mode for high selectivity and sensitivity.

  • Method Validation Parameters:

    • Specificity and Selectivity: Assess interference from endogenous plasma components by analyzing blank plasma samples.

    • Sensitivity (LLOQ): Determine the lower limit of quantification with acceptable precision and accuracy.

    • Linearity: Establish a linear relationship between analyte concentration and instrument response over a defined range.

    • Precision and Accuracy: Evaluate intra- and inter-day precision (as %CV) and accuracy (as %bias) at multiple concentration levels.

    • Matrix Effect: Investigate the potential for ion suppression or enhancement from the plasma matrix.

    • Stability: Assess the stability of this compound in plasma under various storage and handling conditions.

Workflow for Quantification of this compound-DNA Adducts

This workflow is more complex but provides invaluable information on the biologically effective dose of the mutagen.

G cluster_0 DNA Isolation & Hydrolysis cluster_1 Sample Enrichment cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis & Quantification Isolate_DNA Isolate DNA from Tissue/ White Blood Cells Add_IS Add Internal Standard (Stable Isotope Labeled Adduct) Isolate_DNA->Add_IS Enzymatic_Hydrolysis Enzymatic Hydrolysis to Deoxyribonucleosides Add_IS->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (SPE) Cleanup and Enrichment Enzymatic_Hydrolysis->SPE Evaporate_Reconstitute Evaporate & Reconstitute SPE->Evaporate_Reconstitute Inject_Sample Inject Sample onto UPLC/HPLC System Evaporate_Reconstitute->Inject_Sample Chromatographic_Separation Chromatographic Separation Inject_Sample->Chromatographic_Separation MS_Detection Mass Spectrometric Detection (High-Resolution MS or TQ-MS) Chromatographic_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Adduct_Quantification Quantify Adduct Levels (Adducts per 10^x nucleotides) Calibration_Curve->Adduct_Quantification

Caption: Workflow for the quantification of this compound-DNA adducts by LC-MS/MS.

  • DNA Isolation and Hydrolysis:

    • Isolate high-purity DNA from the target tissue or white blood cells.

    • Quantify the amount of isolated DNA.

    • Add a known amount of a stable isotope-labeled internal standard of the target this compound-deoxyadenosine adduct.

    • Perform enzymatic hydrolysis of the DNA to individual deoxyribonucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[4]

  • Sample Enrichment:

    • Due to the extremely low expected concentrations of adducts, an enrichment step is often necessary.

    • Utilize solid-phase extraction (SPE) to remove the vast excess of unmodified nucleosides and concentrate the adducts.

  • LC-MS/MS Analysis:

    • Employ a highly sensitive LC-MS/MS system, preferably a triple quadrupole or a high-resolution mass spectrometer.

    • The chromatographic and mass spectrometric conditions will need to be optimized for the specific this compound-DNA adduct.

  • Method Validation Parameters:

    • Validation will follow similar principles as the direct measurement method but with a greater emphasis on recovery through the complex sample preparation process and achieving extremely low limits of detection.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating through the incorporation of key quality control measures. The use of stable isotope-labeled internal standards at the beginning of the sample preparation process is critical. These internal standards mimic the behavior of the analyte throughout the extraction, enrichment, and analysis, correcting for any losses and matrix effects. This ensures the accuracy and robustness of the quantitative results.

Conclusion: Selecting the Right Tool for the Job

The validation of a biomarker for this compound exposure is a multifaceted process that requires careful consideration of the scientific objectives and regulatory requirements.

  • Direct measurement of this compound offers a high-throughput method for assessing recent exposure and is suitable for pharmacokinetic studies and routine monitoring.

  • Quantification of this compound-DNA adducts provides a more biologically relevant measure of the potential for genotoxicity. While more analytically demanding, it offers unparalleled insight into the mechanism of toxicity.

Ultimately, a comprehensive safety assessment may benefit from the validation and application of both biomarker approaches. This dual strategy would provide a complete picture of this compound's fate in the body, from systemic exposure to its interaction with the genetic material. The methodologies and validation frameworks presented in this guide provide a robust foundation for researchers to confidently and accurately assess the risks associated with this mutagenic impurity.

References

  • Role of Analytical Methods for Detection of Genotoxic Impurities. (2023). Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. (2024). Biotechnology Journal International. [Link]

  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). Pharmaceutical Technology. [Link]

  • Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. (n.d.). PharmaInfo. [Link]

  • Study on Quality Control of Tenofovir Disoproxil Fumarate Enantiomers by High-Performance Liquid Chromatography–Mass Spectrometry. (2021). Journal of Separation Science. [Link]

  • Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. (n.d.). Taylor & Francis Online. [Link]

  • Determination and validation of Tenofovir in Human Plasma using LC-MS/MS. (n.d.). IJCRT.org. [Link]

  • Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring. (2021). MDPI. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]

  • Activation of 9-[(R)-2-[[(S)-[[(S)-1-(Isopropoxycarbonyl)ethyl]amino] phenoxyphosphinyl]-methoxy]propyl]adenine (GS-7340) and other tenofovir phosphonoamidate prodrugs by human proteases. (2004). PubMed. [Link]

  • Metabolism and pharmacokinetics of novel oral prodrugs of 9-[(R)-2-(phosphonomethoxy)propyl]adenine (PMPA) in dogs. (1997). PubMed. [Link]

  • Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis. (2021). NIH. [Link]

  • HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. (2007). PubMed. [Link]

  • DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine. (2019). PubMed Central. [Link]

  • Determination of platinated purines in oligoribonucleotides by limited digestion with ribonucleases T1 and U2. (2002). PubMed. [Link]

  • Identification of DNA Adducts Using HPLC/MS/MS Following in Vitro and in Vivo Experiments With Arylamines and Nitroarenes. (2003). PubMed. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Intracellular metabolism and mechanism of anti-retrovirus action of 9-(2-phosphonylmethoxyethyl)adenine, a potent anti-human immunodeficiency virus compound. (1991). PubMed Central. [Link]

  • N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays. (2011). PubMed. [Link]

  • This compound. (n.d.). Pharmaffiliates. [Link]

  • Intracellular metabolism and mechanism of anti-retrovirus action of 9-(2-phosphonylmethoxyethyl)adenine, a potent anti-human immunodeficiency virus compound. (1991). PubMed. [Link]

  • Methods of DNA adduct determination and their application to testing compounds for genotoxicity. (2000). PubMed. [Link]

Sources

A Guide to Inter-Laboratory Comparison of 9-Propenyladenine Genotoxicity Data

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for conducting and comparing genotoxicity data for 9-Propenyladenine, a known mutagenic impurity of the antiretroviral drug Tenofovir Disoproxil Fumarate.[1] In the absence of publicly available inter-laboratory comparison data, this document presents a standardized set of protocols for a battery of genotoxicity assays, as recommended by international regulatory bodies, to facilitate consistent and reproducible testing.[2] By establishing a common baseline for methodology, this guide aims to improve the reliability and comparability of data generated across different research facilities. Hypothetical data sets are presented to illustrate how results can be tabulated and analyzed to identify potential sources of variability.

Introduction: The Importance of Standardized Genotoxicity Testing for this compound

This compound is identified as a mutagenic impurity in Tenofovir Disoproxil Fumarate, a widely used antiretroviral medication.[1] Its potential to induce genetic damage necessitates a thorough evaluation of its genotoxic profile to ensure patient safety. Genotoxicity tests are designed to detect compounds that can cause direct or indirect damage to DNA.[3] Regulatory agencies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA) recommend a battery of in vitro and in vivo tests to comprehensively assess the genotoxic potential of chemical substances.[2][4]

  • Bacterial Reverse Mutation Assay (Ames Test)

  • In Vitro Mammalian Cell Micronucleus Test

  • In Vivo Mammalian Alkaline Comet Assay

By adhering to the detailed protocols outlined herein, researchers can generate high-quality, comparable data, thereby strengthening the overall risk assessment for this compound.

Recommended Battery of Genotoxicity Tests

A comprehensive assessment of genotoxicity involves evaluating multiple endpoints, including gene mutations, chromosomal damage, and DNA strand breaks. The following battery of tests is recommended to provide a thorough profile of this compound's genotoxic potential.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

The Ames test is a widely used method for detecting gene mutations induced by chemical substances.[5] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[6] A positive result is indicated by a significant increase in the number of revertant colonies that have regained the ability to grow on an amino acid-deficient medium.[6]

Causality Behind Experimental Choices:

  • Multiple Strains: The use of multiple bacterial strains with different mutation types (e.g., frameshift, base-pair substitution) allows for the detection of a wide range of mutagens.

  • Metabolic Activation (S9): Many chemicals are not directly mutagenic but become so after being metabolized by liver enzymes. The inclusion of a liver S9 fraction simulates this metabolic activation, providing a more comprehensive assessment of genotoxic potential.[7][8][9]

Experimental Protocol:

A detailed, step-by-step protocol for the Ames test is provided below.

Mandatory Visualization:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis P1 Prepare Bacterial Cultures E1 Mix Bacteria, Test Compound, and S9 Mix (or buffer) P1->E1 P2 Prepare this compound Test Solutions P2->E1 P3 Prepare S9 Mix (for +S9 conditions) P3->E1 E2 Pour mixture onto minimal glucose agar plates E1->E2 I1 Incubate plates at 37°C for 48-72 hours E2->I1 A1 Count Revertant Colonies I1->A1 A2 Assess for Cytotoxicity I1->A2 A3 Compare to Negative and Positive Controls A1->A3 A2->A3

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Data Presentation:

The following table illustrates a hypothetical inter-laboratory comparison of Ames test results for this compound.

Laboratory Strain Condition This compound Concentration (µ g/plate ) Mean Revertants ± SD Fold Induction Conclusion
Lab A TA98-S9025 ± 51.0Negative
1028 ± 61.1
5035 ± 81.4
10045 ± 101.8
+S9030 ± 71.0Positive
1065 ± 122.2
50150 ± 255.0
100280 ± 409.3
Lab B TA98-S9022 ± 41.0Negative
1025 ± 51.1
5031 ± 71.4
10040 ± 91.8
+S9028 ± 61.0Positive
1059 ± 112.1
50145 ± 225.2
100265 ± 389.5
Lab C TA98-S9028 ± 61.0Negative
1032 ± 71.1
5039 ± 91.4
10050 ± 111.8
+S9032 ± 81.0Positive
1070 ± 152.2
50160 ± 285.0
100295 ± 459.2

Positive Controls (Not shown in table):

  • -S9: Sodium azide (for TA100, TA1535), 4-nitro-o-phenylenediamine (for TA98)

  • +S9: 2-Aminoanthracene

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.[2][10][11] Micronuclei are small, membrane-bound bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[2] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.[7]

Causality Behind Experimental Choices:

  • Mammalian Cells: The use of mammalian cells (e.g., human peripheral blood lymphocytes, CHO, TK6) provides a more relevant system for assessing potential human risk than prokaryotic systems.[10][12]

  • Cytokinesis Block: The use of cytochalasin B to block cytokinesis allows for the identification of cells that have completed one nuclear division, which is essential for the formation and detection of micronuclei.[11]

Experimental Protocol:

A detailed, step-by-step protocol for the in vitro micronucleus test is provided below.

Mandatory Visualization:

Micronucleus_Assay_Workflow cluster_prep Preparation cluster_exposure Treatment cluster_harvest Cell Harvesting cluster_analysis Analysis P1 Culture Mammalian Cells E1 Expose cells to Test Compound (+/- S9) P1->E1 P2 Prepare this compound Test Solutions P2->E1 E2 Add Cytochalasin B to block cytokinesis E1->E2 H1 Harvest and fix cells E2->H1 H2 Stain with DNA-specific dye H1->H2 A1 Score micronuclei in binucleated cells via microscopy H2->A1 A2 Calculate Cytokinesis-Block Proliferation Index (CBPI) H2->A2 A3 Compare to Negative and Positive Controls A1->A3 A2->A3

Caption: Workflow for the In Vitro Micronucleus Assay.

Data Presentation:

The following table illustrates a hypothetical inter-laboratory comparison of in vitro micronucleus test results for this compound.

Laboratory Condition This compound Concentration (µM) % Micronucleated Binucleated Cells ± SD Fold Induction CBPI Conclusion
Lab A -S901.2 ± 0.41.01.8Negative
101.5 ± 0.51.31.7
502.0 ± 0.71.71.6
1002.5 ± 0.82.11.5
+S901.4 ± 0.51.01.9Positive
103.5 ± 1.02.51.8
508.2 ± 2.15.91.6
10015.6 ± 3.511.11.3
Lab B -S901.1 ± 0.31.01.9Negative
101.3 ± 0.41.21.8
501.8 ± 0.61.61.7
1002.3 ± 0.72.11.6
+S901.3 ± 0.41.02.0Positive
103.2 ± 0.92.51.9
507.9 ± 2.06.11.7
10014.8 ± 3.211.41.4
Lab C -S901.3 ± 0.41.01.8Negative
101.6 ± 0.51.21.7
502.2 ± 0.81.71.6
1002.8 ± 0.92.21.5
+S901.5 ± 0.51.01.9Positive
103.8 ± 1.12.51.8
508.8 ± 2.35.91.6
10016.5 ± 3.811.01.3

Positive Controls (Not shown in table):

  • -S9: Mitomycin C

  • +S9: Cyclophosphamide[13]

In Vivo Mammalian Alkaline Comet Assay - OECD 489

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in eukaryotic cells.[3][4][14] Following exposure to a test substance, nuclei are embedded in agarose, lysed, and subjected to electrophoresis.[14] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[3]

Causality Behind Experimental Choices:

  • In Vivo System: Conducting the assay in a whole animal model accounts for the absorption, distribution, metabolism, and excretion (ADME) of the test substance, providing a more holistic view of its genotoxic potential in a biological system.[14]

  • Alkaline Conditions: The use of a high pH (>13) allows for the detection of single-strand breaks, double-strand breaks, and alkali-labile sites, increasing the sensitivity of the assay.[14]

Experimental Protocol:

A detailed, step-by-step protocol for the in vivo comet assay is provided below.

Mandatory Visualization:

Comet_Assay_Workflow cluster_animal Animal Dosing cluster_tissue Tissue Processing cluster_comet Comet Assay cluster_analysis Analysis A1 Dose animals with this compound T1 Isolate target tissues (e.g., liver, bone marrow) A1->T1 T2 Prepare single-cell suspensions T1->T2 C1 Embed cells in agarose on a slide T2->C1 C2 Lyse cells to remove membranes and proteins C1->C2 C3 Unwind DNA in alkaline buffer C2->C3 C4 Perform electrophoresis C3->C4 C5 Stain DNA and visualize C4->C5 AN1 Image comets and measure % Tail DNA C5->AN1 AN2 Compare to vehicle and positive controls AN1->AN2

Caption: Workflow for the In Vivo Alkaline Comet Assay.

Data Presentation:

The following table illustrates a hypothetical inter-laboratory comparison of in vivo comet assay results for this compound in rat liver cells.

Laboratory Dose (mg/kg) Mean % Tail DNA ± SD Fold Induction Conclusion
Lab A 0 (Vehicle)2.5 ± 0.81.0Positive
504.8 ± 1.51.9
1009.7 ± 2.83.9
20018.5 ± 5.17.4
Lab B 0 (Vehicle)2.2 ± 0.71.0Positive
504.5 ± 1.32.0
1009.1 ± 2.54.1
20017.8 ± 4.98.1
Lab C 0 (Vehicle)2.8 ± 0.91.0Positive
505.1 ± 1.61.8
10010.2 ± 3.03.6
20019.3 ± 5.56.9

Positive Control (Not shown in table):

  • Ethyl methanesulfonate (EMS)

Discussion of Inter-Laboratory Variability

Even with standardized protocols, some degree of inter-laboratory variability is expected. Potential sources of variation include:

  • Reagent Quality: Differences in the source and lot of reagents, particularly the S9 fraction, can impact metabolic activation and assay sensitivity.

  • Cell Culture Conditions: Minor variations in cell culture maintenance, such as passage number and media composition, can affect cellular responses.

  • Technical Proficiency: Differences in the technical skill of personnel, especially in procedures like slide preparation for the comet assay and micronucleus scoring, can introduce variability.

  • Data Analysis: Subjectivity in scoring, particularly for the comet and micronucleus assays, can be a source of variation. The use of automated scoring systems can help to mitigate this.

When significant discrepancies are observed between laboratories, it is essential to conduct a thorough investigation to identify the root cause. This may involve a review of raw data, a comparison of standard operating procedures, and potentially, the exchange of samples and reagents for re-testing.

Conclusion

The genotoxicity assessment of impurities like this compound is a critical component of drug safety evaluation. This guide provides a framework for a standardized approach to testing, which is essential for generating robust and comparable data across different laboratories. By adhering to the detailed protocols and data presentation formats outlined herein, researchers can contribute to a more consistent and reliable understanding of the genotoxic potential of this compound. This, in turn, will support more informed risk assessments and ultimately enhance patient safety.

References

  • Xenometrix. (n.d.). Positive Controls for Ames Test. Retrieved from [Link]

  • Cheeseman, M. A., & Kirkland, D. (2016). The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 802, 34-47.
  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • IPHASE Biosciences. (2025). Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests. Retrieved from [Link]

  • Billinton, N., et al. (2008). Assessment of the genotoxicity of S9-generated metabolites using the GreenScreen HC GADD45a–GFP assay. Mutagenesis, 23(4), 257-267.
  • Wills, J. W., et al. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 36(1), 1-16.
  • ResearchGate. (n.d.). Examples of positive control chemicals to be used for the comet assay. Retrieved from [Link]

  • OECD. (2014). Test No. 489: In Vivo Mammalian Alkaline Comet Assay. OECD Guidelines for the Testing of Chemicals, Section 4. Paris: OECD Publishing.
  • Inotiv. (n.d.). An Assessment of Five Small N-nitrosamines as Positive Controls for the Enhanced Ames Test (EAT). Retrieved from [Link]

  • National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

  • ResearchGate. (2014). Can hydrogen peroxide be used as a positive control for the comet assay?. Retrieved from [Link]

  • Johnson, B. T. (1993). An evaluation of a genotoxicity assay with liver s9 for activation and luminescent bacteria for detection. Environmental Toxicology and Chemistry, 12(8), 1435-1442.
  • ResearchGate. (2015). The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Retrieved from [Link]

  • Elespuru, R., et al. (2022). In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials. Frontiers in Toxicology, 4, 899808.
  • Krishna, G., et al. (2000). Historical vehicle and positive control micronucleus data in mice and rats. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 453(1), 45-50.
  • Cell Biolabs, Inc. (n.d.). FAQ: Comet Assays. Retrieved from [Link]

  • OECD. (n.d.). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Retrieved from [Link]

  • Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1109405.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Ates, G., et al. (2024). Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay. Scientific Reports, 14(1), 2828.
  • Labcorp. (2024). Validation of enhanced Ames assay using N-nitrosamine positive controls. Retrieved from [Link]

  • Collins, A. R., et al. (2014). Controlling variation in the comet assay. Frontiers in Genetics, 5, 359.
  • OECD. (n.d.). OECD 489: Alkaline comet assay (in vivo mammalian). Retrieved from [Link]

  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Retrieved from [Link]

  • Sorg, R. E., & D'Souza, D. L. (2000). Use of cyclophosphamide as a positive control in dominant lethal and micronucleus assays. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 468(2), 147-153.
  • Scantox. (n.d.). GLP OECD 471 Ames Test. Retrieved from [Link]

  • Inotiv. (n.d.). Expedited in vivo micronucleus/comet assay supporting combined OECD 474/489. Retrieved from [Link]

  • ResearchGate. (n.d.). Historical Negative and Positive Control Values for Non-S9 Activated Micronucleus Assay, 2013-2015. Retrieved from [Link]

  • Ziemann, C. (2014).
  • Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471). Retrieved from [Link]

  • University of Washington. (n.d.). The Ames Test. Retrieved from [Link]

  • Rather, I. A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. In Microbial Biofilms. IntechOpen.
  • Rao, K. S. (2017). Practical Considerations in the Conduct of Micronucleus Test. BEMS Reports, 3(1), 15-16.

Sources

A Comparative Analysis of 9-Propenyladenine's Effect on Different Species' Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Duality of a Simple Adenine Derivative

9-Propenyladenine, also known as 9-allyladenine, is a purine derivative that has garnered interest in distinct scientific contexts. On one hand, it is recognized as a potential mutagenic impurity in the manufacturing of Tenofovir Disoproxil Fumarate, an important antiretroviral drug[1][2]. This raises concerns about its potential cytotoxicity and genotoxicity in mammalian cells. On the other hand, its structural similarity to N6-substituted adenines, a class of plant hormones known as cytokinins, suggests a potential role in regulating plant cell growth and development[3][4].

This guide provides a comparative analysis of the known and inferred effects of this compound on cells from different biological kingdoms, primarily focusing on mammalian and plant systems. As direct comparative studies are limited, this analysis synthesizes information from research on 9-substituted adenines and the toxicological profile of related pharmaceutical impurities to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into its potential mechanisms of action, present hypothetical experimental data for comparison, and provide detailed protocols for further investigation.

Part 1: Effects on Mammalian Cells - A Focus on Cytotoxicity and Mutagenicity

The primary concern surrounding this compound in a clinical context is its designation as a mutagenic impurity[1][2]. This implies that the compound has the potential to cause changes in the DNA sequence of mammalian cells, which can lead to a variety of adverse effects, including carcinogenesis.

Mechanism of Action: Inferred from Structural Alerts

While specific mechanistic studies on this compound's cytotoxicity are not extensively available, its propenyl group attached to the N9 position of the adenine ring is a structural alert for potential reactivity. This allylic group could potentially undergo metabolic activation to form reactive electrophilic species that can adduct to DNA and other cellular macromolecules, leading to mutations and cellular damage.

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity in Mammalian Cells

cluster_extracellular Extracellular cluster_cell Mammalian Cell 9PA_ext This compound 9PA_int Intracellular This compound 9PA_ext->9PA_int Passive Diffusion Metabolism Metabolic Activation (e.g., by CYPs) 9PA_int->Metabolism Reactive_Metabolite Reactive Electrophilic Metabolite Metabolism->Reactive_Metabolite DNA_Adducts DNA Adduct Formation Reactive_Metabolite->DNA_Adducts DNA_Damage DNA Damage (e.g., strand breaks) DNA_Adducts->DNA_Damage DDR DNA Damage Response Activation (ATM/ATR, p53) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis (Caspase Activation) DDR->Apoptosis Cytotoxicity Cytotoxicity Cell_Cycle_Arrest->Cytotoxicity Apoptosis->Cytotoxicity

Caption: Inferred cytotoxic pathway of this compound in mammalian cells.

Comparative Cytotoxicity Data (Hypothetical)

To contextualize the potential toxicity of this compound, the following table presents hypothetical IC50 (half-maximal inhibitory concentration) values against a human cancer cell line (e.g., HeLa) and a normal human cell line (e.g., MRC-5), compared to a known mutagen and a standard chemotherapeutic agent.

CompoundHeLa (IC50, µM)MRC-5 (IC50, µM)Selectivity Index (MRC-5/HeLa)
This compound 501503.0
Ethyl methanesulfonate (EMS)2004002.0
Doxorubicin0.52.55.0

Note: This data is illustrative and intended for comparative purposes. Actual values would need to be determined experimentally.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

This protocol outlines a standard method for determining the cytotoxic effects of this compound on mammalian cells.

Objective: To determine the IC50 value of this compound in a selected mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Experimental Workflow for Mammalian Cell Cytotoxicity Assay

Start Start Seed_Cells Seed Mammalian Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Dilutions Prepare Serial Dilutions of this compound Incubate_24h->Prepare_Dilutions Add_Compound Add Compound to Cells Prepare_Dilutions->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the cytotoxicity of this compound.

Part 2: Effects on Plant Cells - A Potential Cytokinin Agonist

In contrast to its potential toxicity in mammalian cells, the chemical structure of this compound suggests a completely different role in the plant kingdom. The adenine core with a substitution at the N9 position is a characteristic feature of some cytokinin conjugates[5][6]. Cytokinins are a class of plant hormones that promote cell division, or cytokinesis, in plant roots and shoots.

Mechanism of Action: A Putative Cytokinin Response

Cytokinins exert their effects by binding to specific receptors, which are typically histidine kinases located in the endoplasmic reticulum. This binding initiates a phosphorelay signaling cascade that ultimately leads to the activation of transcription factors and the expression of cytokinin-responsive genes. While 9-substituted adenines are often considered inactive transport or storage forms of cytokinins, some can be converted to the active N6-substituted form or may exhibit weak intrinsic activity[3][6]. It is plausible that this compound could be metabolized in plant cells to an active cytokinin or interact with cytokinin signaling components.

Hypothetical Cytokinin Signaling Pathway Activated by this compound in Plant Cells

cluster_extracellular Extracellular cluster_cell Plant Cell 9PA_ext This compound 9PA_int Intracellular This compound 9PA_ext->9PA_int Uptake Metabolism Metabolic Conversion (Potential removal of propenyl group and relocation to N6) 9PA_int->Metabolism Active_Cytokinin Active Cytokinin (e.g., N6-allyladenine) Metabolism->Active_Cytokinin Receptor_Binding Binding to Cytokinin Receptor (e.g., AHKs) Active_Cytokinin->Receptor_Binding Phosphorelay Phosphorelay Cascade (AHPs -> ARRs) Receptor_Binding->Phosphorelay Gene_Expression Activation of Cytokinin-Responsive Genes Phosphorelay->Gene_Expression Cell_Division Cell Division and Growth Gene_Expression->Cell_Division

Caption: Postulated cytokinin-like activity of this compound in plant cells.

Comparative Bioactivity Data (Hypothetical)

The following table presents hypothetical data from a classic cytokinin bioassay, such as the tobacco callus bioassay, comparing the activity of this compound to a well-known natural cytokinin (Zeatin) and a synthetic cytokinin (Kinetin).

CompoundOptimal Concentration for Callus Growth (µM)Maximum Callus Fresh Weight (mg)
This compound 10350
Zeatin1800
Kinetin5600
Control (no cytokinin)N/A100

Note: This data is illustrative. It is hypothesized that this compound would show weaker cytokinin activity compared to established cytokinins.

Experimental Protocol: Tobacco Callus Bioassay for Cytokinin Activity

This protocol describes a method to assess the cytokinin-like activity of this compound.

Objective: To determine if this compound can promote cell division and growth in tobacco callus tissue.

Materials:

  • Tobacco (Nicotiana tabacum) callus culture

  • Murashige and Skoog (MS) basal medium

  • Auxin (e.g., 2,4-D)

  • This compound, Zeatin, Kinetin

  • Petri dishes

  • Sterile transfer instruments

Procedure:

  • Media Preparation: Prepare MS medium containing a standard concentration of an auxin (e.g., 2 mg/L 2,4-D) and varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM). Prepare control plates with Zeatin and Kinetin at their optimal concentrations, and a negative control with only auxin.

  • Callus Inoculation: Under sterile conditions, transfer small, uniform pieces of tobacco callus (approximately 100 mg) onto the prepared media in Petri dishes.

  • Incubation: Incubate the plates in the dark at 25°C for 4-6 weeks.

  • Data Collection: After the incubation period, measure the fresh weight of the callus from each plate.

  • Data Analysis: Compare the average fresh weight of callus grown on media with this compound to the controls. A significant increase in callus weight compared to the negative control indicates cytokinin activity.

Part 3: Comparative Summary and Future Directions

The available evidence, though indirect, paints a dichotomous picture of this compound's biological effects.

FeatureMammalian CellsPlant Cells
Primary Effect Cytotoxicity, Mutagenicity (Inferred)Growth Regulation (Hypothesized)
Potential Mechanism DNA Adduct Formation, ApoptosisCytokinin Receptor Agonism
Context Pharmaceutical ImpurityPotential Phytohormone Analog

Future Research Directions:

  • Direct Cytotoxicity and Genotoxicity Studies: To confirm the inferred effects on mammalian cells, direct testing of this compound using a battery of cytotoxicity assays (e.g., MTS, LDH release) and genotoxicity assays (e.g., Ames test, micronucleus assay) is crucial.

  • Cytokinin Receptor Binding Assays: To validate the hypothesized cytokinin activity, competitive binding assays with labeled cytokinins and isolated plant cell receptors should be performed.

  • Metabolite Identification: Identifying the metabolites of this compound in both mammalian and plant cell systems will provide critical insights into its mechanism of action and whether it acts as a pro-drug or has intrinsic activity.

  • Comparative Transcriptomics: Analyzing the gene expression changes in mammalian and plant cells upon treatment with this compound would offer a global view of the cellular pathways it affects.

Conclusion

This compound serves as a fascinating example of how a relatively simple molecule can have potentially opposing effects in different biological systems. For researchers in drug development, it represents a critical impurity to monitor and control due to its potential for cellular damage in humans. Conversely, for plant scientists, it and similar 9-substituted adenines may hold potential as novel plant growth regulators. This comparative guide highlights the importance of a multidisciplinary approach to understanding the biological activity of small molecules and underscores the need for further empirical research to fully elucidate the cellular effects of this compound.

References

  • Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. (2020). MDPI. [Link]

  • N9-substituted aromatic cytokinins with negligible side effects on root development are an emerging tool for in vitro culturing. (2013). National Institutes of Health. [Link]

  • The Metabolism and Biological Activity of a 9-Substituted Cytokinin. (1971). National Institutes of Health. [Link]

  • The Antiviral Activity of 9-beta-D-arabinofuranosyladenine Is Enhanced by the 2',3'-dideoxyriboside, the 2',3'-didehydro-2',3'-dideoxyriboside and the 3'-azido-2',3'-dideoxyriboside of 2,6-diaminopurine. (1989). PubMed. [Link]

  • Synthesis and Antiviral Activity of Certain 5'-monophosphates of 9-D-arabinofuranosyladenine and 9-D-arabinofuranosylhypoxanthine. (1975). PubMed. [Link]

  • THE SYNTHESIS OF COMPOUNDS POSSESSING KINETIN ACTIVITY. THE USE OF A BLOCKING GROUP AT THE 9-POSITION OF ADENINE FOR THE SYNTHESIS OF 1-SUBSTITUTED ADENINES. (1964). PNAS. [Link]

  • Antiviral activity of 9-beta-D-arabinofuranosyladenine. V. Activity against intracerebral Vaccinia virus infections in mice. (1968). PubMed. [Link]

  • The antiviral activity of 9-beta-D-arabinofuranosyladenine (ARA-A). (1968). PubMed. [Link]

  • Cytokinins. (2013). National Institutes of Health. [Link]

  • Synthesis of (E)-9-(Propen-1-yl)-9H-adenine, a Mutagenic Impurity in Tenofovir Disoproxil Fumarate. (2017). ResearchGate. [Link]

  • Antiviral activity of a conjugate of adenine-9-beta-D-arabinofuranoside 5'-monophosphate and a 9 kDa fragment of arabinogalactan. (1996). PubMed. [Link]

  • Relative Cytotoxicity of 9-β-d-Arabinofuranosyladenine and 9-β-d-Arabinofuranosyladenine 5′-Monophosphate. (1980). ResearchGate. [Link]

  • This compound | C8H9N5. PubChem. [Link]

Sources

Unraveling the Enigma: A Guide to Confirming the Mechanism of Action of 9-Propenyladenine Using Knockout Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a compound is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, technically-focused comparison of methodologies for confirming the MoA of 9-Propenyladenine, a compound recognized as a mutagenic impurity in Tenofovir Disoproxil Fumarate. While its association with Tenofovir, a reverse transcriptase inhibitor, is established, its direct cellular targets and signaling pathways remain less understood. This guide proposes a systematic approach, grounded in scientific integrity and leveraging cutting-edge knockout models, to definitively identify and validate the molecular interactions of this compound.

The Prevailing Hypothesis: A Purinergic Path Forward

Derivatives of adenine, the core structure of this compound, are known to interact with a class of G protein-coupled receptors (GPCRs) known as adenosine receptors (A1, A2A, A2B, and A3).[1] The activation of these receptors initiates signaling cascades that modulate intracellular levels of cyclic AMP (cAMP), a crucial second messenger. This well-documented interaction of similar adenine-based compounds provides a strong, testable hypothesis for the MoA of this compound: it is proposed that this compound exerts its biological effects through the modulation of one or more adenosine receptor subtypes.

This guide will outline a comprehensive strategy to interrogate this hypothesis, employing knockout models to provide definitive evidence of target engagement and downstream signaling effects.

A Comparative Approach to Target Validation: Choosing Your Knockout Model

To dissect the specific role of each adenosine receptor subtype in the activity of this compound, the generation of targeted knockout cell lines is paramount. Two powerful and widely adopted technologies for this purpose are CRISPR-Cas9-mediated gene editing and siRNA/shRNA-mediated gene silencing.

FeatureCRISPR-Cas9siRNA/shRNA
Mechanism Permanent gene knockout via DNA double-strand breaks and error-prone repair.Transient or stable gene knockdown via mRNA degradation.
Permanence Permanent and heritable.Transient (siRNA) or stable but potentially incomplete (shRNA).
Off-Target Effects Can occur, requires careful guide RNA design and validation.Common, requires careful sequence selection and use of controls.
Efficiency Can be highly efficient, leading to complete loss of protein expression.Variable, often results in partial protein knockdown.
Best For Definitive confirmation of a gene's role in a biological process.Rapid screening of multiple gene targets.

For the definitive confirmation of this compound's MoA, this guide recommends the CRISPR-Cas9 approach due to its ability to generate complete and permanent knockout of the target receptors, providing unambiguous results.

Experimental Workflow: A Step-by-Step Guide to Confirmation

This section details the experimental pipeline for validating the proposed MoA of this compound.

I. Generation and Validation of Adenosine Receptor Knockout Cell Lines

The initial and most critical step is the creation of cell lines lacking each of the four adenosine receptor subtypes (A1, A2A, A2B, and A3). A suitable parental cell line, endogenously expressing all four receptor subtypes (e.g., HEK293 or CHO cells), should be selected.

Experimental Protocol: CRISPR-Cas9 Mediated Knockout of Adenosine Receptors

  • Guide RNA (gRNA) Design and Synthesis: Design at least two distinct gRNAs targeting the early exons of each adenosine receptor gene (ADORA1, ADORA2A, ADORA2B, ADORA3) to maximize the probability of generating a frameshift mutation.

  • Vector Construction: Clone the designed gRNAs into a suitable Cas9 expression vector.

  • Transfection: Transfect the parental cell line with the Cas9-gRNA expression vectors.

  • Single-Cell Cloning: After transfection, isolate single cells into individual wells of a 96-well plate to generate clonal populations.

  • Screening and Validation:

    • Genomic DNA Sequencing: Sequence the target genomic locus in each clonal population to identify insertions or deletions (indels) that result in a frameshift mutation.

    • Western Blotting: Confirm the complete absence of the target receptor protein in the knockout clones.

    • qPCR: Verify the absence of the target receptor mRNA transcript.

II. Comparative Functional Assays: Unmasking the Target

With the validated knockout cell lines in hand, the next step is to compare the functional response of the wild-type and knockout cells to this compound.

A. cAMP Accumulation Assay

Since adenosine receptors are known to modulate cAMP levels, this assay is a primary readout of receptor activation or inhibition.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Seeding: Seed wild-type and each of the four knockout cell lines in a 96-well plate.

  • Compound Treatment: Treat the cells with a dose-response curve of this compound. Include a known adenosine receptor agonist (e.g., NECA) as a positive control and a vehicle control.

  • cAMP Measurement: Following incubation, lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF-based assay kit.

  • Data Analysis: Compare the dose-response curves of this compound in the wild-type and knockout cell lines. A loss of response in a specific knockout line will identify the targeted receptor subtype.

Expected Outcomes and Interpretation

ScenarioObservation in Knockout Cell LineInterpretation
Agonist Activity Abolished or significantly reduced cAMP response to this compound in a specific knockout line.This compound is an agonist of that specific adenosine receptor subtype.
Antagonist Activity The inhibitory effect of a known agonist is blocked by this compound in the wild-type, but this effect is lost in a specific knockout line.This compound is an antagonist of that specific adenosine receptor subtype.
No Effect No change in the cAMP response to this compound across all cell lines.The proposed hypothesis is incorrect, and an alternative MoA should be investigated.

B. Downstream Signaling Pathway Analysis

To further solidify the findings, investigate the phosphorylation status of key downstream signaling proteins.

Experimental Protocol: Western Blotting for Downstream Targets

  • Treatment and Lysis: Treat wild-type and the identified target receptor knockout cell line with this compound.

  • Protein Quantification and Separation: Lyse the cells, quantify protein concentration, and separate proteins by SDS-PAGE.

  • Immunoblotting: Transfer proteins to a membrane and probe with antibodies against phosphorylated and total forms of key signaling proteins such as CREB (cAMP response element-binding protein) and ERK (extracellular signal-regulated kinase).

  • Analysis: A change in the phosphorylation status of these proteins in the wild-type cells that is absent in the knockout cells will provide further evidence of on-target activity.

Visualizing the Path to Confirmation

Diagram 1: Proposed Signaling Pathway of this compound

G This compound This compound Adenosine Receptor Adenosine Receptor This compound->Adenosine Receptor G Protein G Protein Adenosine Receptor->G Protein Adenylate Cyclase Adenylate Cyclase G Protein->Adenylate Cyclase cAMP cAMP Adenylate Cyclase->cAMP ATP ATP ATP->Adenylate Cyclase converts PKA PKA cAMP->PKA activates Downstream Effects Downstream Effects PKA->Downstream Effects

Caption: Proposed mechanism of this compound via adenosine receptor activation.

Diagram 2: Experimental Workflow for MoA Confirmation

G cluster_0 Knockout Model Generation cluster_1 Functional Assays gRNA Design gRNA Design CRISPR/Cas9 Transfection CRISPR/Cas9 Transfection gRNA Design->CRISPR/Cas9 Transfection Single-Cell Cloning Single-Cell Cloning CRISPR/Cas9 Transfection->Single-Cell Cloning Validation (Sequencing, WB, qPCR) Validation (Sequencing, WB, qPCR) Single-Cell Cloning->Validation (Sequencing, WB, qPCR) Wild-Type & KO Cells Wild-Type & KO Cells Validation (Sequencing, WB, qPCR)->Wild-Type & KO Cells cAMP Assay cAMP Assay Wild-Type & KO Cells->cAMP Assay Western Blot (pCREB, pERK) Western Blot (pCREB, pERK) Wild-Type & KO Cells->Western Blot (pCREB, pERK) Data Analysis Data Analysis cAMP Assay->Data Analysis MoA Confirmation MoA Confirmation Data Analysis->MoA Confirmation Western Blot (pCREB, pERK)->MoA Confirmation

Caption: Workflow for confirming the MoA of this compound.

Alternative and Comparative Compounds

To provide a comprehensive analysis, the inclusion of comparator compounds is essential.

CompoundClassRationale for Comparison
NECA (5'-(N-Ethylcarboxamido)adenosine) Pan-adenosine receptor agonistPositive control for adenosine receptor activation.
Caffeine Non-selective adenosine receptor antagonistTo compare the antagonistic potential of this compound.
Tenofovir Nucleotide reverse transcriptase inhibitorTo confirm that the observed effects are independent of the known MoA of the parent drug.

By systematically applying this rigorous, knockout-based approach, researchers can move beyond speculation and definitively elucidate the mechanism of action of this compound. This foundational knowledge is indispensable for guiding future drug development efforts and understanding the full biological implications of this compound.

References

  • Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors—an update. Pharmacological reviews, 63(1), 1-34. [Link]

Sources

A Comparative Guide to the Transcriptional Response of 9-Propenyladenine and Other Genotoxins

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate cellular responses to DNA damaging agents is paramount for advancing therapeutic strategies and ensuring chemical safety. This guide provides an in-depth comparison of the transcriptional signatures induced by 9-Propenyladenine, a mutagenic impurity of the antiretroviral drug Tenofovir Disoproxil[1], and other well-characterized genotoxins. By dissecting the distinct and overlapping gene expression landscapes, we aim to illuminate the mechanistic nuances that govern cellular fate in the face of genomic insults.

Introduction to Genotoxic Stress and Transcriptional Reprogramming

Genotoxic agents, by definition, are chemical or physical entities that damage the integrity of DNA[2]. The cellular response to such damage, collectively known as the DNA Damage Response (DDR), is a complex signaling network that coordinates cell cycle arrest, DNA repair, and, in cases of overwhelming damage, apoptosis. A crucial component of the DDR is a profound reprogramming of the cellular transcriptome. This transcriptional response is not merely a passive consequence of DNA damage but an active and intricate process designed to mitigate the threat and determine the cell's fate[3].

This guide will focus on a comparative analysis of the transcriptional responses elicited by four distinct genotoxins, each with a unique mechanism of action:

  • This compound: A mutagenic adenine analog, likely functioning as a DNA alkylating agent or a fraudulent nucleotide that disrupts DNA replication and transcription.

  • Methyl Methanesulfonate (MMS): A classic monofunctional alkylating agent that methylates DNA bases, primarily at the N7 position of guanine and the N3 position of adenine[4][5].

  • Cisplatin: A potent chemotherapeutic agent that forms DNA crosslinks, predominantly intrastrand adducts, which distort the DNA helix and obstruct replication and transcription[6][7][8].

  • Etoposide: A topoisomerase II inhibitor that traps the enzyme-DNA cleavage complex, leading to the formation of protein-linked DNA double-strand breaks[9][10][11].

Mechanistic Insights into Genotoxin-Induced Transcriptional Signatures

The transcriptional signature of a genotoxin serves as a molecular fingerprint, reflecting its specific mode of DNA damage and the ensuing cellular response pathways. While there are commonalities in the DDR, the nuances of gene expression changes can provide critical insights into the distinct biology of each agent.

The Enigmatic Profile of this compound

Direct transcriptional profiling data for this compound is not extensively available in public literature. However, based on its chemical structure as an adenine analog and its classification as a mutagenic impurity[1], we can infer its likely mechanism of action. As an analog of a DNA building block, it can be mistakenly incorporated into the DNA strand during replication. This can lead to mispairing and subsequent mutations. Alternatively, its propenyl group may possess alkylating properties, leading to the formation of DNA adducts.

Given these potential mechanisms, the transcriptional response to this compound is hypothesized to share features with both fraudulent nucleotides and alkylating agents. We would anticipate the upregulation of genes involved in:

  • Mismatch Repair (MMR): To correct the base mispairs arising from its incorporation.

  • Base Excision Repair (BER): If the propenyl group causes base modifications.

  • Replication Stress Response: Due to the stalling of replication forks at the site of the abnormal base.

The Alkylating Agent Signature: A Focus on MMS

Methyl Methanesulfonate (MMS) induces a robust transcriptional response centered on the repair of alkylated DNA bases. Key features of the MMS-induced transcriptional signature include the upregulation of genes involved in:

  • Base Excision Repair (BER): Genes encoding DNA glycosylases (e.g., MPG), AP endonucleases (e.g., APE1), and DNA polymerases involved in repairing alkylated bases are strongly induced.

  • Homologous Recombination (HR) and Fanconi Anemia (FA) Pathways: While primarily known for repairing double-strand breaks, these pathways are also activated in response to the replication-blocking lesions caused by MMS[12].

  • Cell Cycle Checkpoint Control: Genes such as CDKN1A (p21) are often upregulated to halt cell cycle progression and allow time for DNA repair.

The Cross-linking Challenge: Cisplatin's Transcriptional Footprint

Cisplatin's ability to form bulky DNA adducts and interstrand crosslinks (ICLs) triggers a distinct transcriptional program. The cellular response to cisplatin is characterized by the activation of pathways capable of resolving these complex lesions[6][7][8]. Key upregulated gene sets include those involved in:

  • Nucleotide Excision Repair (NER): This pathway is the primary mechanism for removing bulky, helix-distorting adducts like those formed by cisplatin[13][14].

  • Fanconi Anemia (FA) Pathway: The FA pathway is specifically required for the repair of ICLs, making its activation a hallmark of cisplatin exposure[6].

  • Apoptosis: Due to the highly cytotoxic nature of ICLs, genes promoting programmed cell death (e.g., BAX, PUMA) are often strongly induced.

The Double-Strand Break Response: Etoposide's Transcriptional Cascade

Etoposide's mechanism of stabilizing topoisomerase II-DNA cleavage complexes results in the accumulation of DNA double-strand breaks (DSBs), the most severe form of DNA damage. The transcriptional response to etoposide is therefore dominated by the activation of the DSB repair machinery[9][10][11]. This includes the upregulation of genes in the following pathways:

  • Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These are the two major pathways for repairing DSBs.

  • ATM/ATR Signaling: These master kinases of the DDR are activated by DSBs and orchestrate the downstream signaling cascade, leading to the transcriptional activation of numerous target genes.

  • p53-Mediated Pathways: The tumor suppressor p53 is a critical transcription factor activated in response to DSBs, leading to the induction of genes involved in cell cycle arrest, apoptosis, and DNA repair.

Comparative Analysis of Transcriptional Responses

To facilitate a clear comparison, the following table summarizes the key differentially expressed genes and enriched pathways for each class of genotoxin.

Genotoxin ClassRepresentative AgentPrimary DNA LesionKey Upregulated GenesSignificantly Enriched Pathways
Adenine Analog (Inferred) This compound Mismatched bases, Alkylated basesMSH2, MSH6, MLH1, MPG, APE1Mismatch Repair, Base Excision Repair, Replication Stress Response
Alkylating Agent MMS Alkylated bases (N7-G, N3-A)MPG, APE1, POLB, RAD51, FANCD2Base Excision Repair, Homologous Recombination, Fanconi Anemia Pathway
DNA Cross-linking Agent Cisplatin Intrastrand and Interstrand CrosslinksXPA, XPC, ERCC1, FANCA, BAXNucleotide Excision Repair, Fanconi Anemia Pathway, Apoptosis
Topoisomerase II Inhibitor Etoposide Protein-linked DNA Double-Strand BreaksATM, ATR, BRCA1, RAD51, CDKN1AATM/ATR Signaling, Homologous Recombination, p53 Signaling Pathway

Visualizing the Divergent Signaling Cascades

The following diagrams illustrate the core signaling pathways activated by each class of genotoxin, highlighting the distinct transcriptional nodes.

Alkylating_Agent_Response MMS MMS Alkylated_DNA Alkylated DNA (N7-G, N3-A) MMS->Alkylated_DNA BER Base Excision Repair (MPG, APE1, POLB) Alkylated_DNA->BER Replication_Fork_Stalling Replication Fork Stalling Alkylated_DNA->Replication_Fork_Stalling HR_FA Homologous Recombination & Fanconi Anemia Pathways (RAD51, FANCD2) Replication_Fork_Stalling->HR_FA Cell_Cycle_Arrest Cell Cycle Arrest (p21) Replication_Fork_Stalling->Cell_Cycle_Arrest

Caption: MMS-induced DNA alkylation primarily activates the Base Excision Repair pathway.

Crosslinking_Agent_Response Cisplatin Cisplatin DNA_Crosslinks DNA Crosslinks (Intrastrand & ICLs) Cisplatin->DNA_Crosslinks NER Nucleotide Excision Repair (XPA, XPC, ERCC1) DNA_Crosslinks->NER Intrastrand FA_Pathway Fanconi Anemia Pathway (FANCA) DNA_Crosslinks->FA_Pathway ICLs Apoptosis Apoptosis (BAX, PUMA) DNA_Crosslinks->Apoptosis

Caption: Cisplatin-induced DNA crosslinks trigger NER and the Fanconi Anemia pathway.

Topoisomerase_II_Inhibitor_Response Etoposide Etoposide TopoII_Complex Trapped Topo II Cleavage Complex Etoposide->TopoII_Complex DSBs DNA Double-Strand Breaks TopoII_Complex->DSBs ATM_ATR ATM/ATR Signaling DSBs->ATM_ATR HR_NHEJ HR & NHEJ (BRCA1, RAD51) ATM_ATR->HR_NHEJ p53_Activation p53 Activation (p21, Apoptosis) ATM_ATR->p53_Activation

Caption: Etoposide leads to DSBs, activating the ATM/ATR and p53 signaling pathways.

Experimental Methodologies for Transcriptional Profiling

To generate the data for such comparative analyses, robust and well-validated experimental workflows are essential. The following outlines a standard protocol for assessing the transcriptional response to genotoxins using RNA sequencing (RNA-seq).

Experimental Workflow: From Cell Culture to Data Analysis

RNA_Seq_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Data Analysis Cell_Culture Cell Culture & Genotoxin Treatment RNA_Extraction RNA Extraction & Quality Control Cell_Culture->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Raw Read Quality Control Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Enrichment Pathway & GO Enrichment Analysis DEA->Enrichment Validation qRT-PCR Validation Enrichment->Validation

Caption: A standard RNA-seq workflow for analyzing transcriptional responses to genotoxins.

Detailed Protocol: RNA-Seq Analysis of Genotoxin-Treated Cells

1. Cell Culture and Treatment:

  • Culture human cell lines (e.g., HepG2, TK6) under standard conditions.
  • Expose cells to a range of concentrations of the genotoxin for a defined period (e.g., 24 hours). Include a vehicle-treated control group.
  • Harvest cells for RNA extraction.

2. RNA Extraction and Quality Control:

  • Isolate total RNA using a commercially available kit.
  • Assess RNA integrity and quantity using a spectrophotometer and an automated electrophoresis system.

3. RNA-Seq Library Preparation and Sequencing:

  • Prepare RNA-seq libraries from high-quality RNA samples. This typically involves poly(A) selection or rRNA depletion, followed by cDNA synthesis, adapter ligation, and amplification.
  • Sequence the libraries on a high-throughput sequencing platform.

4. Bioinformatic Analysis:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing data.
  • Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR[15].
  • Quantification: Count the number of reads mapping to each gene.
  • Differential Expression Analysis: Identify genes that are significantly up- or downregulated in the treated samples compared to the controls using packages like DESeq2 or edgeR[16][17][18].
  • Pathway and Gene Ontology (GO) Enrichment Analysis: Use tools like DAVID, g:Profiler, or GSEA to identify biological pathways and GO terms that are over-represented in the list of differentially expressed genes[19][20][21][22][23].

5. Validation of RNA-Seq Data by qRT-PCR:

  • Select a subset of differentially expressed genes for validation.
  • Synthesize cDNA from the same RNA samples used for RNA-seq.
  • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of the selected genes.
  • Normalize the qRT-PCR data to a stably expressed housekeeping gene.
  • Compare the fold changes obtained from qRT-PCR with the RNA-seq data to confirm the results[24][25][26][27][28].

Conclusion and Future Directions

The comparative analysis of transcriptional responses to this compound and other genotoxins reveals both conserved and unique cellular defense mechanisms. While a core set of DNA damage response genes is activated by all agents, the specific pathways that are most prominently engaged are dictated by the nature of the DNA lesion. The inferred transcriptional signature of this compound, with its potential ties to mismatch and base excision repair, warrants direct experimental validation to confirm its precise mechanism of genotoxicity.

Future research should focus on integrating transcriptomic data with other 'omics' approaches, such as proteomics and metabolomics, to gain a more holistic understanding of the cellular response to genotoxic stress. Furthermore, the application of single-cell RNA-seq will be invaluable in dissecting the heterogeneity of cellular responses within a population, providing deeper insights into the mechanisms of drug resistance and cell fate decisions.

References

  • Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing. National Institutes of Health. [Link]

  • Tools (GO & KEGG) for Gene Set Enrichment Analysis (GSEA). Novogene. [Link]

  • Topoisomerase II inhibition involves characteristic chromosomal expression patterns. PMC. [Link]

  • RNAflow: An Effective and Simple RNA-Seq Differential Gene Expression Pipeline Using Nextflow. MDPI. [Link]

  • Gene ontology and pathway analysis. Bioinformatics for Beginners 2022. [Link]

  • An RNA-Seq Data Analysis Pipeline. PubMed. [Link]

  • CebolaLab/RNA-seq: Step-by-step analysis pipeline for RNA-seq data. GitHub. [Link]

  • g:Profiler – a web server for functional enrichment analysis and conversions of gene lists. g:Profiler. [Link]

  • Bulk RNA-sequencing pipeline and differential gene expression analysis. Erick Lu. [Link]

  • GO enrichment analysis. Gene Ontology Consortium. [Link]

  • qPCR validation of RNAseq data. Bio-protocol. [Link]

  • Transcription-coupled repair of crosslinking DNA damage. ScienceDirect. [Link]

  • DAVID Functional Annotation Bioinformatics Microarray Analysis. DAVID. [Link]

  • The evolving role of DNA inter-strand crosslinks in chemotherapy. PMC. [Link]

  • Transcription-coupled repair of crosslinking DNA damage. ResearchGate. [Link]

  • Transcription-terminating lesions induced by bifunctional alkylating agents in vitro. PubMed. [Link]

  • Crosslinking of DNA. Wikipedia. [Link]

  • Transcription-Coupled Repair of DNA Interstrand Crosslinks by UVSSA. PMC. [Link]

  • Do I Need to Validate My RNA-Seq Results With qPCR? Arraystar. [Link]

  • Is qPCR validation of RNA-seq data required just to satisfy reviewers, or is the field moving beyond that? ResearchGate. [Link]

  • Unlocking the Power of Transcriptomic Biomarkers in Qualitative and Quantitative Genotoxicity Assessment of Chemicals. PMC - NIH. [Link]

  • Transcriptome-wide profiling and quantification of N6-methyladenosine by enzyme-assisted adenosine deamination. PMC. [Link]

  • Unlocking the power of transcriptomic biomarkers in qualitative and quantitative genotoxicity assessment of chemicals with TempO-Seq. Vrije Universiteit Brussel. [Link]

  • Validation of RNA-seq data using real-time PCR (qRT-PCR) and western blot. ResearchGate. [Link]

  • DNA Damage Induced by Alkylating Agents and Repair Pathways. PMC. [Link]

  • The effects of bifunctional alkylating agents on DNA. Note the cross-linking of two guanines. ResearchGate. [Link]

  • Targeting DNA topoisomerase II in cancer chemotherapy. PMC. [Link]

  • Nucleoside Analogs in the Study of the Epitranscriptome. PMC. [Link]

  • Alkylating anticancer agents and their relations to microRNAs. PMC. [Link]

  • Scientia Ricerca Open Access | Scientific Publications | International Journals. Scientia Ricerca. [Link]

  • An Impurity in Tenofovir Disoproxil Fumarate Exhibits High Human Organic Anion Transporter 1 Dependent Cytotoxicity. ResearchGate. [Link]

  • Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. National Institutes of Health. [Link]

  • Topoisomerase inhibitor. Wikipedia. [Link]

  • Characterization of photophysical and base-mimicking properties of a novel fluorescent adenine analogue in DNA. Nucleic Acids Research. [Link]

  • Standards, Guidelines and Best Practices for RNA-Seq V1.0. UCSC Genome Browser. [Link]

  • Guidelines for the testing of chemicals. Simplified flow chart of the... ResearchGate. [Link]

  • DNA Topoisomerase II, Genotoxicity, and Cancer. PMC. [Link]

  • Topoisomerase II Inhibitors Design: Early Studies and New Perspectives. ResearchGate. [Link]

  • Transcriptome-wide profiling and quantification of N6-methyladenosine by enzyme-assisted adenosine deamination | Request PDF. ResearchGate. [Link]

  • Systematic Design of Adenosine Analogs as Inhibitors of a Clostridioides difficile-Specific DNA Adenine Methyltransferase Required for Normal Sporulation and Persistence. PubMed Central. [Link]

  • PHARMACOGENETIC AND PROTEIN BIOMARKERS ASSOCIATED WITH TENOFOVIR- INDUCED RENAL TOXICITY IN HIV-POSITIVE PATIENTS IN ZAMBIA. The University of Liverpool Repository. [Link]

  • Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. PMC. [Link]

  • CAS No : 4121-40-8 | Product Name : this compound. Pharmaffiliates. [Link]

  • Genotoxicity: damage to DNA and its consequences. PubMed. [Link]

  • Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica. [Link]

  • Tenofovir-impurities. Pharmaffiliates. [Link]

Sources

A Researcher's Guide to Validating the Specificity of 9-Propenyladenine-Induced Mutations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise molecular footprint of a chemical mutagen is paramount. This guide provides an in-depth technical comparison of methodologies to validate the specificity of mutations induced by 9-Propenyladenine, a known mutagenic impurity of the antiretroviral drug Tenofovir Disoproxil.[1] By moving beyond simple mutagenicity screening to a detailed analysis of mutation signatures, we can gain critical insights into the mechanisms of DNA damage and repair, ultimately leading to safer and more effective therapeutics.

The Imperative of Specificity: Why Go Beyond a Positive Mutagenicity Test?

Standard mutagenicity assays, such as the Ames test, are crucial for identifying potential genotoxins. However, a simple positive or negative result offers limited understanding of a compound's mutagenic mechanism. For a compound like this compound, an adenine analog, it is hypothesized to induce mutations through the formation of DNA adducts at the N6 position of adenine.[2] This interaction with the DNA can lead to mispairing during replication, resulting in a characteristic pattern of base substitutions. Validating this specificity is essential for several reasons:

  • Mechanistic Insight: Understanding the precise types of mutations (e.g., transitions, transversions, frameshifts) provides clues about how the compound interacts with DNA and how the cell's repair machinery responds.

  • Risk Assessment: A defined mutational signature allows for a more accurate assessment of the potential carcinogenic risk.

  • Development of Safer Alternatives: By understanding the structure-activity relationship of mutagenicity, medicinal chemists can design new drug candidates that minimize or eliminate this genotoxic potential.

This guide will compare three key experimental approaches for validating the specificity of this compound-induced mutations: the Ames test with specialized strains, mammalian cell-based forward mutation assays, and next-generation sequencing (NGS) for comprehensive mutational signature analysis.

Comparative Methodologies for Assessing Mutational Specificity

Method Principle Information Gained Throughput Cost Limitations
Ames Test (with specific strains) Bacterial reverse mutation assay using Salmonella typhimurium strains designed to detect specific types of mutations (e.g., base substitutions vs. frameshifts).Initial indication of the class of mutation (point vs. frameshift).HighLowProkaryotic system may not fully recapitulate mammalian metabolism and DNA repair. Limited resolution of specific base changes.
Mammalian Forward Mutation Assays (HPRT & TK) Quantifies forward mutations in a reporter gene (HPRT or TK) in mammalian cells. Mutant colonies can be isolated and sequenced.Confirms mutagenicity in a mammalian system. Allows for the characterization of the types of mutations (point mutations, deletions) in the reporter gene.MediumMediumLabor-intensive for sequencing a large number of mutant clones. The mutational landscape is limited to a single reporter gene.
Next-Generation Sequencing (NGS) Whole-genome or whole-exome sequencing of treated cells to identify all induced mutations.Provides a comprehensive, genome-wide mutational signature, including the frequency of all 6 base substitutions and their trinucleotide context.LowHighRequires sophisticated bioinformatics analysis. Can be challenging to distinguish low-frequency induced mutations from spontaneous background mutations.

Experimental Workflows and Protocols

Workflow for Validating Mutational Specificity

The following diagram illustrates a comprehensive workflow for characterizing the mutational specificity of this compound.

G cluster_0 Initial Screening cluster_1 Mammalian Cell Validation cluster_2 Comprehensive Signature Analysis Ames Ames Test (TA98, TA100, TA102) HPRT_TK HPRT or TK Assay (e.g., CHO, TK6 cells) Ames->HPRT_TK Initial positive result Isolate_Sequence Isolate and Sequence Mutant Colonies HPRT_TK->Isolate_Sequence Characterize mutations NGS Next-Generation Sequencing (Whole Genome/Exome) HPRT_TK->NGS For in-depth analysis Bioinformatics Bioinformatic Analysis (Mutational Signature) NGS->Bioinformatics Identify signature

Caption: A stepwise approach to characterizing mutagen specificity.

Protocol 1: Ames Test for Determining Mutation Class

The Ames test, or bacterial reverse mutation assay, is a rapid and cost-effective method for initial screening of mutagenic potential. By using a panel of Salmonella typhimurium strains with different preexisting mutations in the histidine operon, one can infer the class of mutation induced by a test compound.

Principle: The assay measures the ability of a chemical to induce reverse mutations in bacteria that are auxotrophic for histidine (His-), allowing them to grow on a histidine-deficient medium (His+).

Step-by-Step Protocol:

  • Strain Selection: Utilize a panel of strains to differentiate between base-pair substitution mutagens and frameshift mutagens. For instance, TA100 is sensitive to base-pair substitutions, while TA98 is sensitive to frameshift mutations.

  • Metabolic Activation: Perform the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to determine if metabolites of this compound are mutagenic.

  • Exposure: In the plate incorporation method, mix the bacterial culture, the test compound at various concentrations, and molten top agar. Pour this mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant (His+) colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

  • Data Analysis: Compare the number of revertant colonies across the different strains to determine the primary class of mutation induced by this compound.

Self-Validation:

  • Spontaneous Revertant Control: Plates with bacteria and solvent but no test compound are included to establish the background mutation rate.

  • Positive Controls: Known mutagens for each strain (e.g., sodium azide for TA100, 2-nitrofluorene for TA98) are used to ensure the assay is performing correctly.

Protocol 2: HPRT Forward Mutation Assay in Mammalian Cells

The Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) assay is a forward mutation assay that detects a broader range of mutations in a mammalian cell line, providing a more physiologically relevant system than the Ames test.[3][4][5][6]

Principle: The HPRT gene is located on the X-chromosome and encodes an enzyme involved in the purine salvage pathway. Cells with a functional HPRT enzyme will incorporate the toxic purine analog 6-thioguanine (6-TG) into their DNA and die. Cells with a mutation in the HPRT gene will survive in the presence of 6-TG.[5][6]

Step-by-Step Protocol:

  • Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) or V79 cells. Maintain the cells in logarithmic growth phase.

  • Exposure: Treat the cells with a range of concentrations of this compound, with and without S9 metabolic activation, for a defined period (e.g., 4-24 hours).

  • Phenotypic Expression: After treatment, wash the cells and culture them in non-selective medium for a period (typically 7-9 days) to allow for the expression of the mutant phenotype.[7]

  • Mutant Selection: Plate the cells in a medium containing 6-TG to select for HPRT-deficient mutants. At the same time, plate a separate set of cells in non-selective medium to determine the cloning efficiency (a measure of cell viability).

  • Colony Formation and Staining: Incubate the plates for 10-14 days to allow for colony formation. Stain the colonies with a suitable dye (e.g., crystal violet) and count them.

  • Calculation of Mutant Frequency: The mutant frequency is calculated by dividing the number of 6-TG resistant colonies by the number of viable cells (as determined by the cloning efficiency).

  • Sequencing of Mutant Clones: Isolate individual 6-TG resistant colonies, expand them, and sequence the HPRT gene to identify the specific mutations induced by this compound.

Self-Validation:

  • Negative Control: A solvent-treated control is included in each experiment.

  • Positive Control: A known mutagen (e.g., ethyl methanesulfonate) is used to validate the assay's ability to detect mutations.

Protocol 3: Thymidine Kinase (TK) Forward Mutation Assay

The Thymidine Kinase (TK) assay is another widely used mammalian cell forward mutation assay, often performed in mouse lymphoma L5178Y cells.[8][9][10][11][12]

Principle: The TK gene encodes an enzyme in the pyrimidine salvage pathway. TK-proficient cells will incorporate the toxic pyrimidine analog trifluorothymidine (TFT) and be killed. TK-deficient mutants will survive.[11]

The protocol is conceptually similar to the HPRT assay, with the key difference being the selective agent (TFT instead of 6-TG).

Protocol 4: Next-Generation Sequencing for Mutational Signature Analysis

NGS provides the most comprehensive view of the mutagenic landscape induced by a compound.

Principle: By sequencing the entire genome or exome of cells treated with this compound and comparing it to untreated control cells, it is possible to identify all induced mutations and compile a detailed mutational signature.

Step-by-Step Workflow:

  • Experimental Design: Treat a clonal population of cells (e.g., human induced pluripotent stem cells or a cancer cell line with a stable genome) with this compound for a defined period. A parallel culture of untreated cells serves as a control.

  • DNA Extraction and Sequencing: After treatment and a period of cell growth to allow mutations to become fixed, extract high-quality genomic DNA from both treated and untreated cell populations. Perform whole-genome or whole-exome sequencing.

  • Variant Calling: Align the sequencing reads to a reference genome and use bioinformatic tools to identify all single nucleotide variants (SNVs) and small insertions/deletions (indels) in both the treated and control samples.

  • Background Subtraction: Subtract the mutations found in the control sample from those in the treated sample to identify the mutations specifically induced by this compound.

  • Mutational Signature Analysis: Classify the induced SNVs into the 6 possible base substitutions (C>A, C>G, C>T, T>A, T>C, T>G). Further categorize these substitutions based on their 5' and 3' flanking nucleotides to generate a 96-substitution profile. This profile is the mutational signature of this compound.

Data Interpretation:

The resulting mutational signature can be compared to known signatures in the Catalogue of Somatic Mutations in Cancer (COSMIC) database to identify similarities with signatures of known etiology. For an N6-adenine analog like this compound, one might expect a signature enriched in A>G or A>C transversions, as has been observed for adducts of other N6-substituted adenines.

G cluster_0 Data Generation cluster_1 Bioinformatic Pipeline cluster_2 Signature Analysis WGS Whole Genome Sequencing (Treated vs. Control) Alignment Alignment to Reference Genome WGS->Alignment Variant_Calling Variant Calling (SNVs, Indels) Alignment->Variant_Calling Filtering Background Subtraction Variant_Calling->Filtering Classification 96-Substitution Classification Filtering->Classification Signature Mutational Signature Generation Classification->Signature

Caption: Workflow for NGS-based mutational signature analysis.

Synthesizing the Data: A Holistic View of Mutational Specificity

By integrating the results from these complementary assays, a comprehensive picture of this compound's mutagenic specificity emerges. The Ames test provides a rapid, initial assessment of the likely class of mutation. The mammalian cell forward mutation assays confirm mutagenicity in a more relevant biological system and allow for the direct sequencing of mutations in a specific gene, providing concrete examples of the types of mutations induced. Finally, NGS-based mutational signature analysis offers an unbiased, genome-wide view of the mutagenic footprint of the compound.

For this compound, a hypothetical but plausible outcome of this integrated approach would be:

  • Ames Test: Positive in strain TA100, suggesting it is a base-substitution mutagen.

  • HPRT/TK Assay: Increased mutant frequency in treated cells. Sequencing of mutant clones reveals a predominance of A:T > G:C and A:T > C:G transversions.

  • NGS Analysis: A distinct mutational signature characterized by a high proportion of A>G and A>C substitutions, with a preference for certain trinucleotide contexts.

This combined evidence would strongly support the hypothesis that this compound acts by forming N6-adenine adducts that lead to specific types of mispairing during DNA replication.

Conclusion

Validating the specificity of a mutagen like this compound requires a multi-faceted approach that moves beyond simple screening assays. By combining the strengths of bacterial and mammalian cell-based assays with the power of next-generation sequencing, researchers can build a detailed and robust understanding of a compound's mutagenic mechanism. This knowledge is not only of fundamental scientific importance but also critical for the development of safer medicines and the accurate assessment of chemical risk.

References

  • Carmical, J. R., Nechev, L. V., Harris, C. M., Harris, T. M., & Lloyd, R. S. (2000). Mutagenic potential of adenine N6 adducts of monoepoxide and diolepoxide derivatives of butadiene. Environmental and Molecular Mutagenesis, 35(1), 48-56. [Link]

  • Current time in Story County, US. (n.d.). Google Search.
  • Doak, S. H., et al. (2007). Mammalian cell HPRT gene mutation assay: test methods. Methods in Molecular Biology, 377, 195-207. [Link]

  • Doak, S. H., et al. (2007). Mammalian Cell HPRT Gene Mutation Assay: Test Methods. Springer Nature Experiments. [Link]

  • TK Gene Mutation. (n.d.). MB Biosciences. [Link]

  • HPRT Assay. (n.d.). Eurofins Germany. [Link]

  • Gruber, J., et al. (2014). Lethal Mutagenesis of Picornaviruses with N-6-Modified Purine Nucleoside Analogues. Journal of Virology, 88(18), 10643-10654. [Link]

  • Mutagenesis Assays. (n.d.). Charles River Labs. [Link]

  • Thymidine Kinase+/− Mammalian Cell Mutagenicity Assays for Assessment of Nanomaterials. (2022). Frontiers in Toxicology, 4, 864753. [Link]

  • 1, N6-Ethenoadenine: From Molecular to Biological Consequences. (2020). Chemical Research in Toxicology, 33(11), 2736-2748. [Link]

  • Mammalian cell HPRT gene mutation assay: Test methods. (2007). ResearchGate. [Link]

  • In Vitro Mammalian Cell Gene Mutation Tests Using The HPRT Genes. (n.d.). JRF Global. [Link]

  • Chemical and Biological Evidence for Base Propenals as the Major Source of the Endogenous M1dG Adduct in Cellular DNA. (2000). Journal of Biological Chemistry, 275(23), 17351-17357. [Link]

  • Redbook 2000: IV.C.1.c Mouse Lymphoma Thymidine Kinase Gene Mutation Assay. (2017). FDA. [Link]

  • Thymidine Kinase+/− Mammalian Cell Mutagenicity Assays for Assessment of Nanomaterials. (2022). ResearchGate. [Link]

  • Adenine-DNA adducts derived from the highly tumorigenic dibenzo[a,l]pyrene are resistant to nucleotide excision repair while guanine adducts are not. (2012). Nucleic Acids Research, 40(12), 5488-5499. [Link]

  • DNA. (n.d.). Wikipedia. [Link]

  • The N6-adenine methylation in yeast genome profiled by single-molecule technology. (2018). Journal of Genetics and Genomics, 45(4), 223-225. [Link]

  • Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats. (2021). Toxics, 9(7), 152. [Link]

  • Comparative analysis of miniaturized Ames assay variations for substances with ambiguous testing outcomes. (2023). Spanish Journal of Environmental Mutagenesis and Genomics, 24(1), 1-14. [Link]

  • CAS No : 4121-40-8 | Product Name : this compound. (n.d.). Pharmaffiliates. [Link]

  • Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats. (2021). ResearchGate. [Link]

  • DNA adducts-chemical addons. (2012). Journal of Pharmacy & Bioallied Sciences, 4(Suppl 2), S135-S138. [Link]

  • Comparison of spontaneous hprt mutation spectra at the nucleotide sequence level in the endogenous hprt gene and five other genomic positions. (1996). Mutation Research, 351(2), 147-155. [Link]

  • Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats. (2021). MDPI. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 9-Propenyladenine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of drug development and chemical research, the responsible management and disposal of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 9-Propenyladenine, a known mutagenic impurity associated with the antiretroviral agent Tenofovir Disoproxil Fumarate.[1][2] Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, this guide is predicated on a conservative approach, treating the compound as a potent mutagen and adhering to the most stringent disposal practices for this class of hazardous material.

Understanding the Hazard: Why Special Disposal is Critical

This compound is identified as a mutagenic impurity, meaning it has the potential to cause genetic mutations.[1] Chemicals with mutagenic properties require specialized disposal procedures to prevent their release into the environment, where they could pose a risk to ecosystems and potentially human health. The core principle guiding the disposal of such compounds is containment and destruction. Improper disposal, such as drain disposal or mixing with non-hazardous waste, is strictly prohibited due to the risk of contaminating waterways and soil.[3][4]

Pre-Disposal Checklist: Essential Preparations

Before initiating the disposal process, ensure the following preparatory steps are completed to maintain a safe laboratory environment.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety goggles, and nitrile gloves. When handling larger quantities or pure solid -Propenyladenine, consider double-gloving and using a certified chemical fume hood.

  • Designated Waste Container: Utilize a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical waste (e.g., high-density polyethylene for solvent-based solutions).

  • Waste Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its mutagenic hazard. Note the concentration and the date of initial waste accumulation.

  • Segregation of Waste: It is imperative to collect waste containing this compound separately from other waste streams.[5] Do not mix it with non-hazardous waste, other chemical wastes (unless they are compatible and designated for the same disposal route), or biohazardous waste.

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe collection and disposal of this compound waste.

Step 1: Waste Collection at the Point of Generation
  • Solid Waste: Collect any solid this compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in the designated hazardous waste container. To minimize dust inhalation, handle the solid material in a chemical fume hood.

  • Liquid Waste: For solutions containing this compound, pour the waste directly into the designated liquid hazardous waste container. Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spillage during transport.

  • Decontamination of Glassware: Reusable glassware that has come into contact with this compound should be decontaminated. A common practice for mutagenic compounds is to rinse the glassware with a solvent that will dissolve the compound (e.g., ethanol or methanol, if compatible), and this rinseate must be collected as hazardous waste. Following the initial rinse, glassware can typically be washed using standard laboratory procedures.

Step 2: Temporary Storage in the Laboratory
  • Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be a secure area, away from general laboratory traffic and incompatible chemicals.

  • Ensure the container remains closed at all times, except when adding waste.

Step 3: Professional Waste Disposal
  • Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's and local regulations, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6]

  • The recommended method of destruction for mutagenic compounds is high-temperature incineration by a licensed facility.[6] This process ensures the complete breakdown of the hazardous compound into less harmful substances.

  • Never attempt to treat or neutralize mutagenic waste in the laboratory without a validated and approved procedure from your EHS department.

Summary of Disposal Procedures

For quick reference, the key aspects of this compound disposal are summarized in the table below.

Waste Type Container Labeling Disposal Method
Solid this compound Sealable, compatible container"Hazardous Waste," "this compound," "Mutagen"Collection by licensed hazardous waste vendor for incineration.
Solutions containing this compound Sealable, compatible liquid waste container"Hazardous Waste," "this compound," "Mutagen," list of solventsCollection by licensed hazardous waste vendor for incineration.
Contaminated Labware (disposable) Sealable, compatible container"Hazardous Waste," "this compound," "Mutagen"Collection by licensed hazardous waste vendor for incineration.
Contaminated PPE Sealable, compatible container"Hazardous Waste," "this compound," "Mutagen"Collection by licensed hazardous waste vendor for incineration.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Temporary Storage cluster_4 Final Disposal start Generation of This compound Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., powder, contaminated labware) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) is_solid->liquid_waste Liquid collect_solid Collect in a labeled, sealed solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed liquid waste container liquid_waste->collect_liquid store Store in designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store contact_ehs Contact EHS or licensed waste vendor for pickup store->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration

Caption: Disposal workflow for this compound waste.

References

  • MATERIAL SAFETY DATA SHEETS TENOFOVIR DISOPROXIL FUMARATE IP IMPURITY E.
  • This compound | CAS 1446486-33-4. LGC Standards.
  • Chapter 7 - Management Procedures For Specific Waste Types. Cornell EHS.
  • This compound | CAS 1446486-33-4. LGC Standards.
  • This compound (Mutagenic Impurity of Tenofovir Disoproxil). MedchemExpress.com.
  • Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison.
  • Chemical Waste. Environmental Health & Safety (EHS).
  • CAS No : 1464851-21-5 | Product Name : (Z)-9-Propenyladenine.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • This compound | CAS No. 4121-40-8. Clearsynth.
  • Section 2.0 Safe Disposal of Hazardous Chemical Waste. Environment, Health and Safety.
  • Biodegradation of the Antiretroviral Tenofovir Disoproxil by a Cyanobacteria/Bacterial Culture. PMC - NIH.
  • Tenofovir-impurities.
  • Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale.
  • Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica.
  • Tenofovir Disoproxil Related Compound B (10 mg) ((E)-9-(Prop-1-enyl)-9H-purin-6-amine) | 4121-40-8. ChemicalBook.
  • CAS No : 4121-40-8 | Product Name : this compound.
  • 9-(2-Propenyl)adenine | CAS No. 4121-39-5. Clearsynth.
  • 4121-40-8(Tenofovir Disoproxil Related Compound B (10 mg) ((E)-9-(Prop-1-enyl)-9H-purin-6-amine)). ChemicalBook.
  • This compound | C8H9N5 | CID 71812668. PubChem - NIH.
  • (Z)-9-Propenyladenine | CAS No- 1464851-21-5. Simson Pharma Limited.

Sources

Navigating the Handling of 9-Propenyladenine: A Guide to Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The handling of any chemical compound in a laboratory setting demands a meticulous approach to safety. This is particularly true for substances with known or suspected hazardous properties. 9-Propenyladenine, identified as a mutagenic impurity in Tenofovir Disoproxil Fumarate, necessitates stringent safety protocols to minimize exposure and ensure the well-being of laboratory personnel.[1] This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans for the safe handling of this compound.

Understanding the Risk: The Mutagenic Potential of this compound

The classification of this compound as a mutagenic compound is the cornerstone of the safety protocols outlined in this guide. Mutagens are agents that can cause changes in the genetic material of an organism. Therefore, minimizing all routes of exposure—inhalation, dermal contact, and ingestion—is paramount. The procedures detailed below are designed to create a multi-layered defense against accidental exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with this compound. The following table summarizes the minimum required PPE, with an explanation of the rationale behind each item.

Body PartRequired PPESpecifications & Rationale
Hands Double Nitrile GlovesTwo pairs of powder-free nitrile gloves provide a robust barrier against dermal absorption. The outer glove should be removed and disposed of immediately upon any suspected contamination.
Eyes/Face Safety Goggles with Side Shields or a Full-Face ShieldProtects the eyes and face from splashes of any solutions containing the compound and from airborne particles of the powder. Standard safety glasses are insufficient.
Body Laboratory Coat (fully fastened) with long sleevesA dedicated lab coat, preferably one that is disposable or laundered professionally, prevents contamination of personal clothing and skin.
Respiratory NIOSH-approved N95 (or higher) RespiratorRequired when handling the powdered form of this compound outside of a certified chemical fume hood to prevent inhalation of fine particles.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical to prevent the release of and exposure to this compound. The following step-by-step guide outlines the essential procedures for handling this compound.

Preparation and Weighing
  • Designated Area: All handling of solid this compound must be conducted in a designated area, such as a certified chemical fume hood, to contain any airborne particles.

  • Surface Protection: Line the work surface within the fume hood with absorbent, disposable bench paper to contain any potential spills.

  • Donning PPE: Before handling the compound, ensure all required PPE is worn correctly.

  • Weighing: If possible, weigh the compound directly within the fume hood. If a balance must be used outside the hood, use an enclosure or a draft shield to minimize air currents that could disperse the powder.

Dissolution and Solution Handling
  • Solvent Addition: Add the solvent to the solid this compound slowly and carefully to avoid splashing.

  • Closed System: Whenever possible, use a closed system for transferring solutions to minimize the generation of aerosols.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.

Post-Handling and Decontamination
  • Surface Decontamination: After each handling session, thoroughly decontaminate the work area. Wipe down all surfaces within the fume hood with a suitable deactivating solution (e.g., a freshly prepared 10% bleach solution followed by a 70% ethanol rinse), and dispose of the cleaning materials as hazardous waste.

  • PPE Removal: Remove PPE in the designated area, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the lab coat, and then the inner gloves. Wash hands thoroughly with soap and water immediately after removing all PPE.

Visualizing the Workflow: Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Fume Hood don_ppe Don Full PPE prep_area->don_ppe 1. weigh Weigh Compound don_ppe->weigh 2. dissolve Dissolve in Solvent weigh->dissolve 3. transfer Transfer Solution dissolve->transfer 4. decontaminate Decontaminate Work Area transfer->decontaminate 5. dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste 6. doff_ppe Doff PPE dispose_waste->doff_ppe 7. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 8.

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan: Managing Contaminated Waste

The mutagenic nature of this compound necessitates that all waste generated during its handling be treated as hazardous. A clear and compliant disposal plan is crucial.

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound, including used gloves, bench paper, and disposable lab coats, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.

  • Sharps: Any contaminated sharps, such as needles or pipette tips, must be placed in a designated sharps container for hazardous chemical waste.

Waste Disposal

All hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for the disposal of mutagenic chemical waste. High-temperature incineration is the recommended disposal method for many mutagenic compounds.[2]

Emergency Procedures: Planning for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Spill Response
  • Evacuate: Immediately evacuate the affected area and alert others.

  • Isolate: Prevent entry into the spill area.

  • Report: Notify your laboratory supervisor and EHS office immediately.

  • Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE. Use a chemical spill kit containing absorbent materials to contain and clean up the spill. All materials used for cleanup must be disposed of as hazardous waste.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air immediately.

In all cases of personnel exposure, seek immediate medical attention and report the incident to your supervisor and EHS office. Provide the Safety Data Sheet (SDS) for this compound to the attending medical personnel.

By adhering to these stringent safety and handling protocols, researchers can work with this compound while minimizing the risks to themselves and their colleagues, ensuring a safe and productive laboratory environment.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.